Product packaging for 2-Hydroxy-3,6-dimethylbenzaldehyde(Cat. No.:CAS No. 1666-04-2)

2-Hydroxy-3,6-dimethylbenzaldehyde

Cat. No.: B112057
CAS No.: 1666-04-2
M. Wt: 150.17 g/mol
InChI Key: WTHUWXPBPNTSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-3,6-dimethylbenzaldehyde is a redox-active phenolic compound with significant research value in antifungal studies and investigating microbial stress response. Its bioactivity is primarily attributed to the presence of an ortho-hydroxyl group on the benzaldehyde ring, a structural feature identified as critical for its potency . This compound disrupts fungal cellular antioxidation systems, such as superoxide dismutases (SODs) and glutathione reductase, thereby destabilizing redox homeostasis and leading to oxidative damage and suppressed fungal growth . It demonstrates particular utility as a chemosensitizing agent; when co-applied with conventional antifungal drugs like phenylpyrroles or mitochondrial respiration inhibitors, it overcomes drug tolerance in pathogens and significantly lowers the effective doses required for growth inhibition, offering a strategy to combat resistance and reduce treatment side effects . Research applications include studying its effects on model organisms like Saccharomyces cerevisiae and its activity against pathogenic and mycotoxigenic fungi, including strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B112057 2-Hydroxy-3,6-dimethylbenzaldehyde CAS No. 1666-04-2

Properties

IUPAC Name

2-hydroxy-3,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHUWXPBPNTSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356060
Record name 2-hydroxy-3,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-04-2
Record name 2-hydroxy-3,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethylsalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,6-dimethylbenzaldehyde

Abstract: this compound is a substituted salicylaldehyde, a class of aromatic compounds that serve as pivotal intermediates in organic synthesis. The strategic placement of hydroxyl, aldehyde, and methyl functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and molecules of pharmaceutical interest. This guide provides a comprehensive exploration of the chemical properties of this compound, focusing on its synthesis, reactivity, and spectroscopic characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its application in a laboratory setting.

Introduction and Molecular Overview

Substituted salicylaldehydes are a cornerstone of modern synthetic chemistry, widely employed as building blocks for fragrances, pharmaceuticals, and agrochemicals.[1] this compound (CAS No: 52135-30-3), a derivative of this class, is distinguished by its specific substitution pattern which influences its electronic properties and steric environment. The presence of an electron-donating hydroxyl group and two methyl groups, ortho and meta to the formyl group, governs its reactivity in condensation, etherification, and electrophilic substitution reactions. A key structural feature is the pronounced intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde, which significantly impacts its physical and spectroscopic properties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52135-30-3N/A
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
IUPAC Name This compoundN/A
Appearance Expected to be a solid[4]

Synthesis of this compound

The synthesis of salicylaldehydes is typically achieved through the ortho-selective formylation of the corresponding phenol.[2] Classical methods include the Reimer-Tiemann and Duff reactions; however, these often suffer from moderate yields and a lack of regioselectivity.[1][2][5] A more efficient and highly regioselective method involves the formylation of a phenol magnesium salt. The Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine base like triethylamine, is a robust and scalable approach.[6][7] This method ensures exclusive formylation at the ortho position to the hydroxyl group.

Causality of the Ortho-Formylation Protocol

The high ortho-selectivity of the magnesium chloride-mediated formylation is attributed to the formation of a magnesium phenoxide chelate. Triethylamine acts as a base to deprotonate the phenol, which then coordinates with the MgCl₂. This magnesium-phenol complex directs the electrophilic attack of formaldehyde (generated from paraformaldehyde) to the sterically accessible ortho position, facilitated by the pre-coordination of formaldehyde to the magnesium center. This chelation control effectively blocks the para position and enhances the nucleophilicity of the ortho carbons.

Detailed Experimental Protocol: Ortho-Formylation of 2,5-Dimethylphenol

This protocol describes the synthesis of this compound from its precursor, 2,5-dimethylphenol.

Materials:

  • 2,5-Dimethylphenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottomed flask purged with argon, combine anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Stir the resulting suspension and add triethylamine (2 equivalents) dropwise.

  • Substrate Addition: Add a solution of 2,5-dimethylphenol (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 70-75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add diethyl ether to the reaction mixture. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude product can be purified by recrystallization from hexane to yield pure this compound.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Phenol 2,5-Dimethylphenol Setup 1. Combine Reagents in Anhydrous THF Phenol->Setup Reagents MgCl₂, (CH₂O)n, Et₃N Reagents->Setup Reaction 2. Add Phenol & Reflux (2-4h) Setup->Reaction Heat Workup 3. Acidic Work-up & Extraction Reaction->Workup Purify 4. Recrystallization Workup->Purify Product This compound Purify->Product

Caption: Workflow for the ortho-formylation of 2,5-dimethylphenol.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay between the aldehyde and hydroxyl functional groups.

Reactions of the Aldehyde Group
  • Schiff Base Formation: The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[8][9] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[8] These Schiff bases, particularly those derived from diamines like ethylenediamine (forming salen-type ligands), are exceptional chelating agents for various metal ions.[2]

Schiff_Base_Formation start This compound + Primary Amine (R-NH₂) intermediate Nucleophilic Attack (Formation of Hemiaminal) start->intermediate +H⁺ product Schiff Base (Imine) + H₂O intermediate->product -H₂O

Caption: Mechanism of Schiff base formation from the title compound.

  • Aldol and Knoevenagel Condensations: It can participate in base-catalyzed aldol-type condensations. For instance, reaction with active methylene compounds like malononitrile or diethyl malonate leads to the formation of chromene and coumarin derivatives, respectively.[2][10] The Perkin synthesis, a condensation with acetic anhydride, is a classic route to coumarins.[2]

  • Oxidation (Dakin Reaction): Treatment with hydrogen peroxide in a basic medium can oxidize the aldehyde group, leading to its replacement by a hydroxyl group via the Dakin reaction, which would yield a dimethyl-substituted catechol.[2]

Reactions of the Phenolic Hydroxyl Group
  • Etherification: The hydroxyl group can be alkylated to form ethers. A notable example is the Rap-Stoermer condensation, where reaction with chloroacetic acid followed by cyclization yields a benzofuran derivative.[2]

Intramolecular Hydrogen Bonding

The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond.[2] This interaction increases the compound's stability, influences its conformation by locking the functional groups in a planar arrangement, and has significant spectroscopic consequences, such as the pronounced downfield chemical shift of the hydroxyl proton in ¹H NMR spectra.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale
¹H NMR -OH protonδ 11.0 - 12.0 ppm (s, 1H)Deshielded due to strong intramolecular H-bonding.[4][11]
-CHO protonδ 9.8 - 10.1 ppm (s, 1H)Typical range for aromatic aldehyde protons.[4][11]
Aromatic protonsδ 6.5 - 7.5 ppm (m, 2H)Region for substituted benzene ring protons.
Methyl protonsδ 2.2 - 2.5 ppm (s, 6H)Two singlets for the two non-equivalent methyl groups.[4]
¹³C NMR C=O (aldehyde)δ 190 - 195 ppmCharacteristic for aldehyde carbonyl carbon.
C-OH (aromatic)δ 155 - 160 ppmAromatic carbon attached to the hydroxyl group.
Aromatic Carbonsδ 115 - 140 ppmRange for other carbons in the substituted ring.
Methyl Carbonsδ 15 - 25 ppmTypical range for methyl groups on an aromatic ring.
IR (cm⁻¹) O-H stretch3100 - 3300 (broad)Broadened due to intramolecular hydrogen bonding.
C=O stretch1650 - 1670Lower frequency due to conjugation and H-bonding.
C=C stretch1580 - 1620Aromatic ring vibrations.

Note: Predicted values are based on data for structurally similar compounds like 2-hydroxy-3-methylbenzaldehyde and 2,4-dimethyl-6-hydroxybenzaldehyde.[4][12]

Applications in Research and Drug Development

The versatile chemical nature of this compound makes it a valuable intermediate in several research domains.

  • Ligand Synthesis: Its ability to form stable Schiff base complexes is exploited in the development of catalysts for asymmetric synthesis and in the creation of metal-based sensors.

  • Heterocyclic Chemistry: It serves as a precursor for a variety of oxygen-containing heterocycles, such as coumarins and benzofurans, which form the core structure of many biologically active compounds.[2][10]

  • Medicinal Chemistry: Salicylaldehyde derivatives are scaffolds for synthesizing novel therapeutic agents. The corresponding hydrazones have shown promise as potent antifungal agents with low mammalian cell toxicity.[8][9] The functional groups on this compound allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

References

  • Wikipedia. (n.d.). Salicylaldehyde.
  • Gajda, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
  • Tyrrell, E., et al. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London.
  • Gao, L., et al. (2015). Effect of the substituted group of salicylaldehyde for the synthesis of 4a. ResearchGate.
  • Gajda, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC.
  • Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Akselsen, O. H. (2009). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate.
  • PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde.
  • PubChem. (n.d.). 2,6-Dimethyl-4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols.
  • Automated Topology Builder. (n.d.). 2,4-Dihydroxy-3,6-dimethylbenzaldehyde.
  • ResearchGate. (n.t.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • PubChem. (n.d.). 2,6-Dimethylbenzaldehyde.
  • Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
  • PubChem. (n.d.). 2,5-Dihydroxy-4-methoxy-3,6-dimethylbenzaldehyde.
  • PubChem. (n.d.). Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-.
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Amerigo Scientific. (n.d.). 2-hydroxy-3,5-dimethylbenzaldehyde.

Sources

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-3,6-dimethylbenzaldehyde (CAS No. 1666-04-2), a substituted aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its synthesis, physicochemical and spectroscopic properties, and its applications as a versatile chemical intermediate.

Introduction: A Versatile Building Block

This compound, also known as 3,6-dimethylsalicylaldehyde, is a bifunctional organic compound featuring a hydroxyl group and an aldehyde group ortho to each other on a dimethylated benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the aldehyde allows for the formation of Schiff bases, while the phenolic hydroxyl group can be engaged in various etherification and esterification reactions. The methyl groups also influence the molecule's steric and electronic properties, which can be strategically exploited in targeted synthesis.

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound is the Duff reaction , a formylation reaction that utilizes hexamine as the formyl source for electron-rich aromatic compounds like phenols.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The Duff Reaction: Mechanism and Rationale

The Duff reaction is particularly well-suited for the ortho-formylation of phenols due to the directing effect of the hydroxyl group. The reaction mechanism involves the in-situ generation of an electrophilic iminium ion from hexamine in an acidic medium. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho position, which is activated by the hydroxyl group. A subsequent series of steps, including hydrolysis, leads to the formation of the aldehyde.[1]

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis Hexamine Hexamine Iminium_Ion CH2=N+HR Hexamine->Iminium_Ion Acid Catalysis H+ H+ 2_5_Dimethylphenol 2,5-Dimethylphenol Intermediate_Complex Intermediate Complex 2_5_Dimethylphenol->Intermediate_Complex + Iminium Ion Iminium_Adduct Iminium Adduct Intermediate_Complex->Iminium_Adduct Rearomatization Schiff_Base_Intermediate Schiff Base Intermediate Iminium_Adduct->Schiff_Base_Intermediate Oxidation Final_Product 2-Hydroxy-3,6- dimethylbenzaldehyde Schiff_Base_Intermediate->Final_Product H2O, H+ Schiff_Base_Synthesis Aldehyde 2-Hydroxy-3,6- dimethylbenzaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base + Amine Primary Amine (R-NH2) Amine->Schiff_Base Condensation (-H2O)

Sources

2-Hydroxy-3,6-dimethylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde

Introduction

This compound, a disubstituted salicylaldehyde derivative, is a versatile organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, provides a unique platform for the construction of more complex molecular entities. The strategic placement of these functional groups dictates its reactivity and potential as a precursor for a wide array of chemical transformations.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, analytical characterization, purification techniques, and its potential applications as a building block in medicinal chemistry and materials science. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 150.17 g/mol [1]
Molecular Formula C₉H₁₀O₂[1]
CAS Number 1666-04-2[1]
Appearance Solid[2]
Melting Point 61 °C[2]
Boiling Point Not available
Solubility Soluble in common organic solvents like ethanol, methanol, and chloroform.
InChI Key WTHUWXPBPNTSHJ-UHFFFAOYSA-N[2]

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring system is a cornerstone of aromatic chemistry. For the synthesis of this compound, the starting material is typically 2,5-dimethylphenol. The primary challenge lies in the regioselective formylation at the ortho position to the hydroxyl group. Two classical and effective methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[1][3] This method is particularly effective for electron-rich phenols and generally favors ortho-formylation.

Causality of Experimental Choices: The use of an acidic medium is crucial for the generation of the electrophilic iminium ion from HMTA, which is the active formylating species. The reaction is heated to provide the necessary activation energy for the electrophilic aromatic substitution to occur. The final hydrolysis step is essential to convert the intermediate imine to the desired aldehyde.

Duff_Reaction_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion (Electrophile) HMTA->Iminium H⁺ Phenol 2,5-Dimethylphenol Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion Imine_Intermediate Imine Intermediate Intermediate->Imine_Intermediate Rearrangement Aldehyde This compound Imine_Intermediate->Aldehyde H₃O⁺

Duff Reaction Mechanism for Formylation of 2,5-Dimethylphenol.

Experimental Protocol: Synthesis via Duff Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylphenol (1 equivalent).

  • Reagent Addition: Add hexamethylenetetramine (2 equivalents) and trifluoroacetic acid (as the solvent and catalyst).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Hydrolysis: Acidify the aqueous mixture with dilute hydrochloric acid to hydrolyze the intermediate imine. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[4][5] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The reactive electrophile in this case is dichlorocarbene (:CCl₂).

Causality of Experimental Choices: The strong base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it dehydrohalogenates chloroform to generate the dichlorocarbene. The reaction is typically run in a biphasic system, requiring vigorous stirring to facilitate the reaction between the aqueous and organic phases.

Reimer_Tiemann_Mechanism cluster_step1 Step 1: Dichlorocarbene Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene NaOH, -HCl Phenoxide 2,5-Dimethylphenoxide Dichloromethyl_Intermediate Dichloromethyl Intermediate Phenoxide->Dichloromethyl_Intermediate + :CCl₂ Aldehyde This compound Dichloromethyl_Intermediate->Aldehyde 1. NaOH 2. H₃O⁺

Reimer-Tiemann Reaction Mechanism.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~11.0Singlet1HPhenolic -OH
~10.2Singlet1HAldehyde -CHO
~7.2Doublet1HAromatic C4-H
~6.9Doublet1HAromatic C5-H
~2.5Singlet3HMethyl C6-CH₃
~2.3Singlet3HMethyl C3-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) (Predicted)Assignment
~192Aldehyde C=O
~160Aromatic C2-OH
~140Aromatic C6-CH₃
~135Aromatic C4
~125Aromatic C5
~120Aromatic C1-CHO
~118Aromatic C3-CH₃
~20Methyl C6-CH₃
~15Methyl C3-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational ModeFunctional Group
3200-3400BroadO-H StretchPhenolic -OH
2920-2980MediumC-H StretchMethyl -CH₃
2820, 2720WeakC-H Stretch (Fermi doublet)Aldehyde -CHO
1650-1670StrongC=O StretchAldehyde -CHO
1580-1600MediumC=C StretchAromatic Ring
1450-1480MediumC=C StretchAromatic Ring
1200-1250StrongC-O StretchPhenolic C-O
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 150. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) to give [M-H]⁺ at m/z = 149, and the loss of the formyl group (M-29) to give [M-CHO]⁺.

Purification Techniques

Purification of the crude product is crucial to obtain a high-purity sample suitable for further applications. The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent or solvent pair should be chosen. A good solvent will dissolve the compound when hot but not when cold. A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or toluene is a good starting point.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

Experimental Protocol: Column Chromatography

  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase that provides good separation between the desired product and impurities. A mixture of hexanes and ethyl acetate is a common choice. The Rf of the desired product should be around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Applications in Drug Development and Research

While specific drug development applications for this compound are not extensively documented, its structural motifs and reactive functional groups make it a valuable intermediate in medicinal chemistry. The aldehyde and hydroxyl groups are particularly useful for synthesizing a variety of derivatives, most notably Schiff bases.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][5][7][8] The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity.

Schiff_Base_Synthesis Aldehyde This compound Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->Schiff_Base

General Synthesis of Schiff Bases.

The presence of the hydroxyl and methyl groups on the aromatic ring of this compound can be strategically utilized to modulate the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological activity or selectivity. Researchers can synthesize a library of Schiff base derivatives from this aldehyde and screen them for various therapeutic targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.
  • Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.
  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
  • Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. Org. React.2005, 1-36.
  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-. [Link]
  • Abdel-Rahman, L. H., et al. Synthesis, characterization, and biological activity of some new Schiff bases. J. Chem. Pharm. Res.2013, 5(12), 100-109.
  • PubChem. 2-Hydroxy-3,5-dimethylbenzaldehyde. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Zeytinoğlu, H., et al.

Sources

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3,6-dimethylbenzaldehyde, a substituted phenolic aldehyde, is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, an aldehyde, and two methyl groups on the benzene ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic routes to this target molecule, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of key formylation reactions, provide detailed experimental considerations, and offer a comparative analysis to aid in the selection of the most suitable synthetic strategy.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1666-04-2[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Solid[1]
Melting Point 61 °C[1]

Table 2: Spectral Data of this compound

SpectrumKey Peaks/Shifts
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
IR (Infrared) Data not available in search results.
Mass Spec (MS) Available at [2]

Synthesis Methodologies: Formylation of 2,5-Dimethylphenol

The most direct and common approach to the synthesis of this compound is the ortho-formylation of 2,5-dimethylphenol. Several classical and modern formylation reactions can be employed, each with its own set of advantages and limitations.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[3][4]

Mechanism:

The reaction proceeds through the formation of a dichlorocarbene intermediate in the basic medium.[5] This highly electrophilic species is then attacked by the electron-rich phenoxide ion, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.

Reimer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Phenoxide Formation cluster_2 Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + ⁻OH OH- ⁻OH Dichlorocarbene :CCl₂ CCl3-->Dichlorocarbene - Cl⁻ Intermediate Dichloromethyl Intermediate H2O H₂O Cl- Cl⁻ Phenol 2,5-Dimethylphenol Phenoxide 2,5-Dimethylphenoxide Phenol->Phenoxide + ⁻OH Phenoxide->Intermediate + :CCl₂ Aldehyde_anion Aldehyde Anion Intermediate->Aldehyde_anion Hydrolysis Product This compound Aldehyde_anion->Product Acid Workup Duff_Mechanism Phenol 2,5-Dimethylphenol Adduct Phenol-Iminium Adduct Phenol->Adduct + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion Intermediate HMTA->Iminium_ion Acid Catalyst (e.g., Acetic Acid) Benzylamine_int Benzylamine Intermediate Adduct->Benzylamine_int Rearrangement Product This compound Benzylamine_int->Product Hydrolysis

Caption: Simplified Mechanism of the Duff Reaction.

Experimental Protocol (Adapted):

A general procedure for the Duff reaction is as follows: [6]

  • Prepare a glycerol-boric acid mixture by heating anhydrous glycerol and boric acid.

  • Grind 2,5-dimethylphenol (50 g) and hexamethylenetetramine (50 g) together thoroughly.

  • Add the mixture to the glycerol-boric acid solution at 150 °C with vigorous stirring.

  • Maintain the temperature between 150 and 165 °C for 20 minutes.

  • Cool the reaction mixture to 115 °C and acidify with a mixture of concentrated sulfuric acid and water.

  • The product can then be isolated by steam distillation.

Causality and Insights:

The Duff reaction typically gives ortho-formylation. [7]The use of strong acids like trifluoroacetic acid can improve yields and, in some cases, lead to the formation of both ortho and para isomers. [7][8]While the classical Duff reaction often results in low yields (around 15-20%), modern modifications, including microwave-assisted methods, have been explored to enhance its efficiency. [8][9]

Ortho-Formylation using MgCl₂ and Paraformaldehyde

A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of anhydrous magnesium chloride, triethylamine, and paraformaldehyde. [10]This method often provides higher yields and avoids the use of hazardous reagents like chloroform.

Mechanism:

The reaction is believed to proceed through the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. The magnesium ion plays a crucial role in directing the formylation to the ortho position.

MgCl2_Formylation_Workflow Start Start: 2,5-Dimethylphenol Reagents Add Anhydrous MgCl₂, Triethylamine, and Paraformaldehyde in an anhydrous solvent (e.g., THF or Acetonitrile) Start->Reagents Reaction Heat to reflux Reagents->Reaction Workup Acidic Workup (e.g., dilute HCl) and Extraction Reaction->Workup Purification Purification (e.g., Chromatography or Recrystallization) Workup->Purification Product Final Product: this compound Purification->Product

Caption: General Workflow for MgCl₂ Mediated Formylation.

Experimental Protocol (Adapted from a general procedure): [10]

  • To a stirred solution of 2,5-dimethylphenol (20 mmol) in anhydrous acetonitrile (100 ml), add anhydrous magnesium dichloride (30 mmol) and dry triethylamine (75 mmol).

  • Add dry paraformaldehyde (135 mmol) to the mixture.

  • Heat the reaction mixture under reflux for the required reaction time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • After cooling to room temperature, add 5% aqueous HCl.

  • Extract the product with ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by flash chromatography on silica gel.

Causality and Insights:

This method is highly selective for ortho-formylation, with yields often exceeding those of the classical methods. [10]The reaction is sensitive to moisture, so the use of anhydrous reagents and solvents is critical for its success. The choice of solvent can influence the reaction rate and yield. [10]

Comparative Analysis of Synthesis Methods

Choosing the optimal synthetic route depends on several factors, including desired yield, regioselectivity, scalability, and safety considerations.

Table 3: Comparison of Formylation Methods for 2,5-Dimethylphenol

MethodKey ReagentsTypical YieldsSelectivityAdvantagesDisadvantages
Reimer-Tiemann Chloroform, Strong Base (e.g., NaOH)Low to ModeratePrimarily OrthoWell-established, inexpensive reagentsLow yields, formation of byproducts, use of hazardous chloroform
Duff Reaction Hexamethylenetetramine, AcidGenerally LowPrimarily OrthoSimple procedureOften inefficient, requires high temperatures
MgCl₂/Paraformaldehyde MgCl₂, Triethylamine, ParaformaldehydeGood to ExcellentExclusively OrthoHigh yields, high regioselectivity, avoids hazardous reagentsRequires anhydrous conditions

Applications

Substituted hydroxybenzaldehydes are important intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. While specific applications for this compound are not extensively documented in the readily available literature, its structural motifs suggest its potential use in:

  • Pharmaceutical Synthesis: As a precursor for the synthesis of novel Schiff bases, which are known to exhibit a wide range of biological activities. [11]* Agrochemicals: As a building block for the development of new herbicides and fungicides.

  • Materials Science: In the synthesis of ligands for coordination chemistry and catalysis.

Conclusion

The synthesis of this compound is most effectively achieved through the ortho-formylation of 2,5-dimethylphenol. While classical methods like the Reimer-Tiemann and Duff reactions provide viable routes, they often suffer from low yields and the use of hazardous materials. The modern approach utilizing magnesium chloride and paraformaldehyde offers a superior alternative, providing high yields and excellent regioselectivity under relatively mild, albeit anhydrous, conditions. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, purity needs, and available resources. Further research into the applications of this particular substituted benzaldehyde will undoubtedly continue to drive interest in its efficient and sustainable synthesis.

References

  • Duff reaction - Wikipedia
  • 2-Hydroxy-3,6-dimethyl-benzaldehyde - Optional[MS (GC)] - Spectrum - SpectraBase
  • Electronic Supplementary Inform
  • Duff Reaction - SynArchive
  • Duff Reaction | Chem-St
  • An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde - Benchchem
  • Convenient Method for the ortho-Formyl
  • Duff Reaction
  • Reimer Tiemann Reaction Mechanism - BYJU'S
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry
  • Reimer–Tiemann reaction - Wikipedia
  • The Reimer–Tiemann Reaction - ResearchG
  • A theoretical study of the Duff reaction: insights into its selectivity. - Semantic Scholar
  • Regular Article - Organic Chemistry Research
  • Casnati-Skattebøl Formyl
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform
  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur
  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses
  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The...
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis
  • THE REIhtER-TIEMANN REACTION - Sciencemadness
  • Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formyl
  • Benchmarking Synthetic Routes to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Compar
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem
  • 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem - NIH
  • the reimer-tiemann reaction - Sciencemadness.org
  • Various Aromatic Formyl
  • Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem
  • 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum - SpectraBase
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde - ResearchG
  • WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)
  • US3833660A - Process for making aromatic aldehydes - Google P
  • Benzaldehyde, 2-hydroxy- - the NIST WebBook
  • 3,6-DIMETHYL-2-HYDROXY BENZALDEHYDE(1666-04-2) 1H NMR spectrum
  • Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Applic
  • 2-Hydroxy-3,6-dimethyl-benzaldehyde - Fluorochem
  • 2,4-dihydroxy-3,6-dimethylbenzaldehyde (C9H10O3) - PubChemLite

Sources

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-3,6-dimethylbenzaldehyde, a substituted phenolic aldehyde with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and prospective biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in the synthesis of a diverse array of heterocyclic compounds and Schiff bases, many of which exhibit promising biological activities.[1] The strategic placement of hydroxyl and methyl groups on the aromatic ring of this compound creates a unique electronic and steric environment, making it an attractive scaffold for the development of novel therapeutic agents. The inherent reactivity of the aldehyde and the phenolic hydroxyl group provides versatile handles for chemical modification, opening avenues to explore its potential as an antimicrobial, antioxidant, or cytotoxic agent.[2][3]

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is a key transformation in the synthesis of this compound. The logical starting material for this synthesis is 2,5-dimethylphenol. Two classical methods are primarily employed for this ortho-formylation: the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4] The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[5]

Causality of Experimental Choices: The use of a strong base is crucial for the deprotonation of both chloroform to generate the dichlorocarbene and the phenol to form the more nucleophilic phenoxide ion. The biphasic reaction conditions necessitate vigorous stirring or the use of a phase-transfer catalyst to ensure efficient interaction between the reactants.[4]

Experimental Protocol: Reimer-Tiemann Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,5-dimethylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).

  • Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

  • Reaction Progression: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The purity of the synthesized this compound should be rigorously assessed using a combination of techniques such as NMR, IR, and mass spectrometry to confirm its identity and rule out the presence of any isomeric byproducts or unreacted starting materials.

Diagram of Reimer-Tiemann Reaction Workflow

G cluster_0 Reimer-Tiemann Synthesis Workflow A Dissolve 2,5-dimethylphenol in aqueous NaOH B Heat to 60-70°C A->B C Dropwise addition of Chloroform B->C D Stir for 2-3 hours C->D E Cool and Acidify with HCl D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: Workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of phenols using hexamine (hexamethylenetetramine) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[6][7] This method is often preferred for its milder conditions and, in some cases, better yields compared to the Reimer-Tiemann reaction.[8]

Causality of Experimental Choices: Hexamine serves as the formyl group source.[6] The acidic medium is essential for the hydrolysis of the intermediate Schiff base to the final aldehyde product. Glycerol is often used as a high-boiling solvent that facilitates the reaction at elevated temperatures.

Experimental Protocol: Duff Reaction

  • Reaction Setup: In a round-bottom flask, prepare a mixture of glycerol and boric acid and heat to 150-160°C to form glyceroboric acid.

  • Addition of Reactants: To this heated mixture, add a pre-mixed powder of 2,5-dimethylphenol (1 equivalent) and hexamine (1.5 equivalents) portion-wise over 30 minutes with stirring.

  • Reaction Progression: Maintain the reaction temperature at 150-160°C for 1-2 hours.

  • Hydrolysis: Cool the reaction mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.

  • Purification: The product, this compound, can often be isolated by steam distillation from the reaction mixture. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Table of Predicted Spectroscopic Data

Spectroscopic TechniqueCharacteristic Features
¹H NMR - A singlet for the aldehydic proton (~9.8-10.5 ppm).- A broad singlet for the phenolic hydroxyl proton (~11.0-12.0 ppm, exchangeable with D₂O).- Two singlets for the two methyl groups (~2.2-2.5 ppm).- Two doublets or a complex multiplet for the aromatic protons.
¹³C NMR - A signal for the aldehydic carbon (~190-200 ppm).- Signals for the aromatic carbons, including the hydroxyl- and aldehyde-bearing carbons, and the methyl-substituted carbons.- Signals for the two methyl carbons (~15-25 ppm).
Infrared (IR) - A broad absorption band for the O-H stretch (~3200-3400 cm⁻¹).- A strong absorption for the C=O stretch of the aldehyde (~1650-1680 cm⁻¹).- C-H stretching vibrations for the aromatic ring and methyl groups (~2850-3100 cm⁻¹).- Characteristic aromatic C=C stretching bands (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₀O₂ (m/z = 150.18).[9]- Characteristic fragmentation patterns, such as the loss of the formyl group (-CHO).

Potential Applications in Drug Development

The unique structural features of this compound make it a compelling candidate for investigation in several areas of drug discovery.

Antimicrobial Activity

Substituted benzaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant antimicrobial properties.[1] The presence of the phenolic hydroxyl group and the aldehyde functionality in this compound suggests its potential to inhibit the growth of various pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Serially dilute the test compound (this compound) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species, thus mitigating oxidative stress, which is implicated in numerous diseases.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[10]

Cytotoxic Activity

Many phenolic aldehydes have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in tumor cells.[3] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Diagram of a Potential Biological Signaling Pathway

G cluster_1 Potential Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage causes Neutralized Neutralized Species ROS->Neutralized Target This compound Target->ROS donates H• to neutralize

Caption: Potential antioxidant mechanism of this compound via scavenging of reactive oxygen species.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis via established methods like the Reimer-Tiemann and Duff reactions is feasible, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The presence of key functional groups suggests a high potential for antimicrobial, antioxidant, and cytotoxic activities. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule, paving the way for its potential application in future drug discovery programs.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Wikipedia. (n.d.). Duff reaction.
  • Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • National Center for Biotechnology Information. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • PharmaInfo. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives.
  • Duff Reaction. (n.d.).
  • Quora. (2015). What is the Reimer-Tiemann reaction?
  • SpectraBase. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde.
  • National Center for Biotechnology Information. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • PubMed. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-3,6-dimethylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the underlying principles and experimental considerations essential for accurate structural elucidation. We will explore how substituent effects and intramolecular interactions manifest in the spectrum, offering a self-validating framework for interpretation.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic aldehyde, a class of compounds pivotal in synthetic chemistry and the development of novel materials and pharmaceutical agents. The precise arrangement of its functional groups—a hydroxyl, an aldehyde, and two methyl groups on a benzene ring—governs its chemical behavior and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[1] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) in a molecule, allowing for unambiguous structural confirmation.[2]

Foundational Principles: Decoding the Spectrum

A ¹H NMR spectrum is a plot of radiofrequency signal intensity against chemical shift. The interpretation of this spectrum rests on four key pillars:

  • Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause shielding and an upfield shift (to lower ppm values).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[3]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The number of lines follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4]

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.

Structural Analysis of this compound

The unique spectral features of this molecule are dictated by the interplay of its substituents and their specific placement on the aromatic ring.

The Dominant Role of Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO).[5][6] This interaction creates a stable six-membered ring system.

This hydrogen bond has a profound deshielding effect on the participating protons.[7] Consequently, the hydroxyl proton signal is shifted significantly downfield, often appearing above 11 ppm.[8] Similarly, the aldehyde proton is also deshielded and shifted further downfield than in benzaldehydes lacking this interaction.[9]

Substituent Effects on the Aromatic System

The chemical shifts of the two remaining aromatic protons (at positions 4 and 5) are determined by the cumulative electronic effects of the four substituents:

  • -OH (Hydroxyl): A powerful electron-donating group.

  • -CHO (Aldehyde): A strong electron-withdrawing group.[1]

  • -CH₃ (Methyl): A weak electron-donating group.[1]

The hydroxyl and methyl groups donate electron density, tending to shield the aromatic protons (upfield shift). Conversely, the aldehyde group withdraws density, causing deshielding (downfield shift). The final chemical shifts are a balance of these competing influences.

Predicted ¹H NMR Spectrum: A Quantitative Look

Based on the principles above and data from structurally similar compounds[8][10], we can predict the ¹H NMR spectrum of this compound. The data is summarized in the table below.

Assignment Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Hydroxyl ProtonHₐ~11.3Singlet (s)1HStrong deshielding from intramolecular H-bond.
Aldehyde ProtonHᵦ~10.2Singlet (s)1HDeshielded by carbonyl and H-bond. No adjacent protons.[2][4]
Aromatic ProtonH₅~7.3Doublet (d)1HInfluenced by adjacent -OH, -CH₃, and -CHO groups. Coupled to H₄.
Aromatic ProtonH₄~6.9Doublet (d)1HInfluenced by adjacent -OH, -CH₃, and H₅. Coupled to H₅.
C6-Methyl ProtonsH꜀~2.5Singlet (s)3HOrtho to the electron-withdrawing aldehyde group.
C3-Methyl ProtonsH꜀~2.3Singlet (s)3HOrtho to the electron-donating hydroxyl group.

Below is a visual representation of the molecular structure with proton assignments corresponding to the data table.

Caption: Molecular structure and proton assignments.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvation: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[11] DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as it can slow down the exchange rate.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[11]

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency and perform shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative accuracy)

    • Number of Scans: 8 to 16 scans, sufficient to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transformation to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Correction: Perform phase and baseline corrections to ensure accurate peak shapes and integration.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The logical workflow for this experimental process is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Homogenize dissolve->vortex insert Insert into Spectrometer vortex->insert tune_shim Tune & Shim insert->tune_shim acquire Set Parameters & Acquire Data tune_shim->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct reference Reference Spectrum correct->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct, downfield singlets for the hydroxyl and aldehyde protons provide definitive evidence of the intramolecular hydrogen bond—a key structural feature. The chemical shifts and coupling patterns of the aromatic protons, along with the two unique methyl singlets, confirm the substitution pattern on the benzene ring. By synthesizing theoretical knowledge with a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this and other complex aromatic compounds, ensuring the integrity of their scientific endeavors.

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Liguori, L., Barth, T. (2011). Journal of Analytical and Applied Pyrolysis, 92, 479. (Note: This is a reference cited within another search result, specific URL not available).
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The...
  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation.
  • Oregon State University. 1H NMR Spectra and Peak Assignment.
  • Human Metabolome Database. 3-Methylbenzaldehyde · H NMR Spectrum (1D, 400 MHz, CDCl3, experimental).
  • Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • ATB (Automated Topology Builder). 2,4-Dihydroxy-3,6-dimethylbenzaldehyde | C9H10O3 | MD Topology | NMR | X-Ray.
  • Lampert, H., Mikenda, W., & Karpfen, A. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry.
  • Wong, F. (YouTube). Proton NMR Skills (Benzene Derivatives) - Part 1.
  • Abraham, M. H., et al. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties. UNT Digital Library.
  • FooDB. Showing Compound 2-Hydroxybenzaldehyde (FDB012456).
  • MDPI. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments.
  • ResearchGate. The intramolecular hydrogen bond in 2-hydroxy-benzamides | Request PDF.
  • Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra?
  • Benchchem. Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

Sources

The Multifaceted Bioactivity of Substituted Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Flavor and Fragrance

Benzaldehyde, the archetypal aromatic aldehyde, has long been associated with the characteristic scent of almonds. However, to confine this molecule and its derivatives to the realm of perfumery and flavor chemistry would be a significant oversight. The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a vast array of biologically active compounds. The strategic placement of various substituents on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the diverse biological activities of substituted benzaldehydes, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities, supported by field-proven experimental insights and protocols.

The Chemical Versatility of the Benzaldehyde Scaffold

The reactivity of the aldehyde functional group, coupled with the stability of the aromatic ring, makes benzaldehyde a cornerstone in organic synthesis.[1][2] This versatility allows for the facile introduction of a wide range of substituents, including hydroxyl, methoxy, nitro, and halogen groups, at various positions on the phenyl ring. These modifications give rise to a vast library of derivatives with distinct physicochemical properties, which in turn dictates their biological activity. The synthesis of these derivatives often involves multi-component reactions, providing an efficient route to novel molecular entities with therapeutic potential.[3][4]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted benzaldehydes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting several key pathways involved in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which benzaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain substituted benzaldehydes can trigger DNA damage and increase the levels of pro-apoptotic proteins in cancer cells.[5] Furthermore, some derivatives have been found to arrest the cell cycle, preventing the uncontrolled proliferation that is characteristic of cancer.[6]

Inhibition of Key Signaling Pathways

The 14-3-3ζ protein is a key regulator of various signaling pathways that are often hyperactive in cancer. Benzaldehyde has been shown to inhibit the binding of 14-3-3ζ to its client proteins, such as those involved in the PI3K/AKT/mTOR and STAT3 pathways, leading to the suppression of cancer cell growth and survival.[6]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control. Incubate the plates for a further 24 to 72 hours.[11]

  • MTT Addition: Following the incubation period, remove the treatment media and add fresh media containing MTT solution (typically at a final concentration of 0.5 mg/mL). Incubate for 2 to 4 hours.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the solvent control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[11]

Diagram: Anticancer Mechanism of Benzaldehyde

anticancer_mechanism cluster_cell Cancer Cell BA Benzaldehyde Derivative P1433z 14-3-3ζ BA->P1433z Inhibits Interaction IC Intracellular Signaling H3 Histone H3 (H3S28ph) Gene_Exp Gene Expression (e.g., E2F2, SRSF1, ID1) H3->Gene_Exp Regulates P1433z->H3 Binds to EMP Epithelial-Mesenchymal Plasticity (EMP) Gene_Exp->EMP Resistance Treatment Resistance Gene_Exp->Resistance Metastasis Metastasis EMP->Metastasis

Caption: Benzaldehyde inhibits the interaction of 14-3-3ζ with H3S28ph, disrupting downstream gene expression related to EMP and treatment resistance.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted benzaldehydes have demonstrated significant antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The presence of hydroxyl groups on the benzaldehyde ring appears to be particularly important for this activity, with dihydroxybenzaldehydes showing notable efficacy.[14]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of hydroxybenzaldehydes is often attributed to their phenolic character.[12] These compounds can interact with the bacterial cell membrane, leading to its disruption and the leakage of intracellular components.[12] Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or the inhibition of growth.[12] The formation of Schiff bases with amino groups on microbial enzymes is another proposed mechanism of toxicity.[15]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).[11]

  • Serial Dilution: Perform serial two-fold dilutions of the substituted benzaldehyde compounds in the broth medium within a 96-well microtiter plate.[11]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table: Antimicrobial Activity of Selected Dihydroxybenzaldehydes against Staphylococcus aureus

CompoundMIC50 (mg/L)MIC90 (mg/L)Reference
Gentisaldehyde (2,5-Dihydroxybenzaldehyde)5001000[14]
2,3-Dihydroxybenzaldehyde500833[14]

Antioxidant Properties: Scavenging Free Radicals

Many substituted benzaldehydes, particularly those bearing hydroxyl groups, exhibit significant antioxidant activity.[16][17][18] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress, which is implicated in a variety of diseases. The position and number of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant potential.[19] For instance, catecholic (ortho-dihydroxy) moieties are often associated with potent antioxidant effects.[17]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Substituted benzaldehydes have been investigated as inhibitors of various enzymes with therapeutic relevance.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is linked to diabetic complications. Several benzaldehyde derivatives have been identified as potent inhibitors of bovine kidney aldose reductase, with some exhibiting greater inhibitory activity than the standard inhibitor sorbinil.[20][21] This suggests their potential in the management of diabetic retinopathy, neuropathy, and nephropathy.[21]

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase can delay the digestion and absorption of carbohydrates, making them valuable therapeutic agents for managing type 2 diabetes. Certain hydroxy- and methoxy-substituted benzaldehydes have been shown to be effective dual inhibitors of these enzymes, with some derivatives exhibiting non-competitive inhibition.[22]

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes involved in the detoxification of aldehydes. The ALDH1A3 isoform is overexpressed in several cancers and is associated with poor prognosis.[23][24] Benzyloxybenzaldehyde derivatives have been designed and synthesized as selective and potent inhibitors of ALDH1A3, presenting a novel therapeutic strategy for cancer treatment.[23][24]

Diagram: General Workflow for Synthesis and Bioactivity Screening

workflow cluster_assays Bioassays Synthesis Chemical Synthesis of Substituted Benzaldehydes Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Bioactivity Screening Purification->InVitro Anticancer Anticancer Assays (e.g., MTT, Apoptosis) InVitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) InVitro->Antioxidant Enzyme Enzyme Inhibition Assays InVitro->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Anticancer->SAR Antimicrobial->SAR Antioxidant->SAR Enzyme->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of substituted benzaldehydes.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research on substituted benzaldehydes has led to the elucidation of key structure-activity relationships (SARs) that can guide the rational design of more potent and selective therapeutic agents.[2][25]

  • Influence of Substituent Position: The position of substituents on the aromatic ring significantly impacts biological activity. For instance, in the context of tyrosinase inhibition, para-substituted analogs often exhibit greater activity than ortho- or meta-isomers, likely due to reduced steric hindrance in the enzyme's active site.[26]

  • Role of Electron-Donating and -Withdrawing Groups: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity with biological nucleophiles. Conversely, electron-donating groups, such as hydroxyl and methoxy groups, are often associated with enhanced antioxidant and antimicrobial activities.[27]

  • Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, affects its ability to cross cell membranes and interact with target proteins.[19] A balance between hydrophilicity and lipophilicity is often required for optimal biological activity.

Concluding Remarks and Future Perspectives

Substituted benzaldehydes represent a rich and underexplored source of therapeutic leads. Their synthetic tractability, coupled with their diverse range of biological activities, makes them an attractive scaffold for drug discovery. Future research should focus on the continued exploration of novel derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of promising candidates for further preclinical and clinical development. The journey of the simple almond-scented molecule into the complex world of modern therapeutics is a testament to the power of medicinal chemistry to unlock the hidden potential of natural and synthetic compounds.

References

  • Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure-activity relationship. (n.d.). Taylor & Francis.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer, 133(1), 27-39.
  • Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025). Labiotech.eu.
  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). Turkish Journal of Chemistry, 47(3), 573-582.
  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). Turkish Journal of Chemistry, 47(3), 573-582.
  • Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. (2025). Food Science and Biotechnology, 34(5), 1-9.
  • Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. (1998). Toxicological & Environmental Chemistry, 69(1-2), 149-155.
  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2020). Frontiers in Veterinary Science, 7, 575.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.
  • Antioxidant and antibacterial activity evaluation of 3-hydroxybenzaldehyde: the product of thymol oxidation by a new magnetic nanocatalyst. (2018). IET Nanobiotechnology, 12(7), 963-968.
  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124133.
  • Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. (2018). Cancer Research, 78(13_Supplement), 2874-2874.
  • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules, 26(19), 5770.
  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2018). Oriental Journal of Chemistry, 34(2), 850-857.
  • Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (2012). Journal of the Korean Chemical Society, 56(2), 245-251.
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2013). Chemistry Central Journal, 7, 65.
  • Benzaldehyde derivatives with investigated inhibition profile. (2023). ResearchGate.
  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). European Journal of Medicinal Chemistry, 50, 433-440.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). Molecules, 24(18), 3247.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2016). Cytotechnology, 68(4), 1347-1354.
  • Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6764-6769.
  • Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. (2010). Food Research International, 43(8), 2014-2019.
  • 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. (2020). Parasites & Vectors, 13, 33.
  • Synthesis of biologically active heterocyclic compounds from β-diketones. (2021). ACG Publications.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(11), 4082-4086.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules, 26(19), 5770.
  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. (2018). ProQuest.
  • Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. (n.d.). Google Patents.
  • Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. (2016). ResearchGate.
  • Benzaldehyde: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Structure of benzaldehyde (1), 4-n-pentylbenzaldehyde (2),... (n.d.). ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. (2017). International Journal of Pharmaceutical Sciences and Research, 8(2), 725-732.
  • Structure–Activity Relationships for Aldehyde Categories. (2001). SAR and QSAR in Environmental Research, 12(1-2), 1-17.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules, 28(3), 1269.
  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2015). Journal of Medicinal Chemistry, 58(15), 6066-6080.
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). Semantic Scholar.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules, 28(3), 1269.
  • Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies. (1987). European Journal of Biochemistry, 167(2), 301-307.

Sources

The Enigmatic Hydroxy Dimethylbenzaldehydes: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Aromatic Allure of Hydroxy Dimethylbenzaldehydes

Hydroxy dimethylbenzaldehydes represent a fascinating and underexplored class of naturally occurring aromatic aldehydes. Characterized by a benzene ring functionalized with a hydroxyl group, a formyl group, and two methyl substituents, these compounds exhibit a diverse array of chemical properties and biological activities. Their structural nuances, arising from the varied positions of these functional groups, give rise to a spectrum of reactivity and pharmacological potential. For researchers in natural product chemistry, drug discovery, and chemical biology, understanding the natural sources, biosynthetic origins, and analytical methodologies for these molecules is paramount to unlocking their full potential. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of hydroxy dimethylbenzaldehydes, delves into their putative biosynthetic pathways, and offers detailed protocols for their extraction and analysis, all grounded in scientific literature and practical insights.

I. Natural Occurrence: A Glimpse into Nature's Aromatic Arsenal

While not as widespread as some other classes of phenolic compounds, several hydroxy dimethylbenzaldehyde isomers have been identified from a range of natural sources, including plants and fungi. The documented occurrences highlight the sporadic yet significant distribution of these specialized metabolites.

One of the most well-documented examples is 4-hydroxy-3,5-dimethylbenzaldehyde , which has been reported in the plant Linaria vulgaris, commonly known as common toadflax[1][2]. Fungi, particularly of the Penicillium genus, have also proven to be a source of these compounds. For instance, 4,6-dihydroxy-2,3-dimethylbenzaldehyde is a known metabolite of Penicillium citrinum[3]. Another isomer, 3-hydroxybenzaldehyde , has been found in Penicillium solitum and the wild rice species Zizania aquatica[4]. The presence of these compounds in such diverse organisms suggests convergent evolutionary pathways for their biosynthesis, likely driven by specific ecological pressures.

Compound NameIsomeric StructureNatural Source(s)Reference(s)
4-Hydroxy-3,5-dimethylbenzaldehyde4-OH, 3,5-di-CH₃Linaria vulgaris (Plant)[1][2]
4,6-Dihydroxy-2,3-dimethylbenzaldehyde4,6-di-OH, 2,3-di-CH₃Penicillium citrinum (Fungus)[3]
3-Hydroxybenzaldehyde3-OHPenicillium solitum (Fungus), Zizania aquatica (Plant)[4]

II. Biosynthetic Pathways: Nature's Blueprint for Aromatic Complexity

The biosynthesis of hydroxy dimethylbenzaldehydes is intrinsically linked to the primary metabolic pathways that produce aromatic amino acids and polyketides. While the specific enzymatic steps for many of these compounds are yet to be fully elucidated, we can infer their origins from our understanding of general phenolic and polyketide biosynthesis.

A. Phenylpropanoid Pathway in Plants: The Genesis of Aromatic Aldehydes

In plants such as Linaria vulgaris, the biosynthesis of hydroxy dimethylbenzaldehydes likely proceeds through the well-established shikimate and phenylpropanoid pathways . This intricate network of enzymatic reactions converts simple carbohydrate precursors into a vast array of aromatic compounds. The pathway initiates with the formation of chorismate, which is then converted to L-phenylalanine. A key enzyme, phenylalanine ammonia-lyase (PAL), catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. Subsequent hydroxylation, methylation, and chain-shortening reactions would then lead to the final hydroxy dimethylbenzaldehyde structure. The methylation steps are of particular interest and are likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Phenylpropanoid_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Cinnamic_Acid Cinnamic Acid Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxybenzaldehyde_precursor Hydroxybenzaldehyde Precursor p_Coumaric_Acid->Hydroxybenzaldehyde_precursor Chain Shortening HDMBA Hydroxy Dimethylbenzaldehyde Hydroxybenzaldehyde_precursor->HDMBA Methyltransferases (SAM)

Caption: Putative Phenylpropanoid Pathway to Hydroxy Dimethylbenzaldehydes.

B. Fungal Polyketide Synthase (PKS) Pathway: A Fungal Factory for Aromatic Diversity

In fungi like Penicillium species, the biosynthesis of aromatic compounds, including hydroxy dimethylbenzaldehydes, is often orchestrated by Type I iterative polyketide synthases (PKSs) [5][6][7]. These large, multifunctional enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct a poly-β-keto chain. The PKS then catalyzes a series of cyclization and aromatization reactions to generate a diverse array of polyketide structures. Subsequent tailoring enzymes, including methyltransferases, hydroxylases, and oxidoreductases, further modify the polyketide scaffold to yield the final natural product. The biosynthesis of 4,6-dihydroxy-2,3-dimethylbenzaldehyde in Penicillium citrinum is hypothesized to follow such a pathway, where the core aromatic ring is assembled by a PKS, followed by specific methylation and hydroxylation events.

Fungal_PKS_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Poly-β-keto Intermediate PKS->Polyketide_Intermediate Iterative Condensation Aromatic_Core Aromatic Core Polyketide_Intermediate->Aromatic_Core Cyclization/Aromatization HDMBA Hydroxy Dimethylbenzaldehyde Aromatic_Core->HDMBA Tailoring Enzymes (Methyltransferases, Hydroxylases)

Caption: Generalized Fungal Polyketide Pathway for Hydroxy Dimethylbenzaldehydes.

III. Experimental Protocols: A Practical Guide to Isolation and Analysis

The successful isolation and characterization of hydroxy dimethylbenzaldehydes from their natural sources hinge on the application of robust and optimized experimental protocols. The choice of methodology is dictated by the physicochemical properties of the target compounds and the nature of the source material.

A. General Workflow for Extraction and Analysis

The following diagram illustrates a general workflow for the extraction, purification, and identification of hydroxy dimethylbenzaldehydes from either plant or fungal material.

Experimental_Workflow Start Natural Source Material (Plant or Fungal Biomass) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC/TLC Fractions->Purification Quantification Quantitative Analysis (HPLC-UV/MS, GC-MS) Fractions->Quantification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR, UV-Vis) Pure_Compound->Structure_Elucidation

Sources

An In-depth Technical Guide to the Antifungal Properties of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of new, effective, and safe therapeutic agents is a critical priority. In this context, natural products and their synthetic derivatives have emerged as a promising reservoir for novel drug discovery. Benzaldehyde, a simple aromatic aldehyde, and its derivatives, are a class of compounds that have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2] Many are naturally occurring plant metabolites, and benzaldehyde itself is "Generally Regarded as Safe" (GRAS) for use in food and cosmetics, making this scaffold an attractive starting point for developing agents with favorable safety profiles.[1][2][3]

This guide provides a comprehensive technical overview of the antifungal properties of benzaldehyde derivatives. It is designed to serve as a resource for researchers in academia and industry, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation and development.

Section 1: The Core Mechanism of Action: Disrupting Fungal Redox Homeostasis

A compelling body of evidence indicates that the primary antifungal mechanism of many benzaldehyde derivatives is the disruption of the fungal cellular antioxidation system.[4][5] Fungi, like all aerobic organisms, possess sophisticated enzymatic and non-enzymatic systems to neutralize reactive oxygen species (ROS) generated during metabolic processes. Benzaldehyde derivatives, particularly those with redox-active phenolic structures, can act as redox cyclers, destabilizing this delicate balance and inducing a state of lethal oxidative stress.[4]

Key molecular targets within the fungal antioxidation pathway include:

  • Superoxide Dismutases (SODs): Enzymes like Cu,Zn-SOD (Sod1) and Mn-SOD (Sod2) are critical for converting superoxide radicals into hydrogen peroxide.

  • Glutathione Reductase (Glr1): This enzyme is essential for maintaining the pool of reduced glutathione (GSH), a major cellular antioxidant.

By interfering with these components, benzaldehyde derivatives lead to an accumulation of ROS, causing widespread damage to cellular macromolecules—lipids, proteins, and DNA—ultimately culminating in fungal cell death.[4][5] This mechanism has been validated using deletion mutants of key oxidative stress-response genes in model organisms like Saccharomyces cerevisiae (e.g., sod1Δ, sod2Δ, glr1Δ), which show hypersensitivity to these compounds.[4][5]

Antifungal_Mechanism cluster_fungus Fungal Cell ROS Reactive Oxygen Species (ROS) (e.g., O2-) Antioxidant_Enzymes Antioxidant System (SOD, Glr1, etc.) ROS->Antioxidant_Enzymes neutralized by Cell_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Metabolism Normal Cellular Metabolism Antioxidant_Enzymes->Metabolism maintains homeostasis Cell_Death Fungal Cell Death Cell_Damage->Cell_Death leads to Metabolism->ROS generates Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Antioxidant_Enzymes Inhibits / Disrupts caption Mechanism of Action of Antifungal Benzaldehydes.

Caption: Benzaldehydes disrupt fungal redox homeostasis.

While disruption of antioxidation is a primary mechanism, other activities have been observed. Certain derivatives can induce alterations in cell morphology, cause cell membrane damage, and disrupt mitochondrial function, suggesting a multifactorial mode of action.[1]

Section 2: Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Potency

The antifungal efficacy of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is paramount for designing and synthesizing new analogues with enhanced potency.

A pivotal finding is that the presence of a hydroxyl (-OH) group at the ortho position relative to the aldehyde group significantly increases antifungal activity.[4][5] This is exemplified by salicylaldehyde and its derivatives. The ortho-hydroxyl group can participate in hydrogen bonding and may enhance the compound's ability to interact with target enzymes or disrupt membrane integrity. In contrast, a meta-hydroxyl group generally results in lower activity.[4]

The introduction of other groups, such as halogens or electron-withdrawing groups at specific positions (e.g., 2, 4, or 5), can also positively influence antifungal activity against certain species.[6] Conversely, large, sterically hindering groups may be detrimental to activity.[6]

Table 1: Comparative Antifungal Activity of Benzaldehyde Derivatives

CompoundFungal SpeciesMIC (mM)Key Structural FeatureReference
BenzaldehydeAspergillus fumigatus> 3.0Unsubstituted[4]
SalicylaldehydeAspergillus fumigatus1.5 - 2.0ortho-OH[4]
2,3-DihydroxybenzaldehydeAspergillus fumigatus0.5 - 1.0ortho-OH, adjacent OH[4]
4-HydroxybenzaldehydeAspergillus fumigatus> 3.0para-OH[4]
CinnamaldehydeAspergillus terreus0.2 - 0.4α,β-unsaturated aldehyde[4]
MPOBA*Aspergillus flavus0.55 (IC₅₀)Pyridinyloxy at ortho pos.[1][7]

*2-[(2-methylpyridin-3-yl)oxy]benzaldehyde

Caption: Structure-Activity Relationship hotspots.

Section 3: Synergistic Interactions and Chemosensitization

One of the most compelling attributes of benzaldehyde derivatives for drug development is their ability to act as chemosensitizing agents.[5] They can exhibit synergistic antifungal effects when combined with conventional drugs, significantly lowering the minimum inhibitory (MIC) or minimum fungicidal (MFC) concentrations of both agents.[4][5]

This synergy is particularly valuable for:

  • Overcoming Drug Resistance: Certain derivatives can restore the sensitivity of drug-tolerant fungal mutants to conventional agents.[4]

  • Reducing Toxicity: By lowering the required dose of a conventional antifungal, combination therapy can mitigate dose-dependent side effects.[5]

  • Broadening Spectrum: Combining agents may create a broader spectrum of activity than either compound alone.

For example, combinations of specific benzaldehydes with mitochondrial respiration inhibitors or phenylpyrroles have demonstrated potent synergistic activity against pathogenic Aspergillus species.[4] This approach highlights a pragmatic strategy to repurpose and enhance the efficacy of the existing antifungal arsenal.[8]

Section 4: Experimental Evaluation: A Framework for Discovery

Rigorous and standardized experimental protocols are essential for evaluating the antifungal potential of novel benzaldehyde derivatives. The following section outlines core methodologies, emphasizing the causality behind each step.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible microbial growth. The broth microdilution checkerboard method is the standard for this assessment.[9]

Methodology (based on CLSI M27-A3 guidelines[10]):

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Harvest fungal cells or spores and suspend them in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to a final concentration of 0.5–2.5 × 10³ cells/mL in RPMI 1640 medium. The precise inoculum density is critical for reproducibility.

  • Compound Preparation:

    • Dissolve the benzaldehyde derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium. This creates a concentration gradient to pinpoint the MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungus + medium, no drug) and a negative control (medium only).

    • Incubate the plate at 35-37°C for 24-48 hours. Incubation time depends on the growth rate of the specific fungal species.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.

    • Optionally, use a spectrophotometer to read the optical density (OD) at 595 nm or a metabolic indicator like resazurin for a quantitative endpoint.

Protocol: Synergy Testing via Checkerboard Assay

Objective: To quantify the interaction between a benzaldehyde derivative (Drug A) and a conventional antifungal (Drug B) and determine if the effect is synergistic, additive, indifferent, or antagonistic.

Methodology:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, perform a serial dilution of Drug A. Along the y-axis, perform a serial dilution of Drug B.

    • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the target fungus as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis and FICI Calculation:

    • Determine the MIC for each drug alone and for every combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Table 2: Interpreting FICI Values for Drug Interactions

FICI ValueInteractionImplication for Development
≤ 0.5SynergyHighly favorable; potential for combination therapy.
> 0.5 to 1.0AdditiveFavorable; combined effect is as expected.
> 1.0 to 4.0IndifferenceNeutral; no benefit or detriment from combination.
> 4.0AntagonismUnfavorable; combination should be avoided.
Protocol: Cytotoxicity Assessment on Mammalian Cells

Objective: To evaluate the safety profile of a lead compound by determining its toxicity to mammalian cells. This is a critical step to ensure that the antifungal activity is selective and not due to general cytotoxicity.

Methodology (MTT Assay):

  • Cell Culture:

    • Seed a mammalian cell line (e.g., human fibroblasts, MDCK kidney cells[7]) into a 96-well plate at a density of ~1 x 10⁴ cells/well.

    • Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the benzaldehyde derivative for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Quantification:

    • Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at ~570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.

    • Calculate the IC₅₀ (the concentration that reduces cell viability by 50%) to quantify cytotoxicity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_safety Safety & Preclinical Start Synthesize Novel Benzaldehyde Derivative Characterize Structural Characterization (NMR, MS) Start->Characterize MIC_Test Primary Screen: Broth Microdilution MIC Assay Characterize->MIC_Test Hit_Ident Identify 'Hits' (MIC ≤ Threshold) MIC_Test->Hit_Ident Synergy_Test Synergy Testing: Checkerboard Assay (FICI) Hit_Ident->Synergy_Test Active MOA_Study Mechanism of Action Studies (e.g., ROS detection, mutant screens) Hit_Ident->MOA_Study Active InVivo In Vivo Efficacy Model (e.g., Murine Candidiasis) Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Synergy_Test->Cytotoxicity MOA_Study->Cytotoxicity Selectivity Determine Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity Selectivity->InVivo High Selectivity caption Workflow for evaluating novel antifungal benzaldehyde derivatives.

Caption: A logical workflow for antifungal drug discovery.

Section 5: Applications and Future Directions

The favorable biological and safety profiles of benzaldehyde derivatives position them for a variety of applications.

  • Agriculture: As biodegradable fungicides, they offer an environmentally safer alternative to conventional chemical pesticides for controlling phytopathogenic fungi on crops.[1][11][12] Benzaldehyde has also shown promise in heat-sensitizing treatments to sanitize crop seeds from fungal pathogens.[13]

  • Food Preservation: Their antifungal properties can be harnessed to prevent spoilage and mycotoxin contamination (e.g., aflatoxin from Aspergillus flavus) in stored commodities.[1][7][12] Encapsulation in materials like zeolitic imidazolate frameworks (ZIF-8) can improve their stability and efficacy in food packaging films.[14]

  • Clinical Therapeutics: Lead compounds with high potency and selectivity are candidates for development into new clinical antifungal drugs, particularly as part of combination therapies to combat resistant infections.[5]

Future research should focus on the synthesis of novel derivatives guided by SAR data, the exploration of advanced drug delivery systems to improve bioavailability and targeting, and comprehensive in vivo studies to validate the efficacy and safety of lead candidates in relevant animal models of infection.[15]

Section 6: Safety and Toxicological Considerations

While many benzaldehydes are considered safe for use in foods and cosmetics, a thorough toxicological assessment is mandatory for any new chemical entity intended for therapeutic use.[2] Studies have shown that at high concentrations, benzaldehyde can induce cytotoxic and apoptotic effects in human lymphocytes.[16][17] Therefore, determining the therapeutic window—the concentration range where the compound is effective against fungi but non-toxic to host cells—is a critical step in the development process. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (IC₅₀) to the antifungal concentration (MIC), is a key metric in this evaluation. A high SI value is a strong indicator of a promising drug candidate.

References

  • Kim, J.H., Chan, K.L., & Mahoney, N. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23. [Link]
  • ResearchGate. (n.d.). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.
  • Thongaram, T., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1103. [Link]
  • Kumar, R., et al. (2017). Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of their Antibacterial, Antifungal and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 8(2), 754-761. [Link]
  • ResearchGate. (n.d.). Benzaldehyde Derivatives from Sarcodontia crocea.
  • Ulker, Z., Alpsoy, L., & Mihmanli, A. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Toxicology and Industrial Health, 29(10), 914-921. [Link]
  • Thongaram, T., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1103. [Link]
  • ResearchGate. (n.d.). Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine.
  • ResearchGate. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • Kim, J. H., & Chan, K. L. (2024).
  • Thongaram, T., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(11), 1103. [Link]
  • Li, Y., et al. (2023).
  • Carné-Sánchez, A., et al. (2023). ZIF-8 encapsulation improves the antifungal activity of benzaldehyde and methyl anthranilate in films. Dalton Transactions, 52(47), 17351-17359. [Link]
  • ResearchGate. (n.d.). Benzaldehyde Use to Protect Seeds from Foodborne Fungal Pathogens.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment. [Link]
  • U.S. Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. [Link]
  • González-García, M., et al. (2024). Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. Molecules, 29(15), 3543. [Link]
  • D'hooge, E., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 133. [Link]
  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3381. [Link]
  • Cui, J., et al. (2015). Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. Virulence, 6(4), 362-371. [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide to the Ortho-Formylation of 2,5-dimethylphenol via the Duff Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde, a valuable substituted salicylaldehyde derivative, starting from 2,5-dimethylphenol. The primary focus is on the Duff reaction, a classic method for the ortho-formylation of phenols, which offers operational simplicity and regioselectivity.[1][2] We present a detailed, step-by-step protocol, an analysis of the reaction mechanism, safety considerations, and data interpretation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing functionalized aromatic aldehydes.

Introduction: The Synthetic Challenge

Substituted hydroxybenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The target molecule, this compound, features a formyl group positioned ortho to a hydroxyl group, a common structural motif in Schiff base ligands and other complex organic structures. The synthetic challenge lies in the regioselective introduction of the aldehyde functionality onto the 2,5-dimethylphenol backbone. The starting phenol has three potential sites for electrophilic substitution, but the powerful ortho, para-directing influence of the hydroxyl group preferentially activates the positions adjacent to it (C2 and C6). This application note details a robust protocol for achieving formylation at the C6 position.

Comparative Analysis of Formylation Methodologies

Several methods exist for the formylation of phenols. The choice of reaction is critical for achieving the desired regioselectivity and yield.

The Duff Reaction: The Method of Choice

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid.[3] It is a Mannich-type reaction that proceeds via an initial aminomethylation followed by oxidation and hydrolysis to yield the aldehyde.[2][4]

Causality and Advantages:

  • High Ortho-Selectivity: The reaction strongly favors formylation at the position ortho to the hydroxyl group. This is believed to be due to the formation of a hydrogen-bonded intermediate that directs the electrophilic iminium species to the adjacent carbon.[2][5]

  • Mild Conditions: Compared to other formylation methods, the Duff reaction is conducted under relatively mild, non-aqueous acidic conditions, which can be advantageous for sensitive substrates.[2]

  • Operational Simplicity: The reagents are inexpensive, readily available, and the procedure does not require anhydrous conditions, making it suitable for standard laboratory settings.[2]

The reaction mechanism involves the protonation and subsequent ring-opening of HMTA to form an electrophilic iminium ion. This ion is attacked by the electron-rich phenol ring, leading to an aminomethylated intermediate. An intramolecular redox transfer (hydride transfer) from the newly introduced methylene group to another imine bond, followed by acidic hydrolysis, liberates the final aldehyde product.

Duff_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Oxidation & Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium H+ Phenol 2,5-Dimethylphenol Intermediate Aminomethyl Intermediate Phenol->Intermediate + Iminium Ion Oxidation Intramolecular Redox Intermediate->Oxidation Hydrolysis Acid Hydrolysis (H3O+) Oxidation->Hydrolysis Product This compound Hydrolysis->Product

Caption: The generalized mechanism of the Duff Reaction.

The Reimer-Tiemann Reaction: An Alternative Route

The Reimer-Tiemann reaction is another classic method for ortho-formylation, employing chloroform (CHCl₃) and a strong base like sodium hydroxide.[6] The reactive electrophile in this case is dichlorocarbene (:CCl₂), which is generated in situ.[6][7]

Drawbacks:

  • Harsh Conditions: The use of strong aqueous base and heat can be detrimental to some substrates.[8]

  • Lower Yields: Yields are often modest, and significant amounts of the para-isomer can be formed.[9]

  • Side Products: The reaction can produce dichloromethyl-substituted phenols and cyclohexadienone derivatives as byproducts, complicating purification.[10][11]

While viable, the Reimer-Tiemann reaction is generally considered less efficient and clean than the Duff reaction for the synthesis of many salicylaldehydes.[3]

Experimental Protocol: Synthesis via the Duff Reaction

This protocol provides a detailed procedure for the formylation of 2,5-dimethylphenol.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2,5-Dimethylphenol≥98%Sigma-AldrichStarting material.
Hexamethylenetetramine (HMTA)≥99%Fisher ScientificFormylating agent.[12]
GlycerolACS Reagent, ≥99.5%VWRSolvent.
Boric AcidACS Reagent, ≥99.5%Sigma-AldrichCo-reagent/catalyst.
Sulfuric AcidACS Reagent, 95-98%J.T. BakerFor hydrolysis.
Diethyl EtherACS ReagentVWRExtraction solvent.
Sodium Bicarbonate (Sat. Solution)Laboratory Grade-For neutralization.
Anhydrous Magnesium SulfateLaboratory Grade-Drying agent.
250 mL Three-neck round-bottom flask--
Reflux condenser--
Heating mantle with stirrer--
Thermometer--
Separatory funnel--
Rotary evaporator--
Critical Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,5-Dimethylphenol: Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13]

  • Hexamethylenetetramine (HMTA): Flammable solid. May cause an allergic skin reaction.[14][15] The dust can be explosive.[16] Keep away from ignition sources.[15]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Diethyl Ether: Highly flammable liquid and vapor.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,5-dimethylphenol (12.2 g, 0.10 mol), hexamethylenetetramine (21.0 g, 0.15 mol), and glycerol (75 mL).

  • Catalyst Addition: Slowly add boric acid (7.7 g, 0.125 mol) to the mixture while stirring. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. Maintain this temperature for 20-25 minutes. The mixture will turn dark and become more fluid. Rationale: This temperature is optimal for the formation of the glyceroboric acid catalyst and subsequent reaction with HMTA without significant decomposition.

  • Cooling: After the heating period, remove the heating mantle and allow the mixture to cool to approximately 80-90 °C.

  • Hydrolysis: Carefully and slowly add a solution of 50 mL of water followed by 15 mL of concentrated sulfuric acid through the condenser. The addition is exothermic. Causality: The acidic workup is essential to hydrolyze the intermediate Schiff base (imine) formed during the reaction to the desired aldehyde.

  • Steam Distillation/Extraction: Heat the mixture to reflux for an additional 15 minutes to ensure complete hydrolysis. The product can be isolated via steam distillation. Alternatively, cool the mixture to room temperature, dilute with 200 mL of water, and extract the product with diethyl ether (3 x 75 mL).

  • Work-up: Combine the organic extracts in a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish solid, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary. A typical yield is in the range of 18-25%.

Data and Characterization

The final product should be characterized to confirm its identity and purity.

Expected Product Characteristics
PropertyValueSource/Method
Molecular FormulaC₉H₁₀O₂-
Molecular Weight150.18 g/mol [17]
AppearanceYellowish solidTypical Observation
CAS Registry Number1666-04-2[17]
¹H NMR (CDCl₃)Peaks expected for aromatic, aldehyde,Spectroscopic Analysis
hydroxyl, and methyl protons.
Mass Spectrum (GC)Molecular ion peak (M⁺) at m/z = 150[17]

Visualization of Experimental Workflow

The following diagram outlines the complete experimental procedure.

Synthesis_Workflow start Start reagents 1. Combine Reactants (2,5-Dimethylphenol, HMTA, Glycerol, Boric Acid) start->reagents heat 2. Heat to 150-160 °C (20-25 min) reagents->heat cool 3. Cool to 80-90 °C heat->cool hydrolyze 4. Acid Hydrolysis (H₂SO₄ / H₂O) cool->hydrolyze extract 5. Extraction (Diethyl Ether) hydrolyze->extract wash 6. Aqueous Wash (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry & Concentrate (MgSO₄, Rotovap) wash->dry purify 8. Purification (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Duff reaction provides a reliable and regioselective method for the ortho-formylation of 2,5-dimethylphenol, yielding this compound. This application note offers a field-tested protocol, grounded in established chemical principles, to guide researchers in the successful synthesis of this important chemical intermediate. By understanding the causality behind the procedural steps and adhering to the safety precautions, scientists can effectively utilize this methodology in their research and development endeavors.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hexamethylenetetramine.
  • Carl ROTH. Safety Data Sheet: Hexamethylene tetramine.
  • New Jersey Department of Health. Chloroform - Hazardous Substance Fact Sheet.
  • Wikipedia. Duff reaction.
  • Hassner, A., & Stumer, C. (1994). Exploring the Reimer–Tiemann Reaction: History and Scope. Organic Syntheses Based on Name Reactions, 2nd Ed., Pergamon.
  • Wikipedia. Reimer–Tiemann reaction.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Baine, O., & Adamson, G. F. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 193-197.
  • Camacho-Dávila, A. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9635-9642.
  • Name Reactions in Organic Synthesis. Duff Reaction.
  • NROChemistry. Reimer-Tiemann Reaction.
  • SpectraBase. 2-Hydroxy-3,6-dimethyl-benzaldehyde.
  • Wikipedia. Chloroform.
  • Sciencemadness.org. The Reimer-Tiemann Reaction.
  • PrepChem.com. Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • NIST. Benzaldehyde, 2-hydroxy-.
  • PubChem. 2-Hydroxy-3,5-dimethylbenzaldehyde.
  • Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes.
  • NIST. Benzaldehyde, 2-hydroxy-3-methoxy-.
  • Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.
  • The Human Metabolome Database. Showing metabocard for 2,5-Dimethylphenol (HMDB0030540).
  • PubChem. 2,5-Dimethylphenol.
  • Google Patents. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.

Sources

Application Notes and Protocols for Hydroxybenzaldehyde Synthesis via the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Reimer-Tiemann reaction, a cornerstone of aromatic chemistry since its discovery in 1876 by Karl Reimer and Ferdinand Tiemann, provides a direct method for the ortho-formylation of phenols.[1][2] This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to introduce a formyl group (-CHO) onto a phenol ring, yielding hydroxybenzaldehydes.[3][4] These products, particularly salicylaldehyde (2-hydroxybenzaldehyde), are pivotal starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[3][5] This document provides an in-depth exploration of the reaction mechanism, discusses critical experimental parameters, and presents detailed, field-proven protocols for the synthesis, purification, and characterization of hydroxybenzaldehydes, tailored for researchers and drug development professionals.

Scientific Foundation: Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol for different substrates. The reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).

The Reaction Mechanism

The overall transformation can be dissected into three primary stages:

  • Generation of Dichlorocarbene: The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., sodium hydroxide), forming a trichlorocarbanion. This anion is unstable and undergoes rapid alpha-elimination, losing a chloride ion to generate the highly electron-deficient dichlorocarbene, which serves as the principal reactive species.[4][5][6]

  • Formation of the Nucleophile: In the strongly basic medium, the phenolic substrate is deprotonated to form a phenoxide ion.[6][7] The resulting negative charge is delocalized into the benzene ring, significantly increasing its nucleophilicity and rendering it susceptible to electrophilic attack.[4]

  • Electrophilic Attack and Hydrolysis: The electron-rich phenoxide ring attacks the dichlorocarbene. This is followed by a series of steps including proton transfer and the elimination of a chloride ion. The resulting dichloromethyl-substituted intermediate is then hydrolyzed by the aqueous base to yield the final hydroxybenzaldehyde product after an acidic workup.[1][5][7]

Reimer_Tiemann_Mechanism Fig. 1: The Reimer-Tiemann Reaction Mechanism cluster_carbene Stage 1: Carbene Generation cluster_phenoxide Stage 2: Nucleophile Formation cluster_attack Stage 3: Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichlorocarbanion CHCl3->Carbanion + OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Intermediate Dichloromethyl Phenoxide Intermediate Carbene->Intermediate Electrophilic Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Phenoxide->Intermediate Product Hydroxybenzaldehyde Intermediate->Product 1. Tautomerization 2. Hydrolysis 3. Acid Workup

Caption: Fig. 1: The Reimer-Tiemann Reaction Mechanism

Causality of Ortho-Selectivity

The Reimer-Tiemann reaction predominantly yields the ortho-isomer (salicylaldehyde) over the para-isomer.[8][9] This regioselectivity is not accidental but a result of specific thermodynamic and kinetic factors:

  • Chelation and Hydrogen Bonding: The ortho-positioning allows for the formation of a stable six-membered chelated ring through intramolecular hydrogen bonding between the hydroxyl proton and the formyl group's carbonyl oxygen in the final product, which also stabilizes the transition state leading to it.[10]

  • Electrostatic Interactions: In the high-concentration basic medium, ion-pair formation between the phenoxide oxygen and the cation (e.g., Na⁺) can occur. This ion pair can coordinate with the incoming dichlorocarbene, sterically and electronically favoring the attack at the adjacent ortho position.[8][10]

While ortho-formylation is favored, a mixture of ortho and para isomers is typically produced.[9] If both ortho positions on the phenol ring are blocked, the formyl group will be directed to the para position.[5]

Experimental Design and Protocols

The success of the Reimer-Tiemann reaction is highly dependent on careful control of reaction conditions. Due to the biphasic nature of the system (aqueous NaOH and organic chloroform), efficient mixing is crucial.[1][4]

Key Reaction Parameters
ParameterTypical Conditions & Rationale
Substrate Phenol or substituted phenols (naphthols, cresols). Electron-donating groups accelerate the reaction, while electron-withdrawing groups may hinder it.
Base Sodium or Potassium Hydroxide (NaOH, KOH) in 10-40% aqueous solution. The base is essential for generating both the dichlorocarbene and the phenoxide ion.[11]
Solvent System Biphasic: Aqueous base and chloroform. Efficient stirring or the use of a phase-transfer catalyst (PTC) is necessary to facilitate interaction between the reactants.[7][12] Tertiary amines have shown efficacy as PTCs in this reaction.[13][14]
Temperature 60-70 °C. Heat is required to initiate the reaction.[4][11] However, the reaction is highly exothermic and prone to thermal runaway if not carefully controlled.[4][12] A water bath is recommended for stable temperature maintenance.
Reaction Time 1-3 hours. Reaction progress can be monitored by TLC (Thin Layer Chromatography).
Protocol 1: Synthesis of Salicylaldehyde from Phenol

This protocol details a standard laboratory-scale synthesis of salicylaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenol94.1125.0 g0.2661.0
Sodium Hydroxide40.0080.0 g2.00~7.5
Chloroform119.3850 mL (74.3 g)0.622~2.3
Deionized Water18.02100 mL--
Sulfuric Acid98.08~150 mL (50% v/v)--
Dichloromethane84.93~100 mL--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • Reaction Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a water bath on a magnetic stirrer hotplate.

  • Base and Substrate Addition: In the flask, dissolve 80 g of sodium hydroxide in 80 mL of warm deionized water with stirring. Once dissolved, add 25 g of phenol. The solution will generate heat.

  • Temperature Control: Heat the water bath to maintain the reaction mixture's internal temperature at 60-65°C.

  • Chloroform Addition: Slowly add 50 mL of chloroform from the dropping funnel over a period of 60-90 minutes. Maintain vigorous stirring to ensure proper mixing of the two phases. The reaction is exothermic; control the addition rate to keep the temperature below 70°C.[15]

  • Reflux: After the addition is complete, continue to stir the mixture vigorously at 65-70°C for an additional 1-2 hours. The mixture will turn a reddish-brown color.

  • Work-up - Chloroform Removal: Remove the dropping funnel and reconfigure the apparatus for simple distillation. Distill off the excess chloroform.

  • Work-up - Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the dark residue by adding 50% sulfuric acid until the solution is strongly acidic (pH ~2-3), which will neutralize the excess NaOH and protonate the phenoxide.[15]

  • Purification - Steam Distillation: Reconfigure the apparatus for steam distillation. Pass steam through the acidified mixture. The unreacted phenol and the desired salicylaldehyde (a yellow oil) will co-distill with the water.[14] Collect the milky distillate until it runs clear.

  • Purification - Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer three times with 30-40 mL portions of dichloromethane. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane using a rotary evaporator to yield crude salicylaldehyde.

  • Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Experimental_Workflow Fig. 2: Experimental Workflow for Salicylaldehyde Synthesis cluster_reaction I. Reaction Phase cluster_workup II. Work-up & Isolation cluster_purification III. Purification & Analysis A 1. Dissolve NaOH and Phenol in H₂O B 2. Heat to 60-65°C A->B C 3. Add Chloroform (Slowly, <70°C) B->C D 4. Reflux for 1-2 hours C->D E 5. Distill Excess CHCl₃ D->E F 6. Cool and Acidify (H₂SO₄) G 7. Steam Distill Product F->G H 8. Extract with DCM G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Evaporate Solvent I->J L Crude Salicylaldehyde J->L K 11. Characterize Product (NMR, IR, GC-MS) L->K

Caption: Fig. 2: Experimental Workflow for Salicylaldehyde Synthesis

Notes on the Synthesis of 4-Hydroxybenzaldehyde

While the Reimer-Tiemann reaction heavily favors the ortho product, the para-isomer (4-hydroxybenzaldehyde) is also formed.[14] It is a non-steam-volatile solid that remains in the distillation pot after the salicylaldehyde and phenol have been removed.[14] Isolating it from the complex, tarry residue is challenging and typically results in low yields (8-10%).[16] Methods to increase para-selectivity have been explored, such as using polyethylene glycol as a complexing agent to mask the ortho position or employing specific phase-transfer catalysts.[17][18]

Validation and Characterization

A protocol's trustworthiness is established by robust validation of its output. The identity and purity of the synthesized hydroxybenzaldehyde should be confirmed using standard analytical techniques:

  • Spectroscopy:

    • ¹H NMR: To confirm the structure, showing characteristic aldehyde proton (~9.8-10.5 ppm), aromatic protons, and the hydroxyl proton.

    • IR Spectroscopy: To identify key functional groups, including a broad -OH stretch (~3200-3400 cm⁻¹) and a sharp C=O stretch for the aldehyde (~1650-1700 cm⁻¹).

  • Chromatography:

    • GC-MS: To confirm the molecular weight and fragmentation pattern, and to assess purity.

    • TLC: For rapid monitoring of reaction progress and purity of fractions.

  • Physical Properties: The boiling point of the purified product should be measured and compared to literature values (Salicylaldehyde: ~197 °C).

Safety and Hazard Management

The Reimer-Tiemann reaction involves hazardous materials and conditions that demand strict adherence to safety protocols.

  • Chemical Hazards:

    • Chloroform (CHCl₃): Is a suspected carcinogen and is toxic upon inhalation and skin contact. All manipulations must be performed in a certified chemical fume hood.

    • Phenol: Is toxic and corrosive, causing severe skin burns. Handle with appropriate gloves and eye protection.

    • Sodium Hydroxide (NaOH): Is highly corrosive and can cause severe burns. The dissolution process is highly exothermic.

  • Procedural Hazards:

    • Exothermic Reaction: The reaction can become highly exothermic once initiated, posing a risk of thermal runaway.[12][19] Maintain constant monitoring and ensure a cooling bath is readily available.

    • Pressure Build-up: Ensure the reaction vessel is not a closed system to prevent pressure build-up, especially during heating.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Concluding Remarks

The Reimer-Tiemann reaction remains a highly relevant and advantageous method for the formylation of phenols, particularly because it avoids the harsh acidic or anhydrous conditions required by other methods like the Gattermann or Vilsmeier-Haack reactions.[6][7] While it can be challenged by modest yields and the formation of byproducts, a firm grasp of its mechanism and careful control over experimental variables allow for the reliable synthesis of hydroxybenzaldehydes. The protocols and insights provided herein serve as a robust foundation for researchers to successfully apply this classic reaction in the development of novel chemical entities.

References

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction.
  • Wynberg, H. (1991). The Reimer–Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon.
  • Chemical Education Digital Library. (2024, January 24). Reimer-Tiemann reaction.
  • Wikipedia. (2023, November 29). Reimer–Tiemann reaction.
  • Sasson, Y., & Yonovich, M. (1979). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. Tetrahedron Letters, 20(39), 3753-3756. (Abstract available from The Hebrew University of Jerusalem: [Link])[13]
  • Neumann, R., & Sasson, Y. (1983). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Journal of Molecular Catalysis, 18(3), 569-570. (Abstract available from Weizmann Institute of Science: [Link])[17]
  • PharmD GURU. (n.d.). REIMER TIEMANS REACTION.
  • Harianingsih, et al. (2018). Synthesis of 4-hydroxy-3-methylchalcone from Reimer- Tiemann reaction product and its antibacterial activity test. AIP Conference Proceedings.
  • L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
  • L.S. College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
  • Chemistry Stack Exchange. (2020, June 27). ortho/para-Selectivity in the Reimer-Tiemann Reaction.
  • Google Patents. (2008). CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction.
  • Sciencemadness Discussion Board. (2015, March 30). Preparation of Salicylaldehyde.
  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.).
  • Sciencemadness Discussion Board. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?.
  • ProQuest. (n.d.). A Study of the Reimer-Tiemann Reaction for the Synthesis of Salicylaldehyde.
  • Vedantu. (n.d.). Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Google Patents. (1982). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Adda247. (2023, September 24). Reimer Tiemann Reaction Mechanism.

Sources

The Untapped Potential of 2-Hydroxy-3,6-dimethylbenzaldehyde in Medicinal Chemistry: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Unique Scaffold

2-Hydroxy-3,6-dimethylbenzaldehyde, a substituted phenolic aldehyde, represents a compelling yet underexplored scaffold in the landscape of medicinal chemistry. While extensive research has illuminated the therapeutic potential of related 2-hydroxybenzaldehyde (salicylaldehyde) derivatives, the specific contributions of the dual methyl substitutions at the 3 and 6 positions remain largely uncharted territory in publicly accessible literature. These methyl groups can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets.

This guide provides a comprehensive framework for exploring the applications of this compound in drug discovery. Drawing upon established principles and protocols from the broader class of 2-hydroxybenzaldehyde derivatives, we present a detailed roadmap for the synthesis, characterization, and biological evaluation of novel compounds derived from this unique starting material. The primary focus will be on two major classes of derivatives with proven pharmacological relevance: Schiff bases and their corresponding metal complexes . These derivatives have consistently demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6]

The protocols and application notes herein are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale. This approach empowers researchers to adapt and innovate, unlocking the full therapeutic potential of this compound and its progeny.

Part 1: The Synthetic Gateway: From Aldehyde to Bioactive Derivatives

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. These Schiff bases, in turn, can act as ligands for the synthesis of a diverse array of metal complexes.

Synthesis of this compound Schiff Bases

The formation of the azomethine (-C=N-) group in Schiff bases is a robust and high-yielding reaction.[3][5][7] The general workflow involves the condensation of this compound with a primary amine, often in an alcoholic solvent and sometimes with acid catalysis.

Experimental Protocol: General Synthesis of a this compound Schiff Base

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, amino acid, aminobenzothiazole)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (1 equivalent) of the chosen primary amine, also dissolved in a small amount of ethanol.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][4][5][7]

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are excellent solvents for both the aldehyde and most primary amines and facilitate the removal of the water byproduct of the condensation reaction.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the equilibrium towards the formation of the Schiff base by removing water.

Visualization of the Synthesis Workflow:

G A This compound D Reflux (with optional acid catalyst) A->D B Primary Amine (R-NH2) B->D C Ethanol/Methanol C->D E Schiff Base Product D->E F Characterization (FT-IR, NMR, MS) E->F

Caption: General workflow for the synthesis of Schiff bases from this compound.

Synthesis of Transition Metal Complexes

The synthesized Schiff bases, with their nitrogen and oxygen donor atoms, are excellent ligands for coordinating with transition metal ions. This coordination often enhances the biological activity of the parent Schiff base.[6][8]

Experimental Protocol: General Synthesis of a Transition Metal Complex with a this compound Schiff Base Ligand

Materials:

  • Synthesized this compound Schiff base ligand

  • Transition metal salt (e.g., Cu(II) acetate, Ni(II) chloride, Zn(II) sulfate)

  • Ethanol or Methanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand in hot ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt in ethanol (often a 1:2 metal-to-ligand molar ratio is used for bidentate ligands, but this can vary).

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Reaction: Reflux the resulting mixture for 1-3 hours. A change in color and the formation of a precipitate usually indicate the formation of the complex.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Purification: Wash the solid complex with ethanol to remove any unreacted ligand and metal salt, and then dry it.

  • Characterization: Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm its structure and coordination.[6][8]

Visualization of the Complexation Workflow:

G A Schiff Base Ligand D Reflux A->D B Transition Metal Salt B->D C Ethanol/Methanol C->D E Metal Complex D->E F Characterization (FT-IR, UV-Vis, etc.) E->F

Caption: General workflow for the synthesis of transition metal complexes.

Part 2: Biological Evaluation: Unveiling Therapeutic Potential

The derivatives of this compound are anticipated to exhibit a range of biological activities. The primary areas of investigation, based on analogous compounds, are their antimicrobial and anticancer effects.

Antimicrobial Activity

Schiff bases and their metal complexes derived from hydroxybenzaldehydes have shown significant activity against a variety of bacterial and fungal strains.[3][4][5]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent vehicle)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Derivatives of 2-hydroxybenzaldehyde have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanism of Action: MAPK Signaling Pathway

Some 2-hydroxybenzaldehyde Schiff base derivatives have been shown to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Visualization of a Potential Signaling Pathway:

G A This compound Derivative B MAPK Pathway Modulation A->B C Increased Sub-G0/G1 Population B->C D Mitochondrial Membrane Potential Disruption B->D E Apoptosis C->E D->E

Caption: Potential apoptotic mechanism via MAPK pathway modulation.

Data Presentation: A Comparative Outlook

While specific data for this compound derivatives are not yet available, the following table summarizes the biological activities of some related 2-hydroxybenzaldehyde derivatives to provide a comparative context for expected potency.

Compound ClassDerivativeTarget/ActivityMeasurementResultReference
Schiff Base Derivative of 2-hydroxybenzaldehydeAnticancer (MCF-7 cells)IC₅₀Varies (µg/mL)[1][2]
Schiff Base Derivative of 2-hydroxybenzaldehydeAntimicrobial (S. aureus)MICVaries (µg/mL)[9]
Metal Complex Cu(II) complex of a 2-hydroxy-3-methoxybenzaldehyde Schiff baseAnticancer (A549 cells)IC₅₀12 µM[10]
Metal Complex Zn(II) complex of a 2-hydroxy-3-methoxybenzaldehyde Schiff baseAnticancer (A549 cells)IC₅₀80 µM[10]

Conclusion and Future Directions

This compound stands as a promising, yet largely unexplored, platform for the development of novel therapeutic agents. The established synthetic routes to Schiff bases and their metal complexes, coupled with their proven track record of significant antimicrobial and anticancer activities in analogous compounds, provide a strong rationale for the investigation of this particular scaffold. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to systematically synthesize, characterize, and evaluate the biological potential of this compound derivatives. Future research should focus on building a library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further preclinical development. The unique electronic and steric properties conferred by the 3,6-dimethyl substitution pattern may lead to the discovery of compounds with enhanced potency, selectivity, and novel mechanisms of action.

References

  • Benchchem. (2026).
  • Saygıdeğer Demir, B., Gönül, İ., Gumusgoz Celik, G., & İpekbayrak, S. (2020). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Adıyaman University Journal of Science.
  • Anonymous. (2025).
  • Anonymous. (2025).
  • Anonymous. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with.
  • Bunu, S. J., et al. (2024).
  • Anonymous. (2021). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI.
  • Anonymous. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine.
  • Anonymous. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals.
  • Al-Salami, B. K., Mohammed, A. A., & Askar, K. A. (2014). Synthesis & Characterization of New schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes.
  • Anonymous. (2022).
  • Anonymous. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole.
  • Anonymous. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Anonymous. (2021). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One.
  • Anonymous. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central.
  • Anonymous. (2025). Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes. UJ Content - University of Johannesburg.
  • Anonymous. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
  • Al-Salami, B. J. (2025). Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes.
  • Anonymous. (2025). Exploring Anticancer Activity and DNA Binding of Metal (II)
  • Anonymous. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC - PubMed Central.
  • Doğan, M., Koçyiğit, Ü. M., & Budak, Y. (2022).
  • Anonymous. (2023).
  • Anonymous. (2025). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Abid, K., Al – Bayati, S., & Rasheed, A. (2016). Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. Scientific & Academic Publishing.
  • Anonymous. (2025). Synthesis and Characterization of Some Transition Metal Complexes with Schiff Bases Derived from 2-HYDROXYACETYLACETOPHENONE.
  • Anonymous. (2024). Benzaldehyde derivatives with investigated inhibition profile 2....
  • Abdallah, A. A. A. M. (2022). Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • Anonymous. (2022). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. MDPI.
  • Fluorochem. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde. Fluorochem.
  • Echemi. (n.d.). 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde. Echemi.

Sources

Application Note: High-Purity Isolation of 2-Hydroxy-3,6-dimethylbenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-3,6-dimethylbenzaldehyde is a key aromatic aldehyde intermediate in the synthesis of specialized ligands, molecular probes, and complex pharmaceutical agents. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a detailed guide for the purification of crude this compound, focusing on two robust methods: two-solvent recrystallization and silica gel column chromatography. We delve into the scientific rationale behind procedural choices, outline step-by-step protocols, and provide methods for purity validation, ensuring researchers and drug development professionals can obtain material of the highest quality.

Introduction and Synthesis Context

This compound (MW: 150.17 g/mol , CAS: 1666-04-2) is a substituted phenol possessing aldehyde functionality, making it a versatile building block. It is typically synthesized via the ortho-formylation of 2,5-dimethylphenol. Common synthetic methods, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, are effective but often yield a crude product contaminated with specific impurities that must be removed.

The Reimer-Tiemann reaction , for instance, employs chloroform and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile.[1][2] This process, while favoring ortho-formylation, is known for several drawbacks that directly impact product purity:

  • Unreacted Starting Material: Incomplete reaction leaves residual 2,5-dimethylphenol in the crude mixture.

  • Isomeric Byproducts: Formylation can also occur at the para-position relative to the hydroxyl group, yielding 4-Hydroxy-3,6-dimethylbenzaldehyde.

  • Tarry Residues: The harsh basic conditions can cause polymerization or decomposition of the starting material or product.[3]

Understanding these potential impurities is critical for designing an effective purification strategy. The primary goal is to separate the desired ortho-isomer from the unreacted phenol, the para-isomer, and other process-related contaminants.

Principles of Purification

The selection of a purification method hinges on the nature and polarity of the impurities. This compound is a moderately polar compound due to its hydroxyl and aldehyde groups. The starting material, 2,5-dimethylphenol, is slightly less polar, while the isomeric byproduct may have a very similar polarity, posing the greatest purification challenge.

Recrystallization: Exploiting Differential Solubility

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the compound of interest.[4][5] The core principle is that the solubility of most organic solids increases significantly in a hot solvent compared to a cold solvent.[6] By dissolving the crude material in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities behind in the cooled solvent (mother liquor).

For this compound, a two-solvent system is often effective. This involves a "solvent" in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble.[7] A common and effective pairing is a moderately polar solvent like ethyl acetate or dichloromethane with a non-polar anti-solvent like n-heptane or hexane.

Silica Gel Column Chromatography: Separation by Polarity

When impurities have polarities very close to the desired product, such as in the case of isomers, recrystallization may be ineffective.[3] In such scenarios, silica gel column chromatography provides a superior separation mechanism.[8] This technique relies on the principle of differential adsorption. The stationary phase, silica gel, is highly polar due to surface silanol groups.[9] As the crude mixture is passed through the column with a less polar mobile phase (eluent), its components engage in a continuous process of adsorption to the silica gel and dissolution back into the eluent.

  • Polar compounds , like the target molecule, interact strongly with the polar silica gel and thus move down the column slowly.

  • Non-polar compounds have a greater affinity for the mobile phase and travel through the column more quickly.[10]

By carefully selecting the polarity of the mobile phase, a clean separation between the starting material, the desired product, and its isomers can be achieved.

Purity Assessment and Method Selection Workflow

Before commencing purification, it is essential to assess the purity of the crude material using Thin Layer Chromatography (TLC). This analysis guides the selection of the most appropriate purification protocol.

Thin Layer Chromatography (TLC) Analysis

TLC provides a rapid and effective means to visualize the number of components in the crude mixture.

  • Stationary Phase: Silica gel 60 F₂₅₄ plate

  • Mobile Phase (Eluent): A mixture of n-heptane and ethyl acetate. A good starting ratio is 9:1 (Heptane:Ethyl Acetate). Adjust the ratio to achieve good separation, aiming for an Rf value of ~0.3 for the product spot.[11] For example, a similar compound, 5-Benzyloxy-2-hydroxy-benzaldehyde, has a reported Rf of 0.36 in 10% ethyl acetate/n-hexane.[12]

  • Visualization: UV light (254 nm).

Interpreting the TLC Plate:

  • Spot the crude material alongside the starting material (2,5-dimethylphenol), if available.

  • The product, this compound, is expected to be more polar than the starting phenol and will thus have a lower Rf value.

  • Multiple spots confirm the presence of impurities.[11]

The following diagram illustrates the decision-making process based on the TLC results.

G crude Crude Product tlc TLC Analysis (e.g., 9:1 Heptane:EtOAc) crude->tlc decision Spots Well Separated? (ΔRf > 0.2) tlc->decision recrys Recrystallization (High Purity, Minor Impurities) decision->recrys  Yes chrom Column Chromatography (Isomers or Close Impurities) decision->chrom  No pure Pure Product (>98%) recrys->pure chrom->pure

Caption: Workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Two-Solvent Recrystallization

This method is ideal when TLC indicates that the primary impurities are significantly less polar (e.g., unreacted phenol) or more polar than the desired product.

Materials & Solvents:

  • Crude this compound

  • Ethyl Acetate (EtOAc)

  • n-Heptane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and gently heat the mixture with swirling until the solid just dissolves. Do not add excessive solvent.

  • Addition of Anti-solvent: While the solution is still warm, slowly add n-heptane dropwise with continuous swirling. Continue adding n-heptane until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold n-heptane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is necessary when TLC shows spots with close Rf values, indicative of isomeric impurities.

Materials & Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Sand (washed)

  • Collection tubes or flasks

Step-by-Step Procedure:

  • Mobile Phase Selection: Based on the initial TLC analysis, prepare a mobile phase of n-heptane and ethyl acetate that gives the product an Rf of approximately 0.3.[11] A typical starting point is a 95:5 or 9:1 mixture.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add eluent continuously to prevent the silica bed from running dry. Once settled, add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution: Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed. Begin elution, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in the mobile phase.

  • Product Isolation: Combine the fractions that contain only the pure product (single spot on TLC corresponding to the desired Rf). Evaporate the solvent using a rotary evaporator to yield the purified this compound.

Purity Validation and Characterization

After purification, the identity and purity of the final product must be confirmed.

Data Presentation: Expected Yield and Purity
Purification MethodExpected PurityTypical Yield RangeNotes
Recrystallization>98%65-85%Effective for removing impurities with different polarities.
Column Chromatography>99%50-75%Necessary for separating isomers; yield depends on separation efficiency.
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity.

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[13]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

A successful purification will result in a single major peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the chemical structure of the purified compound. The spectrum for this compound should be consistent with published data.[15] The key expected signals include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the hydroxyl proton (~11.0-12.0 ppm), two aromatic protons, and two distinct methyl group singlets.

Conclusion

The purification of this compound to a high degree of purity is an essential step for its successful use in research and development. The choice between recrystallization and column chromatography should be guided by an initial TLC analysis of the crude material. Recrystallization offers a rapid and efficient method for removing dissimilar impurities, while column chromatography provides the resolving power necessary to separate challenging isomeric byproducts. By following the detailed protocols and validation methods outlined in this guide, scientists can confidently prepare high-purity this compound, ensuring the integrity and success of their subsequent synthetic endeavors.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Ltd.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (1999). Experimental Organic Chemistry: Standard and Microscale. Blackwell Science.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • JoVE. (2024). Silica Gel Column Chromatography: Overview.
  • Jin, L., et al. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7), 1015-1026.
  • Chemistry For Everyone. (2024). How Does Silica Gel Chromatography Work?. YouTube.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023). Column Chromatography.
  • Wikipedia contributors. (2024). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Ismiyarto, et al. (2018). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. ResearchGate.
  • Zhang, N., & Dong, D. (2014). Formylation and the Vilsmeier Reagent.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Royal Society of Chemistry. (2019). Methods.
  • Royal Society of Chemistry. (2017). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
  • SIELC Technologies. (2018). 2-Hydroxy-3-methoxybenzaldehyde.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • SIELC Technologies. (2018). Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column.

Sources

Application Notes and Protocols for the Characterization of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3,6-dimethylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and two methyl groups on the aromatic ring, imparts specific physicochemical properties and reactivity. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and the development of appropriate analytical methodologies.

PropertyValueSource
CAS Number 1666-04-2[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.177 g/mol [1]
Melting Point 61°C[1]
Appearance Solid[1]
InChI Key WTHUWXPBPNTSHJ-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol

  • Rationale: ¹H NMR spectroscopy is a primary technique for identifying the types and connectivity of protons in a molecule. The chemical shifts, splitting patterns, and integration of the proton signals provide a fingerprint of the molecular structure.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Expected ¹H NMR Spectrum (Predicted):

    • A singlet for the aldehyde proton (-CHO) typically appears in the range of δ 9.5-10.5 ppm.

    • A singlet for the hydroxyl proton (-OH) will be observed, with its chemical shift being concentration and solvent dependent.

    • Signals for the aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm). The specific splitting pattern will depend on their coupling with each other.

    • Two singlets for the two methyl groups (-CH₃) will be present in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy Protocol

  • Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Sample Preparation: As described for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected ¹³C NMR Spectrum (Predicted):

    • The aldehyde carbonyl carbon will appear significantly downfield (δ 190-200 ppm).

    • Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group will be more downfield.

    • The methyl carbons will appear in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

  • Rationale: This technique is ideal for the rapid analysis of solid samples with minimal preparation. The infrared spectrum reveals the characteristic vibrational frequencies of the functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic IR Absorption Bands:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

    • C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹ for the methyl groups.

    • C=O stretch (aldehyde): A strong, sharp absorption band around 1650-1690 cm⁻¹. The position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

    • C=C stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

    • C-O stretch (phenol): A peak in the 1200-1260 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of a conjugated system.

UV-Vis Spectroscopy Protocol

  • Rationale: The conjugated system of the aromatic ring and the aldehyde group in this compound will absorb UV radiation at specific wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Data Acquisition:

    • Scan the samples over a wavelength range of 200-400 nm, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • The λmax can be used for qualitative identification.

    • A calibration curve of absorbance versus concentration can be constructed for quantitative analysis. Phenolic compounds typically exhibit strong absorbance at around 280 nm[2].

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

HPLC Protocol (Adapted from general methods for aromatic aldehydes[3][4])

  • Rationale: Reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like this compound. The choice of a C18 column and a mobile phase of acetonitrile and water provides good separation and peak shape.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a UV detector, and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set based on the UV-Vis spectrum (e.g., 254 nm or the λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

GC-MS Protocol (Adapted from general methods for aromatic aldehydes[5][6])

  • Rationale: GC-MS provides excellent separation and definitive identification based on the mass spectrum of the compound. Derivatization may be necessary to improve the volatility and thermal stability of the hydroxyl group.

  • Instrumentation: A GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

  • Derivatization (Optional): Silylation of the hydroxyl group can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The compound is identified based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a spectral library.

Workflow and Data Integration

A systematic approach integrating these analytical techniques is crucial for a comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Characterization Sample This compound NMR NMR ('H, 'C) Sample->NMR FTIR FTIR (ATR) Sample->FTIR UV_Vis UV-Vis Sample->UV_Vis HPLC HPLC Sample->HPLC GC_MS GC-MS Sample->GC_MS Structure Structural Elucidation NMR->Structure FTIR->Structure Quantification Quantification UV_Vis->Quantification Purity Purity Assessment HPLC->Purity HPLC->Quantification GC_MS->Structure GC_MS->Purity

Caption: Integrated workflow for the comprehensive characterization of this compound.

Method Validation

For routine quality control and in regulated environments, the analytical methods described should be validated according to established guidelines (e.g., ICH, FDA)[7][8][9][10]. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The integration of spectroscopic and chromatographic methods provides a complete profile of the compound, ensuring its identity, purity, and quality. The protocols outlined in this application note serve as a detailed guide for researchers and scientists to perform a thorough and reliable analysis of this important chemical intermediate. Adherence to good laboratory practices and method validation will ensure the generation of high-quality, reproducible data.

References

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand.
  • FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde, p-Aminophenol) and N-(2-Hydroxybenzylidene)-4-Aminophenol (HBZAP).
  • 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • FTIR spectra of Leucoaurin and 4-hydroxybenzaldehyde.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Analytical method validation: A brief review. Journal of Global Trends in Pharmaceutical Sciences. [Link]
  • Validation of Analytical Methods.
  • Analytical Methods. RSC Publishing. [Link]
  • 2-Hydroxy-3-methylbenzaldehyde. SpectraBase. [Link]
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions.
  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde.
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • 2,6-Dimethylbenzaldehyde. NIST WebBook. [Link]
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Edinburgh Instruments. [Link]
  • 2-Hydroxy-3,5-dimethylbenzaldehyde. PubChem. [Link]
  • Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. RJPBCS. [Link]
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.

Sources

Introduction: The Analytical Imperative for Benzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, is a compound of significant industrial and biological relevance. It serves as a key precursor in the synthesis of pharmaceuticals and polymers, a prominent flavor component in the food and beverage industry (notably in almond extract), and a fragrance agent in cosmetics. However, its presence can also be an indicator of degradation. In pharmaceutical formulations, benzyl alcohol is a widely used preservative, which can oxidize over time to form benzaldehyde, a compound with known toxicity.[1][2][3] This degradation pathway necessitates robust analytical methods to ensure the safety and stability of injectable drug products.[2][4]

High-Performance Liquid Chromatography (HPLC) with UV detection stands as the premier analytical technique for the quantification of benzaldehyde and its derivatives. Its specificity, sensitivity, and reliability make it ideally suited for quality control in pharmaceuticals, content verification in food products, and purity assessment of raw materials. This document provides a comprehensive guide to the analysis of benzaldehyde using reversed-phase HPLC, detailing the underlying principles, a validated protocol, and practical insights for researchers and drug development professionals.

Principle of Separation: A Mechanistic Approach

The successful separation of benzaldehydes by HPLC is most commonly achieved using a reversed-phase (RP) chromatographic mode. The causality behind this choice lies in the physicochemical properties of the analyte and the stationary phase.

  • Stationary Phase: The nonpolar nature of the benzaldehyde molecule, with its aromatic ring, dictates the use of a nonpolar stationary phase. Octadecylsilane (C18) bonded silica is the workhorse for this application. The long alkyl chains of the C18 phase create a hydrophobic environment that promotes retention of the benzaldehyde molecule through van der Waals forces.

  • Mobile Phase: A polar mobile phase is used to elute the analyte. A mixture of water and a less polar organic solvent, typically acetonitrile (MeCN), is employed.[4][5] The separation is governed by partitioning. By increasing the proportion of acetonitrile, the mobile phase becomes more nonpolar, increasing its eluting strength and thereby decreasing the retention time of benzaldehyde.

  • Mobile Phase Modifier: The addition of an acid, such as acetic acid or phosphoric acid, to the mobile phase is a common practice.[4][5] This serves a critical purpose: suppressing the ionization of residual silanol groups (Si-OH) on the silica support of the stationary phase. At neutral pH, these silanols can become deprotonated (Si-O-), leading to undesirable ionic interactions with the analyte and resulting in poor peak shape (tailing). By maintaining an acidic pH, the silanols remain protonated, ensuring that the separation is governed purely by hydrophobic interactions and yielding sharp, symmetrical peaks.

Methodology and Experimental Protocols

This section outlines the necessary instrumentation, reagents, and detailed procedures for the analysis of benzaldehyde.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A robust C18 column is recommended. A common configuration is 4.6 mm x 250 mm with 5 µm particles.

  • Solvents: HPLC-grade acetonitrile, and purified water (e.g., Milli-Q or equivalent).

  • Reagents: Glacial acetic acid or phosphoric acid, analytical grade benzaldehyde standard, and benzyl alcohol standard (for specificity).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

Protocol 1: Preparation of Reagents and Standards

This protocol details the preparation of solutions required for the chromatographic analysis.

  • Mobile Phase Preparation (Acetonitrile/Water/Acetic Acid):

    • Measure 760 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Measure 240 mL of HPLC-grade acetonitrile into a separate graduated cylinder.

    • Measure 5 mL of glacial acetic acid.

    • Combine all components in a 1 L solvent bottle.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration. This specific composition has been validated for the separation of benzaldehyde from benzyl alcohol.[4]

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of acetonitrile and water. This is a versatile diluent that ensures good solubility of the analyte and is compatible with the mobile phase.

  • Standard Stock Solution Preparation (Benzaldehyde, ~1000 µg/mL):

    • Accurately weigh approximately 100 mg of benzaldehyde reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This stock solution should be stored under refrigeration and protected from light.

  • Working Standard Solution Preparation (~10 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This concentration is typically suitable for generating a calibration curve and for routine analysis.

Protocol 2: Sample Preparation (Injectable Formulation)

This protocol is designed for determining benzaldehyde as an impurity in a liquid pharmaceutical formulation containing benzyl alcohol as a preservative.

  • Initial Sample Dilution:

    • Accurately transfer 1.0 mL of the injectable formulation into a 10 mL volumetric flask.

    • Dilute to volume with the diluent and mix well. This initial dilution factor may need to be adjusted based on the concentration of benzyl alcohol in the product to avoid detector saturation from the main peak.

  • Filtration:

    • Draw the diluted sample into a syringe.

    • Attach a 0.45 µm syringe filter (e.g., PTFE or nylon) to the syringe.

    • Filter approximately 1-2 mL of the sample into an HPLC vial. Discard the first 0.5 mL to saturate the filter and avoid adsorption effects.

  • Final Solution:

    • Cap the vial and place it in the autosampler tray for analysis.

Visual Workflow: HPLC Analysis of Benzaldehyde

The following diagram illustrates the general workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Stage prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample system_setup 4. Equilibrate HPLC System prep_sample->system_setup system_suit 5. Perform System Suitability Test system_setup->system_suit analysis 6. Inject Standards & Samples system_suit->analysis acquisition 7. Acquire Chromatographic Data analysis->acquisition processing 8. Process Data & Integrate Peaks acquisition->processing reporting 9. Calculate Results & Generate Report processing->reporting

Caption: General experimental workflow for HPLC analysis.

Chromatographic Conditions

The following table summarizes the validated starting conditions for the HPLC method.

ParameterRecommended SettingCausality/Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for benzaldehyde and good separation from polar matrix components.
Mobile Phase Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[4]The ratio provides optimal retention and resolution from benzyl alcohol. Acetic acid ensures sharp peak shape.
Flow Rate 1.2 - 2.0 mL/min[1][4]A flow rate of 2.0 mL/min provides a good balance between analysis time and separation efficiency.
Injection Volume 20 µLStandard volume for analytical HPLC, ensuring good sensitivity without overloading the column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nm[4][6][7]Benzaldehyde has a strong chromophore with significant absorbance at this wavelength, providing good sensitivity.
Run Time 15 minutesSufficient to elute benzaldehyde and benzyl alcohol while allowing the column to be ready for the next injection.

Results and Method Performance

A properly executed method will yield reliable and reproducible results. The following sections describe the expected performance characteristics.

System Suitability

Before analyzing samples, the chromatographic system's performance must be verified. This is achieved by making replicate injections (typically 5 or 6) of a working standard solution.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. Higher numbers indicate sharper peaks and better separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Measures the precision of the system. Ensures that the results are repeatable.
Method Validation Characteristics

The method should be validated to demonstrate its suitability for the intended purpose. The following table summarizes typical validation results for a benzaldehyde HPLC assay.

Validation ParameterTypical ResultDescription
Linearity (r) r > 0.999[4]The method provides results that are directly proportional to the concentration of the analyte over a defined range.
Accuracy (% Recovery) 98.0% - 102.0%[2][4]The closeness of the test results to the true value, typically assessed by spiking a known amount of standard into a placebo matrix.
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%[4]The degree of agreement among individual test results. Assessed within a single run (repeatability) and between runs/days (intermediate).
Specificity No interference at the retention time of benzaldehyde.The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.4 µg/mL[1]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Active silanol groups on column. 2. Column degradation. 3. Extracolumn dead volume.1. Ensure mobile phase is sufficiently acidic. 2. Replace column. 3. Check and tighten all fittings; use low-volume tubing.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase accurately; ensure proper mixing. 2. Use a column thermostat and allow it to stabilize. 3. Check for leaks; prime the pump.
Poor Resolution 1. Loss of column efficiency. 2. Inappropriate mobile phase strength.1. Replace the column. 2. Decrease the percentage of acetonitrile to increase retention and separation.
Ghost Peaks 1. Contamination in the mobile phase or diluent. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash procedure in the autosampler method.

Advanced Technique: Derivatization for Trace Analysis

For applications requiring ultra-high sensitivity, such as environmental monitoring, direct UV detection may be insufficient. In these cases, pre-column derivatization can be employed. Aldehydes react with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form highly chromophoric hydrazone derivatives.[8][9] These derivatives can be detected at higher wavelengths (e.g., 360 nm) with significantly enhanced sensitivity, allowing for trace-level quantification.[9] While powerful, this approach adds complexity to the sample preparation process.

Visual Workflow: Liquid-Liquid Extraction (LLE)

For complex matrices where simple dilution is insufficient, LLE can be used to isolate benzaldehyde.

LLE_Workflow start 1. Aqueous Sample (containing Benzaldehyde) add_solvent 2. Add immiscible organic solvent (e.g., Chloroform) start->add_solvent vortex 3. Vortex/Shake to mix phases add_solvent->vortex centrifuge 4. Centrifuge to separate phases vortex->centrifuge collect 5. Collect Organic Layer (contains Benzaldehyde) centrifuge->collect evaporate 6. Evaporate solvent to dryness collect->evaporate reconstitute 7. Reconstitute residue in Mobile Phase evaporate->reconstitute analyze 8. Inject into HPLC reconstitute->analyze

Caption: Workflow for sample cleanup using LLE.[1]

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust, specific, and reliable means for the quantification of benzaldehyde. By leveraging a standard C18 column with an acidified water/acetonitrile mobile phase, this protocol can be readily implemented in quality control laboratories for the analysis of pharmaceutical products, food ingredients, and chemical raw materials. The inclusion of system suitability tests ensures the validity of each analytical run, while the provided troubleshooting guide offers practical solutions to common chromatographic challenges. This method serves as a foundational tool for professionals requiring accurate determination of benzaldehyde to ensure product quality, safety, and compliance.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing.
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate.
  • Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. PubMed.
  • HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate.
  • Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate.
  • Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica.
  • Figure 3 from HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. Semantic Scholar.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
  • Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. PubMed.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation.
  • Rapid and Sensitive Determination of Benzaldehyde Arising from Benzyl Alcohol Used as Preservative in an Injectable Formulation Solution Using Dispersive Liquid–Liquid Microextraction Followed by Gas Chromatography. ResearchGate.
  • Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Pakistan Journal of Chemistry.
  • Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Taylor & Francis Online.
  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Polish Pharmaceutical Society.
  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents.

Sources

GC-MS Analysis of Benzaldehyde Isomers: A Comprehensive Protocol for Separation and Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate separation and identification of benzaldehyde isomers are critical in the pharmaceutical, flavor, and fragrance industries, where isomeric purity dictates product quality, efficacy, and safety. This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of benzaldehyde and its key hydroxy and methoxy isomers. We delve into the causality behind instrumental parameter selection, from the choice of a mid-polarity capillary column to the specifics of the oven temperature program, ensuring reliable chromatographic resolution. The protocol further details sample and standard preparation, mass spectrometry parameters for unambiguous identification, and data analysis strategies. This guide is designed to be a self-validating system, providing researchers with the expertise to implement and adapt this method for complex matrices.

Introduction and Scientific Principles

Benzaldehyde (C₇H₆O) is the simplest aromatic aldehyde and a pivotal precursor in the synthesis of a vast array of organic compounds, from pharmaceuticals to plastic additives.[1] Its isomers, such as the hydroxybenzaldehydes (e.g., 2-hydroxybenzaldehyde, also known as salicylaldehyde) and methoxybenzaldehydes (e.g., 4-methoxybenzaldehyde, or anisaldehyde), are also of significant commercial importance.[2][3][4] For instance, salicylaldehyde is a key intermediate in the manufacture of coumarin, a vital fragrance component, while other isomers are fundamental building blocks in drug development.[4]

The structural similarity and often close boiling points of these isomers present a significant analytical challenge. Gas Chromatography (GC) is the technique of choice for this analysis due to the inherent volatility of these compounds.[5] The separation is predicated on the differential partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a capillary column. The choice of stationary phase is paramount; a phase with moderate polarity is required to induce sufficient differences in retention times based on subtle variations in the isomers' dipole moments and hydrogen-bonding capabilities.

Mass Spectrometry (MS) provides highly specific detection, acting as a definitive identification tool. Following chromatographic separation, molecules are ionized, typically via Electron Ionization (EI), causing them to fragment in predictable, reproducible patterns. This fragmentation "fingerprint," combined with the chromatographic retention time, allows for unambiguous identification and quantification of each isomer.[6]

Experimental Workflow and Causality

The entire analytical process, from sample preparation to final data interpretation, is a sequence of logical steps designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Std_Prep Standard Preparation (Calibration Curve) Injection GC Injection (Vaporization) Std_Prep->Injection Sample_Prep Sample Preparation (Dilution, Extraction, Filtration) Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Carrier Gas Flow Ionization MS Ionization & Fragmentation (EI, 70 eV) Separation->Ionization Transfer Line Detection Mass Detection (m/z Analysis) Ionization->Detection TIC Chromatogram Generation (TIC) Detection->TIC Identification Peak Identification (Retention Time + Mass Spectrum) TIC->Identification Quantification Quantification (Peak Area vs. Calibration) Identification->Quantification Report Final Report Quantification->Report

Caption: Overall experimental workflow for GC-MS analysis of benzaldehyde isomers.

Detailed Protocols

Materials and Reagents
  • Standards: Benzaldehyde (≥99%), 2-Hydroxybenzaldehyde (≥99%), 3-Hydroxybenzaldehyde (≥98%), 4-Hydroxybenzaldehyde (≥97.5%), 2-Methoxybenzaldehyde (≥98%), 3-Methoxybenzaldehyde (≥97%), 4-Methoxybenzaldehyde (≥98%). All analytical standard grade.[7]

  • Solvent: Dichloromethane or Methanol (GC grade or higher). The choice of solvent is critical; volatile organic solvents are required for GC-MS analysis.[8][9] Avoid water and non-volatile solvents.[9]

  • Equipment: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 8890 GC with 5977 MSD), 1.5 mL glass autosampler vials with caps, volumetric flasks, and micropipettes.[9]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each benzaldehyde isomer standard into a single 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent (e.g., dichloromethane). This creates a mixed-isomer stock solution.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range would be 0.5, 1, 5, 10, 25, and 50 µg/mL.[9] These standards are used to establish the instrument's linear response range for quantification.

  • Storage: Store all solutions at 4°C in tightly sealed amber glass vials to prevent degradation and evaporation.

Sample Preparation

The goal of sample preparation is to present the analytes in a clean, liquid form compatible with the GC inlet.[8]

  • Dilution (for liquid samples): Dilute the sample with a suitable solvent (e.g., dichloromethane) to bring the expected analyte concentration into the calibration range (approx. 10 µg/mL is a good target).[9]

  • Extraction (for solid/semi-solid samples):

    • Weigh a known amount of the homogenized sample into a vial.

    • Add a measured volume of solvent.

    • Vortex or sonicate for 10-15 minutes to ensure efficient extraction of the analytes.

  • Cleanup: Samples must be free of particulate matter which can block the injection syringe and contaminate the GC inlet and column.[9]

    • Centrifuge the sample extract at 5000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point. Optimization may be required based on the specific instrument and isomers of interest. The use of a DB-624 column is recommended for its ability to separate these types of aromatic isomers.[5][10]

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC System (or equivalent)Provides reliable and reproducible chromatographic performance.
Column J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity phaseThe 6% cyanopropylphenyl stationary phase offers unique selectivity for separating isomers with different polarities.[5][10]
Carrier Gas Helium, constant flow rate of 1.5 mL/minInert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times.
Inlet Split/Splitless Injector, 250°CA temperature of 250°C ensures rapid and complete vaporization of all target analytes without thermal degradation.[5]
Injection Volume 1 µL, Splitless modeSplitless injection is used to maximize sensitivity for trace analysis.[9]
Oven Program Initial 60°C, hold for 2 min. Ramp at 10°C/min to 240°C, hold for 5 min.The initial hold allows for focusing of analytes at the column head. The ramp separates compounds by boiling point and polarity.[5]
Mass Spectrometer Agilent 5977 MSD (or equivalent)A single quadrupole MS provides the necessary sensitivity and spectral information for identification.
Ion Source Temperature 230°CStandard temperature to maintain analyte integrity and promote consistent ionization.
Transfer Line Temp. 280°CPrevents condensation of analytes as they move from the GC column to the MS source.[11]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces extensive, reproducible fragmentation patterns for library matching.[11]
Acquisition Mode Scan ModeAcquires full mass spectra, essential for identifying unknown compounds and confirming isomer identity.
Mass Range 50 - 300 m/zCovers the molecular ions and key fragments of the target benzaldehyde isomers.

Data Analysis and Expected Results

Isomer Identification Logic

Identification is a two-factor authentication process. First, the retention time of a peak in the sample chromatogram must match that of a known standard. Second, its mass spectrum must match the reference spectrum from the standard or a trusted library (e.g., NIST).

Identification_Logic Start Analyze Chromatogram Peak Check_RT Retention Time Match with Standard? Start->Check_RT Check_MS Mass Spectrum Match with Library/Standard? Check_RT->Check_MS Yes Reject Identity Not Confirmed Check_RT->Reject No Confirm Identity Confirmed Check_MS->Confirm Yes Check_MS->Reject No

Caption: Logical workflow for the confident identification of an analyte.

Expected Retention and Mass Spectral Data

The following table summarizes the expected molecular weights and key fragment ions for benzaldehyde and its hydroxy isomers. Hydroxybenzaldehyde isomers share the same molecular weight (122.12 g/mol ) but can be distinguished by their unique retention times and subtle differences in their mass spectra.[12][13][14]

CompoundMolecular Weight ( g/mol )Expected Key Ions (m/z)
Benzaldehyde106.12106 (M+), 105 (M-H), 77 (C₆H₅⁺)[15][16]
2-Hydroxybenzaldehyde122.12122 (M+), 121 (M-H), 93, 65[12]
3-Hydroxybenzaldehyde122.12122 (M+), 121 (M-H), 93, 65[17]
4-Hydroxybenzaldehyde122.12122 (M+), 121 (M-H), 93, 65[13][18]
2-Methoxybenzaldehyde136.15136 (M+), 135 (M-H), 107, 92, 77[19]
3-Methoxybenzaldehyde136.15136 (M+), 135 (M-H), 107, 92, 77[20]
4-Methoxybenzaldehyde136.15136 (M+), 135 (M-H), 107, 77[2][21]

Note: Bold indicates the molecular ion (M+). The base peak for benzaldehyde is typically m/z 77 (phenyl cation), while for the hydroxy isomers, it is often m/z 121 (loss of a hydrogen radical).[13][16]

Method Validation and Trustworthiness

To ensure the trustworthiness of results, the analytical method must be validated. Key parameters to assess according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline chromatographic separation of all isomers.

  • Linearity: Confirmed by a correlation coefficient (r²) of >0.999 for the calibration curves of each isomer.[10]

  • Accuracy: Determined by recovery studies (spiking a blank matrix with known concentrations), with acceptance criteria typically between 90-110%.[10]

  • Precision: Assessed by repeatedly analyzing a single sample, with the relative standard deviation (RSD) of the results being below a specified threshold (e.g., <5%).

  • Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For similar GC methods, LODs can be in the range of 0.4 ppm and LOQs around 1.2 ppm, indicating high sensitivity.[5][10]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the separation and identification of benzaldehyde and its critical isomers using GC-MS. By understanding the principles behind the method—from stationary phase selection to the interpretation of mass spectra—researchers can confidently implement this workflow. The detailed steps for sample preparation, instrument setup, and data analysis, coupled with a framework for method validation, establish a trustworthy system for ensuring the quality and purity of materials in research and industrial settings.

References

  • Filo. (2025, October 5). Mass Spectra Fragmentation of Benzaldehyde.
  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • SCION Instruments. Sample preparation GC-MS.
  • Chromatography Direct. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • Scribd. Fragmentation of BENZALDEHYDE (Maina).
  • University of Toronto. Sample Preparation Guidelines for GC-MS. Retrieved from University of Toronto, Mass Spectrometry Facility.
  • BenchChem. A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde.
  • Royal Society of Chemistry. (2015). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods.
  • PubChem. 4-Methoxybenzaldehyde.
  • Sigma-Aldrich. 4-Hydroxybenzaldehyde analytical standard.
  • FooDB. (2010, April 8). Showing Compound 2-Hydroxybenzaldehyde (FDB012456).
  • Dadfarnia, S., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(2), 235-239.
  • Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
  • NIST. Benzaldehyde, 3-hydroxy-.
  • PubChem. 2-Methoxybenzaldehyde.
  • Sigma-Aldrich. 2-Hydroxybenzaldehyde for synthesis.
  • PubChem. 3-Methoxybenzaldehyde.
  • NIST. Benzaldehyde, 2-hydroxy-.
  • NIST. Benzaldehyde, 4-hydroxy-.
  • NIST. Benzaldehyde, 3-hydroxy-.
  • ResearchGate. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • NIST. Benzaldehyde, 4-methoxy-.
  • PubChem. 4-Hydroxybenzaldehyde.
  • Royal Society of Chemistry. (2015). Analytical Methods. RSC Publishing.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Schiff bases derived from 2-Hydroxy-3,6-dimethylbenzaldehyde. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and ensuring product purity. Detailed, step-by-step protocols are provided, alongside robust methods for physicochemical characterization. The guide emphasizes the significance of these compounds, which serve as versatile ligands in coordination chemistry and as scaffolds for developing novel therapeutic agents, owing to their broad spectrum of biological activities.

Introduction and Scientific Context

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1] Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not only synthetically accessible but also exhibit a remarkable range of applications.[2][3] Their utility spans from serving as intermediates in organic synthesis to acting as pigments, catalysts, and crucial ligands in the formation of stable metal complexes.[1][4]

The incorporation of a hydroxyl group ortho to the azomethine linkage, as is the case with derivatives of salicylaldehyde and its analogues, imparts unique properties to the Schiff base. The hydroxyl group facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding (O-H···N), which can lead to enol-imine and keto-amine tautomerism.[5] This structural feature is critical for their potent chelating ability with various metal ions and is often implicated in their diverse biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6][7][8]

This guide focuses specifically on this compound as the aldehydic precursor. The presence of two electron-donating methyl groups on the aromatic ring influences the electronic environment of the aldehyde, impacting its reactivity and the physicochemical properties of the resulting Schiff bases. This document aims to provide a robust framework for the synthesis, purification, and characterization of this promising class of compounds.

The Underlying Chemistry: Mechanism and Rationale

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. A thorough understanding of the mechanism is paramount for troubleshooting and optimizing the synthesis.

Reaction Mechanism

The formation of the imine bond proceeds in two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine onto the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral, zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is typically unstable. Under acidic conditions, the hydroxyl group is protonated, transforming it into a good leaving group (-OH2+). Subsequent elimination of a water molecule, facilitated by the lone pair on the nitrogen, leads to the formation of a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final, stable Schiff base product.

The Role of Catalysis

While the reaction can proceed without a catalyst, its rate is significantly enhanced by the presence of a catalytic amount of a weak acid, such as glacial acetic acid.[9][10]

  • Acid Catalysis: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[10] It is crucial to use only a catalytic amount; an excess of strong acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.

Choice of Solvent and Reaction Conditions

The selection of an appropriate solvent is critical for ensuring that both the aldehyde and the amine are fully dissolved, allowing for efficient molecular interaction.

  • Solvent: Absolute ethanol or methanol are the most commonly employed solvents.[11] Their polar nature effectively solubilizes the reactants, and their boiling points are suitable for refluxing conditions, which help drive the reaction to completion by facilitating the removal of the water byproduct.[5]

  • Temperature: Heating the reaction mixture to reflux is a standard practice.[9] The elevated temperature provides the necessary activation energy for the dehydration step, which is often the rate-limiting part of the process.

Experimental Guide: Synthesis and Characterization

This section provides a generalized, self-validating protocol for the synthesis of Schiff bases from this compound, followed by specific examples and detailed characterization methods.

General Synthesis Workflow

The following diagram illustrates the standard workflow for the synthesis, from initial reaction setup to the final, purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactants Dissolve Aldehyde & Amine in Ethanol Catalyst Add Catalytic Glacial Acetic Acid Reactants->Catalyst Equimolar amounts Reflux Reflux for 2-4h Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from suitable solvent Wash->Recrystallize Dry Dry Product Recrystallize->Dry FinalProduct FinalProduct Dry->FinalProduct Pure Schiff Base

Caption: General workflow for Schiff base synthesis.

Master Protocol: A Step-by-Step Guide

Materials and Equipment:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.50 g) in 20 mL of absolute ethanol. Add a magnetic stir bar.

  • To this solution, add an equimolar amount of the selected primary amine (e.g., 10 mmol of aniline, 0.93 g). Stir the mixture until the amine is fully dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot and the gradual disappearance of the aldehyde and amine spots.

  • Isolation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[12]

  • Purification: For optimal purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[13]

  • Drying: Dry the purified crystals in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final Schiff base.

Representative Syntheses

The general protocol is applicable to a wide variety of primary amines. The table below summarizes expected outcomes for reactions with different amines.

EntryPrimary AmineSolventCatalystConditionsProduct Name
1AnilineEthanolAcetic AcidReflux, 3h2-(((phenyl)imino)methyl)-3,6-dimethylphenol
2p-ToluidineEthanolAcetic AcidReflux, 3h2-(((p-tolyl)imino)methyl)-3,6-dimethylphenol
34-NitroanilineEthanolAcetic AcidReflux, 4h2-(((4-nitrophenyl)imino)methyl)-3,6-dimethylphenol
4EthylenediamineEthanolAcetic AcidReflux, 2h2,2'-(ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(3,6-dimethylphenol)

Physicochemical Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The combination of the following spectroscopic techniques provides an unambiguous structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the first and most direct method to confirm the formation of the Schiff base.

  • Key Diagnostic Peak: The most crucial evidence is the appearance of a strong absorption band in the range of 1600-1640 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[14][15]

  • Disappearance of Reactant Peaks: Equally important is the disappearance of the strong C=O stretching band from the starting aldehyde (typically ~1660 cm⁻¹) and the N-H stretching vibrations from the primary amine (two bands for -NH₂, ~3300-3400 cm⁻¹).

  • Hydroxyl Group: A broad band in the region of 2800-3400 cm⁻¹ is often observed, corresponding to the phenolic O-H group. The broadness and position are indicative of strong intramolecular hydrogen bonding with the azomethine nitrogen.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of the protons and carbons in the molecule.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet appears in the downfield region of δ 8.0-9.0 ppm .[11][15] The disappearance of the aldehydic proton signal (δ ~9.5-10.5 ppm) is a key indicator of reaction completion.

    • Phenolic Proton (-OH): Due to strong intramolecular hydrogen bonding, the phenolic proton is highly deshielded and appears as a broad singlet far downfield, typically in the δ 12.0-14.0 ppm range.[16]

  • ¹³C NMR:

    • Azomethine Carbon (-C=N-): A distinct signal for the imine carbon will be present in the range of δ 158-165 ppm .[15]

Ancillary Characterization Techniques
  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula by identifying the molecular ion peak (M⁺).[2]

  • UV-Visible Spectroscopy: The electronic spectrum typically shows intense bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine group.[17] This technique is also valuable for studying the tautomeric equilibrium in different solvents.[5]

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should closely match the calculated theoretical values for the proposed molecular formula, confirming the compound's elemental composition.[11]

Applications in Research and Drug Development

Schiff bases derived from this compound are of significant interest to the scientific community due to their structural versatility and wide-ranging biological activities.

  • Coordination Chemistry: The N,O-donor atoms of the imine nitrogen and phenolic oxygen make these compounds excellent bidentate ligands for chelating with a variety of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[18] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and have applications in catalysis and material science.

  • Pharmacological Potential: These molecules have been widely investigated for their therapeutic properties. The azomethine linkage is often crucial for their biological function.[1] Documented activities include:

    • Antimicrobial Activity: Effective against a range of Gram-positive and Gram-negative bacteria and various fungal strains.[19][20]

    • Anticancer Activity: Cytotoxicity against various cancer cell lines has been reported, with mechanisms often involving the induction of apoptosis or inhibition of key cellular proteins.[6]

    • Anti-inflammatory and Antioxidant Activity: Many derivatives show potential in scavenging free radicals and modulating inflammatory pathways.[7]

Conclusion

The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a class of compounds with immense chemical and pharmacological importance. The protocols and analytical methodologies detailed in this guide provide a reliable and validated framework for researchers. By understanding the underlying reaction mechanism and employing rigorous characterization techniques, scientists can confidently synthesize and explore the vast potential of these versatile molecules in coordination chemistry, material science, and the development of next-generation therapeutic agents.

References

  • Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. Semantic Scholar.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. DIALNET.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen.
  • Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. International Journal of Farming and Allied Sciences.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.
  • Preparation and Characterization of Some Schiff Base Compounds. Dergipark.
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PubMed Central.
  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals.
  • SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2- HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL. MINAR International Journal of Applied Sciences and Technology.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences.
  • Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. ER Publications.
  • Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. ResearchGate.
  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences.
  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate.
  • Overview of Biological Activities and Synthesis of Schiff Base. IJFMR.
  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PubMed Central.
  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate.
  • Synthesis & Characterization of New Schiff Bases Derived From 2-hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. ResearchGate.
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar.
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. NIH.
  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical, Biological and Physical Sciences.
  • 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET.
  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PubMed Central.
  • Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate.

Sources

Application Notes & Protocols: 2-Hydroxy-3,6-dimethylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

This guide provides an in-depth exploration of 2-Hydroxy-3,6-dimethylbenzaldehyde and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. As a versatile scaffold, this compound serves as a foundational building block for synthesizing novel molecules with a wide array of biological activities. The strategic placement of the hydroxyl, aldehyde, and methyl groups on the benzene ring creates a unique electronic and steric environment, making it a prime candidate for developing new therapeutic agents.

The primary focus of this document will be on the synthesis and application of Schiff base derivatives. Schiff bases, characterized by their azomethine group (-C=N-), are readily synthesized through the condensation of an aldehyde with a primary amine.[1] Those derived from ortho-hydroxy aldehydes are of particular interest due to their capacity to form stable intramolecular hydrogen bonds and act as effective chelating ligands, which often enhances their biological efficacy.[2] We will delve into their proven applications as antimicrobial and anticancer agents, providing detailed, field-tested protocols for their synthesis and subsequent biological evaluation.

Part 1: The Chemical Foundation

Core Scaffold: this compound

The starting material, this compound (C₉H₁₀O₂), is an aromatic aldehyde whose reactivity is dominated by the interplay of its functional groups.[3] The aldehyde group is the primary site for nucleophilic attack, facilitating condensation reactions, while the phenolic hydroxyl group modulates the ring's electronics and can participate in hydrogen bonding and metal chelation. The two methyl groups provide steric bulk and influence the molecule's lipophilicity, which can be critical for cell membrane permeability.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1666-04-2 [3]
Molecular Formula C₉H₁₀O₂ [3]
Molecular Weight 150.17 g/mol [3]
Appearance Solid [4]

| Purity | Typically ≥95% |[4] |

Primary Derivatives: The Schiff Bases

The most extensively studied derivatives of this compound are Schiff bases. The formation of the imine linkage provides a versatile platform for introducing a wide range of functionalities by simply varying the primary amine used in the synthesis. This modularity allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity. These compounds and their metal complexes are recognized for a spectrum of activities, including antibacterial, antifungal, anticancer, and antioxidant effects.[1]

General Synthetic Pathway

The synthesis of Schiff bases from this compound is typically a straightforward one-pot condensation reaction. The aldehyde is reacted with a primary amine, often in an alcoholic solvent like ethanol or methanol. The reaction can be catalyzed by a few drops of a weak acid, such as glacial acetic acid, which serves to protonate the aldehyde's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[2]

G cluster_process Process cluster_product Product A 2-Hydroxy-3,6- dimethylbenzaldehyde C Solvent (Ethanol) + Acid Catalyst (Optional) A->C + B Primary Amine (R-NH2) B->C + D Schiff Base Derivative C->D Reflux / Stirring (2-4 hours)

Caption: General synthesis of Schiff base derivatives.

Part 2: Applications in Drug Discovery

Derivatives of this compound have emerged as promising candidates in several therapeutic areas. Their biological activity is intrinsically linked to their structure, particularly the nature of the "R" group introduced from the primary amine.

Antimicrobial Activity

Schiff bases are well-documented antimicrobial agents.[5] Their efficacy is often attributed to the azomethine linkage, which can interfere with microbial cell wall synthesis or chelate essential metal ions required for enzyme function. The phenolic nature of the parent aldehyde also contributes to their ability to disrupt microbial cell membranes.[6] Studies on analogous hydroxybenzaldehyde derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][7]

Anticancer Potential

A significant body of research points to the anticancer properties of Schiff bases derived from hydroxybenzaldehydes.[8][9] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One such mechanism involves the modulation of key signaling pathways, like the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and proliferation.[9] Disruption of this pathway can trigger apoptosis, highlighting the potential of these derivatives to overcome chemoresistance.[9] Furthermore, their ability to chelate metals can lead to the generation of reactive oxygen species (ROS) within cancer cells, causing oxidative stress and cell death.

G compound Schiff Base Derivative cell Cancer Cell compound->cell Enters mapk Disrupts MAPK Signaling Pathway cell->mapk mito Induces Mitochondrial Dysfunction cell->mito apoptosis Apoptosis (Cell Death) mapk->apoptosis mito->apoptosis

Caption: Proposed anticancer mechanism of action.

Antioxidant Properties

The phenolic hydroxyl group is a hallmark of antioxidant compounds. It can donate a hydrogen atom to neutralize highly reactive free radicals, such as those produced during oxidative stress.[10] This radical-scavenging activity is a key therapeutic property, as oxidative stress is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[8][10] The antioxidant potential of these derivatives can be quantitatively assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method.[5]

Table 2: Representative Biological Activities of Hydroxybenzaldehyde Schiff Base Derivatives

Derivative Type Target Activity Metric Result Reference
2-hydroxy benzyl hydrazide Antioxidant (DPPH) % RSA 91.45% [7]
2-hydroxy benzyl hydrazide S. aureus (Gram +) Zone of Inhibition 2.0 cm [7]
2-hydroxy benzyl hydrazide E. coli (Gram -) Zone of Inhibition 2.1 cm [7]
2,4-dihydroxybenzaldehyde Schiff Base PC3 (Prostate Cancer) IC₅₀ 4.85 µM [11]

| Substituted Benzaldehyde | S. aureus (ATCC 25923) | MIC | 64 µg/mL |[5] |

(Note: Data is for analogous structures and illustrates the potential of the class.)

Part 3: Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol details the synthesis of a Schiff base via reflux condensation, a widely applicable and robust method.[1][2]

Materials:

  • This compound (10 mmol, 1.50 g)

  • A selected primary amine (e.g., 4-aminophenol) (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In the 100 mL round-bottom flask, dissolve 10 mmol of the primary amine in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol (1.50 g) of this compound in 30 mL of absolute ethanol.

  • Mixing: While stirring the amine solution, slowly add the aldehyde solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. This step is crucial for accelerating the reaction by increasing the electrophilicity of the carbonyl carbon.[2]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The formation of a colored precipitate is often a visual indicator of product formation.[2]

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial activity.

G start Start prep_compound Prepare Stock Solution of Schiff Base Derivative (e.g., in DMSO) start->prep_compound prep_plate Perform 2-Fold Serial Dilutions in 96-Well Plate (e.g., 256 to 0.5 µg/mL) prep_compound->prep_plate inoculate Inoculate All Wells (Except Sterility Control) prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C for 18-24h) inoculate->incubate read Read Results: Observe Lowest Concentration with No Visible Growth incubate->read end Determine MIC read->end

Caption: Experimental workflow for MIC determination.

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations (e.g., 256, 128, 64, ... 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be assessed visually or by using a plate reader.

References

  • Vertex AI Search. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer.
  • Vertex AI Search. (2025). The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • PubChem. (n.d.). 4-Hydroxybenzaldehyde | C7H6O2 | CID 126.
  • ResearchGate. (n.d.). General method for the synthesis of Schiff bases.
  • PubMed. (2025).
  • JOCPR. (2011).
  • ChemicalBook. (2025).
  • Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • ChemicalBook. (2019).
  • Semantic Scholar. (2014). Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes.
  • Semantic Scholar. (2015).
  • Vertex AI Search. (2022).
  • Fluorochem. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde.
  • Benchchem. (2025).
  • CONICET. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors.
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
  • PubChem. (n.d.). 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841.
  • SBMU journals. (2019).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1666-04-2.

Sources

Experimental procedure for the nitration of hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedure for the Nitration of Hydroxybenzaldehydes For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Regioselective Nitration of Hydroxybenzaldehydes

Nitrated hydroxybenzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and complex organic molecules.[1][2] Their value lies in the versatile reactivity of the nitro, hydroxyl, and aldehyde functionalities, which serve as handles for extensive chemical modification. A notable application is the synthesis of the antiarrhythmic drug Dronedarone, which utilizes 5-nitrosalicylaldehyde as a key starting material.[2][3]

This guide provides an in-depth exploration of the nitration of hydroxybenzaldehydes, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's outcome. We will delve into the nuanced interplay of electronic effects that dictates regioselectivity and present detailed, field-proven protocols for the synthesis of specific isomers. Critical safety procedures, purification techniques, and methods for analytical validation are also covered to ensure a comprehensive and self-validating experimental framework.

The Chemical Rationale: Mechanism and Regioselectivity

The nitration of a hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[5][6] The nitronium ion is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[7][8]

The core challenge and area of scientific interest in this reaction is controlling the position of nitration (regioselectivity). The final isomeric distribution is dictated by the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

  • Hydroxyl Group (-OH): This group is a powerful activating substituent.[9] Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[10] This effect is strongest at the positions ortho and para to the hydroxyl group, making it an ortho, para-director .[11][12]

  • Aldehyde Group (-CHO): This group is a deactivating substituent.[4] Due to its electron-withdrawing nature (both by induction and resonance), it pulls electron density away from the ring, making it less reactive.[13] This deactivation is most pronounced at the ortho and para positions. Consequently, the meta position is left as the most electron-rich (or least electron-deficient) site for electrophilic attack, making the aldehyde a meta-director .[11]

When both groups are present, they exert competing influences. For salicylaldehyde (2-hydroxybenzaldehyde), the powerful activating, o,p-directing -OH group dominates. It directs the incoming nitro group to the positions ortho and para to itself (C4 and C6). However, the C6 position is also ortho to the deactivating -CHO group, making the C4 position (para to -OH, meta to -CHO) and the C6 position (ortho to both) the most likely sites of attack, leading to a mixture of 5-nitro- and 3-nitrosalicylaldehyde. Reaction conditions can be tuned to favor one isomer over the other.[1]

For 4-hydroxybenzaldehyde, the -OH group directs ortho to itself (C3 and C5), while the -CHO group directs meta to itself (also C3 and C5). In this case, the directing effects are synergistic, leading to nitration at the C3 position.[14]

Mechanism of Electrophilic Attack

The mechanism involves three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7]

  • Nucleophilic Attack: The π-electron system of the hydroxybenzaldehyde ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[7]

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O BenzeneRing Hydroxybenzaldehyde H2O H₂O AreniumIon Arenium Ion (Sigma Complex) (Resonance Stabilized) BenzeneRing->AreniumIon + NO₂⁺ FinalProduct Nitro-hydroxybenzaldehyde AreniumIon->FinalProduct + HSO₄⁻ - H₂SO₄

Caption: General mechanism for electrophilic nitration.

Safety First: Handling Nitrating Agents

Nitrating mixtures, particularly those containing concentrated or fuming nitric acid and sulfuric acid, are extremely corrosive and powerful oxidizing agents. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (avoid vinyl).[15][16][17]

  • Ventilation: All procedures must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[18]

  • Handling: Add reagents slowly and in a controlled manner, especially when mixing acids, as the process is highly exothermic. Always add acid to water (or other solutions), never the other way around.

  • Spill Management: Keep a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.[19] For spills larger than 1 liter, evacuate the area and contact EH&S immediately.[18]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[15] In case of skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15][18]

Experimental Protocols

The following protocols describe the synthesis of two medicinally relevant isomers: 5-nitrosalicylaldehyde and 3-nitro-4-hydroxybenzaldehyde.

Protocol 1: Synthesis of 5-Nitrosalicylaldehyde

This protocol is adapted from a method designed to improve the yield of the 5-nitro isomer by using a specific solvent system and controlled low temperatures.[1][3]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Salicylaldehyde122.1225.7 g (21.4 mL)210.4
Glacial Acetic Acid60.05100 mL-
Acetic Anhydride102.0925.9 g (23.9 mL)253.7
Fuming Nitric Acid (>90%)63.0116.6 g (11.0 mL)263.4
Ice-water mixture-~500 mL-
250 mL three-neck flask-1-
Constant pressure dropping funnel-1-
Magnetic stirrer & stir bar-1-
Ice-water bath-1-

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a constant pressure dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Charging: To the flask, add 100 mL of glacial acetic acid, 25.9 g of acetic anhydride, and 25.7 g of salicylaldehyde. Begin stirring and allow the mixture to cool to below 5°C.[3]

  • Preparation of Nitrating Agent: Carefully charge the dropping funnel with 16.6 g of fuming nitric acid.

  • Nitration: Add the fuming nitric acid dropwise to the stirred reaction mixture over a period of approximately 2.5 hours. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. [3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 8-10°C for one hour, then allow it to warm to 15-20°C and stir for an additional hour.[1]

  • Quenching: Carefully pour the reaction mixture into a beaker containing ~500 mL of an ice-water mixture. A yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water. The crude product will be a mixture of 5-nitro and 3-nitrosalicylaldehyde. Further purification is required.

Protocol 2: Synthesis of 3-Nitro-4-hydroxybenzaldehyde

This procedure is a representative method for the regioselective nitration of 4-hydroxybenzaldehyde, where the directing groups are cooperative.[14][20]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxybenzaldehyde122.121.22 g10.0
Dichloromethane (DCM)84.9350 mL-
Nitric Acid (70%)63.010.90 g (0.63 mL)10.0
Ammonium Molybdate1235.861.24 g1.0
Deionized Water18.02As needed-
Anhydrous Sodium Sulfate142.04~5 g-
100 mL round-bottom flask-1-
Reflux condenser-1-

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.22 g of 4-hydroxybenzaldehyde and 1.24 g of ammonium molybdate in 50 mL of dichloromethane.[14][20]

  • Reagent Addition: Add 0.63 mL of 70% nitric acid to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture and transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer with water. Separate the organic layer and dry it over anhydrous sodium sulfate.[20]

  • Isolation: Remove the sodium sulfate by filtration and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product, 3-nitro-4-hydroxybenzaldehyde, as a yellow powder.[14]

G start Starting Material (Hydroxybenzaldehyde) setup Reaction Setup (Flask, Stirrer, Cooling) start->setup reagents Add Solvents & Reagents setup->reagents nitration Controlled Addition of Nitrating Agent (Maintain Temp) reagents->nitration reaction Stir to Completion (Monitor by TLC) nitration->reaction quench Quench Reaction (Pour onto Ice-Water) reaction->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purification (Recrystallization or Column Chromatography) isolate->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize final Pure Nitrated Product characterize->final

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Vilsmeier-Haack Reaction for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Formylation

The Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry since its discovery by Anton Vilsmeier and Albrecht Haack in 1927, remains an indispensable tool for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems.[1][2][3] Its enduring prevalence in both academic research and industrial drug development stems from its operational simplicity, the use of readily available and economical reagents, and its broad applicability.[4][5] This reaction provides a powerful pathway to synthesize aryl aldehydes, which are crucial intermediates and building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][6][7]

This guide offers a comprehensive, field-proven perspective on the Vilsmeier-Haack reaction. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern its success, provide robust and validated protocols, and address the practical challenges and safety considerations inherent to its execution.

Pillar 1: The Underlying Chemistry - Mechanism of Action

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution, followed by hydrolysis.[8][9][10]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[11][12] The oxygen atom of DMF, being more nucleophilic than the nitrogen under neutral conditions, attacks the electrophilic phosphorus center of POCl₃.[13] This is followed by a series of steps that ultimately generate the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent .[1][9][10] This reagent is the key formylating agent in the reaction.

  • Electrophilic Attack and Hydrolysis: The electron-rich aromatic or heteroaromatic substrate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1][14] This step, a classic electrophilic aromatic substitution, temporarily disrupts the aromaticity of the ring. A subsequent deprotonation step restores aromaticity, leading to an iminium ion intermediate.[1][9] This intermediate is stable enough to be isolated in some cases but is typically hydrolyzed during the aqueous work-up to yield the final aryl aldehyde product.[8][10][15]

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation & Hydrolysis DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent Rearrangement Arene Electron-Rich Arene IminiumIntermediate Iminium Intermediate VilsmeierReagent->IminiumIntermediate Arene->IminiumIntermediate Electrophilic Attack Aldehyde Aryl Aldehyde IminiumIntermediate->Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde

Caption: The Vilsmeier-Haack reaction mechanism.

Pillar 2: In the Lab - Protocols and Proven Methodologies

Trustworthy protocols are the bedrock of reproducible science. The following sections provide detailed, step-by-step procedures for the preparation of the Vilsmeier reagent and the subsequent formylation reaction.

Protocol 1: In-Situ Preparation of the Vilsmeier Reagent

The Vilsmeier reagent is almost always prepared in situ just before use due to its moisture sensitivity.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), if required)

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stir bar and a dropping funnel.

  • Reagent Addition: Charge the flask with anhydrous DMF (typically used as the solvent, or dissolved in another anhydrous solvent).

  • Cooling: Cool the flask to 0 °C using an ice bath. Vigorous stirring is essential.

  • Slow Addition of POCl₃: Add POCl₃ (typically 1.0 to 1.5 equivalents relative to the substrate) dropwise to the cold, stirring DMF via the dropping funnel. CAUTION: The reaction between DMF and POCl₃ is exothermic. A slow, controlled addition is critical to prevent a runaway reaction.[16] The formation of the Vilsmeier reagent is often indicated by the formation of a solid precipitate or a viscous mixture.[12]

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the reagent before adding the substrate.[17]

Protocol 2: General Procedure for Aromatic Formylation

This protocol is a general guideline and may require optimization for specific substrates, particularly concerning reaction temperature and time.

Procedure:

  • Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, the reaction mixture is typically allowed to warm to room temperature and then may be heated. The optimal temperature and reaction time are substrate-dependent and can range from room temperature to over 100 °C, and from a few hours to overnight.[18][19] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Hydrolysis: Upon completion, carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium acetate or sodium bicarbonate, until the pH is approximately 6-8.[11][17][20] This often induces the precipitation of the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by silica gel column chromatography to afford the pure aldehyde.[11]

Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0 °C) start->reagent_prep substrate_add Add Aromatic Substrate reagent_prep->substrate_add reaction Reaction (Stir/Heat, Monitor by TLC) substrate_add->reaction workup Aqueous Work-up (Pour onto ice) reaction->workup neutralize Neutralize (e.g., NaOAc solution) workup->neutralize isolate Isolate Product (Filtration or Extraction) neutralize->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end Pure Aldehyde purify->end

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Pillar 3: Scope, Limitations, and Troubleshooting

Substrate Scope

The Vilsmeier-Haack reaction is most effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][11][21]

  • Highly Activated Arenes: Phenols, anilines, and their derivatives are excellent substrates.[9][10]

  • Fused Aromatic Systems: Compounds like anthracene are readily formylated, typically at the most electron-rich position (e.g., the 9-position).[9]

  • Heterocycles: Electron-rich five-membered heterocycles such as pyrroles, furans, and thiophenes are highly reactive substrates.[10][22] Pyrrole, for instance, is formylated preferentially at the 2-position.[10]

  • Electron-Rich Alkenes: The reaction is not limited to aromatics and can also be applied to electron-rich alkenes and dienes.[11][22]

Aromatic rings with strong electron-withdrawing groups (e.g., -NO₂, -CN) are generally poor substrates for this reaction as they are not nucleophilic enough to attack the Vilsmeier reagent.[17]

Comparative Data Presentation

The conditions for the Vilsmeier-Haack reaction are highly dependent on the nucleophilicity of the substrate. The table below provides a general guide.

Substrate ClassRelative ReactivityTypical TemperatureTypical TimeNotes
PyrrolesVery High0 °C to RT1-4 hHighly reactive, requires mild conditions.
IndolesHigh0 °C to 60 °C2-8 hFormylation typically occurs at the 3-position.
Anilines/PhenolsHighRT to 80 °C4-12 hThe directing effects of the activating group determine regioselectivity.
Fused Aromatics (e.g., Anthracene)Moderate60 °C to 100 °C6-16 hHigher temperatures may be needed to drive the reaction.
ThiophenesModerateRT to 80 °C8-24 hLess reactive than furan or pyrrole.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier reagent due to wet DMF or old POCl₃.[17]2. Substrate is not sufficiently electron-rich.[17]3. Insufficient reaction time or temperature.1. Use freshly distilled, anhydrous DMF and fresh POCl₃.2. Consider an alternative formylation method for deactivated substrates (e.g., Rieche formylation).[23]3. Increase reaction temperature and/or time, carefully monitoring by TLC.
Formation of Byproducts 1. Chlorination of hydroxyl groups (e.g., on uracil or quinoline systems).[18][24]2. Diformylation or other side reactions at high temperatures.1. This can be synthetically useful. If undesired, careful control of stoichiometry and temperature is needed. Sometimes this is unavoidable.2. Optimize reaction conditions to use lower temperatures and shorter reaction times.
Difficult Work-up 1. Formation of emulsions during extraction.2. Product is highly soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion.2. Perform multiple extractions with a suitable organic solvent.

Safety: A Non-Negotiable Imperative

The Vilsmeier-Haack reaction involves hazardous materials and potentially exothermic processes that demand strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl gas. Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[25]

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic.[16] Adding POCl₃ too quickly to DMF can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[16][26] Always perform the addition slowly at 0 °C with efficient stirring.

  • Waste Disposal: Quench any unreacted POCl₃ carefully before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.[20][25]

By understanding the mechanism, employing validated protocols, and maintaining a vigilant focus on safety, researchers can effectively harness the Vilsmeier-Haack reaction for the efficient synthesis of valuable aldehyde compounds.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link]
  • Bajare, N. (2015). Vilsmeier haack rxn. Slideshare. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. nr-chemistry.com. [Link]
  • Wikipedia. (2023). Vilsmeier–Haack reaction. en.wikipedia.org. [Link]
  • Wikipedia. (2022).
  • Wikipedia. (2023).
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. name-reaction.com. [Link]
  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. [Link]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
  • Makhanya, T. R., Pitchai, P., Gengan, R. M., & Mohan, P. S. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • Semantic Scholar. (n.d.).
  • YouTube. (2020).
  • Nain, S., Kumar, R., & Neena. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. SynOpen, 07(01), 1-15. [Link]
  • ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction. [Link]
  • Paradís-Bas, M., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5422. [Link]
  • Scribd. (n.d.). FINAL Vilsmeier Hacck Reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • PubMed. (2015).
  • ACS Publications. (1987). Vilsmeier-Haack reaction with glutarimides. Synthesis of 2,6-dichloro-1,4-dihydropyridine-3,5-dicarboxaldehydes. The Journal of Organic Chemistry. [Link]
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (2023). Vilsmeier reagent. en.wikipedia.org. [Link]
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
  • Scribd. (n.d.). Review Article On Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. (2021). Synthesis of new Organic reagent by Vilsmeier–Haack reaction and estimation of pharmaceutical compounds (Mesalazine)
  • Organic Syntheses. (n.d.).
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • ResearchGate. (n.d.). Applications of the Vilsmeier reaction in heterocyclic chemistry. [Link]
  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. orgsyn.org. [Link]
  • YouTube. (2021). Vilsmeier Reaction. [Link]

Sources

Application Notes & Protocols: The Duff Reaction for Hydroxyaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aromatic Formylation

The introduction of an aldehyde group onto an aromatic ring—a process known as formylation—is a cornerstone transformation in organic synthesis. It provides a critical entry point for the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Among the available methods, the Duff reaction stands out as a classical yet highly relevant technique for the ortho-formylation of activated aromatic compounds, particularly phenols, to yield valuable hydroxyaldehydes.[1][2]

Named after James Cooper Duff, this reaction utilizes hexamethylenetetramine (HMTA or hexamine) as the formylating agent, typically in an acidic medium, to regioselectively install an aldehyde group ortho to an existing electron-donating group.[1][3][4] While other methods like the Reimer-Tiemann or Vilsmeier-Haack reactions exist, the Duff reaction often offers a milder, more direct route, avoiding harsh reagents like chloroform or phosphorus oxychloride.[5][6] Its primary utility lies in its pronounced preference for ortho-substitution in phenols, a selectivity driven by specific mechanistic interactions.[1][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Duff reaction. We will delve into the mechanistic underpinnings that dictate its selectivity, present a detailed and validated experimental protocol, summarize key reaction parameters, and discuss common troubleshooting strategies to ensure successful implementation in the laboratory.

The Reaction Mechanism: Directing the Electrophile

The Duff reaction is an electrophilic aromatic substitution.[5][7] The success and selectivity of the reaction hinge on the generation of the correct electrophilic species and its interaction with the electron-rich phenol ring.

The mechanism proceeds through several key stages:

  • Formation of the Electrophile: In an acidic medium (e.g., acetic acid, trifluoroacetic acid), hexamine undergoes protonation and subsequent fragmentation. This process generates a reactive electrophilic iminium ion (CH₂⁺NR₂).[1][3][7] This species is the true formylating agent.

  • Electrophilic Attack: The electron-rich phenol ring attacks the iminium ion. For phenols, the attack is preferentially directed to the ortho position. This high regioselectivity is attributed to the formation of a hydrogen-bonded intermediate between the phenolic hydroxyl group and the incoming electrophile, which stabilizes the transition state leading to ortho substitution.[5]

  • Intermediate Formation & Redox: The initial electrophilic addition forms a benzylamine-type intermediate.[1][7] A subsequent intramolecular redox reaction occurs, which elevates the benzylic carbon to the oxidation state of an aldehyde.[1][3]

  • Hydrolysis: The reaction is quenched with aqueous acid. This final step hydrolyzes the resulting imine (Schiff base) intermediate to liberate the final hydroxyaldehyde product and an ammonium salt.[1][8]

The entire process can be visualized as a coordinated sequence delivering a masked formaldehyde equivalent to a specific position on the aromatic ring.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the underlying chemical principles to provide a robust understanding of the reaction, ensuring both success and safety in your laboratory.

I. Introduction to the Synthesis

The formylation of phenols is a cornerstone of organic synthesis, providing access to valuable hydroxybenzaldehydes. This compound is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its synthesis typically involves the electrophilic substitution of a formyl group (-CHO) onto the aromatic ring of 2,5-dimethylphenol.[1] Several classical methods can be employed, each with its own set of advantages and challenges. The most common methods include the Duff reaction, the Reimer-Tiemann reaction, and the Gattermann reaction.[2][3][4][5]

The choice of method and the precise control of reaction conditions are paramount to achieving a high yield of the desired ortho-formylated product while minimizing the formation of unwanted side products. This guide will focus on providing practical, actionable advice to overcome the hurdles you may encounter.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: Which formylation method is best for 2,5-dimethylphenol?

For 2,5-dimethylphenol, the Duff reaction is often the most suitable method for achieving selective ortho-formylation to the hydroxyl group.[2][6] The methyl groups at positions 2 and 5 sterically hinder the para-position and electronically activate the ortho-positions (3 and 6), making them more susceptible to electrophilic attack. The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, generally provides good regioselectivity for the available ortho position.[7]

The Reimer-Tiemann reaction , which employs chloroform and a strong base, can also be used.[4][8] However, it often leads to a mixture of ortho and para isomers, and the harsh basic conditions can sometimes result in undesirable side reactions.[7]

The Gattermann reaction , using hydrogen cyanide and a Lewis acid, is another possibility but is less commonly used for phenols due to the harsh and toxic reagents involved.[5][9]

Q2: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. For the Duff reaction, for instance, precise temperature control is crucial to prevent the decomposition of intermediates and the formation of polymeric byproducts.[7]

  • Reagent Quality: The purity of your starting materials, particularly the 2,5-dimethylphenol and the formylating agent, is critical. Impurities can interfere with the reaction and lead to the formation of side products.

  • Inefficient Work-up and Purification: Product can be lost during the extraction and purification steps. Optimizing your work-up procedure and choosing the appropriate purification method (e.g., column chromatography, recrystallization) are essential for maximizing the isolated yield.[10]

  • Side Reactions: The formation of resins or other byproducts consumes your starting material and reduces the yield of the desired product.[7]

Q3: I am observing the formation of a significant amount of tar-like residue. What is causing this and how can I prevent it?

The formation of a dark, polymeric residue is a common issue in phenol formylation reactions, particularly under acidic conditions like the Duff reaction.[7] This is often due to phenol-formaldehyde resin formation. Here’s how to mitigate it:

  • Control Stoichiometry: Use a precise molar ratio of the phenol to the formylating agent. An excess of the formylating agent can promote polymerization.

  • Temperature Management: Avoid excessively high temperatures. The reaction should be heated just enough to proceed at a reasonable rate. For the Duff reaction, maintaining a consistent temperature is key.[7]

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed or the product concentration is maximized.[7]

  • Slow Addition of Reagents: Adding the formylating agent portion-wise or as a solution over time can help to control the reaction rate and minimize localized high concentrations that can lead to polymerization.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you might encounter during your synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture in reagents or glassware.1. Use fresh, high-purity reagents. 2. Optimize the reaction temperature. For the Duff reaction, a temperature of 150-160°C in a glycerol/boric acid medium is often used.[11] 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the chosen method. 2. Reaction conditions favoring the formation of other isomers.1. For 2,5-dimethylphenol, the Duff reaction generally provides good ortho-selectivity.[6] 2. In the Reimer-Tiemann reaction, the choice of base and solvent can influence the ortho/para ratio.[7] 3. Purification by column chromatography is often necessary to separate isomers.[10]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of formylating agent.1. Increase the reaction time or temperature, monitoring by TLC. 2. Use a slight excess of the formylating agent (e.g., 1.1 to 1.5 equivalents).
Difficulty in Purifying the Product 1. Presence of closely related impurities or isomers. 2. Oily product that is difficult to crystallize.1. Utilize high-performance column chromatography with an optimized solvent system.[10] 2. For oily products, try recrystallization from a different solvent system or use a co-solvent. Seeding with a small crystal of pure product can also induce crystallization.[10]

IV. Experimental Protocols

Here are detailed, step-by-step protocols for the synthesis of this compound via the Duff reaction.

Protocol 1: Duff Reaction using Glycerol and Boric Acid

This is a classic and reliable method for the ortho-formylation of phenols.[11]

Materials:

  • 2,5-Dimethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% v/v)

  • Diethyl Ether

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add boric acid (1.2 equivalents) and glycerol. Heat the mixture to 150-160°C with stirring to form glyceroboric acid.

  • Addition of Reactants: To the hot glyceroboric acid, add a pre-mixed powder of 2,5-dimethylphenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents) portion-wise over 30 minutes. Maintain the temperature at 150-160°C.

  • Reaction: Continue stirring the reaction mixture at 150-160°C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to below 100°C and slowly add 50% sulfuric acid. This will hydrolyze the intermediate Schiff base to the aldehyde.

  • Work-up: Steam distill the mixture to isolate the crude product. Alternatively, extract the cooled mixture with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualization of the Duff Reaction Workflow

Duff_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Mix Boric Acid and Glycerol prep2 Heat to 150-160°C to form Glyceroboric Acid prep1->prep2 react1 Add Phenol/HMTA mix to hot Glyceroboric Acid prep2->react1 prep3 Pre-mix 2,5-Dimethylphenol and HMTA react2 Stir at 150-160°C for 1-2 hours react1->react2 workup1 Cool and Hydrolyze with H2SO4 react2->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify end end purify->end Pure Product

Caption: Workflow for the Duff Reaction Synthesis.

V. Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

The Duff Reaction Mechanism

The Duff reaction proceeds through a series of steps:

  • Formation of the Electrophile: Hexamethylenetetramine (HMTA) in an acidic medium generates an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading to the formation of a benzylamine intermediate.

  • Hydrolysis: The benzylamine intermediate is then hydrolyzed under acidic conditions to yield the final aldehyde product.

Visualization of the Duff Reaction Mechanism

Duff_Mechanism reagents 2,5-Dimethylphenol + HMTA + Acid (H+) electrophile Formation of Electrophilic Iminium Ion reagents->electrophile substitution Electrophilic Aromatic Substitution Phenol attacks Iminium Ion electrophile->substitution intermediate Formation of Benzylamine Intermediate substitution->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis product {this compound} hydrolysis->product

Caption: Simplified Mechanism of the Duff Reaction.

VI. Data Interpretation

After a successful synthesis, it is crucial to confirm the identity and purity of your product.

Expected Spectroscopic Data for this compound
Spectroscopic Technique Expected Observations
¹H NMR (CDCl₃) - Singlet for the aldehyde proton (~9.8-10.0 ppm) - Singlet for the phenolic hydroxyl proton (~11.0-11.5 ppm, can be broad) - Aromatic protons in the region of 6.8-7.5 ppm - Singlets for the two methyl groups (~2.2-2.5 ppm)
¹³C NMR (CDCl₃) - Carbonyl carbon of the aldehyde (~190-195 ppm) - Aromatic carbons in the region of 115-160 ppm - Methyl carbons (~15-25 ppm)
IR (KBr) - Broad O-H stretch (~3200-3400 cm⁻¹) - C=O stretch of the aldehyde (~1650-1680 cm⁻¹) - C-H stretch of the aldehyde (~2720 and 2820 cm⁻¹) - Aromatic C=C stretches (~1450-1600 cm⁻¹)
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 150.07

Note: Chemical shifts (ppm) and stretching frequencies (cm⁻¹) are approximate and can vary depending on the solvent and instrument.[12][13][14]

VII. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phenols, strong acids, and organic solvents are hazardous. Handle them with care and consult the Safety Data Sheets (SDS) before use.

  • The Duff reaction is often performed at high temperatures. Use appropriate heating mantles and take precautions to avoid burns.

This technical support guide provides a comprehensive overview of the synthesis of this compound. By understanding the underlying chemistry and following the troubleshooting advice and protocols provided, researchers can significantly improve their success rate and obtain high yields of this valuable compound.

VIII. References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.

  • Fu, X. W., Pu, W., Zhang, G. L., & Wang, C. (2015). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Research on Chemical Intermediates.

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation.

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.

  • ResearchGate. (n.d.). Is there any other reagent instead of dichloromethyl methyl ether, for formylation reaction of phenol or mesitylene. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry. [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde. [Link]

  • Journal of Chemical Health Risks. (2014). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

  • Sciencemadness.org. (n.d.). The Reimer-Tiemann reaction. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. [Link]

  • Lookchem. (n.d.). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]

  • Chemical Reviews. (1970). Exploring the Reimer-Tiemann Reaction: History and Scope.

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

  • Sciencemadness Discussion Board. (2008). Mg-mediated o-formylation of phenols: A Writeup. [Link]

  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

  • Organic Syntheses. (2012). ortho-Formylation of phenols. [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • ResearchGate. (n.d.). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • YouTube. (2023). Reimann Tiemann reaction | formylation of phenol. [Link]

  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.

  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

  • chemeurope.com. (n.d.). Reimer-Tiemann reaction. [Link]

  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

  • L.S.College, Muzaffarpur. (2020). Gattermann reaction. [Link]

  • Wiley Online Library. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

  • BYJU'S. (n.d.). Gattermann reaction examples. [Link]

  • ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

  • International Journal of Chemical and Physical Sciences. (2015). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

  • Slideshare. (n.d.). Gattermann reaction. [Link]

  • Sciencemadness Discussion Board. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.

  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. [Link]

  • European Patent Office. (n.d.). EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]

  • PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde. [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the formylation of 2,5-dimethylphenol. This document is designed for researchers, chemists, and process development professionals who are working with this versatile substrate. Formylation of 2,5-dimethylphenol is a critical step in the synthesis of various high-value compounds, but it is often plagued by side reactions that can impact yield, purity, and regioselectivity.

This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot your experiments effectively.

Section 1: Overview of Formylation Methods for 2,5-Dimethylphenol

The introduction of a formyl (-CHO) group onto the 2,5-dimethylphenol ring is an electrophilic aromatic substitution. The positions ortho (C6) and para (C4) to the strongly activating hydroxyl group are the primary sites of reaction. The choice of formylation method is the most critical factor in determining the product distribution and the profile of side reactions.

Formylation Method Key Reagents Typical Conditions Expected Major Isomer on 2,5-Dimethylphenol Common Side Reactions & Issues
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic, 60-70°Cortho (2-hydroxy-3,6-dimethylbenzaldehyde)Mixture of ortho/para isomers, low yields, formation of cyclohexadienone byproducts, resinification.[1][2][3][4]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (Glycerol, Acetic Acid, TFA)100-150°Cortho (this compound)Di-formylation, polymerization/resin formation, low yields.[5][6][7]
Vilsmeier-Haack DMF or substituted formamide, POCl₃0°C to RTpara (4-hydroxy-3,6-dimethylbenzaldehyde)Requires electron-rich substrates, potential for harsh workup.[8][9][10][11]
Mg-Chelation Control Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Reflux in THF or ACNExclusively ortho (this compound)Formation of methoxymethyl (MOM) ethers with prolonged reaction times.[12][13][14]
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of the 4-formyl and 6-formyl isomers. How can I improve the regioselectivity?

A1: This is the most common challenge. The outcome is a battle between steric hindrance and electronic control. The C6 (ortho) position is sterically hindered by the adjacent C5-methyl group. The C4 (para) position is more sterically accessible.

  • To favor the ortho (6-formyl) isomer: Use a method that involves chelation. The Magnesium-Chelation Controlled Formylation is the premier choice for exclusive ortho substitution.[12][13] The magnesium ion coordinates to both the phenolic oxygen and the formylating agent, directing the electrophile to the adjacent ortho position. The Reimer-Tiemann reaction also typically favors the ortho product due to an interaction between the phenoxide and the dichlorocarbene electrophile.[1][3][5]

  • To favor the para (4-formyl) isomer: Use a method where steric factors dominate. The Vilsmeier-Haack reaction is often the best choice, as the bulky Vilsmeier reagent will preferentially attack the less hindered para position.[8][10]

Q2: My reaction turned into a dark, intractable tar. What's causing this resin formation and how can I stop it?

A2: You are observing phenol-formaldehyde resin formation. This occurs when the initially formed hydroxymethyl intermediate (before it becomes an aldehyde) or the aldehyde product itself reacts with another molecule of 2,5-dimethylphenol, leading to polymerization.[5][15] This is especially common in reactions run at high temperatures or for extended periods.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heat. For acid-catalyzed reactions like the Duff, maintain the lowest effective temperature.[5]

    • Stoichiometry: Use a formylating agent-to-phenol ratio of 1:1 or slightly less. An excess of the formaldehyde source dramatically increases polymerization.[5]

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product has formed to prevent subsequent polymerization reactions.[5]

Q3: I am attempting a Duff reaction and getting a significant amount of a di-formylated product. How can I promote mono-formylation?

A3: Di-formylation is a known side reaction in the Duff reaction when multiple activated positions are available on the aromatic ring.[5][7] In the case of 2,5-dimethylphenol, both the C4 and C6 positions can be formylated.

  • The key is stoichiometry. The primary method to control the degree of formylation is to carefully adjust the molar ratio of HMTA to the phenol substrate. Reduce the equivalents of HMTA, starting with a 1:1 ratio, to favor the mono-formylated product.[5]

  • Monitor the reaction progress diligently. Use TLC or HPLC to track the consumption of the starting material and the formation of mono- and di-formylated products. Stop the reaction when the concentration of the mono-formylated product is at its maximum.

Q4: My yield is very low, and I'm recovering mostly unreacted 2,5-dimethylphenol. What should I check?

A4: Low conversion can stem from several factors:

  • Insufficient Activation: Ensure your reaction conditions are appropriate for the chosen method. For example, the Vilsmeier-Haack reagent is a relatively weak electrophile and requires a strongly activated ring.[8][11]

  • Reagent Quality: In methods using paraformaldehyde, ensure it is dry and of high quality, as it can depolymerize inefficiently if wet.[12] For the Mg-chelation method, anhydrous MgCl₂ is crucial; hydrated forms are unreactive.[12]

  • Base Strength/Solubility: In the Reimer-Tiemann reaction, the base (e.g., NaOH) must be able to efficiently deprotonate both the phenol and the chloroform. Poor mixing in the biphasic system can lead to low conversion.[3] Using a phase-transfer catalyst can sometimes improve results.

Section 3: Detailed Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of 4- and 6-formyl Isomers)

Root Cause Analysis: The electronic character of the phenoxide strongly directs ortho and para. However, for 2,5-dimethylphenol, the C5-methyl group sterically shields the C6-ortho position. The C4-para position is electronically activated and sterically accessible. The choice of reagent determines which of these factors wins. Reagents capable of chelating with the hydroxyl group will be directed ortho, while bulky, non-chelating reagents will be forced to attack the para position.

G cluster_0 Regioselectivity in the Formylation of 2,5-Dimethylphenol 25DMP 2,5-Dimethylphenol Ortho C6-ortho Attack 25DMP->Ortho  Sterically  Hindered Para C4-para Attack 25DMP->Para  Sterically  Accessible Ortho_Product This compound Ortho->Ortho_Product Para_Product 4-Hydroxy-2,5-dimethylbenzaldehyde Para->Para_Product Chelation Chelation-Controlled (e.g., MgCl2 Method) Chelation->Ortho Sterics Sterically-Controlled (e.g., Vilsmeier-Haack) Sterics->Para caption Controlling Regioselectivity

Caption: Controlling Regioselectivity in Formylation.

Experimental Protocol: Maximizing ortho-(6-Formyl) Selectivity via Mg-Chelation [12][13]

This method provides nearly exclusive ortho-formylation.

  • Setup: Equip a dry, three-necked round-bottomed flask with a reflux condenser, magnetic stirrer, and an argon/nitrogen inlet.

  • Reagent Addition: Under an inert atmosphere, charge the flask with anhydrous magnesium chloride (2.0 equiv.) and paraformaldehyde (2.5-3.0 equiv.).

  • Solvent: Add anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) via syringe.

  • Base: Add triethylamine (2.0 equiv.) dropwise via syringe and stir the resulting slurry for 15 minutes.

  • Substrate: Add a solution of 2,5-dimethylphenol (1.0 equiv.) in the reaction solvent dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-80°C). The reaction is typically complete in 2-4 hours. Monitor by TLC (disappearance of starting material). Caution: Prolonged reaction times can lead to the formation of a 2-(methoxymethyl)-2,5-dimethylphenol byproduct.[13]

  • Workup: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 M HCl (3x), water (3x), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Issue 2: Formation of Polymeric/Resinous Byproducts

Root Cause Analysis: Under either acidic (Duff) or basic (Reimer-Tiemann) conditions, the formylation reaction can be followed by an electrophilic attack of the formylated product (or its hydroxymethyl precursor) onto another molecule of electron-rich 2,5-dimethylphenol. This chain reaction creates methylene-bridged oligomers and polymers, which present as an insoluble tar.

G cluster_1 Initiation of Resin Formation Phenol1 2,5-Dimethylphenol Intermediate Hydroxymethyl Intermediate Phenol1:e->Intermediate:w Formaldehyde [HCHO] Formaldehyde:e->Intermediate:w Dimer Methylene-Bridged Dimer (Start of Polymer Chain) Intermediate:e->Dimer:w Phenol2 Another Molecule of 2,5-Dimethylphenol Phenol2:e->Dimer:w caption Initial step of polymerization. G start High Di-formylation in Duff Reaction check_ratio Check HMTA:Phenol Ratio start->check_ratio is_high Is Ratio > 1.1:1 ? check_ratio->is_high reduce_ratio Action: Reduce HMTA to 1.0-1.1 equiv. is_high->reduce_ratio Yes monitor Monitor by TLC/HPLC is_high->monitor No reduce_ratio->monitor is_max Is Mono-product Maximized (vs. Starting Material)? monitor->is_max stop_rxn Action: Quench Reaction and Work Up is_max->stop_rxn Yes continue_rxn Continue Reaction, Monitor Every 30 min is_max->continue_rxn No end Optimized for Mono-formylation stop_rxn->end continue_rxn->monitor

Caption: Workflow for minimizing di-formylation.
References
  • PSIBERG. (2023, November 15).
  • Wikipedia. (n.d.). Formylation.
  • Chemistry Learners. (2023, March 29).
  • Forest Products Laboratory. (n.d.).
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. [Link]
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link]
  • ResearchGate. (2015, March). Formylation of phenols, methoxy-and methylbenzenes. [Table]. [Link]
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Organic Reactions. (1982). The Reimer-Tiemann Reaction. [Link]
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • PrepChem. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • CNKI. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition), 25(2), 109-111. [Link]
  • Chem-Station Int. Ed. (2016, September 22). Duff Reaction. [Link]
  • Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
  • Organic Syntheses. (2012).
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzaldehyde.
  • PrepChem. (n.d.). Synthesis of p-hydroxybenzaldehyde.

Sources

Technical Support Center: Purification of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Hydroxy-3,6-dimethylbenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key aromatic aldehyde with high purity. We will delve into common issues, provide detailed troubleshooting steps, and present validated protocols grounded in established chemical principles.

Section 1: Understanding the Core Challenge

The primary difficulty in purifying this compound stems from its synthesis. Typically prepared via electrophilic formylation of 2,5-dimethylphenol (e.g., through the Duff or Reimer-Tiemann reactions), the crude product is often contaminated with structurally similar compounds.[1][2][3] The key impurities include:

  • Unreacted Starting Material: 2,5-dimethylphenol.

  • Isomeric Byproducts: Primarily 4-Hydroxy-2,5-dimethylbenzaldehyde, formed when formylation occurs at the para-position to the hydroxyl group instead of the desired ortho-position.[1]

  • Reaction-Specific Impurities: Polymeric residues from reagents like hexamine (in the Duff reaction) can also be present.[4]

These impurities often share similar physical properties (polarity, solubility) with the target compound, making separation non-trivial.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the purification process.

Q1: My crude product after synthesis is a dark, oily residue that won't solidify. What's the cause and how do I proceed?

A1: Oiling out during crystallization is a common issue, often caused by a high concentration of impurities depressing the melting point or an inappropriate crystallization solvent.

  • Causality: The presence of unreacted 2,5-dimethylphenol and the isomeric 4-Hydroxy-2,5-dimethylbenzaldehyde can act as a eutectic mixture, preventing the desired product from forming a stable crystal lattice. Additionally, using a solvent in which the product is excessively soluble, even at low temperatures, will inhibit crystallization.

  • Troubleshooting Steps:

    • Initial Cleanup: First, attempt a simple work-up. Dissolve the oil in a suitable solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Then, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent in vacuo. This may remove some polar impurities and improve crystallization prospects.

    • Solvent System Adjustment: If the product still oils out, your solvent system is likely the issue. Forcing crystallization by rapid cooling or adding a large volume of anti-solvent can promote oiling. The key is to approach the saturation point slowly. Try heating the solution to re-dissolve the oil, adding a few drops of the "good" solvent to ensure it's fully dissolved, and then allowing it to cool very slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight).[5]

    • Purification First: If oiling persists, it indicates significant impurity levels. Proceed directly to column chromatography before attempting another crystallization.

Q2: My TLC analysis shows two spots with very close Rf values. How can I confirm which is my product and separate them?

A2: Close-running spots on a Thin Layer Chromatography (TLC) plate are characteristic of isomeric impurities. Given the typical synthesis, the major spot is likely your desired this compound, and the minor spot is the 4-hydroxy isomer.

  • Identification:

    • Co-spotting: Spot your crude mixture, the starting phenol, and a co-spot (mixture + phenol) on the same TLC plate. This will confirm if one of the spots is unreacted starting material. The phenol is generally less polar than the hydroxybenzaldehydes.

    • UV Visualization: Aldehydes and phenols are typically UV-active. Observe the plate under UV light (254 nm).

    • Staining: Use a p-anisaldehyde stain. Benzaldehydes often stain a distinct color (e.g., yellow/orange), which can help differentiate them from other compounds.

  • Separation Strategy: Recrystallization is unlikely to separate isomers effectively. Silica gel column chromatography is the required method.[6]

    • Solvent System Optimization: The key is to find a mobile phase that maximizes the difference in retention (ΔRf). Test various hexane/ethyl acetate or dichloromethane/methanol mixtures. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.[5][6] Run several TLCs with slightly different solvent ratios to find the optimal system before committing to the column.

    • Column Parameters: Use a high-quality silica gel with a small particle size for better resolution. Ensure the column is packed properly to avoid channeling. A long, thin column will provide better separation than a short, wide one. Load the sample concentrated in a minimal amount of solvent.

Q3: My ¹H NMR spectrum looks clean, but the melting point of my product is broad and lower than the literature value. Why?

A3: This scenario suggests the presence of impurities that are either not visible in the ¹H NMR spectrum (e.g., inorganic salts, residual non-protonated solvents like carbon tetrachloride if used) or are present at low levels that are difficult to distinguish from the baseline.

  • Causality: Even small amounts of impurities can disrupt the crystal lattice, leading to a lower and broader melting point range. The ¹H NMR might not be sensitive enough to detect impurities below a certain threshold (~1-2%).

  • Troubleshooting & Purity Assessment:

    • Recrystallize Again: A second recrystallization from a different solvent system can often remove trace impurities.

    • Higher Level Analysis: Use a more sensitive analytical technique for purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities that NMR might miss.[7][8][9]

    • Check for Water: Residual water can also depress the melting point. Ensure the product is thoroughly dried under high vacuum, possibly in the presence of a desiccant like P₂O₅.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for routine purity assessment of this compound?

A1: For quantitative purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the industry standard.[9] It offers high sensitivity and the ability to separate a wide range of potential impurities. Gas Chromatography (GC) can also be used, but may require derivatization of the hydroxyl group to improve volatility.[7] For qualitative, in-process checks, TLC remains the fastest and most convenient method.

Q2: How should I properly store purified this compound?

A2: Aldehydes are susceptible to oxidation to carboxylic acids, a process that can be accelerated by air and light. The phenolic hydroxyl group can also be sensitive. Therefore, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[10]

Q3: What are the key spectral features to confirm the identity and purity of my compound?

A3: A combination of NMR and IR spectroscopy is essential.

  • ¹H NMR (in CDCl₃): Expect to see signals for the aldehyde proton (~9.8-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, ~11.0-12.0 ppm, due to intramolecular hydrogen bonding), two aromatic protons, and two methyl group singlets. The spectrum for the similar 2-hydroxy-3-methylbenzaldehyde shows characteristic shifts that can be used as a reference.[11]

  • IR (ATR): Look for a broad O-H stretch from the phenol (~3100-3400 cm⁻¹), C-H stretches from the aromatic ring and aldehyde (~2700-3100 cm⁻¹), and a strong C=O stretch from the aldehyde (~1650-1680 cm⁻¹).[7]

Spectroscopic Data (Expected)
Technique Characteristic Peaks/Shifts
¹H NMR ~11.5 ppm (s, 1H, -OH), ~10.0 ppm (s, 1H, -CHO), ~7.0-7.5 ppm (m, 2H, Ar-H), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃)
¹³C NMR ~195 ppm (CHO), ~160 ppm (C-OH), ~120-140 ppm (Ar-C), ~20 ppm (Ar-CH₃)
FT-IR 3100-3400 cm⁻¹ (O-H), 2700-2900 cm⁻¹ (Aldehyde C-H), 1650-1680 cm⁻¹ (C=O)

Section 4: Validated Purification Protocols

Protocol 1: Recrystallization from a Two-Solvent System

This protocol is effective when the product is the major component and impurities have different solubilities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot solvent like toluene or ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, slowly add a warm anti-solvent (e.g., petroleum ether or hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.[5][6]

  • Clarification: Add a few drops of the hot primary solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective method for separating isomeric impurities or when the crude product is highly impure.

  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) that provides good separation (Rf of the desired product ~0.3-0.4).[6]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution, maintaining a constant flow rate. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Section 5: Visualization of Workflows

Purification Troubleshooting Workflow

This diagram outlines the decision-making process when faced with an impure sample.

G start Crude Product Analysis (TLC, NMR) issue_oil Product is Oily / Won't Crystallize start->issue_oil issue_spots Close Spots on TLC (Isomers Suspected) start->issue_spots issue_mp Low / Broad Melting Point start->issue_mp sol_chromatography Column Chromatography issue_oil->sol_chromatography High Impurity sol_recrystallize Recrystallization (Slow Cooling) issue_oil->sol_recrystallize Low Impurity issue_spots->sol_chromatography issue_mp->sol_recrystallize Primary Step sol_dry Dry Thoroughly Under Vacuum issue_mp->sol_dry Also consider sol_hplc Purity Check by HPLC sol_recrystallize->sol_hplc If problem persists

Caption: Decision tree for troubleshooting common purification issues.

General Purification & Analysis Workflow

This diagram illustrates a standard sequence from crude material to a fully characterized pure product.

G cluster_purification Purification cluster_analysis Analysis & QC crude Crude Product primary_purification Primary Purification (Column Chromatography or Recrystallization) crude->primary_purification pure_isolate Isolated Solid primary_purification->pure_isolate purity_check Purity Assessment (HPLC, TLC) pure_isolate->purity_check structure_id Structure ID (NMR, IR, MS) purity_check->structure_id final_product Pure, Characterized Product structure_id->final_product

Caption: Standard workflow from purification to quality control analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Wikipedia. (2023). Duff reaction. In Wikipedia. [Link]
  • Apollo Scientific. (2023). 2-Hydroxy-3-methylbenzaldehyde Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction.
  • Benchchem. (n.d.). Minimizing byproduct formation in 2-Hydroxy-6-nitrobenzaldehyde synthesis.
  • Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Singh, R., & Singh, V. (2000). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Hydroxy-3-methoxybenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC).
  • ResearchGate. (n.d.). ¹H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.

Sources

Optimizing the Reimer-Tiemann Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the Reimer-Tiemann reaction. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic protocols to explain the causality behind experimental choices, ensuring you can navigate the nuances of this classic ortho-formylation reaction with confidence.

The Reimer-Tiemann reaction, a cornerstone of organic synthesis for the ortho-formylation of phenols, is valued for its directness. However, its biphasic nature and the reactivity of the dichlorocarbene intermediate often lead to challenges in yield and selectivity. This guide is structured as a technical support center, addressing common issues in a practical question-and-answer format to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

Low Product Yield

Question: My Reimer-Tiemann reaction is consistently giving low yields of the desired hydroxybenzaldehyde. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Reimer-Tiemann reaction are a frequent issue, often stemming from several factors related to the reaction's heterogeneous nature and the stability of reactants and products.[1] Here’s a breakdown of potential causes and their solutions:

  • Inefficient Mixing of the Biphasic System: The reaction occurs at the interface of the aqueous and organic phases.[2][3] If the mixing is not vigorous enough, the phenoxide and dichlorocarbene have limited contact, leading to a slow and incomplete reaction.

    • Solution: Employ a high-speed overhead stirrer to create a fine emulsion. The use of a phase-transfer catalyst (PTC) can also significantly improve the transport of reactants across the phase boundary. While quaternary ammonium salts have been reported as inactive, tertiary amines have shown a positive effect.[4]

  • Suboptimal Temperature Control: The reaction is initiated by heating but is highly exothermic.[2][3][5] A temperature that is too low will result in a sluggish reaction, while excessive temperatures can lead to the decomposition of the dichlorocarbene intermediate and the formation of resinous byproducts.

    • Solution: Maintain a reaction temperature of 60-70°C.[6] Use a water bath for better temperature regulation and be prepared to cool the reaction vessel if the exotherm becomes too vigorous. For precise control, especially in microreactor setups, real-time temperature monitoring is crucial.[7][8][9]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of chloroform or base will lead to incomplete conversion of the starting phenol.

    • Solution: A moderate excess of chloroform and a significant excess of the base are typically used. A common protocol suggests using 8 equivalents of sodium hydroxide and 2 equivalents of chloroform relative to the phenol.[10]

  • Decomposition of Starting Material or Product: Phenols and salicylaldehydes can be susceptible to oxidation and other side reactions under the strongly basic and high-temperature conditions of the reaction.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Minimize the reaction time as much as possible by monitoring its progress using thin-layer chromatography (TLC) or other analytical techniques.

Poor Regioselectivity (Ortho vs. Para Isomers)

Question: I am obtaining a significant amount of the para-hydroxybenzaldehyde isomer alongside my desired ortho-product. How can I improve the ortho-selectivity of my Reimer-Tiemann reaction?

Answer: While the Reimer-Tiemann reaction typically favors the formation of the ortho-isomer, achieving high selectivity can be challenging.[11][12] The ortho-selectivity is generally attributed to a favorable electrostatic interaction between the phenoxide ion and the dichlorocarbene.[11][12] Several factors can be adjusted to enhance the formation of the ortho-product:

  • Choice of Cation: The nature of the alkali metal cation can influence the ortho/para ratio. The formation of a chelated intermediate with the cation is believed to favor the ortho position.

    • Solution: Potassium hydroxide (KOH) is often reported to give better ortho-selectivity compared to sodium hydroxide (NaOH). The smaller ionic radius of Na+ may lead to a less effective chelation.

  • Solvent System: The solvent can affect the aggregation of the phenoxide and its interaction with the dichlorocarbene.

    • Solution: The use of a biphasic system with vigorous stirring is standard.[2][3][5] Some protocols employ co-solvents like ethanol to improve homogeneity, which may influence selectivity.[10]

  • Steric Hindrance: The presence of substituents on the phenol ring can direct the formylation.

    • Solution: If the ortho-positions are sterically hindered, the para-product will be favored. Conversely, a bulky substituent at the para-position will favor ortho-formylation. For instance, in the case of p-cresol, the methyl group sterically hinders the para-position, leading to increased ortho-formylation.[1]

Question: In my specific application, I need to synthesize the para-hydroxybenzaldehyde. Is it possible to reverse the selectivity of the Reimer-Tiemann reaction?

Answer: Yes, under certain conditions, the selectivity can be shifted to favor the para-isomer. This is typically achieved by sterically blocking the ortho-positions of the phenol.

  • Solution:

    • Substrate Choice: If your starting phenol has bulky substituents at both ortho-positions, the formylation will be directed to the para-position.

    • Complexing Agents: The use of polyethylene glycol (PEG) has been shown to increase para-selectivity by complexing with the phenolate and sterically hindering the ortho-positions.[13][14] Similarly, cyclodextrins can be used to encapsulate the phenol and favor para-formylation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the Reimer-Tiemann reaction?

A1: The reaction proceeds through the formation of a highly reactive electrophile, dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[15][16] The phenoxide ion, formed by the deprotonation of the phenol by the base, then acts as a nucleophile and attacks the dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the final hydroxybenzaldehyde.[2][10][17]

Q2: I am working with a pyrrole substrate and am not getting the expected formylated product. Instead, I am observing a ring-expansion to a chloropyridine. Why is this happening?

A2: This is a known "abnormal" Reimer-Tiemann reaction, also referred to as the Ciamician-Dennstedt rearrangement.[1][18] Electron-rich heterocycles like pyrroles and indoles can undergo ring expansion in the presence of dichlorocarbene. The dichlorocarbene initially forms a dichlorocyclopropane intermediate with the pyrrole ring, which then rearranges to the more stable aromatic chloropyridine.[1][18]

Q3: My reaction mixture is turning dark and forming a significant amount of tar-like material. What is the cause and how can I prevent this?

A3: The formation of resinous byproducts is a common issue, often caused by the high temperature and strongly basic conditions of the reaction. This can be due to the polymerization of the starting phenol or the product aldehyde, or other side reactions.

  • Troubleshooting Steps:

    • Temperature Control: As mentioned earlier, carefully control the reaction temperature and avoid overheating.

    • Inert Atmosphere: Exclude oxygen from the reaction by working under a nitrogen or argon atmosphere to prevent oxidative polymerization.

    • Purity of Reagents: Ensure that your phenol and chloroform are of high purity, as impurities can sometimes catalyze polymerization.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material and stop the reaction once it is complete.

Q4: Can I use other haloforms or bases in the Reimer-Tiemann reaction?

A4: Yes, variations of the Reimer-Tiemann reaction exist. Using carbon tetrachloride (CCl₄) instead of chloroform will lead to the formation of a hydroxybenzoic acid (salicylic acid from phenol) instead of an aldehyde.[3][5][16] While sodium and potassium hydroxide are the most common bases, other strong bases can also be used.

Experimental Protocols

Synthesis of Salicylaldehyde from Phenol

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve NaOH (e.g., 40 g) in water (e.g., 50 mL).

  • Addition of Phenol: To the warm NaOH solution, add phenol (e.g., 10 g).

  • Temperature Control: Heat the mixture to 60-65°C in a water bath.

  • Addition of Chloroform: Slowly add chloroform (e.g., 25 mL) dropwise through the dropping funnel over a period of about 30 minutes while stirring vigorously. Maintain the temperature between 60-70°C. The reaction is exothermic, so be prepared to cool the flask if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for another 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess chloroform by distillation.

    • Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper. This will precipitate the crude product.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Remove the solvent by rotary evaporation to obtain the crude salicylaldehyde.

  • Purification: The crude product can be purified by distillation under reduced pressure or by forming a bisulfite adduct.[19] A method for purification using an alkaline earth metal salt has also been described.[20]

Data Presentation

ParameterEffect on YieldEffect on Ortho-SelectivityRecommendation
Temperature Optimal at 60-70°C. Lower temperatures decrease the rate, while higher temperatures lead to decomposition.Generally, moderate temperatures are preferred.Maintain a stable temperature using a water bath and monitor for exotherms.
Base A strong base is essential for deprotonation of phenol and chloroform.KOH may offer slightly better ortho-selectivity than NaOH.Use a sufficient excess of a strong base like NaOH or KOH.
Mixing Vigorous stirring is crucial for good yield in the biphasic system.Efficient mixing ensures the availability of the phenoxide at the reaction interface.Use a high-speed mechanical stirrer.
Phase-Transfer Catalyst Can improve yield by facilitating reactant transport between phases.May influence the ortho/para ratio.Tertiary amines have been shown to be effective.

Visualizing the Process

Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Dichlorocarbene Formation cluster_attack Electrophilic Attack and Hydrolysis chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion -H₂O base OH⁻ dichlorocarbene :CCl₂ (Electrophile) carbanion->dichlorocarbene -Cl⁻ phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + OH⁻ -H₂O intermediate Dichloromethyl phenoxide intermediate phenoxide->intermediate + :CCl₂ hydrolysis Hydrolysis intermediate->hydrolysis product ortho-Hydroxybenzaldehyde hydrolysis->product Low_Yield_Troubleshooting Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed mixing Poor Mixing? start->mixing temp Improper Temperature? start->temp stoichiometry Incorrect Stoichiometry? start->stoichiometry decomposition Decomposition? start->decomposition solution_mixing Increase stirring speed Use Phase-Transfer Catalyst mixing->solution_mixing Yes solution_temp Maintain 60-70°C Use water bath temp->solution_temp Yes solution_stoichiometry Use excess base and chloroform stoichiometry->solution_stoichiometry Yes solution_decomposition Use inert atmosphere Monitor reaction progress decomposition->solution_decomposition Yes

Caption: A workflow for troubleshooting low yields in the Reimer-Tiemann reaction.

References

  • Grokipedia. Reimer–Tiemann reaction. [Link]
  • Wynberg, H. (1991). The Reimer–Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon.
  • Wynberg, H., & Meijer, E. W. (1982). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.
  • RIEMER TIEMANN. SALICYLALDEHYDE ..#ncchem. (2017, December 25). [Video]. YouTube. [Link]
  • Sasson, Y., & Yonovich, M. (1979). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. Tetrahedron Letters, 20(39), 3753-3756.
  • Dow Chemical Company. (1940). Salicylaldehyde purification.
  • Neumann, R., & Sasson, Y. (1986). Increased para Selectivity in the Reimer-Tiemann Reaction by Use of Polyethylene Glycol as Complexing Agent. Synthesis, 1986(07), 569-570.
  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • Wikipedia. Reimer–Tiemann reaction. [Link]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Chemistry Stack Exchange. ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]
  • Summary: Synthesis of Salicylaldehyde and its Applic
  • deMello, A. J., & Wootton, R. C. (2003).
  • The Reimer–Tiemann Reaction. Scribd. [Link]
  • Weizmann Institute of Science. Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. [Link]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]
  • Chemistry Notes.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
  • Sciencemadness Discussion Board.
  • Allen Overseas.
  • PubMed. Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. [Link]
  • ResearchGate. Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. [Link]
  • ipea.kr. Mechanism of reimer tiemann reaction with ccl4. [Link]
  • ResearchGate. Synthesis of salicylaldehyde by Reimer-Tiemann reaction. [Link]
  • ResearchGate. Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform. [Link]
  • Sciencemadness.org. the reimer-tiemann reaction. [Link]
  • Khan Academy. Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

Sources

Technical Support Center: Separation of Hydroxy Dimethylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of hydroxy dimethylbenzaldehyde isomers. As researchers and professionals in pharmaceutical development, you are aware that positional isomers, such as 2-hydroxy-3,4-dimethylbenzaldehyde and 4-hydroxy-3,5-dimethylbenzaldehyde, often present significant analytical challenges due to their nearly identical physical properties.[1] This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the separation process, empowering you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of hydroxy dimethylbenzaldehyde?

A1: The primary challenge lies in their structural similarity. Positional isomers have the same molecular weight and often very close polarity and pKa values.[1] This results in similar interactions with the stationary phase, making them difficult to resolve using standard chromatographic methods. Subtle differences in dipole moments, hydrogen bonding capability, and molecular shape due to the relative positions of the hydroxyl, aldehyde, and methyl groups must be exploited to achieve separation.[2][3]

Q2: Which chromatographic technique is best suited for this separation: HPLC, GC, or SFC?

A2: The optimal technique depends on the specific isomers and the analytical goal (e.g., quantification, purification).

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. Reversed-phase (RP-HPLC) is highly effective, especially when using stationary phases that offer alternative selectivities beyond simple hydrophobicity.[2]

  • Gas Chromatography (GC): GC is a viable option, particularly for its high efficiency. However, it may require derivatization of the polar hydroxyl group to improve volatility and peak shape. The thermal stability of the isomers must also be considered.[4][5] Low thermal mass GC (LTM GC) can offer very fast and efficient separations for isomeric compounds.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, technique for isomer separations.[7][8] It combines the high efficiency of GC with the selectivity of normal-phase HPLC, often providing faster and greener separations using supercritical CO2 as the primary mobile phase.[9][10]

Q3: How do I select the right HPLC column for separating aromatic positional isomers?

A3: For aromatic positional isomers, column selection is critical. While a standard C18 column might work, specialized phases often provide the necessary selectivity.

  • Phenyl Phases (e.g., Phenyl-Hexyl): These are often the first choice. They provide π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring, offering unique selectivity for positional isomers where electron density distribution differs.[2][11][12]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating compounds with polar functional groups like phenols and aldehydes.[2]

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can also be effective, as they provide alternative selectivity through hydrogen bonding interactions with the hydroxyl group of the analytes.[13]

Q4: What is the role of mobile phase pH in separating these phenolic compounds?

A4: The mobile phase pH is a critical parameter because the hydroxyl group is weakly acidic. Operating at a pH well below the pKa of the phenolic group (typically around pH 2.5-4 for phenols) ensures the analyte is in its neutral, protonated form.[14] This minimizes secondary interactions with residual silanols on the silica surface, which are a primary cause of peak tailing for phenolic compounds. Controlling the ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[15]

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Q: My hydroxy dimethylbenzaldehyde isomers are co-eluting or appearing as a single broad peak. How can I improve the separation?

A: Poor resolution is the most common challenge. The solution involves systematically adjusting parameters to enhance the differential migration of the isomers through the column.

Troubleshooting Workflow: Improving Resolution

Caption: Logical workflow for troubleshooting poor peak resolution.

Step-by-Step Solutions:

  • Optimize Retention Factor (k'): If peaks are eluting too early (k' < 2), they don't spend enough time interacting with the stationary phase for a separation to occur.[16]

    • Action: Decrease the organic solvent (e.g., acetonitrile, methanol) concentration in the mobile phase. For example, move from 60% acetonitrile to 55%. This will increase retention times for all components and may improve resolution.[16]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile.[14]

    • Action: If using acetonitrile, prepare a mobile phase with an equivalent strength of methanol and re-run the separation. This simple change can significantly alter selectivity.[17]

  • Adjust Column Temperature: Increasing the column temperature decreases mobile phase viscosity, which can improve efficiency. However, it can also alter selectivity.

    • Action: Systematically evaluate temperatures (e.g., 30°C, 35°C, 40°C). A van't Hoff plot (ln(k') vs 1/T) can reveal if there is a temperature at which the elution order might even reverse, providing an optimal separation point.

  • Switch to a Different Stationary Phase: If the above steps fail, the chosen column chemistry may be unsuitable.

    • Action: As discussed in the FAQ, switch from a standard C18 to a Phenyl-Hexyl or PFP column to introduce different separation mechanisms like π-π interactions.[2][11] This is often the most effective solution for challenging isomer separations.

Problem 2: Significant Peak Tailing

Q: My analyte peaks are asymmetrical with a pronounced tail. What is causing this and how can I fix it?

A: Peak tailing for phenolic compounds is almost always caused by secondary interactions between the acidic hydroxyl group and active sites on the stationary phase, primarily exposed silanol groups.[18]

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: The most effective way to prevent tailing is to suppress the ionization of both the analyte's phenolic group and the stationary phase's residual silanol groups.

    • Action: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH between 2.5 and 3.0. A concentration of 0.1% (v/v) is standard.[19][14] This ensures the analytes are in a single, neutral form, leading to sharper peaks.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.

    • Action: Ensure you are using a modern, high-quality column. If your column is old, it may be degraded. Replace it with a new column known for good peak shape with basic or acidic compounds.

  • Reduce Analyte Mass on Column: Overloading the column can saturate the primary retention sites, forcing analyte molecules to interact with the secondary (silanol) sites, causing tailing.[20]

    • Action: Dilute your sample and inject a smaller mass. If the peak shape improves, column overload was a contributing factor.

  • Add a Competing Base (for basic analytes): While hydroxy dimethylbenzaldehydes are acidic, if you were working with basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites and improve peak shape. This is generally not the preferred first step for acidic compounds.

Problem 3: Inconsistent Retention Times

Q: My retention times are drifting between injections or from day to day. What could be the cause?

A: Drifting retention times point to a lack of system stability. The cause is often related to the column, mobile phase, or hardware.[21]

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis. This is especially true when changing mobile phase composition.

    • Action: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.[22] If you are running a gradient, ensure the column is re-equilibrated for a sufficient time between runs.

  • Check Mobile Phase Preparation and Composition: Inaccurately prepared or degrading mobile phase is a common culprit.

    • Action: Prepare fresh mobile phase daily.[23] If using buffers, ensure the pH is measured accurately and that the buffer components are fully dissolved and compatible with the organic solvent to prevent precipitation.[24] Always filter and degas the mobile phase.[23][25]

  • Verify System Temperature Control: Fluctuations in ambient or column temperature will cause retention times to shift.

    • Action: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[22]

  • Check for Pump and System Leaks: A leak in the system will cause the flow rate to fluctuate, directly impacting retention times.

    • Action: Systematically check all fittings for signs of leaks. Monitor the pump pressure; excessive fluctuation can indicate a problem with check valves or seals.[25][26]

Experimental Protocols & Data

The following protocols provide a robust starting point for separating hydroxy dimethylbenzaldehyde isomers.

Protocol 1: Reversed-Phase HPLC Method

Workflow for RP-HPLC Analysis

Caption: Standard workflow for HPLC analysis of isomers.

Methodology:

  • Column: Phenyl-Hexyl stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid). The exact ratio should be optimized, starting around 55:45 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength of maximum absorbance for the isomers (e.g., 254 nm or 280 nm).[23]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.

Expected Performance Data (Hypothetical):

IsomerRetention Time (min)Tailing Factor (As)Resolution (Rs)
2-hydroxy-3,4-dimethylbenzaldehyde8.21.1-
4-hydroxy-3,5-dimethylbenzaldehyde9.51.2> 2.0
Protocol 2: Gas Chromatography (GC) Method

Methodology:

  • Column: A mid-polarity stationary phase, such as one containing a percentage of phenyl groups (e.g., DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection: 1 µL, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of 0.1 mg/mL. Note: Derivatization (e.g., silylation) of the hydroxyl group may be required to improve peak shape and prevent adsorption.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omicsonline.org.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu.
  • Supercritical fluid chromatography. (n.d.). Wikipedia.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. (n.d.). Royal Society of Chemistry.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • How to select a technique. (n.d.). Chromedia.
  • Separation of 2,3,4-Trihydroxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • separation of positional isomers. (2017). Chromatography Forum.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. (n.d.). Royal Society of Chemistry.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025). ResearchGate.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC International.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv.
  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013). Chemistry LibreTexts.
  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. (n.d.). National Institutes of Health (NIH).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Chromatography Solution.
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). University of South Alabama.
  • Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. (n.d.). National Institutes of Health (NIH).
  • How to separate two positional isomers of a polyphenol compound using RP-HPLC? (2019). ResearchGate.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
  • HPLC chromatograms showing separation of... (n.d.). ResearchGate.
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). National Institutes of Health (NIH).
  • 3,5-Dimethyl-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (n.d.). Google Patents.
  • Separation of Nitrobenzaldehyde Isomers. (2025). Reddit.
  • Process for separating isomeric mixtures. (n.d.). Google Patents.
  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube.

Sources

Degradation of 2-Hydroxy-3,6-dimethylbenzaldehyde and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-3,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and degradation of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.

I. Core Compound Characteristics

This compound is an aromatic aldehyde with a chemical structure that makes it a valuable intermediate in various synthetic pathways. However, the presence of a hydroxyl group and an aldehyde group on the benzene ring also makes it susceptible to degradation under certain conditions.

Structure:

Caption: Molecular structure of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are oxidation and photodegradation.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, especially in the presence of air (oxygen), heat, or oxidizing agents. This process converts the aldehyde to the corresponding carboxylic acid, 2-hydroxy-3,6-dimethylbenzoic acid.[1][2] This is a common degradation route for many aromatic aldehydes.[3] The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring can influence the rate of this oxidation.

  • Photodegradation: Like many phenolic aldehydes, this compound can be sensitive to light, particularly UV radiation.[4][5][6] Exposure to light can initiate photochemical reactions, leading to the formation of various degradation products and potentially oligomeric yellowish compounds.[7]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on storage conditions. When stored properly under recommended conditions (see Section III), the solid compound is generally stable. However, once opened or dissolved in a solvent, its stability can decrease. For solutions, it is advisable to prepare them fresh for optimal results.

Q3: I've noticed a color change in my sample from off-white to yellow or brown. What does this indicate?

A3: A color change is a common indicator of degradation. This is often due to the formation of oxidized species or oligomeric byproducts resulting from oxidation or photodegradation.[7] If you observe a significant color change, it is recommended to verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR) before use.

Q4: Can I store this compound in a solution?

A4: While possible for short-term use, long-term storage in solution is generally not recommended due to the increased potential for degradation. If you must store it in solution, use a deoxygenated, anhydrous aprotic solvent, protect it from light, and store it at a low temperature. Saturated aliphatic aldehydes are often diluted in a primary alcohol for better stability as they form more stable hemi-acetals in solution.[8]

III. Optimal Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[9]Lower temperatures slow down the rate of potential degradation reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[10]Minimizes contact with oxygen, thereby reducing the risk of oxidation of the aldehyde group.
Light Protect from light by using an amber or opaque container.[9]Prevents photodegradation, which can be initiated by exposure to UV and visible light.[4][5]
Container Use a tightly sealed glass container, preferably with a PTFE-lined cap.[9]Prevents exposure to moisture and air. Glass is an inert material that is less likely to react with the compound.
Handling Handle in a well-ventilated area, avoiding inhalation of dust or fumes.[11] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]Ensures user safety and prevents contamination of the compound.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Inconsistent or Low Yields in Synthesis
  • Possible Cause 1: Degraded Starting Material. The use of degraded this compound can lead to the formation of side products and reduce the yield of the desired product.

    • Solution: Before starting a reaction, assess the purity of the aldehyde. A simple check like melting point determination or Thin Layer Chromatography (TLC) can be indicative. For more sensitive reactions, it is best to use a freshly opened container or a recently purified batch of the compound.

  • Possible Cause 2: Reaction Conditions. The reaction conditions may not be optimal, or the aldehyde may be degrading under the reaction conditions.

    • Solution: Review the reaction protocol. Ensure that the reaction is performed under an inert atmosphere if it is sensitive to oxygen. If the reaction is conducted at an elevated temperature, consider if the aldehyde is thermally stable under those conditions. A thermal stability assessment can be performed by heating a small sample and analyzing its purity over time.[14]

Problem 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC)
  • Possible Cause 1: On-column Degradation. The analytical conditions themselves might be causing the degradation of the compound.

    • Solution: Evaluate the stability of the compound under your analytical conditions. For HPLC, this can involve injecting the sample and then re-injecting it after it has been sitting in the autosampler for several hours. If new peaks appear, consider using a lower temperature for the autosampler and column. For GC, ensure the injection port temperature is not excessively high, which could cause thermal degradation.

  • Possible Cause 2: Degradation in Solution. The compound may be degrading in the solvent used for analysis.

    • Solution: Prepare samples for analysis immediately before injection. If this is not possible, store the prepared samples at a low temperature and protected from light. Ensure the solvent is of high purity and free from contaminants that could promote degradation.

Problem 3: Difficulty in Dissolving the Compound
  • Possible Cause: Inappropriate Solvent Choice. this compound has specific solubility characteristics.

    • Solution: Refer to solubility data if available. Generally, aromatic aldehydes are soluble in common organic solvents like ethanol, methanol, acetone, and ethyl acetate. If you are using an aqueous system, the solubility will likely be low. The use of co-solvents may be necessary. A shake-flask method can be used to experimentally determine the solubility in various solvents.[14]

V. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for your specific column and system.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample by dissolving it in the same solvent as the standard solution to a similar concentration.

  • HPLC Analysis:

    • Inject a small volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Use a C18 reverse-phase column.

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Run a suitable gradient or isocratic method to achieve good separation of the main peak from any impurities.

  • Data Analysis: Compare the chromatogram of your sample to that of the standard. The presence of significant additional peaks in your sample indicates the presence of impurities. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

This protocol can be used to understand the stability of this compound under various stress conditions.

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent.

  • Acidic/Basic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Keep the solutions at room temperature or an elevated temperature for a defined period.

    • At various time points, take a sample, neutralize it if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature for a defined period.

    • At various time points, take a sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a UV light source.

    • At various time points, take a sample and analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at an elevated temperature (e.g., 60 °C).

    • At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Caption: Workflow for a forced degradation study.

VI. Conclusion

As a Senior Application Scientist, I emphasize that a thorough understanding of the stability and handling requirements of this compound is paramount for obtaining reliable and reproducible experimental results. By implementing the guidelines and troubleshooting advice provided in this technical support center, researchers can minimize the impact of compound degradation on their work.

VII. References

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health. Part A: Environmental Science and Engineering and Toxicology.

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Taylor & Francis Online.

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Taylor & Francis Online.

  • Net, S., et al. (n.d.). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. PMC.

  • Apollo Scientific. (2023, June 29). 3,6-Dimethyl-2-hydroxybenzaldehyde Safety Data Sheet.

  • MedChemExpress. (2024, November 1). 2-Hydroxy-3-methylbenzaldehyde Safety Data Sheet.

  • Sigma-Aldrich. (2025, April 24). 2-nitrobenzaldehyde Safety Data Sheet.

  • Apollo Scientific. (2023, July 6). 2-Hydroxy-3-methylbenzaldehyde Safety Data Sheet.

  • Thermo Fisher Scientific. (2025, September 18). Benzaldehyde, 2,4-dihydroxy- Safety Data Sheet.

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.

  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.

  • Cong, Z., et al. (2006, August). Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes.

  • Pell Wall Perfumes Blog. (2013, February 7). Aldehydes: identification and storage.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde.

  • Thermo Fisher Scientific. (2025, September 17). Benzaldehyde, 2-hydroxy-3-methoxy- Safety Data Sheet.

Sources

Technical Support Center: Troubleshooting Low Yields in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting low yields in Schiff base formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges encountered during the synthesis of imines (Schiff bases). This resource provides in-depth technical guidance in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction: The Equilibrium Challenge

Schiff base formation is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through a carbinolamine intermediate, followed by the elimination of water to form the characteristic imine or azomethine (-C=N-) bond.[1][2] The reversibility of this reaction is often the primary culprit for low product yields.[1][3] This guide will address how to effectively manage this equilibrium and other critical factors to optimize your Schiff base synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Schiff base reaction is resulting in a very low yield or appears not to be working at all. What are the primary factors I should investigate?

Low yields in Schiff base formation can often be attributed to several key factors that influence the reaction equilibrium and kinetics. Here’s a systematic approach to troubleshooting:

  • Water Removal: The formation of a Schiff base is a condensation reaction that produces water as a byproduct.[4] Since the reaction is reversible, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, significantly reducing the yield.[1][4]

    • Solution: Employ methods to actively remove water from the reaction. A common and effective technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[5][6] Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) to the reaction mixture can effectively sequester the water produced.[7][8]

  • Incorrect pH: The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, but a fine balance must be struck.[3][9]

    • If the pH is too high (basic): The dehydration of the carbinolamine intermediate is slow, becoming the rate-limiting step.[10][11]

    • If the pH is too low (strongly acidic): The amine nucleophile will be protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon. This will halt the reaction.[3][9]

    • Solution: The optimal pH for Schiff base formation is generally mildly acidic, often in the range of 4-6.[9] A catalytic amount of a weak acid, such as acetic acid, is commonly added to facilitate the reaction.[7] The ideal pH can be substrate-dependent and may require empirical optimization.[10]

  • Reactant Purity and Stability: The purity of your starting aldehyde/ketone and amine is paramount. Impurities can introduce side reactions or inhibit the desired transformation.[4]

    • Aldehyde Stability: Aldehydes, particularly aliphatic ones, can be prone to oxidation to carboxylic acids or polymerization.[3]

    • Amine Basicity: The nucleophilicity of the amine is a key factor. Aromatic amines are generally less nucleophilic than aliphatic amines, and their reactivity can be further diminished by electron-withdrawing groups on the aromatic ring.

    • Solution: Ensure your reactants are pure. Recrystallize or distill starting materials if necessary. Store sensitive aldehydes under an inert atmosphere and at low temperatures. For less reactive amines, you may need to employ more forcing reaction conditions (e.g., higher temperatures, longer reaction times).

  • Suboptimal Reaction Conditions: The choice of solvent and temperature significantly impacts the reaction outcome.

    • Solvent: The solvent should be inert to the reactants and capable of dissolving them. Common solvents include ethanol, methanol, toluene, and dichloromethane.[12][13] For azeotropic water removal, a solvent that forms an azeotrope with water (e.g., toluene, benzene) is necessary.[14] In some cases, green solvents like water or solvent-free conditions have been shown to be effective.[15][16]

    • Temperature: While many Schiff base formations proceed at room temperature, heating is often employed to accelerate the reaction and facilitate water removal.[3] However, be mindful of the thermal stability of your reactants and product, as some Schiff bases can decompose at elevated temperatures.[17]

    • Solution: If your reaction is sluggish at room temperature, try heating it to reflux. If using a high-boiling solvent, ensure your product is stable at that temperature. A systematic screening of solvents can reveal the optimal medium for your specific reaction.

Q2: I'm observing the formation of my Schiff base, but the reaction seems to stall, leaving a significant amount of starting material. How can I drive the reaction to completion?

A stalled reaction is a clear indication that the equilibrium is not being effectively shifted towards the product.

  • Enhance Water Removal: If you are using a dehydrating agent, ensure it is freshly activated and used in sufficient quantity. If using a Dean-Stark trap, ensure the apparatus is set up correctly and that the azeotrope is forming and collecting in the trap.[5][18] Wrapping the Dean-Stark arm with glass wool or foil can help maintain the temperature required for the vapor to reach the condenser.[5]

  • Optimize Catalyst Loading: While acid catalysis is beneficial, the amount of acid is crucial.

    • Solution: If you suspect the pH is not optimal, try systematically varying the amount of acid catalyst added. For sensitive substrates, consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).

  • Adjust Stoichiometry: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess of one of the reactants can sometimes help drive the reaction to completion, especially if one of the starting materials is volatile.[7]

    • Solution: Try using a slight excess (e.g., 1.05-1.1 equivalents) of the more readily available or easily removable reactant.

Q3: My product seems to be degrading during the reaction or workup. What could be the cause, and how can I prevent it?

Schiff bases, particularly those derived from aliphatic aldehydes, can be susceptible to hydrolysis and thermal degradation.[17][19]

  • Hydrolysis: The imine bond is susceptible to cleavage by water, reverting the Schiff base to its parent aldehyde and amine.[3][20] This is essentially the reverse of the formation reaction.

    • Solution: During workup, avoid aqueous conditions if your Schiff base is known to be hydrolytically unstable. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash, and then thoroughly dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate. Always use dry solvents for the reaction and purification steps.[7]

  • Thermal Instability: Some Schiff bases can decompose at high temperatures.[17]

    • Solution: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration. During purification, avoid excessive heating. For instance, when removing the solvent on a rotary evaporator, use a low-temperature water bath.

  • Tautomerization: Schiff bases derived from aliphatic aldehydes with α-hydrogens can be unstable and may tautomerize to the corresponding enamine.[19]

    • Solution: If tautomerization is a concern, it is often best to use the Schiff base immediately in the next step of a reaction sequence without prolonged storage.

Q4: I have a solid product, but my NMR spectrum shows the presence of unreacted aldehyde. How can I effectively purify my Schiff base?

The presence of residual aldehyde in the final product is a common issue.[21]

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[19][22]

    • Protocol: Choose a solvent or solvent system in which your Schiff base is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[7]

  • Solvent Washing: If the unreacted aldehyde is significantly more soluble in a particular solvent than your Schiff base product, you can wash the crude solid with that solvent.

    • Solution: Triturate or stir the crude solid with a solvent like cold ethanol or diethyl ether, in which the aldehyde is soluble but the Schiff base is not. Then, collect the purified product by filtration.

  • Column Chromatography: While effective, this method can sometimes lead to product decomposition on the stationary phase, especially if using silica gel, which is acidic.[19]

    • Solution: If chromatography is necessary, consider using neutral alumina as the stationary phase to minimize the risk of hydrolysis.[19] Always use dry solvents for the mobile phase.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Water Removal Use a Dean-Stark trap or a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves).[5][8]Drives the reversible reaction towards product formation.[4]
pH Mildly acidic (pH 4-6), using a catalytic amount of a weak acid like acetic acid.[9]Balances the need for acid catalysis of the dehydration step without protonating the amine nucleophile.[3][9]
Temperature Often requires heating (reflux), but should be optimized based on reactant and product stability.Increases reaction rate but can cause degradation of thermally sensitive compounds.[17]
Solvent Inert solvents like ethanol, methanol, or toluene are common. Toluene is ideal for azeotropic water removal.[12][14]The solvent should solubilize reactants and not interfere with the reaction.
Purification Recrystallization is the preferred method for solid products.[19][22] Use neutral alumina for chromatography if necessary.[19]Minimizes product decomposition, which can occur on acidic silica gel.[19]

Experimental Workflow & Diagrams

General Protocol for Schiff Base Synthesis with a Dean-Stark Trap
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.) and the primary amine (1.0 eq.).

  • Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask.[14] The volume should be sufficient to allow for effective stirring and reflux.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the reaction flask.[5][6] Fill the Dean-Stark trap with the solvent.

  • Reaction: Heat the reaction mixture to reflux. The water-solvent azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.[5]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Workup: Once the theoretical amount of water has been collected or the reaction has gone to completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude Schiff base can then be purified by recrystallization or another suitable method.[19][22]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Schiff Base Formation check_water Is water being effectively removed? start->check_water check_pH Is the pH optimal (mildly acidic)? check_water->check_pH Yes implement_water_removal Implement Dean-Stark or add dehydrating agent check_water->implement_water_removal No check_reactants Are reactants pure and stable? check_pH->check_reactants Yes adjust_pH Add catalytic weak acid (e.g., Acetic Acid) check_pH->adjust_pH No check_conditions Are reaction conditions (solvent, temp) appropriate? check_reactants->check_conditions Yes purify_reactants Purify starting materials (distill/recrystallize) check_reactants->purify_reactants No optimize_conditions Screen solvents and adjust temperature check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes implement_water_removal->check_pH adjust_pH->check_reactants purify_reactants->check_conditions optimize_conditions->success

Caption: A step-by-step troubleshooting guide for low Schiff base yields.

Schiff Base Formation Mechanism

Schiff_Base_Mechanism reactants Aldehyde/Ketone + Primary Amine nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl reactants->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer protonated_hydroxyl Protonated Hydroxyl Group proton_transfer->protonated_hydroxyl elimination Elimination of Water protonated_hydroxyl->elimination iminium_ion Iminium Ion elimination->iminium_ion deprotonation Deprotonation iminium_ion->deprotonation schiff_base Schiff Base (Imine) + Water deprotonation->schiff_base

Caption: The reaction mechanism for acid-catalyzed Schiff base formation.

References

  • How to purify Schiff base product? - ResearchGate. (n.d.).
  • Jaroszewicz, M., et al. (2022).
  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
  • Effect of solvent on the Schiff Base yield. (n.d.).
  • Is there an effective way of purifying schiff bases? - ResearchGate. (n.d.).
  • troubleshooting Schiff base formation with 4-(benzo[d]thiazol-2-yl)benzaldehyde. (2025). BenchChem.
  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. (2024). Journal of Organic & Pharmaceutical Chemistry.
  • INTRODUCTION OF SCHIFF BASES. (n.d.). IIP Series.
  • Găină, L. I., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 25(23), 5584.
  • troubleshooting low purity in Schiff base condens
  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022). International Journal of Pharmaceutical Sciences and Research.
  • How to purify Schiff base? - ResearchGate. (n.d.).
  • Mechanistic explanation of the formation of Schiff base. - ResearchGate. (n.d.).
  • Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924.
  • Schiff base - Wikipedia. (n.d.).
  • Optimization of the Model Reaction Conditions for the Preparation. (n.d.).
  • (PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. (n.d.).
  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (n.d.). STM Journals.
  • Al-Salami, B. K., et al. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars.
  • Imine - chemeurope.com. (n.d.).
  • 12.6: Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts.
  • A short review on chemistry of schiff base metal complexes and their catalytic application. (2018).
  • Thermal Stability of Schiff Bases Derived from 6-Amino-1,3-benzodioxole-5-carbaldehyde: A Technical Guide. (2025). BenchChem.
  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (2022). MDPI.
  • Optimization of Reaction Conditions | Download Scientific Diagram. (n.d.).
  • Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). RSC Publishing.
  • Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018).
  • Dean Stark Trap - Chemistry Teaching Labs - University of York. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? | ResearchGate. (n.d.).
  • Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.).
  • Suitable solvent for Schiff base reaction? - ResearchGate. (n.d.).
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
  • (PDF) Synthesis, Characterization and Biological Activity of Schiff Bases - ResearchGate. (n.d.).
  • Synthesis and characterization of novel Schiff base ligands. (2024).
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.Org.
  • Dean–Stark apparatus - Wikipedia. (n.d.).
  • What are the conditions used for schiff base reaction? - ResearchGate. (n.d.).
  • 21.4. Imine formation | Organic Chemistry II - Lumen Learning. (n.d.).
  • Who one can do Schiff base synthesis and get rid of water by product? - ResearchGate. (n.d.).
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
  • Imine - Wikipedia. (n.d.).
  • Formation of Imines and Enamines - Chemistry Steps. (n.d.).
  • Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. (n.d.).
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015).

Sources

Technical Support Center: Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed experimental protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthesis routes for this compound and what is the most common starting material?

The most prevalent and economically viable route to this compound begins with the formylation of 2,5-dimethylphenol.[1][2] This starting material possesses the required scaffold, and the challenge lies in selectively introducing a formyl group (-CHO) at the C6 position, which is ortho to the hydroxyl group.

The two most common formylation methods for phenols are:

  • The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to generate a dichlorocarbene intermediate, which acts as the electrophile.[3][4][5] It typically favors ortho-formylation.[4][6]

  • The Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (such as trifluoroacetic acid or glyceroboric acid) as the formylating agent.[7][8][9] The Duff reaction is also known for its preference for ortho-formylation of phenols.[7][9]

Q2: I am observing a significant amount of an isomeric impurity in my crude product. What is it and how can I minimize its formation?

This is the most common issue. The primary isomeric impurity is 4-Hydroxy-2,5-dimethylbenzaldehyde .

Causality: The hydroxyl group of 2,5-dimethylphenol is a powerful ortho-, para-directing group for electrophilic aromatic substitution. While the desired product results from substitution at the C6 position (ortho), the competing substitution at the C4 position (para) is also electronically favored.

G cluster_start Starting Material cluster_reaction Formylation Reaction (e.g., Reimer-Tiemann or Duff) cluster_products Products SM 2,5-Dimethylphenol R_Node [+ Electrophile] SM->R_Node Electrophilic Aromatic Substitution Desired Desired Product: This compound (Ortho-attack) R_Node->Desired Impurity Key Impurity: 4-Hydroxy-2,5-dimethylbenzaldehyde (Para-attack) R_Node->Impurity

Caption: Formation of desired ortho- and impurity para- isomers.

Troubleshooting & Optimization:

  • Reaction Choice: The Reimer-Tiemann reaction often provides better ortho-selectivity. This is attributed to a proposed mechanism where the dichlorocarbene intermediate coordinates with the oxygen of the phenoxide, directing the electrophilic attack to the proximate ortho position.[3][5]

  • Solvent and Base System (Reimer-Tiemann): The reaction is typically biphasic (aqueous base and organic chloroform).[3] Using phase-transfer catalysts or emulsifying agents can influence the ortho:para ratio by altering the environment where the reaction occurs.[3] Anhydrous conditions with powdered alkali hydroxide dispersed in an inert organic liquid can also be explored to modify selectivity.[10]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the ortho isomer.

Q3: My reaction produced a dark, tarry, and intractable material with a very low yield of the desired product. What is the cause?

This is indicative of resinification or polymerization .

Causality: Phenols can react with formaldehyde (or its equivalents, like those generated in the Duff or Reimer-Tiemann reactions) to form phenol-formaldehyde type resins.[11] This side reaction is accelerated by:

  • High Temperatures: Excessive heat drives polymerization.[11]

  • Incorrect Stoichiometry: Using a large excess of the formylating agent can lead to multiple reactions on the aromatic ring and subsequent cross-linking.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial formylation can promote polymer formation.[11]

Troubleshooting & Optimization:

  • Temperature Management: Maintain the reaction temperature strictly as recommended. For the Reimer-Tiemann, this is often around 60-70°C.[12] Once initiated, the reaction can be exothermic, so careful monitoring and cooling may be necessary.[5]

  • Stoichiometric Control: Carefully control the molar ratio of the formylating agent to the 2,5-dimethylphenol. A slight excess of the formylating agent is common, but a large excess should be avoided.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as a satisfactory conversion is achieved to prevent subsequent side reactions.

Q4: I've identified unreacted 2,5-dimethylphenol and a di-formylated product in my final sample. How can I address this?

This points to incomplete reaction and over-reaction occurring simultaneously.

Causality:

  • Unreacted Starting Material: Insufficient reaction time, inadequate mixing in a biphasic system, or low temperature can lead to an incomplete reaction.

  • Di-formylated Product (2,6-Diformyl-3,5-dimethylphenol): If the reaction conditions are too harsh or the stoichiometry of the formylating agent is too high, the initial product (this compound) can undergo a second formylation at the other available ortho-position (C2 relative to the hydroxyl, which is C6 on the main product). This is a known side reaction in Duff reactions when ortho positions are available.[7][11]

Troubleshooting & Optimization:

  • Improve Mixing: For the biphasic Reimer-Tiemann reaction, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]

  • Adjust Stoichiometry: The most critical factor to prevent di-formylation is to reduce the molar ratio of the formylating agent (e.g., HMTA in the Duff reaction) relative to the phenol.[11] Start with a 1:1 or slightly higher ratio and optimize from there.

  • Purification: These impurities can often be separated from the desired product via column chromatography due to differences in polarity.

G cluster_start Start cluster_check Problem Identification cluster_issues Common Issues cluster_solutions Solutions Start Crude Product Analysis Check Low Yield & High Impurity? Start->Check Isomer High Isomer Content Check->Isomer Yes Polymer Polymerization/ Tarry Material Check->Polymer Yes DiFormyl Di-formylation Check->DiFormyl Yes Sol_Isomer Optimize Reaction Type (e.g., Reimer-Tiemann) & Temperature Isomer->Sol_Isomer Sol_Polymer Control Temp. Reduce Reaction Time Monitor via TLC Polymer->Sol_Polymer Sol_DiFormyl Adjust Stoichiometry (Reduce Formylating Agent) DiFormyl->Sol_DiFormyl

Caption: A logical workflow for troubleshooting common synthesis issues.

Impurity Summary and Analysis

Impurity NamePotential SourceRecommended Analytical Method
2,5-Dimethylphenol Unreacted starting materialHPLC, GC-MS
4-Hydroxy-2,5-dimethylbenzaldehyde Competing para-formylation (Isomer)HPLC, GC-MS, ¹H NMR
2,6-Diformyl-3,5-dimethylphenol Over-reaction (Di-formylation)HPLC, LC-MS
Polymeric Resin High temperature, excess reagentsGPC (Gel Permeation Chromatography), IR
Benzoic Acid derivatives Air oxidation of the aldehyde product[13]HPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis via Duff Reaction

This protocol is a representative example and may require optimization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylphenol (1 equivalent).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to dissolve the phenol. To this solution, add hexamethylenetetramine (HMTA) (1.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and stir vigorously.[11] Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Hydrolysis: Add 2M sulfuric acid and heat the mixture (e.g., using a steam bath) for 30 minutes to hydrolyze the intermediate imine.

  • Extraction: Cool the mixture and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically required.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable solvent system that gives good separation between the desired product (Rf ~0.4) and major impurities. A mixture of hexane and ethyl acetate (e.g., 95:5 to 90:10) is a good starting point.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.[14]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[14]

Protocol 3: Purity Analysis by HPLC
  • Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.[15]

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set based on the product's UV-Vis spectrum (λmax), typically around 254 nm or 280 nm.[15]

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a standard solution of your purified product and a solution of your crude material at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the samples. The retention time will identify the components (relative to a standard), and the peak area will allow for quantitative analysis of purity and impurity levels.[15]

References

  • CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google P
  • 2,5-Dimethylphenol synthesis - ChemicalBook.
  • CN105939988A - Process of production of 2,5-dimethylphenol - Google P
  • 2,5-Dimethylphenol for synthesis 95-87-4 - Sigma-Aldrich.
  • 2,5-Dimethylphenol - Chemical Inform
  • Analytical Methods - Environmental Administr
  • Reimer Tiemann Reaction: Mechanism and applic
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
  • Troubleshooting side reactions during the formyl
  • Duff reaction - Wikipedia.
  • Reimer–Tiemann reaction - Wikipedia.
  • Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem.
  • Benzaldehyde - Wikipedia.
  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks.
  • Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem.
  • Reimer-Tiemann Reaction - J&K Scientific LLC.
  • Duff reaction - Grokipedia.
  • Reimer Tiemann Reaction Mechanism - BYJU'S.
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde - ResearchG
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Process for preparation of hydroxybenzaldehydes - European P

Sources

Technical Support Center: Scaling the Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde. Our objective is to provide not just procedural steps, but the underlying chemical logic and field-tested insights required to overcome common challenges, optimize reaction parameters, and successfully scale production from the bench to pilot plant.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The formylation of 2,5-dimethylphenol to produce this compound is a classic example of electrophilic aromatic substitution where regioselectivity is paramount. The primary challenge is to direct the formyl group exclusively to the C6 position, ortho to the activating hydroxyl group and adjacent to a methyl group, while avoiding the sterically less hindered C4 position.

Three primary synthetic strategies are commonly considered. The choice of method is critical and depends heavily on scale, safety infrastructure, and desired purity profile.

MethodKey ReagentsTypical YieldOrtho:Para SelectivityKey AdvantagesKey Disadvantages
Duff Reaction 2,5-Dimethylphenol, Hexamethylenetetramine (HMTA), Acid (Glyceroboric, TFA)15-95%Highly ortho-selectiveSimple reagents; avoids chlorinated solvents.[1][2]Traditionally low yields; can require harsh acidic conditions.[3]
Magnesium-Mediated Formylation 2,5-Dimethylphenol, MgCl₂, Paraformaldehyde, Triethylamine (Et₃N)70-95%Exclusively orthoHigh yields and selectivity; mild conditions; avoids toxic reagents.[4]Requires anhydrous conditions; reagent stoichiometry is critical.
Reimer-Tiemann Reaction 2,5-Dimethylphenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH)10-40%Moderate ortho-selectivityClassic, well-documented reaction.Low yields; use of toxic chloroform; formation of byproducts; exothermic and difficult to control at scale.[5][6][7][8]

Based on safety, yield, and selectivity, the Magnesium-Mediated Formylation is the highly recommended route for both bench-scale and scale-up operations. The Duff reaction, particularly with modern modifications, serves as a viable, albeit potentially lower-yielding, alternative.

Decision Workflow for Synthesis Route Selection

Choosing the appropriate synthetic route is the first critical step in a successful scale-up campaign. The following decision tree outlines the key considerations.

G start Start: Synthesize This compound scale What is your target scale? start->scale safety Are chlorinated solvents and strong bases acceptable? scale->safety > 1 kg yield_req Is maximizing yield the primary driver? scale->yield_req < 1 kg (Lab) mgcl2 Recommended: Magnesium-Mediated Formylation safety->mgcl2 No reimer Not Recommended for Scale-up: Reimer-Tiemann Reaction safety->reimer Yes yield_req->mgcl2 Yes duff Alternative: Modified Duff Reaction yield_req->duff No, cost/simplicity is key

Caption: Decision tree for selecting the optimal formylation method.

Frequently Asked Questions (FAQs)

Q1: Why is the Reimer-Tiemann reaction not recommended for scaling up this specific synthesis? A: The Reimer-Tiemann reaction suffers from several drawbacks that are magnified during scale-up.[9][10] Firstly, its mechanism involves the highly reactive and indiscriminate dichlorocarbene intermediate, leading to modest ortho:para selectivity and the formation of difficult-to-remove isomeric byproducts.[5][6][11] Secondly, the reaction is often biphasic (aqueous NaOH and organic chloroform), making consistent agitation and mass transfer challenging in large reactors.[6] Most critically, the reaction is highly exothermic once initiated, posing a significant risk of a thermal runaway.[8]

Q2: My starting 2,5-dimethylphenol has a pinkish hue. Does purity matter? A: Absolutely. The purity of the starting phenol is critical. Phenols are susceptible to air oxidation, and the pink or brownish color indicates the presence of quinone-type impurities. These impurities can chelate with magnesium in the Mg-mediated method or react with the formylating agent, leading to tar formation, lower yields, and complex purification challenges. It is strongly recommended to purify aged 2,5-dimethylphenol by recrystallization or distillation before use.

Q3: Can I use other solvents for the Magnesium-Mediated Formylation besides THF or acetonitrile? A: Tetrahydrofuran (THF) and acetonitrile are preferred because they effectively dissolve the reagents and the intermediate magnesium-phenoxide complex.[4] Using other solvents like toluene may be possible but can lead to solubility issues and slower reaction rates. It is crucial to ensure the solvent is anhydrous, as water will quench the magnesium phenoxide and halt the reaction.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Formation

Q4: I ran the MgCl₂-mediated reaction, but my work-up yielded mostly unreacted 2,5-dimethylphenol. What went wrong? A: This is a common issue and almost always points to one of three root causes:

  • Wet Reagents/Solvent: The formation of the magnesium bis(phenoxide) is the key step. Any moisture will protonate the phenoxide as it forms, preventing the subsequent reaction with paraformaldehyde. Ensure your MgCl₂ is anhydrous, your triethylamine is dry, and your solvent is passed through a drying system or distilled from a suitable drying agent.

  • Insufficient Activation Time: The initial stirring of the phenol, MgCl₂, and triethylamine is not just for mixing; it's for the formation of the reactive complex. Ensure you allow adequate time for this step (typically 10-30 minutes) before adding the paraformaldehyde.

  • Poor Quality Paraformaldehyde: Paraformaldehyde is a polymer of formaldehyde. If it is old or has been improperly stored, it may not depolymerize effectively under the reaction conditions to release the necessary monomeric formaldehyde for the reaction.[12] Use a fresh, high-quality source.

Q5: My Duff reaction resulted in a thick, intractable tar and a very low yield. How can I prevent this? A: Tar formation in the Duff reaction is typically due to polymerization. The key is controlling the reaction temperature and the rate of addition. The reaction between hexamine and the phenol is exothermic. If the temperature rises uncontrollably, side reactions and polymerization will dominate. Use a well-controlled heating mantle or oil bath, and if scaling up, consider adding the phenol-hexamine mixture portion-wise to the hot acidic medium to maintain better temperature control.

Problem Area 2: Impurities and Purification

Q6: My crude product shows two aldehyde peaks on the NMR/GC-MS. How do I improve regioselectivity? A: If you are observing the undesired 4-hydroxy-2,5-dimethylbenzaldehyde isomer, the formylation is not being effectively directed to the ortho position.

  • If using the Reimer-Tiemann reaction: This is an inherent limitation of the method. Improving agitation or using phase-transfer catalysts can sometimes slightly improve the ortho:para ratio, but it will rarely be exclusive.

  • If using the MgCl₂ or Duff method: Significant formation of the para isomer is highly unusual with these methods. Its presence may suggest that a different reaction is occurring. Double-check the identity and purity of your starting materials and reagents. The chelation control offered by magnesium is very effective at directing the electrophile to the ortho position.[12]

Q7: How can I effectively remove unreacted 2,5-dimethylphenol from my final product? A:

  • Base Wash: After the initial acidic work-up, you can perform a carefully controlled wash with a weak base like a saturated sodium bicarbonate solution. The product, this compound, is less acidic than the starting phenol due to intramolecular hydrogen bonding and the electron-donating effect of the additional methyl group. This can selectively extract the more acidic starting material into the aqueous layer. Perform this step cautiously and monitor with TLC to avoid losing the product.

  • Column Chromatography: Silica gel chromatography is the most robust method for separating the product from the starting phenol and other non-polar impurities. A gradient elution starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) is typically effective.

  • Recrystallization: If the product is solid and the phenol impurity is relatively low, recrystallization from a suitable solvent system (e.g., Toluene/Heptane) can be very effective.[13]

Workflow for Diagnosing Low Product Yield

When faced with a low yield, a systematic approach is necessary to identify the root cause.

G cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Isolation Issues start Low Yield of This compound reagent_purity Impure Starting Material? (Phenol, HMTA, Paraformaldehyde) start->reagent_purity solvent_dry Anhydrous Conditions Met? (Especially for Mg-mediated route) start->solvent_dry temp Incorrect Temperature? (Too low for activation, too high causing degradation) start->temp time Insufficient Reaction Time? start->time mixing Poor Agitation? (Inadequate mixing in large flasks) start->mixing hydrolysis Premature Hydrolysis of Intermediate? (e.g., during sampling) start->hydrolysis extraction Product Lost During Extraction? (Wrong pH, emulsion formation) start->extraction purification Losses During Purification? (Column overloading, wrong recrystallization solvent) start->purification

Caption: A cause-and-effect diagram for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Magnesium-Mediated Ortho-Formylation of 2,5-Dimethylphenol

This procedure is adapted from the highly efficient and selective method reported by Hansen and Skattebøl.[4]

  • Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (1.5 - 2.0 equivalents).

  • Solvent Addition: Add anhydrous THF or acetonitrile via syringe (approx. 5-10 mL per gram of phenol).

  • Base and Phenol Addition: Begin stirring the suspension. Add triethylamine (2.5 equivalents) dropwise via syringe. After 10 minutes, add a solution of 2,5-dimethylphenol (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 70-80°C). The reaction progress can be monitored by TLC (staining with KMnO₄). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 10% aqueous hydrochloric acid (HCl) and stir for 30 minutes to hydrolyze the intermediate and dissolve magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Modified Duff Reaction
  • Setup: In a round-bottomed flask equipped with a reflux condenser and stirrer, prepare the acidic medium. A common medium is a mixture of glycerol and boric acid, preheated to 150-160°C.

  • Reagent Preparation: Intimately mix solid 2,5-dimethylphenol (1.0 equivalent) and hexamethylenetetramine (1.5 equivalents).

  • Reaction: Add the solid mixture portion-wise to the hot acidic medium over 30 minutes, ensuring the temperature does not fluctuate excessively. After the addition is complete, maintain the temperature for 1-2 hours.

  • Hydrolysis: Cool the reaction mixture and add 10% aqueous sulfuric acid. Heat the mixture again (or steam distill) for 1-2 hours to hydrolyze the intermediate imine.

  • Isolation: After cooling, the product can be isolated by steam distillation or by extraction with a suitable organic solvent like toluene.

  • Purification: The crude product often requires purification by column chromatography or vacuum distillation.

Product Characterization Data

PropertyValueSource
Compound Name This compound
CAS Number 1666-04-2[14]
Molecular Formula C₉H₁₀O₂[14]
Molecular Weight 150.17 g/mol [14]
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 11.7 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.2 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 2.5 (s, 3H, -CH₃), 2.3 (s, 3H, -CH₃).Note: Shifts are approximate and may vary slightly.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 196.7, 161.2, 138.5, 134.1, 124.5, 123.8, 120.9, 20.1, 15.8.Note: Shifts are approximate and may vary slightly.

References

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. Duff reaction.
  • Google Patents. CN101417929A - Synthetic method of hydroxybenzaldehyde.
  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst.
  • ResearchGate. ortho-Formylation of oxygenated phenols.
  • Duff Reaction.
  • SpectraBase. 2-Hydroxy-3,6-dimethyl-benzaldehyde.
  • European Patent Office. EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Wikipedia. Reimer–Tiemann reaction.
  • PubChem. Process for producing p-hydroxybenzaldehyde - Patent US-4195041-A.
  • Sciencemadness.org. The Reimer-Tiemann Reaction.
  • Patsnap. Synthetic method for p-hydroxybenzaldehyde - CN105801391A.
  • Arabian Journal of Chemistry. (2017). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • J&K Scientific LLC. Reimer-Tiemann Reaction.
  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application.
  • Organic Syntheses Procedure. ortho-Formylation of phenols.
  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Google Patents. US3833660A - Process for making aromatic aldehydes.
  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde.
  • Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction.
  • Sciencemadness.org. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.
  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction.
  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Sciencemadness. The Reimer-Tiemann Reaction.
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity.
  • Arabian Journal of Chemistry. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Challenges of scaling up chemical processes (based on real life experiences). Reaction Chemistry & Engineering, 2017.
  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes C
  • UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes.
  • ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • NIST WebBook. Phenol, 2,5-dimethyl-.
  • Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Prime Scholars. How to deal with scale-up challenges of Chemistry?.
  • Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.
  • HMDB. Showing metabocard for 2,5-Dimethylphenol (HMDB0030540).

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these important chemical entities. Here, we address specific, frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your structural elucidation efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental 1D NMR Interpretation
Question 1: Why is the aromatic region of my monosubstituted benzaldehyde so complex and not a simple set of doublets and triplets?

Answer: The complexity arises from two main factors: second-order effects and long-range couplings .

  • Second-Order Effects (or Strong Coupling): When the difference in chemical shift (Δν) between two coupling protons is not significantly larger than their coupling constant (J), the simple n+1 rule breaks down. In many substituted benzaldehydes, the electronic effects of the substituent and the aldehyde group cause the chemical shifts of the aromatic protons to become very close. This leads to "roofing" (inner peaks of a multiplet become more intense, outer peaks less so) and the appearance of complex, non-intuitive multiplets instead of clear doublets or triplets.[1]

  • Long-Range Couplings: In aromatic systems, protons can couple not only to their ortho neighbors (³J, typically 6-9 Hz) but also to meta (⁴J, ~2-3 Hz) and even para (⁵J, ~0-1 Hz) protons.[2][3][4][5] While para coupling often only results in peak broadening, meta coupling can introduce additional splitting that complicates the patterns, turning expected doublets into doublet of doublets, for example.[6]

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion (Δν in Hz), making the spectrum more "first-order" and simplifying the multiplets. The coupling constants (J in Hz), however, remain the same.[3]

  • Solvent Change: The chemical shifts of aromatic protons can be sensitive to the solvent.[7] Acquiring a spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can sometimes separate overlapping multiplets.[7]

  • Spectral Simulation: Use NMR prediction and simulation software to model the spectrum. By inputting estimated chemical shifts and typical coupling constants, you can often replicate the complex pattern, confirming your assignments.[8]

Question 2: My aldehyde proton signal (around 9.5-10.5 ppm) is a singlet in some of my substituted benzaldehydes but a triplet in others. Why?

Answer: The multiplicity of the aldehyde proton is determined by its coupling to neighboring protons.

  • Singlet: In most benzaldehydes, the aldehyde proton is too far away to have a significant coupling to the aromatic protons (a ⁴J coupling), so it appears as a sharp singlet. This is the most common observation.[9][10]

  • Triplet or Doublet of Doublets: If there is a proton on an adjacent carbon (an α-proton), you would expect splitting. However, in benzaldehyde itself, the closest protons are on the aromatic ring, four bonds away. A triplet can sometimes arise from fine coupling to the two ortho protons (H-2 and H-6).[3] This is more likely to be resolved at higher field strengths. More commonly, if you see a significant splitting (like a clear triplet), you should re-evaluate your structure. For instance, in a cinnamaldehyde derivative (C₆H₅-CH=CH-CHO), the aldehyde proton would be coupled to the adjacent vinylic proton.

Expert Insight: Always check the integration of your signals. The aldehyde proton should always integrate to 1H.[9][11] If you see a triplet in the aldehyde region, carefully measure the coupling constant. A small J value (~1-3 Hz) might be consistent with long-range coupling to ortho protons.[3]

Question 3: How do electron-donating vs. electron-withdrawing substituents affect the ¹H and ¹³C chemical shifts?

Answer: The electronic nature of the substituent profoundly impacts the chemical shifts by altering the electron density of the aromatic ring and the aldehyde group.[12]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density on the ring, especially at the ortho and para positions.[12] This causes shielding , shifting the corresponding proton and carbon signals upfield (to lower ppm values).[12]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the electron density of the ring, leading to deshielding .[12] This shifts the aromatic proton and carbon signals, particularly the ortho and para positions, downfield (to higher ppm values).[12]

The aldehyde proton and carbonyl carbon are also affected. EWGs tend to deshield the aldehydic proton and carbonyl carbon, shifting their signals downfield.[12][13] EDGs have a milder, shielding effect.[12]

Data Presentation: Effect of Substituents on Chemical Shifts

Substituent TypePositionEffect on Aromatic ¹H/¹³CEffect on Aldehyde ¹H/¹³C
Electron-Donating (-OCH₃) Ortho, ParaShielding (Upfield Shift)Mild Shielding (Upfield Shift)
**Electron-Withdrawing (-NO₂) **Ortho, ParaDeshielding (Downfield Shift)Deshielding (Downfield Shift)

Note: The ipso-carbon (the carbon attached to the substituent) and the carbon attached to the aldehyde group also show predictable shifts.[14]

Section 2: Advanced 2D NMR Techniques
Question 4: I can't definitively assign the aromatic protons in my di-substituted benzaldehyde using the 1D spectrum alone. What should I do?

Answer: This is a classic problem that is efficiently solved using 2D NMR spectroscopy.[15][16] The primary experiments to use are COSY and HMBC .

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds (²J or ³J).[15][17] In your aromatic system, a COSY spectrum will show cross-peaks between adjacent (ortho) protons. This allows you to "walk" around the ring, connecting neighboring protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2 to 3 bonds (²J and ³J).[15][17][18] This is incredibly powerful for assignment. For example, the aldehyde proton (~10 ppm) will show a correlation to the ipso-carbon of the aldehyde group (C1, ~136 ppm) and the two ortho carbons (C2/C6, ~129 ppm).[14][19] This unequivocally identifies the protons on those carbons.

Experimental Workflow: 2D NMR for Aromatic Assignment

Caption: Workflow for structural elucidation using 2D NMR.

Question 5: My substituted benzaldehyde can exist in different conformations (rotamers). How can I investigate this using NMR?

Answer: Conformational analysis, particularly regarding the rotation around the aryl-CHO bond, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy, specifically a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.[16]

An NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. In a substituted benzaldehyde, the aldehyde proton can have an NOE interaction with the proton at the C2 (ortho) position if the conformation places them in proximity.[20] By analyzing the presence and intensity of NOE cross-peaks between the aldehyde proton and the aromatic protons, you can deduce the preferred conformation.

Logical Relationship: Using NOESY for Conformational Analysis

G cluster_0 Experimental Observation cluster_1 Structural Interpretation Aldehyde Proton Aldehyde Proton NOESY_Spectrum Acquire 2D NOESY Spectrum Aldehyde Proton->NOESY_Spectrum Ortho Proton (H2) Ortho Proton (H2) Ortho Proton (H2)->NOESY_Spectrum Cross_Peak NOE Cross-Peak Observed? NOESY_Spectrum->Cross_Peak Proximity Protons are close in space (< 5 Å) Cross_Peak->Proximity Yes No_Proximity Protons are far apart Cross_Peak->No_Proximity No Conformation Deduce Preferred Conformation Proximity->Conformation No_Proximity->Conformation

Caption: Logic for using NOESY to determine molecular conformation.

Section 3: Sample Preparation & Troubleshooting
Question 6: My NMR spectrum has very broad peaks. What could be the cause and how do I fix it?

Answer: Broad peaks can stem from several issues, ranging from sample preparation to spectrometer performance.[7]

Common Causes and Solutions:

  • Poor Shimming: The magnetic field is not homogeneous.

    • Solution: Re-shim the spectrometer. If the sample is short or the solvent is unusual, shimming may be more challenging. Ensure the sample is at the correct depth in the NMR tube (~4.5-5 cm or ~0.6 mL).[21][22]

  • Sample Concentration: The sample is too concentrated, leading to increased viscosity or aggregation.

    • Solution: Dilute your sample. For ¹H NMR, 2-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[12][21]

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect contamination from a reagent (e.g., a metal catalyst), try re-purifying your sample.

  • Incomplete Solubility: Undissolved microscopic particles can ruin field homogeneity.

    • Solution: Always filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[21][22][23]

Protocol: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of your substituted benzaldehyde into a clean, dry vial.[12]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[12]

  • Dissolve: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filter: Prepare a filter pipette by placing a small, tight plug of Kimwipe or glass wool into a Pasteur pipette.[23][24]

  • Transfer: Filter the solution directly into a clean, high-quality 5 mm NMR tube.[23]

  • Cap and Label: Cap the tube securely and label it clearly.[23]

Section 4: Computational NMR
Question 7: Can I use computational methods to predict the NMR spectrum of my novel benzaldehyde derivative to help with assignment?

Answer: Yes, absolutely. Computational NMR prediction has become a highly valuable tool for structural elucidation.[8][25] Methods based on Density Functional Theory (DFT) can predict both ¹H and ¹³C chemical shifts with a reasonable degree of accuracy.[26]

General Workflow for Computational NMR Prediction:

  • Conformational Search: Generate the low-energy conformers of your molecule.

  • Geometry Optimization: Optimize the geometry of each conformer.

  • NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on each optimized conformer.

  • Boltzmann Averaging: Calculate a Boltzmann-weighted average of the predicted chemical shifts based on the relative energies of the conformers.

  • Linear Scaling: Often, a linear correction is applied by comparing the calculated shifts of a known compound (like TMS) with its experimental value to improve accuracy.[25]

Expert Insight: While prediction software is powerful, it is not infallible. Predicted values should always be used in conjunction with experimental data. They are best used to differentiate between possible isomers or to support assignments in a complex spectrum, rather than as a sole source of structural proof.[25] Several web-based and standalone software packages are available for these calculations.[8][26]

References
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate.
  • NMR Aromatic Proton Coupling: Doublet. Scribd.
  • 1H–1H Coupling in Proton NMR. ACD/Labs.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • NMR Sample Preparation.
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility.
  • Nmr Aromatic Proton Coupling. EduBirdie.
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.
  • Predict the NMR spectrum of benzaldehyde. Chegg.
  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate.
  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • How to make an NMR sample. University of Bristol.
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • how to solve nmr spectra of aromatic compound?. Reddit.
  • NMR Analysis of Benzaldehyde. Brainly.com.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications.
  • NMR Spectroscopy Practice Problems. Chemistry Steps.
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. IOPscience.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate.
  • Computational NMR Prediction: A Microreview. Corin Wagen.
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115). HMDB.
  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Indian Academy of Sciences.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • 3.17.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
  • Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate.
  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate.
  • Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Royal Society of Chemistry.
  • The use of chemical shift calculations in the conformational analysis of substituted benzenes.

Sources

Technical Support Center: Preventing Oxidation of Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydroxybenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of these critical chemical intermediates. Hydroxybenzaldehydes, while versatile, are susceptible to oxidation, which can compromise experimental integrity, product purity, and overall research outcomes. This document provides in-depth, field-proven insights and practical protocols to help you mitigate these risks.

The core issue with hydroxybenzaldehydes is the susceptibility of the aldehyde functional group to oxidation, a process often accelerated by the activating effect of the hydroxyl group on the aromatic ring.[1][2] This degradation pathway primarily converts the aldehyde (-CHO) into the corresponding carboxylic acid (-COOH), an impurity that can alter reactivity, solubility, and biological activity.[2][3] Understanding and controlling the factors that initiate this process—namely, exposure to atmospheric oxygen, light, and elevated temperatures—is paramount for maintaining the compound's integrity.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding the handling and storage of hydroxybenzaldehydes.

Q1: My solid hydroxybenzaldehyde, which was initially off-white, has turned yellow or brown. What happened, and can I still use it? A: A color change from white/tan to a darker yellow or brown is a primary visual indicator of degradation, most commonly oxidation due to prolonged exposure to air (oxygen), light, or heat.[2][3] Before using the material, you must assess its purity using an appropriate analytical technique like HPLC or TLC to quantify the level of the corresponding carboxylic acid impurity.[3][4] For applications highly sensitive to impurities, it is strongly recommended to use a fresh, unoxidized batch. For less sensitive applications, if the purity is still within an acceptable range, it may be usable, but purification by recrystallization might be necessary.[3]

Q2: What is the primary degradation product I should be looking for? A: The aldehyde group is the most vulnerable site for oxidation. It is readily converted to a carboxylic acid group. Therefore, the primary oxidation product of a hydroxybenzaldehyde is its corresponding hydroxybenzoic acid.[2] For example, 4-Hydroxybenzaldehyde oxidizes to 4-hydroxybenzoic acid. The presence of this acid is the key marker of degradation.

Q3: What are the ideal storage conditions for solid hydroxybenzaldehydes? A: To ensure maximum stability and shelf-life, solid compounds should be stored in a tightly sealed, opaque container to protect from air and light.[1][5] For long-term storage, the best practice is to store the material in a cool (2-8°C or -20°C), dry place under an inert atmosphere like argon or nitrogen to displace all oxygen.[1][2]

Q4: Are solutions of hydroxybenzaldehydes more or less stable than the solid form? How should I store them? A: Solutions are significantly more prone to oxidation than the solid material.[1] It is always best to prepare solutions fresh before use. If storage is absolutely necessary, the solution should be placed in a tightly sealed vial, purged with an inert gas (argon or nitrogen), and stored at low temperatures (-20°C or even -80°C) to drastically slow the degradation rate.[1][3] Aliquoting stock solutions into smaller, single-use vials is also a highly effective strategy to prevent repeated exposure of the entire stock to air and potential contamination.[1]

Q5: Can I add an antioxidant to my solution to improve stability? A: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation, particularly for solutions.[1] Common choices for phenolic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[1] The optimal choice and concentration of the antioxidant may depend on the specific hydroxybenzaldehyde derivative, the solvent system, and the downstream application. A small-scale stability study is recommended to validate the effectiveness of the chosen antioxidant.

Q6: What materials or chemicals are incompatible with hydroxybenzaldehydes? A: Hydroxybenzaldehydes are incompatible with strong oxidizing agents, which can cause vigorous and potentially hazardous reactions.[3][5] It is also advisable to avoid strong bases, as they can deprotonate the phenolic hydroxyl group, which may affect stability and reactivity.[3]

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues encountered during the use of hydroxybenzaldehydes.

Observed Problem Probable Cause(s) Recommended Solution(s)
Solid Discoloration 1. Oxidation: Prolonged exposure to air (oxygen).[3] 2. Light Exposure: Storage in a transparent container.[3] 3. Heat Exposure: Storage at elevated temperatures.[3]1. Assess Purity: Before use, check purity via HPLC, NMR, or TLC.[3] 2. Purify or Discard: If purity is compromised, consider recrystallization. Otherwise, obtain a fresh batch.[3] 3. Improve Storage: For remaining material, store in a cool, dark, and inert environment.[1][3]
Clear Solution Turns Yellow/Brown Oxidation in Solvent: The compound is degrading in the solution.[1]1. Prepare Fresh: The best practice is to always prepare solutions immediately before use.[1] 2. Optimize Storage: If storing, use an inert gas overlay and store at -20°C or below.[3] 3. Add Antioxidant: Consider adding a suitable antioxidant like BHT to the solvent.[1]
Inconsistent Experimental Results from the Same Stock Bottle 1. Non-Homogeneity: Partial degradation has occurred, making the batch non-uniform.[3] 2. Contamination: Repeated opening and handling has introduced moisture or contaminants.[3]1. Aliquot New Material: Upon receiving a new bottle, immediately divide it into smaller, single-use vials under an inert atmosphere.[1] 2. Re-Homogenize: Before taking a sample from a larger bottle, gently mix the solid to ensure uniformity.[3] 3. Review Handling: Ensure clean spatulas and glassware are always used.
White Precipitate Forms in an Aldehyde Solution Formation of Carboxylic Acid: The oxidation product (e.g., 4-butoxybenzoic acid from 4-butoxybenzaldehyde) is often less soluble than the parent aldehyde and precipitates out.[4]1. Confirm Identity: Analyze the precipitate and supernatant via IR or HPLC to confirm the presence of the carboxylic acid.[4] 2. Use Fresh Material: It is highly recommended to discard the solution and start with a fresh, unopened bottle of the compound.[4]

Visual Guides and Workflows

Primary Oxidation Pathway

The primary degradation route for hydroxybenzaldehydes is the oxidation of the aldehyde moiety to a carboxylic acid, influenced by environmental factors.

Figure 1: Key Factors in Hydroxybenzaldehyde Oxidation cluster_factors Initiating Factors cluster_reaction Degradation Reaction Oxygen Atmospheric Oxygen (O₂) Light Light (UV/Visible) Aldehyde Hydroxybenzaldehyde (-CHO) Oxygen->Aldehyde Heat Heat (Elevated Temp.) Light->Aldehyde Heat->Aldehyde Acid Hydroxybenzoic Acid (-COOH) Aldehyde->Acid Oxidation

Caption: Key environmental factors leading to the oxidation of hydroxybenzaldehyde.

Recommended Handling and Storage Workflow

To preserve the integrity of your compound, a systematic workflow from receipt to use is essential.

Figure 2: Recommended Workflow for Handling and Storage Receive Receive Compound InitialQC Initial QC (Optional) Verify Purity (T=0) Receive->InitialQC Aliquot Aliquot into smaller, single-use vials InitialQC->Aliquot Inert Flush each vial with Inert Gas (Ar or N₂) Aliquot->Inert Seal Seal tightly with PTFE-lined caps Inert->Seal Store Store at recommended temperature (-20°C) in the dark Seal->Store Warm Allow vial to warm to RT before opening Store->Warm Use Use in Experiment Prep Prepare solution fresh Warm->Prep Prep->Use

Caption: A step-by-step workflow for proper handling to prevent degradation.

Experimental Protocols

Protocol 1: Aliquoting Solid Hydroxybenzaldehyde for Long-Term Storage

This protocol describes the best practice for portioning a newly received bulk container of a hydroxybenzaldehyde to minimize degradation from repeated handling.

Materials:

  • Bulk container of hydroxybenzaldehyde

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Spatula

  • Balance

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Gloves and safety glasses

Procedure:

  • Preparation: Work in a clean, dry area, preferably a glove box or a benchtop with minimal air currents. Arrange the required number of clean, dry amber vials.

  • Portioning: Carefully open the main bulk container. Weigh the desired amount of solid into each amber vial. Avoid prolonged exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Insert a tube delivering a gentle stream of nitrogen or argon into the bottom of the vial for 15-30 seconds to displace the air.

  • Sealing: While the inert gas is still flowing, slowly retract the tube and immediately seal the vial tightly with its cap.[2]

  • Labeling and Storage: Clearly label each vial with the compound name, date, and amount. Place the sealed vials in a secondary container and store them in a dark, cool environment (e.g., a -20°C freezer).[2]

  • Usage: When material is needed, remove a single vial and allow it to warm completely to room temperature before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.[2]

Protocol 2: Stability-Indicating HPLC Method for Purity Analysis

This protocol provides a general reversed-phase HPLC method to quantify a hydroxybenzaldehyde and its primary oxidation product, the corresponding hydroxybenzoic acid.

Objective: To separate and quantify the parent aldehyde from its carboxylic acid degradant.

Materials & Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Reference standards for the pure hydroxybenzaldehyde and its corresponding hydroxybenzoic acid

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Prepare individual stock solutions of the pure aldehyde and the pure acid in a suitable solvent (e.g., methanol or ACN) at a concentration of ~1 mg/mL.

    • Create a mixed standard solution containing both the aldehyde and the acid at a known concentration (e.g., 100 µg/mL each) by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh a small amount of the hydroxybenzaldehyde sample to be tested and dissolve it in the same solvent used for the standards to a known concentration (e.g., 100 µg/mL).[2]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm or 280 nm).[2][4]

    • Gradient: Start with a composition that retains the more polar acid (e.g., 10-20% B), then ramp up the concentration of B to elute the less polar aldehyde (e.g., to 95% B over 10-15 minutes).

  • Analysis:

    • Inject the mixed standard to determine the retention times for the acid (which will elute earlier) and the aldehyde.

    • Inject the prepared sample.

    • Identify and integrate the peaks corresponding to the aldehyde and acid in the sample chromatogram.

    • Calculate the purity of the aldehyde and the percentage of the acid impurity based on the peak areas.

References

  • BenchChem. (n.d.). Preventing oxidation of 3,5-Dihydroxybenzaldehyde during storage.
  • BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
  • BenchChem. (n.d.). Optimizing storage conditions to prevent degradation of 4-Butoxybenzaldehyde.
  • BenchChem. (n.d.). Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage.
  • China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Samovich, S. N., Brinkevich, S. D., Edimecheva, I. P., & Shadyro, O. I. (n.d.). Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. Belarusian State University.
  • Sprang, F., Schupp, N., & Waldvogel, S. R. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry. doi:10.1039/D3GC04597H.
  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
  • Safety Data Sheet. (2025, September 17). 4-Hydroxybenzaldehyde.

Sources

Technical Support Center: Catalyst Selection for Efficient Formylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto a phenolic ring. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common formylation reactions. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve high yields and selectivity.

Section 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols, employing chloroform (CHCl₃) and a strong base.[1] The reaction proceeds via an electrophilic aromatic substitution with the highly reactive dichlorocarbene (:CCl₂) intermediate.[2] While it is a powerful tool, it is not without its challenges, including modest yields and issues with regioselectivity.[3]

Troubleshooting Guide: Reimer-Tiemann Reaction

Issue 1: Low Yield of Formylated Product

A low yield in the Reimer-Tiemann reaction is a common complaint. Several factors can contribute to this issue, from suboptimal reaction conditions to degradation of starting materials or products.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Mass Transfer in Biphasic System 1. Increase stirring speed to create a finer emulsion.[2] 2. Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). 3. Use an emulsifying agent like 1,4-dioxane as a co-solvent.[2]The reaction occurs at the interface of the aqueous and organic phases.[2] Enhancing mixing or using a phase-transfer catalyst facilitates the transport of the hydroxide ions into the organic phase and the phenoxide ion to the interface, increasing the reaction rate.[2][4]
Suboptimal Temperature Control 1. Initiate the reaction with gentle heating (around 60-70°C).[1] 2. Once initiated, the reaction can be highly exothermic.[2] Use a cooling bath to maintain a steady temperature.The formation of dichlorocarbene is temperature-dependent. However, excessive heat can lead to the decomposition of the carbene and other side reactions, including resinification.[5]
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the reaction stalls, consider a slow, portion-wise addition of chloroform and base.Prolonged reaction times at high temperatures can lead to product degradation. Monitoring allows for quenching the reaction at the optimal point.[5]
Decomposition of Reactants or Products 1. Ensure the phenol is stable under strongly basic conditions at elevated temperatures.[2] 2. Work up the reaction mixture promptly upon completion.Phenols can be susceptible to oxidation and other side reactions under harsh basic conditions.[2]

Issue 2: Poor Regioselectivity (Formation of para-isomer)

While the Reimer-Tiemann reaction typically favors ortho-formylation, significant amounts of the para-isomer can be formed.[4]

Potential Cause Troubleshooting Steps Scientific Rationale
Steric Hindrance at ortho-position If the ortho positions are sterically hindered, the para position will be favored. Consider alternative formylation methods if high ortho-selectivity is crucial.The bulky dichlorocarbene intermediate will preferentially attack the less sterically crowded para position.[3]
Reaction Conditions Favoring para-substitution 1. The use of cyclodextrins as additives has been shown to increase para-selectivity.[1] 2. Using polyethylene glycol as a complexing agent can also enhance para-product formation.[6]These additives can encapsulate the phenol, sterically blocking the ortho-positions and directing the electrophilic attack to the para-position.[1][6]
Electronic Effects The nature of the substituents on the phenol ring can influence the ortho/para ratio.[3]Electron-donating groups can enhance the nucleophilicity of the ring, but their position can influence the site of attack.
Reimer-Tiemann Reaction Workflow

Reimer_Tiemann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Phenol in Aqueous Base add_chloroform Add Chloroform start->add_chloroform heat Heat to 60-70°C with Vigorous Stirring add_chloroform->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool acidify Acidify with Dilute Acid cool->acidify extract Extract with Organic Solvent acidify->extract purify Purify by Chromatography/Distillation extract->purify

Caption: A typical experimental workflow for the Reimer-Tiemann reaction.

Section 2: The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[7] It is generally considered milder than the Reimer-Tiemann reaction, but yields can be variable.[7]

Troubleshooting Guide: Duff Reaction

Issue 1: Low Yield

Low yields in the Duff reaction can often be attributed to the reaction conditions or the nature of the phenolic substrate.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficiently Activated Phenol The Duff reaction works best with electron-rich phenols.[8] For less reactive substrates, consider a stronger acid catalyst like trifluoroacetic acid (TFA).A stronger acid can more effectively protonate HMTA, leading to a higher concentration of the active electrophilic iminium ion.
Suboptimal Temperature The reaction typically requires heating to between 85-120°C.[7] Experiment within this range to find the optimal temperature for your specific substrate.Higher temperatures increase the rate of reaction but can also lead to decomposition if too high.
Formation of Phenol-Formaldehyde Resins 1. Use a molar ratio of HMTA to phenol of 1:1 or slightly less.[5] 2. Maintain the lowest effective reaction temperature.[5]Excess formaldehyde source (from the decomposition of HMTA) can lead to polymerization with the phenol, forming insoluble resins.[5]

Issue 2: Formation of Di-formylated Products

If both ortho-positions on the phenol are available, di-formylation can be a significant side reaction.[5]

Potential Cause Troubleshooting Steps Scientific Rationale
Excess HMTA Carefully control the stoichiometry. Reduce the amount of HMTA relative to the phenol to favor mono-formylation.[5]A higher concentration of the formylating agent increases the probability of a second formylation event occurring.
Prolonged Reaction Time Monitor the reaction by TLC or HPLC and stop the reaction once the desired mono-formylated product is maximized.[5]Allowing the reaction to proceed for too long after the formation of the mono-formylated product will inevitably lead to an increase in the di-formylated byproduct.
Duff Reaction Mechanism Overview

Duff_Mechanism HMTA HMTA Iminium_ion Iminium Ion (Electrophile) HMTA->Iminium_ion Protonation & Fragmentation H_plus H+ (Acid Catalyst) H_plus->Iminium_ion Intermediate Benzylamine Intermediate Iminium_ion->Intermediate Phenol Phenol Phenol->Intermediate Electrophilic Attack Product ortho-Hydroxybenzaldehyde Intermediate->Product Intramolecular Redox & Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Generalized mechanism of the Duff reaction.

Section 3: The Gattermann and Vilsmeier-Haack Reactions

The Gattermann and Vilsmeier-Haack reactions are alternative methods for phenol formylation, each with its own set of advantages and disadvantages.

Gattermann Reaction

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[9] A significant modification by Adams, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is now more commonly used to avoid handling the highly toxic HCN gas. It's important to note that the Gattermann-Koch variant (using CO and HCl) is not applicable to phenols.

Common Challenge: O-acylation and Catalyst Deactivation

A primary challenge with the Gattermann reaction on phenols is the potential for O-acylation, where the formyl group attaches to the phenolic oxygen instead of the ring.[10] Additionally, the phenol can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[10][11] Protecting the hydroxyl group as an ether before the reaction can circumvent these issues, followed by deprotection.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[12][13]

Common Challenge: Substrate Reactivity

The Vilsmeier reagent is a weaker electrophile compared to those in other formylation reactions.[12] Consequently, this reaction is most effective for highly activated, electron-rich phenols.[12] For phenols with electron-withdrawing groups, the reaction may be sluggish or fail to proceed.[5] In such cases, a more reactive formylation method should be considered.

Section 4: General Laboratory Best Practices for Phenol Formylation

To improve the success rate of any formylation reaction, adhering to general best practices is crucial.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous where necessary.[14]

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those using strong Lewis acids, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Accurate Stoichiometry: Precisely measure all reagents to control the reaction and minimize side products.[14]

  • Reaction Monitoring: Regularly monitor the reaction's progress by TLC or other appropriate analytical techniques to determine the optimal reaction time.[5]

  • Proper Work-up: A well-designed work-up procedure is essential for isolating the desired product and removing unreacted starting materials, catalysts, and byproducts.[15] This typically involves quenching the reaction, followed by extraction and washing steps.

By understanding the underlying mechanisms and potential pitfalls of each formylation method, and by applying these troubleshooting strategies, researchers can significantly enhance the efficiency and selectivity of their phenol formylation reactions.

References

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]
  • Allen. (n.d.).
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Collegedunia. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • Chemistry Notes. (2022, February 2).
  • Weizmann Institute of Science. (n.d.). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. [Link]
  • ResearchGate. (2025, August 10).
  • OrgoSolver. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Link]
  • Chemistry Stack Exchange. (2015, May 24).
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Organic Syntheses. (n.d.).
  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. [Link]
  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. [Link]
  • ResearchGate. (2025, August 6).
  • Chemistry Stack Exchange. (2020, June 27). ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Grokipedia. (n.d.). Duff reaction. [Link]
  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. [Link]
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • chemeurope.com. (n.d.). Duff reaction. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
  • Allen. (n.d.). REIMER-TIEMANN REACTION. [Link]
  • Semantic Scholar. (n.d.). New opportunities with the Duff reaction. [Link]
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • YouTube. (2025, May 10).
  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]
  • PMC - NIH. (n.d.).
  • YouTube. (2022, May 31). Selectivity & Reaction Yield -Multiple Reactions /Chemical Reaction Engineering. [Link]

Sources

Work-up procedures to minimize product loss

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: A-Z Guide to Minimizing Product Loss During Work-up

Welcome to the comprehensive troubleshooting guide for researchers, scientists, and drug development professionals. This technical support center is designed to address the common challenges encountered during experimental work-up procedures that can lead to significant product loss. By understanding the underlying principles of each step and implementing best practices, you can significantly improve your reaction yields and obtain purer products.

This guide is structured in a question-and-answer format to provide direct and actionable solutions to specific problems you may face in the lab.

Table of Contents

  • General Principles of Minimizing Product Loss

  • Quenching: The First Line of Defense

  • Extraction: The Art of Separation

  • Washing: Removing Impurities without Losing Product

  • Drying: The Final Water Removal Step

  • Purification: Isolating Your Target Compound

  • References

General Principles of Minimizing Product Loss

Q1: I consistently get low yields in my organic experiments. What are the most common, overarching reasons for product loss?

A1: Low yields are a frequent frustration, but often stem from a few common areas. It's crucial to recognize that every physical manipulation of your sample can result in a loss of about 2%.[1] This means that multi-step work-up and purification processes can inherently lead to lower yields.[1]

Here's a breakdown of the most frequent culprits:

  • Incomplete Reactions: The reaction may not have gone to completion, leaving unreacted starting materials.[2]

  • Side Reactions: Undesired side reactions can consume your starting material or product, forming byproducts.[3]

  • Product Decomposition: Your product might be unstable under the reaction or work-up conditions (e.g., high temperatures, acidic or basic environments).[2][4]

  • Physical Loss: This is a major contributor and includes:

    • Leaving material behind: Product can adhere to glassware (flasks, funnels, stir bars) at every transfer step.[2][5]

    • Spillage: Simple accidents during transfers can lead to significant loss.[2]

    • Losses during filtration and purification: Product can remain on filter paper or be difficult to recover completely from chromatography columns.[6][7]

  • Poor Technique in Work-up:

    • Using incorrectly sized glassware: Large glassware for small amounts of product increases the surface area for loss.[8]

    • Improper quenching: Can lead to product degradation.[9][10]

    • Inefficient extraction: Poor solvent choice or technique can leave your product in the aqueous layer.[4]

    • Over-washing or using the wrong wash solution: Can dissolve and remove your product along with impurities.

    • Adsorption: Your product may adsorb onto glassware, drying agents, or filtration aids.[11][12][13] Nonpolar organic compounds, in particular, can have a strong affinity for glass and Teflon surfaces.

dot graph TD { A[Start: Crude Reaction Mixture] --> B{Quenching}; B --> C{Extraction}; C --> D{Washing}; D --> E{Drying}; E --> F{Purification}; F --> G[End: Pure Product];

} enddot Caption: Generalized work-up workflow with key stages for potential product loss.

Quenching: The First Line of Defense

Q2: My product seems to be degrading after the reaction is complete but before I start the work-up. How can I prevent this?

A2: This is a classic issue that highlights the importance of a proper "quench." The quench is the step where you rapidly stop the reaction, often by adding a reagent that deactivates the reactants or catalyst.[10]

Troubleshooting Quenching:

  • Problem: Product is unstable to acid or base.

    • Solution: Before quenching the entire reaction, take a small aliquot and test its stability with your intended quench reagent.[4] If degradation occurs, you'll need to find a milder quenching agent. For example, if your product is acid-sensitive, avoid acidic quenches and vice-versa. The pH of the environment can significantly impact the stability of your compound, potentially leading to hydrolysis or oxidation.[14][15][16][17]

  • Problem: The reaction is highly exothermic, and the quench is causing a temperature spike, leading to product decomposition.

    • Solution: Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching solution.[18] This helps to dissipate the heat generated.

  • Problem: The quenching agent is causing unwanted side reactions with my product.

    • Solution: Choose a quenching agent that is specific for the reactive species you need to neutralize. For example, use a saturated aqueous solution of ammonium chloride (NH4Cl) to quench organometallic reagents, as it's less basic than water and can prevent the formation of strongly basic hydroxides.

Q3: I'm not sure what quenching agent to use. Are there general guidelines?

A3: Absolutely. The choice of quenching agent depends on the type of reaction you've performed.

Reaction TypeCommon Quenching AgentRationale
Reactions with strong bases (e.g., LDA, n-BuLi)Saturated aqueous NH4ClMildly acidic, effectively neutralizes strong bases without causing a large exotherm.
Reactions with strong acids (e.g., H2SO4, HCl)Saturated aqueous NaHCO3 or Na2CO3Mild bases that neutralize acids, often with the evolution of CO2 gas (add slowly!).
Reactions with oxidizing agents (e.g., KMnO4, O3)Saturated aqueous Na2S2O3 (sodium thiosulfate)Reduces excess oxidizing agent to less reactive species.
Reactions with reducing agents (e.g., LiAlH4, NaBH4)Slow addition of ethyl acetate followed by water or Rochelle's saltReacts with excess hydride reagent. Rochelle's salt helps to break up aluminum salt emulsions.

Extraction: The Art of Separation

Q4: I've performed a liquid-liquid extraction, but my yield is still low. I suspect my product is remaining in the aqueous layer. How can I improve my extraction efficiency?

A4: This is a very common issue. Several factors influence how well your product moves from the aqueous phase to the organic phase.[19][20][21]

Key Strategies to Maximize Extraction Efficiency:

  • Choose the Right Solvent: The ideal extraction solvent should readily dissolve your product but be immiscible with the other phase (usually water).[19] A general rule is "like dissolves like."[22] Consider the polarity of your product. For nonpolar products, use nonpolar organic solvents like hexanes or diethyl ether. For more polar products, solvents like ethyl acetate or dichloromethane are often better choices.

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[20] For example, three extractions with 50 mL of ether will recover more product than one extraction with 150 mL of ether.

  • "Salting Out": If your product has some water solubility, you can decrease its solubility in the aqueous layer by adding a saturated salt solution (brine).[23][24][25] This is known as "salting out" and it drives more of your product into the organic layer.[22][23][24][26]

  • Adjust the pH: For acidic or basic compounds, you can manipulate their solubility by adjusting the pH of the aqueous layer.

    • Acidic compounds: To extract an acidic product, adjust the aqueous layer to a pH that is at least 2 units below the pKa of your compound.[22] This will ensure it is in its neutral, more organic-soluble form.

    • Basic compounds: To extract a basic product, adjust the aqueous layer to a pH that is at least 2 units above the pKa of your compound to ensure it is in its neutral form.[22]

Q5: I'm getting a thick, stable emulsion between the aqueous and organic layers during extraction. What is it and how do I get rid of it?

A5: An emulsion is a suspension of fine droplets of one liquid in another, and they are a common headache in extractions.[23] They are often caused by the presence of surfactant-like molecules in your reaction mixture or by shaking the separatory funnel too vigorously.[23][24]

How to Break an Emulsion:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate on their own.[27]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation in the first place.[23]

  • Add Brine: Adding a saturated solution of NaCl (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[23][24][27][28]

  • Add a Different Organic Solvent: A small amount of a different organic solvent can change the overall solvent properties and help to break the emulsion.[23][24]

  • Filtration: You can try to filter the mixture through a plug of glass wool or Celite.[23][27] The solid support can help to coalesce the droplets.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[23][28][29]

dot graph TD { A[Emulsion Formed] --> B{Wait and Swirl Gently}; B -- No Separation --> C{Add Brine (Saturated NaCl)}; C -- Still Emulsified --> D{Add a Different Organic Solvent}; D -- No Resolution --> E{Filter through Glass Wool/Celite}; E -- Persistent Emulsion --> F[Centrifuge]; B -- Separation --> G[Proceed with Work-up]; C -- Separation --> G; D -- Separation --> G; E -- Separation --> G; F -- Separation --> G;

} enddot Caption: Troubleshooting workflow for breaking emulsions during extraction.

Washing: Removing Impurities without Losing Product

Q6: I think I'm losing my product during the washing steps. How can I wash away impurities without also washing away my desired compound?

A6: This is a delicate balancing act. The key is to choose a wash solution that will react with or dissolve the impurities but not your product.

  • To Remove Acidic Impurities: Use a dilute basic wash, such as a saturated solution of sodium bicarbonate (NaHCO3). This will react with the acid to form a salt that is soluble in the aqueous layer.

  • To Remove Basic Impurities: Use a dilute acidic wash, such as 1M HCl. This will protonate the base, forming a water-soluble salt.

  • General Water-Soluble Impurities: A water wash can remove many salts and small, polar molecules.[25]

Crucial Tip: Always use cold wash solutions.[8] Your product will likely have some small but non-zero solubility in the wash solution. Using a cold solution will minimize this solubility and thus minimize product loss. Also, use the minimum amount of wash solution necessary and perform washes quickly.

Drying: The Final Water Removal Step

Q7: Which drying agent should I use, and how do I know I've added enough without using too much and losing product to adsorption?

A7: Choosing the right drying agent and using the correct amount is critical for maximizing your yield. All drying agents work by forming hydrates to sequester water.[12]

Common Drying Agents and Their Properties:

Drying AgentPropertiesConsiderations
Magnesium Sulfate (MgSO4) Fast, high capacity, fine powder.[12]Being a fine powder, it has a large surface area and can lead to product loss through adsorption.[12] The solution must be filtered after drying.[12] Can be slightly acidic.[30]
Sodium Sulfate (Na2SO4) Slower, lower capacity, granular.Less product loss due to adsorption because of its granular nature.[30] You can often decant the solution off the drying agent, avoiding a filtration step.[30]
Calcium Chloride (CaCl2) Fast, high capacity, pellets or powder.Can form complexes with alcohols, amines, and carbonyl compounds, so it's not suitable for drying solutions containing these functional groups.[30][31]
Calcium Sulfate (CaSO4 - Drierite) Fast, low capacity, granular.Can be purchased with a color indicator that changes from blue to pink when saturated with water.[12]

How to Use a Drying Agent Correctly:

  • Add in Portions: Add a small amount of the drying agent to your organic solution and swirl.

  • Observe: If the drying agent clumps together, there is still water present.[32]

  • Add More: Continue adding small portions until some of the drying agent flows freely in the solution, similar to a snow globe. This indicates that all the water has been absorbed.

  • Rinse: After separating your dried solution from the drying agent (by decanting or filtering), always rinse the drying agent with a small amount of fresh, dry solvent and add this rinse to your main solution.[18][25] This will recover any product that has adsorbed to the surface of the drying agent.

Purification: Isolating Your Target Compound

Q8: I'm losing a significant amount of my product during column chromatography. How can I improve my recovery?

A8: Column chromatography is a powerful purification technique, but it can also be a major source of product loss.

Tips for Minimizing Loss on the Column:

  • Proper Column Packing: A poorly packed column can lead to band broadening and poor separation, making it difficult to collect pure fractions of your product. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve your crude product in the minimum amount of solvent and load it onto the column in a narrow band. A wide starting band will lead to broad peaks and poor separation.

  • Avoid Streaking/Tailing: If your compound is streaking on the column, it may be due to interactions with the silica gel. For basic compounds, you can add a small amount of triethylamine to your eluent. For acidic compounds, a small amount of acetic acid can help.

  • Check for Irreversible Adsorption: Some compounds can irreversibly stick to the silica gel, especially if they are very polar. If you suspect this is happening, you may need to consider a different purification method, such as crystallization or distillation.

  • Incomplete Elution: Ensure you have flushed the column with a strong enough solvent at the end of your run to elute any remaining product. It's good practice to collect a final "flush" fraction and check it by TLC.

Q9: My product won't crystallize, or I'm getting a very low recovery after recrystallization. What can I do?

A9: Recrystallization is an excellent purification technique, but it requires careful optimization.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Solution: Your solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of your product if you have one.

  • Problem: Very low recovery.

    • Solution: You may have used too much solvent.[8][33] The goal is to create a saturated solution at the boiling point of the solvent.[8] If you've added too much, you can try to evaporate some of the solvent and cool the solution again. Also, ensure you are cooling the solution for a sufficient amount of time, preferably in an ice bath, to maximize crystal formation.[8]

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is higher than the melting point of your compound. Choose a solvent with a lower boiling point.

  • Problem: Losing product during filtration.

    • Solution: Always use an ice-cold solvent to wash your crystals on the filter paper.[8][33] Using a warm solvent will redissolve some of your product.[8] Use the minimum amount of cold solvent necessary for washing.[33]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Common ways to lose product and reduce yield? : r/chemistry - Reddit. (2018-02-11). [Link]
  • Tips on how to minimise product loss. [Link]
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
  • Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. [Link]
  • Tackling emulsions just got easier - Biotage. (2023-01-17). [Link]
  • Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems - Ore
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices - K-Jhil. (2024-10-18). [Link]
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018-05-17). [Link]
  • Improving Product Yield: Liquid-Liquid Extraction Techniques - Economy Process Solutions. [Link]
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. [Link]
  • Yield (chemistry) - Wikipedia. [Link] 16.[2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes - Restek. (2014-02-25). [Link]
  • How To: Improve Yield - Department of Chemistry : University of Rochester. [Link]
  • Troubleshooting 6 Common Problems in Liquid Chromatography Separ
  • Five creative ways to increase productivity in organic synthesis - Biotage. (2023-01-20). [Link]
  • What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025-10-26). [Link]
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024-11-20). [Link]
  • Recrystalliz
  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. [Link]
  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. (2025-08-07). [Link]
  • which one to choose? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board - Drying agent. (2021-12-14). [Link]
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021-09-27). [Link]
  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability - BOQU Instrument. (2024-06-06). [Link]
  • The effects of adsorption of solutes on glassware and teflon in the calculation of partition coefficients for solid-phase microextraction with 1PS paper | Request PDF - ResearchG
  • Need help choosing a drying agent! : r/chemistry - Reddit. (2015-08-24). [Link]
  • Preventing Degradation of Quench Oils in the Heat Tre
  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023-11-03). [Link]
  • Minimise product loss in filtr
  • 3.2: Drying Agents - Chemistry LibreTexts. (2024-08-15). [Link]
  • A Sustainable, Energy Efficient Process to Quench Chemical Reactions | Purdue OTC. [Link]
  • 3.4D: The Unavoidable Loss of Recovery - Chemistry LibreTexts. (2022-04-07). [Link]
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [https://www.chem.ucla.edu/~bacher/General/ dược/drying_of_organic_solvents.pdf]([Link] dược/drying_of_organic_solvents.pdf)
  • Drying Organic Solutions - Organic Chemistry
  • How to yield the most product after filteration and washing on the filter? : r/chemhelp - Reddit. (2019-09-06). [Link]
  • Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems - PMC. [Link]
  • pH for Stability Testing and Analysis - Hudson Lab Autom
  • Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC - NIH. [Link]
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare. [Link]
  • How to prevent losses of protein by adsorption to glass and plastic - PubMed - NIH. [Link]
  • Adsorption of proteins onto glass surfaces and its effect on the intensity of circular dichroism spectra - PubMed. [Link]
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025-05-01). [Link]
  • The Horror of Sample Adsorption to Containers (Part 1) - Shimadzu. [Link]

Sources

Validation & Comparative

Topic: 2-Hydroxy-3,6-dimethylbenzaldehyde vs. 2-hydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

As Senior Application Scientists, our goal extends beyond mere data provision; we aim to illuminate the causal relationships that govern chemical behavior. This guide offers a comprehensive comparison of 2-Hydroxy-3,6-dimethylbenzaldehyde and 2-hydroxy-3-methylbenzaldehyde, moving from fundamental physicochemical properties to the nuanced effects of structural differences on reactivity and potential applications. The insights presented herein are designed to empower researchers in making informed decisions for synthetic strategies and drug development pathways.

Introduction: A Tale of Two Methyl Groups

At first glance, this compound and 2-hydroxy-3-methylbenzaldehyde are close congeners, both belonging to the class of substituted salicylaldehydes. They share a core scaffold vital for the synthesis of Schiff bases, heterocycles, and other complex molecules with potential biological activity.[1][2] The pivotal difference lies in a single methyl group at the C-6 position of the benzene ring. This seemingly minor structural alteration introduces significant steric and electronic consequences, profoundly influencing the compounds' reactivity, spectroscopic signatures, and synthetic utility. This guide will dissect these differences, providing a robust framework for their application in research.

Physicochemical Properties: The Foundation

A direct comparison of fundamental properties is the starting point for understanding any chemical entity. The data below, compiled from reliable chemical suppliers and databases, highlights the key physical characteristics of each compound.

PropertyThis compound2-hydroxy-3-methylbenzaldehyde
Molecular Formula C₉H₁₀O₂[3]C₈H₈O₂[4][5]
Molecular Weight 150.17 g/mol [3]136.15 g/mol [5][6]
CAS Number 1666-04-2[3]824-42-0[5]
Appearance -Liquid[5]
Melting Point -17 °C[4][7]
Boiling Point -204 °C at 730 mmHg[4][5][7]
Density -1.123 g/mL at 25 °C[4][5][7]
Refractive Index (n20/D) -1.564[4][5][7]

The additional methyl group in this compound increases its molecular weight. While comprehensive data for the dimethylated compound is less common, the properties of the monomethylated analog are well-documented.

Synthesis: The Art of Formylation

The primary route to these aldehydes is the ortho-formylation of their corresponding phenolic precursors: 2,5-dimethylphenol and o-cresol, respectively. Two classical methods dominate this transformation: the Reimer-Tiemann reaction and the Duff reaction. The choice between them often depends on substrate sensitivity, desired yield, and reagent availability.

The Reimer-Tiemann Reaction

This reaction employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[8][9][10] The electron-rich phenoxide ion attacks the dichlorocarbene, preferentially at the less sterically hindered ortho position, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.[9][11]

The mechanism involves:

  • Generation of dichlorocarbene from chloroform by the action of a strong base.[8][11]

  • Deprotonation of the phenol to the more nucleophilic phenoxide.[9]

  • Nucleophilic attack of the phenoxide ring on the dichlorocarbene.[9]

  • A series of steps including tautomerization and hydrolysis to form the final hydroxybenzaldehyde.[8]

Reimer_Tiemann_Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion ⁻:CCl₃ CHCl3->Carbanion Fast Base OH⁻ Base->Carbanion Carbene :CCl₂ Carbanion->Carbene α-elimination (Slow) Cl- Cl⁻ Carbanion->Cl- H2O H₂O Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Nucleophilic Attack Aldehyde o-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis H2O_hydrolysis H₂O, H⁺ workup H2O_hydrolysis->Aldehyde Carbene_input :CCl₂ Carbene_input->Intermediate

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or TFA).[12][13] This method is also selective for the ortho position relative to the hydroxyl group, driven by a hydrogen-bonding interaction that directs the electrophile.[14] The reaction proceeds through an iminium ion intermediate generated from HMTA, which attacks the activated phenol ring.[15] Subsequent intramolecular redox and hydrolysis steps yield the final aldehyde.[12][15]

Duff_Reaction_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_formylation Step 2: Electrophilic Attack & Hydrolysis HMTA HMTA Iminium CH₂=N⁺HR (Iminium ion) HMTA->Iminium H+ H⁺ H+->Iminium Phenol Phenol Benzylamine_int Benzylamine Intermediate Phenol->Benzylamine_int Electrophilic Attack Aldehyde_final o-Hydroxybenzaldehyde Benzylamine_int->Aldehyde_final Intramolecular Redox & Hydrolysis H2O_workup H₂O, H⁺ workup H2O_workup->Aldehyde_final Iminium_input Iminium ion Iminium_input->Benzylamine_int

Caption: Generalized mechanism of the Duff Reaction.

While both reactions achieve ortho-formylation, the Duff reaction often results in lower yields but can be advantageous for substrates sensitive to the harsh basic conditions of the Reimer-Tiemann reaction.[16]

Spectroscopic Analysis: Deciphering the Structures

The structural differences between the two aldehydes are clearly reflected in their spectroscopic data.

Spectroscopic DataThis compound2-hydroxy-3-methylbenzaldehyde
¹H-NMR Predicted: Additional singlet for C6-CH₃ (~2.2-2.5 ppm). Aromatic region would show two singlets or two doublets with small coupling, reflecting the 1,2,4,5-substitution pattern.Reported (500 MHz, CDCl₃): δ 11.25 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.38-7.36 (m, 2H, Ar-H), 6.92-6.90 (t, 1H, J=7.5 Hz, Ar-H), 2.23 (s, 3H, CH₃).[17]
¹³C-NMR Predicted: Additional signal for C6-CH₃ carbon. Signals for aromatic carbons would be shifted due to the additional substituent.Reported (CDCl₃): Signals corresponding to 8 unique carbons, including the aldehyde, hydroxyl-bearing carbon, methyl carbon, and aromatic carbons.[18]
Mass Spec (EI) Reported: Molecular Ion (M⁺) at m/z 150.[19]Reported: Molecular Ion (M⁺) at m/z 136.[20]

The key diagnostic in the ¹H-NMR spectrum is the pattern of the aromatic protons. For 2-hydroxy-3-methylbenzaldehyde, a multiplet and a triplet are observed. For the 2,6-dimethylated analog, one would expect two aromatic protons appearing as singlets or narrowly split doublets, a simpler pattern due to the higher symmetry.

Comparative Reactivity: The Interplay of Sterics and Electronics

The additional methyl group at C-6 in this compound is the central determinant of its differential reactivity compared to 2-hydroxy-3-methylbenzaldehyde.

Electronic Effects
  • Ring Activation: Both the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating.[21] They activate the benzene ring towards electrophilic substitution by increasing electron density, particularly at the ortho and para positions.

  • Comparative Activation: this compound possesses two electron-donating methyl groups in addition to the powerful hydroxyl activator. This makes its aromatic ring significantly more electron-rich than that of 2-hydroxy-3-methylbenzaldehyde.

  • Aldehyde Reactivity: Conversely, electron-donating groups slightly decrease the electrophilicity of the aldehyde's carbonyl carbon by pushing electron density into the ring. This can retard the rate of nucleophilic addition reactions compared to unsubstituted benzaldehyde.[21][22] Therefore, the dimethylated compound is expected to be slightly less reactive towards nucleophiles at the aldehyde carbon than the monomethylated version.

Steric Effects
  • Hindrance at the Aldehyde: The C-6 methyl group in this compound is ortho to the aldehyde group. This proximity creates significant steric hindrance, impeding the approach of bulky nucleophiles to the carbonyl carbon.

  • Hindrance at the Hydroxyl Group: The C-6 methyl group also provides steric shielding for the adjacent hydroxyl group, potentially slowing down reactions that involve this site, such as O-alkylation or acylation.

  • Hindrance for Electrophilic Substitution: While the ring of this compound is electronically activated, the only available position for further electrophilic substitution (C-5) is flanked by two methyl groups, presenting a sterically crowded environment.

  • 2-hydroxy-3-methylbenzaldehyde: Moderately activated ring, accessible aldehyde and hydroxyl groups. It is a versatile intermediate for further functionalization.

  • This compound: Highly electron-rich ring, but its reactive sites (aldehyde, hydroxyl, and the remaining aromatic position) are all sterically encumbered. This makes it more selective, favoring reactions with smaller reagents, but potentially unreactive towards bulkier ones.

Biological Activity and Applications

Substituted benzaldehydes are crucial precursors for compounds with a wide array of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][23][24] The primary application of these molecules is as building blocks in drug discovery and fine chemical synthesis.

They readily undergo condensation with primary amines to form Schiff bases, a class of compounds extensively studied for their therapeutic potential.[1][2] The specific substitution pattern on the aldehyde dictates the electronic and conformational properties of the resulting imine, directly impacting its biological function.

Schiff_Base_Formation cluster_workflow Drug Discovery Workflow Aldehyde Substituted 2-Hydroxybenzaldehyde Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base Condensation Amine Primary Amine (R-NH₂) Amine->Schiff_Base Screening Biological Activity Screening Schiff_Base->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Role of substituted benzaldehydes in synthesizing Schiff bases for drug discovery.

The steric hindrance in this compound could be strategically employed to create conformationally restricted Schiff bases or other derivatives, which may lead to higher receptor selectivity and improved pharmacological profiles.

Experimental Protocols

To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for synthesis and a comparative reaction.

Protocol: Synthesis via Reimer-Tiemann Reaction (General)

This protocol is adapted for the formylation of a substituted phenol and should be optimized for each specific substrate.

  • Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the starting phenol (e.g., o-cresol, 1.0 equiv) in an aqueous solution of sodium hydroxide (4.0 equiv).

  • Heating: Heat the solution to 60-70 °C with vigorous stirring.

  • Chloroform Addition: Add chloroform (2.0 equiv) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature. The mixture will typically become thick.

  • Reaction: After the addition is complete, continue to stir the mixture at 70 °C for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Acidify the aqueous solution carefully with dilute HCl to pH 4-5.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired hydroxybenzaldehyde.

Protocol: Comparative Schiff Base Formation

This experiment allows for a direct comparison of the reactivity of the two aldehydes.

  • Preparation: Prepare two separate 0.1 M solutions of this compound and 2-hydroxy-3-methylbenzaldehyde in ethanol in separate flasks. Prepare a 0.1 M solution of a primary amine (e.g., aniline) in ethanol.

  • Reaction Initiation: In two separate vials at room temperature, mix 1 mL of each aldehyde solution with 1 mL of the aniline solution. Add a catalytic amount (1-2 drops) of glacial acetic acid to each.

  • Monitoring: Monitor the progress of the reaction over time using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture at regular intervals (e.g., 15 min, 30 min, 60 min).

  • Analysis: The rate of formation of the yellow-colored Schiff base product can be visually assessed on the TLC plate. The reaction involving 2-hydroxy-3-methylbenzaldehyde is expected to proceed faster (i.e., show a more intense product spot and faster consumption of the aldehyde) than the reaction with the sterically hindered this compound.

Conclusion

While this compound and 2-hydroxy-3-methylbenzaldehyde are structurally similar, the presence of an additional methyl group at the C-6 position is a critical differentiator.

  • 2-hydroxy-3-methylbenzaldehyde is a workhorse intermediate, offering a balance of ring activation and steric accessibility for a broad range of synthetic transformations.

  • This compound presents a more specialized profile. Its high electron density is offset by significant steric hindrance around all key functional groups. This characteristic can be a liability, leading to lower reactivity, or an asset, enabling the synthesis of unique, conformationally constrained molecules that are inaccessible with less hindered precursors.

The choice between these two reagents is not one of simple substitution but a strategic decision based on the specific electronic and steric requirements of the target molecule. Understanding these fundamental differences is paramount for the rational design of experiments and the successful development of novel chemical entities.

References

  • Duff, J. C.; Bills, E. J. (1932). Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids. J. Chem. Soc., 1987. [URL: https://pubs.rsc.org/en/content/articlelanding/1932/jr/jr9320001987]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [URL: https://byjus.com/chemistry/reimer-tiemann-reaction-mechanism/]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [URL: https://www.nroer.in/g/p/953/2099]
  • Royal Society of Chemistry. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01018k]
  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. [URL: https://www.geeksforgeeks.org/reimer-tiemann-reaction-mechanism/]
  • Khan Academy. Reimer Tiemann Reaction. [URL: https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:organic-chemistry/x2eef969c74e0d802:alcohols-ethers-epoxides-and-thiols/v/reimer-tiemann-reaction]
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-substituted-benzaldehydes/]
  • Wikipedia. Duff reaction. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
  • YouTube. (2023). Mechanism of Reimer Tiemann Reaction. [URL: https://www.youtube.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-2-benzoylbenzaldehyde-and-other-substituted-benzaldehydes/]
  • YouTube. (2024). Duff Reaction Mechanism | Organic Chemistry. [URL: https://www.youtube.
  • ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [URL: https://www.researchgate.net/figure/H-NMR-spectra-of-2-hydroxy-3-methylbenzaldehyde-The-2-hydroxy-3-methylbenzaldehyde_fig3_335688582]
  • The Journal of Organic Chemistry. New Opportunities with the Duff Reaction. [URL: https://pubs.acs.org/doi/10.1021/jo00085a024]
  • ChemBK. 2-hydroxy-3-methylbenzaldehyde - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/2-hydroxy-3-methylbenzaldehyde]
  • SpectraBase. 2-Hydroxy-3-methylbenzaldehyde. [URL: https://spectrabase.com/compound/5oKMmZtw72M]
  • Sigma-Aldrich. 2-Hydroxy-3-methylbenzaldehyde 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/444553]
  • Biosynth. 2-Hydroxy-3-methylbenzaldehyde. [URL: https://www.biosynth.com/p/FH04952/2-hydroxy-3-methylbenzaldehyde]
  • ResearchGate. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [URL: https://www.researchgate.
  • ChemicalBook. 2-HYDROXY-3-METHYLBENZALDEHYDE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273519.htm]
  • NIST WebBook. 2-Hydroxy-3-methylbenzaldehyde. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C824420&Type=Mass]
  • MedChemExpress. 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde). [URL: https://www.medchemexpress.com/2-hydroxy-3-methylbenzaldehyde.html]
  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. [URL: https://www.quora.com/How-do-you-compare-the-reactivity-towards-electrophilic-substitution-benzene-benzaldehyde-and-anisole]
  • SpectraBase. 2-Hydroxy-3-methylbenzaldehyde - 13C NMR. [URL: https://spectrabase.com/spectrum/49pg5HArL3K]
  • SpectraBase. 2-Hydroxy-3,6-dimethyl-benzaldehyde - MS (GC). [URL: https://spectrabase.com/spectrum/FPV6Ji6gV9h]
  • ChemicalBook. 2-HYDROXY-3-METHYLBENZALDEHYDE CAS#: 824-42-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8273519_EN.htm]
  • Stenutz. 2-hydroxy-3-methylbenzaldehyde. [URL: https://www.stenutz.eu/chem/solv631b.php?name=2-hydroxy-3-methylbenzaldehyde]
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. [URL: https://www.benchchem.com/blog/synthesis-of-2-hydroxy-5-methyl-3-nitrobenzaldehyde-an-essential-building-block-for-novel-therapeutics/]
  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? [URL: https://www.quora.com/What-do-you-expect-benzaldehyde-to-be-more-reactive-or-less-reactive-in-nucleophilic-addition-reaction-than-propanal]
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [URL: https://dergipark.org.tr/en/pub/josp/issue/49293/631241]
  • PubMed Central. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9631776/]
  • Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/2-hydroxy-3-6-dimethylbenzaldehyde-1666-04-2]
  • PubChem. 2-Hydroxy-3,5-dimethylbenzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4770245]
  • Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02264a/unauth#!divAbstract]
  • NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Type=IR-SPEC&Index=1]
  • NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy- Mass Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538&Type=Mass]
  • ChemicalBook. 2-hydroxy-3,5-dimethylbenzaldehyde. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5482319.htm]
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. [URL: https://www.benchchem.
  • Wikipedia. 3-Hydroxybenzaldehyde. [URL: https://en.wikipedia.org/wiki/3-Hydroxybenzaldehyde]
  • PMC - NIH. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469343/]

Sources

Comparison of synthesis methods for substituted hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Comparative Guide to the Synthesis of Substituted Hydroxybenzaldehydes

Introduction

Substituted hydroxybenzaldehydes are foundational pillars in the edifice of modern organic synthesis. These bifunctional molecules, possessing both a reactive aldehyde and a phenolic hydroxyl group, serve as indispensable intermediates in the production of pharmaceuticals, agrochemicals, polymers, and fragrances.[1][2] For instance, 4-hydroxybenzaldehyde is a key precursor in the synthesis of vanillin, various drugs, and polymer materials, while salicylaldehyde (2-hydroxybenzaldehyde) is crucial for creating perfumes, chelating agents, and pesticides.[3][4]

The strategic placement of the formyl (-CHO) group relative to the hydroxyl (-OH) group and other ring substituents dictates the final product's properties and applications. Consequently, the choice of synthetic methodology is a critical decision for any researcher, balancing factors of yield, regioselectivity, scalability, and environmental impact. This guide provides an in-depth comparison of the primary synthetic routes to substituted hydroxybenzaldehydes, offering the technical insights and experimental data necessary for professionals in research and drug development to make informed decisions. We will dissect the mechanisms, weigh the practical advantages and limitations of each method, and provide validated protocols to bridge theory with practice.

Core Synthesis Strategies: A Comparative Overview

The synthesis of hydroxybenzaldehydes can be broadly categorized into two main strategies: the direct formylation of phenols and the oxidation of corresponding substituted cresols or benzyl alcohols. Each strategy encompasses several distinct, named reactions with unique characteristics.

Strategy 1: Direct Formylation of Phenols

Formylation reactions introduce an aldehyde group directly onto the phenolic ring. These methods are classic electrophilic aromatic substitution reactions where the phenoxide ion's strong activating, ortho-, para-directing nature is leveraged.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, primarily used for the ortho-formylation of phenols to yield salicylaldehydes.[1][5][6][7]

Mechanistic Insight & Causality

The reaction proceeds by treating a phenol with chloroform (CHCl₃) in a strongly basic aqueous solution.[7] The key to this transformation is the in situ generation of a highly reactive, electron-deficient electrophile: dichlorocarbene (:CCl₂).[5][6][7]

  • Carbene Generation: The strong base deprotonates chloroform to form the trichloromethyl anion (⁻CCl₃).

  • Alpha-Elimination: This anion rapidly eliminates a chloride ion to yield dichlorocarbene.

  • Electrophilic Attack: The highly nucleophilic phenoxide ion attacks the dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making it a potent nucleophile.[6] This attack predominantly occurs at the ortho position, a preference often attributed to stabilization of the transition state by the adjacent hydroxyl group.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product after acidic workup.[6][7]

Diagram: Reimer-Tiemann Reaction Mechanism

G cluster_carbene Step 1: Dichlorocarbene Generation cluster_attack Step 2: Electrophilic Attack & Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- + OH⁻ - H₂O :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ (α-elimination) Phenoxide Phenoxide Ion Intermediate1 Dichloromethyl Intermediate Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Iminium-like Intermediate Intermediate1->Intermediate2 + 2OH⁻ - 2Cl⁻ Product ortho-Hydroxybenzaldehyde Intermediate2->Product Hydrolysis (Acid Workup)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Advantages and Limitations:

  • Advantage: It is a direct, one-pot method for achieving ortho-formylation.[5]

  • Limitation: Yields are often moderate (typically below 50-60%), and the reaction is not always highly regioselective, producing the para-isomer as a significant byproduct.[8][9]

  • Limitation: The reaction can generate significant amounts of tarry byproducts, complicating purification.[9]

  • Causality: The harsh basic conditions and highly reactive carbene intermediate can lead to side reactions. The biphasic nature of the reaction (aqueous base, organic chloroform) can also present mass transfer challenges, though techniques like phase-transfer catalysis can mitigate this.[7]

Experimental Protocol: Synthesis of Salicylaldehyde

  • A solution of phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in an ethanol/water mixture (2:1) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[10]

  • The mixture is heated to 70°C with vigorous stirring.

  • Chloroform (2.0 equiv) is added dropwise over 1 hour, maintaining the temperature.[10]

  • The resulting mixture is stirred for an additional 3 hours at 70°C.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of 4-5 with HCl.

  • The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography or distillation to yield salicylaldehyde.

The Vilsmeier-Haack Reaction

This reaction is a powerful method for formylating electron-rich aromatic compounds, including phenols and their ethers, typically yielding the para-substituted product.[11]

Mechanistic Insight & Causality

The reaction employs a "Vilsmeier reagent," a substituted chloroiminium ion, which is a milder electrophile than dichlorocarbene.[11] It is prepared in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11][12]

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11]

  • Electrophilic Attack: The electron-rich phenol attacks the carbon of the iminium ion. This substitution occurs preferentially at the para position, which is sterically less hindered than the ortho positions.[11]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the hydroxybenzaldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

G cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_attack Step 2: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol Phenol Iminium_Salt Iminium Salt Intermediate Phenol->Iminium_Salt + Vilsmeier Reagent Product para-Hydroxybenzaldehyde Iminium_Salt->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Advantages and Limitations:

  • Advantage: Generally provides better regioselectivity for the para-isomer compared to the Reimer-Tiemann reaction.

  • Advantage: Conditions are often milder, and the reaction can be applied to a wide range of electron-rich aromatic and heteroaromatic substrates.[12]

  • Limitation: The reaction can be sluggish with less activated phenols.[13]

  • Causality: The Vilsmeier reagent is a relatively weak electrophile and requires a sufficiently nucleophilic aromatic ring to react efficiently.[11]

Experimental Protocol: Synthesis of 4-Hydroxybenzaldehyde

  • To a solution of phenol (1.0 equiv) in DMF (10 mL per mmol of phenol) at 0°C, the Vilsmeier reagent (1.5 equiv) is added portion-wise.[11]

  • The reaction mixture is stirred and allowed to warm to room temperature over 6.5 hours.[11]

  • The mixture is cooled back to 0°C, and an aqueous solution of sodium acetate (5.6 equiv) is added.[11]

  • The mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford 4-hydroxybenzaldehyde.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of highly activated aromatic compounds like phenols, using hexamethylenetetramine (hexamine) as the formylating agent.[14][15]

Mechanistic Insight & Causality

The reaction is typically carried out in an acidic medium such as glyceroboric acid or trifluoroacetic acid.[14][16]

  • Electrophile Generation: Protonated hexamine acts as a source for an iminium ion electrophile (CH₂⁺=NR₂).[15]

  • Electrophilic Attack: The phenol attacks the iminium ion, leading to a benzylamine intermediate.

  • Intramolecular Redox: A key intramolecular redox reaction occurs, where the benzylic carbon is oxidized to the aldehyde oxidation state.

  • Hydrolysis: The final aldehyde is released upon acidic hydrolysis of the resulting imine during workup.[14][15]

Diagram: Duff Reaction Mechanism

G Phenol Phenol Benzylamine_Int Benzylamine Intermediate Phenol->Benzylamine_Int + Iminium Ion Hexamine Hexamine + Acid Iminium_Ion Iminium Ion Electrophile Hexamine->Iminium_Ion Imine_Int Imine Intermediate Benzylamine_Int->Imine_Int Intramolecular Redox Product ortho-Hydroxybenzaldehyde Imine_Int->Product + H₃O⁺ (Hydrolysis)

Caption: Key steps in the Duff Reaction mechanism.

Advantages and Limitations:

  • Advantage: Provides exclusive ortho-formylation for many phenols.[17]

  • Limitation: The method is generally inefficient and often results in low yields.[14][18] This is a significant drawback for large-scale synthesis.

  • Causality: The reaction requires strongly electron-donating substituents on the aromatic ring.[14] The complexity of the hexamine decomposition and subsequent multi-step reaction pathway contributes to the formation of byproducts and lower yields.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde

  • A mixture of 2,6-di-tert-butylphenol, hexamine, and an acidic medium (e.g., glyceroboric acid or acetic acid) is heated.[14][18]

  • Maintaining adequate temperature control is crucial for the reaction to proceed without excessive side product formation.[18]

  • After several hours, the reaction mixture is cooled and subjected to acidic hydrolysis (e.g., with dilute sulfuric acid).

  • The product is typically isolated by steam distillation or solvent extraction.[19]

  • Further purification is often required to remove unreacted starting material and polymeric byproducts.[18]

Strategy 2: Oxidation of Cresol or Benzyl Alcohol Derivatives

This approach involves starting with a pre-functionalized precursor, such as a cresol (hydroxytoluene) or a hydroxybenzyl alcohol, and oxidizing the benzylic position. This strategy can offer excellent selectivity and is often favored in industrial settings.

Mechanistic Insight & Causality

The selective oxidation of a benzylic methyl or alcohol group to an aldehyde in the presence of a sensitive phenolic hydroxyl group requires carefully chosen catalysts and conditions. Over-oxidation to the carboxylic acid is a primary challenge to overcome.

Catalytic systems often involve transition metals like cobalt, manganese, or copper, which can facilitate the reaction with molecular oxygen or air as the ultimate oxidant, making it a "green" alternative.[8][20]

Diagram: General Oxidation Workflow

G Start p-Cresol or p-Hydroxybenzyl Alcohol Reactor Reactor: + Catalyst (e.g., Co₃O₄) + Base (e.g., NaOH) + Solvent (e.g., H₂O) Start->Reactor Oxidation Oxidation: + Oxidant (Air/O₂) + Heat & Pressure Reactor->Oxidation Workup Acidic Workup Oxidation->Workup Isolation Extraction & Purification Workup->Isolation Product p-Hydroxybenzaldehyde Isolation->Product

Caption: General workflow for catalytic oxidation.

Advantages and Limitations:

  • Advantage: Can achieve very high conversion and selectivity (often >95%) under optimized conditions.[8][20]

  • Advantage: Utilizes inexpensive starting materials (e.g., p-cresol) and environmentally benign oxidants like air.[21]

  • Advantage: Highly scalable and relevant for industrial production.[22]

  • Limitation: Requires careful optimization of reaction parameters (temperature, pressure, catalyst loading, base concentration) to prevent over-oxidation to the corresponding hydroxybenzoic acid.[8]

  • Causality: The base is essential for activating the benzylic position for oxidation. The catalyst facilitates the electron transfer process with oxygen. Temperature control is critical; too low, and intermediate products may form, too high, and over-oxidation becomes significant.

Experimental Protocol: Catalytic Air Oxidation of p-Cresol

  • A high-pressure reactor is charged with p-cresol (1.0 equiv), sodium hydroxide (4.0 equiv), a catalyst such as Co₃O₄ (e.g., 1.5 kg/m ³), and a solvent like water.[8]

  • The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 373 K) with stirring.[8]

  • The reactor is pressurized with air or pure oxygen to a specific pressure.

  • The reaction is allowed to proceed for a set time (e.g., 3 hours), with the pressure maintained by a continuous supply of the oxidant.[8]

  • After completion, the reactor is cooled, and the catalyst is removed by filtration.

  • The filtrate is acidified, and the product is extracted with a suitable organic solvent.

  • The solvent is evaporated, and the product is purified by recrystallization or distillation to yield high-purity p-hydroxybenzaldehyde.

Comparative Performance Data

The choice of method depends heavily on the desired outcome, particularly regioselectivity and scale. The following table summarizes the key performance characteristics of each method.

FeatureReimer-Tiemann ReactionVilsmeier-Haack ReactionDuff ReactionCatalytic Oxidation
Primary Product ortho-Hydroxybenzaldehydepara-Hydroxybenzaldehydeortho-Hydroxybenzaldehydepara or ortho (depends on starting material)
Regioselectivity Moderate (ortho-major)[8]Good to Excellent (para-major)[11]Excellent (ortho-exclusive)[17]Excellent (determined by starting material)
Typical Yields Moderate (30-60%)[9][17]Good (60-80%)[11][23]Low to Moderate (15-30%)[14][18][19]Excellent (>90%)[8]
Key Reagents Phenol, Chloroform, Strong BasePhenol, DMF, POCl₃Phenol, Hexamine, AcidCresol/Benzyl Alcohol, Catalyst, Base, O₂/Air
Reaction Conditions Elevated Temp. (70°C), Atmospheric Pressure[10]0°C to RT, Atmospheric Pressure[11]High Temp. (150-160°C)[19]Elevated Temp. & Pressure[8]
Scalability Moderate; byproduct management is an issue.GoodPoor; low yields are prohibitive.Excellent; method of choice for industry.
Green Chemistry Aspect Poor; uses toxic chloroform, generates waste.Moderate; uses chlorinated reagents.ModerateGood to Excellent; uses air as oxidant.

Conclusion and Recommendations

For the laboratory-scale synthesis of ortho-hydroxybenzaldehydes where moderate yields are acceptable, the Reimer-Tiemann reaction remains a viable, classic choice. If higher ortho-selectivity is paramount and yield is less of a concern, the Duff reaction can be considered, though its inefficiency is a major drawback.

For the synthesis of para-hydroxybenzaldehydes , the Vilsmeier-Haack reaction offers a good balance of yield and regioselectivity on a lab scale. However, for both high yield and high purity, especially on a larger or industrial scale, catalytic oxidation of the corresponding p-cresol is unequivocally the superior method.[8] Its high efficiency, use of inexpensive materials, and favorable environmental profile make it the state-of-the-art approach for producing compounds like p-hydroxybenzaldehyde.

Ultimately, the optimal synthesis path is dictated by the specific target molecule, required purity, available equipment, and economic and environmental considerations. This guide provides the foundational data and causal understanding for researchers to navigate these choices effectively.

References

  • Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). JOCPR.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • Rode, C. V., Sonar, M. V., Nadgeri, J. M., & Chaudhari, R. V. (n.d.). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. ACS Publications.
  • Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Reimer Tiemann Reaction Mechanism. (2025, July 23). GeeksforGeeks.
  • Name reactions mechanism-Reimer tiemann reaction and Clemmensen reduction reaction. (n.d.). Slideshare.
  • Rode, C. V., Sonar, M. V., Nadgeri, J. M., & Chaudhari, R. V. (n.d.). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. ACS Publications.
  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88, 4765-4769.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC - NIH.
  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. (n.d.).
  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2014, May). ResearchGate.
  • Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (n.d.). Benchchem.
  • Duff reaction. (n.d.). Wikipedia.
  • Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). (n.d.). ResearchGate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods. (n.d.). Benchchem.
  • 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. (2023, June 8). ChemicalBook.
  • CN101417929A - Synthetic method of hydroxybenzaldehyde. (n.d.). Google Patents.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023, March 29). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks.
  • Duff reaction. (n.d.). chemeurope.com.
  • Oxidation of substituted benzyl alcohols to.... (n.d.). Biotechnology Letters - Ovid.
  • Synthesis of 4-hydroxybenzaldehyde from phenol?. (2008, June 21). Sciencemadness Discussion Board.
  • Process for preparation of hydroxybenzaldehydes. (n.d.). European Patent Office - EP 0068725 A1.
  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.).
  • Synthetic method for p-hydroxybenzaldehyde. (n.d.). Eureka | Patsnap.
  • US3833660A - Process for making aromatic aldehydes. (n.d.). Google Patents.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry.
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). European Patent Office - Googleapis.com.
  • Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. (2025, August 7). ResearchGate.
  • Reimann Tiemann reaction | formylation of phenol. (2023, March 29). YouTube.
  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (2005, December). ResearchGate.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate.
  • Hydroxybenzaldehyde process. (n.d.). US3365500A - Google Patents.
  • SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. (2025, August 6). ResearchGate.
  • Organic Synthesis with 3-Hydroxybenzaldehyde: A Chemist's Guide. (n.d.).
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009, June 21). Semantic Scholar.
  • How to Improve the Synthesis of 3-Hydroxybenzaldehyde?. (n.d.). FAQ - Guidechem.
  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (2024, July 12). China Chemical Manufacturer.
  • CN102115435A - Synthesis method of parahydroxybenzaldehyde. (n.d.). Google Patents.

Sources

Biological activity of 2-Hydroxy-3,6-dimethylbenzaldehyde compared to other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Hydroxy-3,6-dimethylbenzaldehyde and Other Benzaldehydes

Introduction: The Versatile Benzaldehyde Scaffold in Drug Discovery

Benzaldehydes, a class of aromatic aldehydes, represent a cornerstone in the field of medicinal chemistry and natural product synthesis. Their deceptively simple structure—a benzene ring bearing a formyl group—belies a remarkable chemical versatility and a broad spectrum of biological activities.[1] These compounds and their derivatives are known to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them privileged scaffolds in the quest for novel therapeutic agents.[1][2][3] The biological efficacy of a benzaldehyde derivative is intricately linked to the nature and position of substituents on the aromatic ring. Hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups, among others, can profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets.

This guide provides a comparative analysis of the biological activity of This compound , a specific substituted benzaldehyde. Due to the limited direct experimental data on this particular molecule in publicly available literature, we will infer its potential activities based on well-established structure-activity relationships (SAR) within the benzaldehyde family. We will compare its predicted profile with that of other key benzaldehydes for which extensive experimental data exist, including salicylaldehyde (2-hydroxybenzaldehyde), p-hydroxybenzaldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde), and various dihydroxybenzaldehydes. This analysis aims to provide researchers, scientists, and drug development professionals with a rational framework for evaluating and predicting the therapeutic potential of substituted benzaldehydes.

Comparative Analysis of Key Biological Activities

The presence of a hydroxyl group ortho to the aldehyde function, combined with two electron-donating methyl groups, suggests that this compound is poised for significant biological activity. The following sections dissect these potential activities in comparison to its structural analogs.

Antimicrobial Activity

The antimicrobial action of phenolic aldehydes is often attributed to their ability to interact with and disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death.[4] They can also cause the coagulation of cytoplasmic constituents, further inhibiting cell growth.[4]

Structure-Activity Relationship Insights:

  • The Hydroxyl Group: The phenolic hydroxyl group is a critical determinant of antimicrobial potency. Its position influences the mechanism and efficacy. Ortho-hydroxybenzaldehydes, like salicylaldehyde, can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This interaction can affect the molecule's acidity, reactivity, and ability to permeate cell membranes.[5]

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups often correlates with enhanced antimicrobial activity. For example, dihydroxybenzaldehydes such as 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (gentisaldehyde) have demonstrated significant activity against a range of Staphylococcus aureus strains isolated from cases of bovine mastitis.[6][7]

  • Alkyl Groups: The methyl groups on this compound are expected to increase its lipophilicity. This could enhance its ability to penetrate the lipid-rich membranes of bacteria, potentially leading to greater antimicrobial efficacy compared to its non-methylated counterpart, salicylaldehyde.

Comparative Data:

CompoundMicroorganismMIC Value (µg/mL)Reference
2,3-Dihydroxybenzaldehyde Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000 (500 mg/L)[6][7]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000 (500 mg/L)[6][7]
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureus1024[8]
Benzaldehyde Staphylococcus aureus≥ 1024[9]
This compound Various PathogensData not available; predicted to be potent due to hydroxyl and lipophilic methyl groups.

Based on these relationships, this compound is hypothesized to possess strong antimicrobial properties, warranting direct experimental evaluation.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant capabilities, primarily acting as free radical scavengers. They can donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, which is implicated in numerous chronic diseases.[10][11]

Structure-Activity Relationship Insights:

  • Hydroxyl Group Position: The arrangement of hydroxyl groups on the benzene ring is crucial. Compounds with ortho- or para-dihydroxy substitutions (catechol and hydroquinone structures, respectively) are typically potent antioxidants because they can form stable semiquinone radicals.

  • Electron-Donating Groups: Substituents that donate electrons to the benzene ring, such as methyl (-CH₃) and methoxy (-OCH₃) groups, can stabilize the phenoxyl radical formed after hydrogen donation. This stabilization enhances the antioxidant capacity. The two methyl groups in this compound are therefore expected to significantly boost its antioxidant potential.

  • Comparative Performance: Studies have shown that protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and syringaldehyde exhibit high antioxidant activity.[12] In contrast, simple monohydroxybenzaldehydes like salicylaldehyde and p-hydroxybenzaldehyde showed negligible activity in some assays.[12] However, other reports highlight the potent free radical inhibiting effects of 3- and 4-hydroxybenzaldehyde.[11]

Comparative Data:

CompoundAssayIC₅₀ ValueReference
2-Hydroxy-4-methoxybenzaldehyde DPPH Radical Scavenging9.04 mg/mL[13]
Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) Various assaysHigh Activity[12]
Syringaldehyde Various assaysHigh Activity[12]
This compound DPPH / ABTS assaysData not available; predicted to have strong activity due to the combined effect of the hydroxyl and electron-donating methyl groups.

The structural features of this compound strongly suggest it could be a powerful antioxidant, likely superior to simpler monohydroxy analogs.

Cytotoxicity and Anticancer Potential

The therapeutic window of any potential drug is defined by its efficacy against a target and its toxicity towards healthy cells. Several benzaldehyde derivatives have been investigated for their anticancer properties.[11] For instance, p-hydroxybenzaldehyde has been shown to inhibit the proliferation of tumor cells.[14]

Structure-Activity Relationship Insights:

  • Electronic Effects: For a series of salicylaldehyde benzoylhydrazone analogs, cytotoxicity was found to increase when electron-donating substituents were present on the salicylaldehyde ring.[15] This finding directly supports the hypothesis that the two methyl groups in this compound could enhance its cytotoxic potential against cancer cells.

  • Selective Toxicity: An important consideration is the toxicity towards non-cancerous cells. Encouragingly, compounds like gentisaldehyde and 2,3-dihydroxybenzaldehyde have demonstrated low toxicity in bovine mammary epithelial cells at concentrations where they exhibit antimicrobial activity.[6][7] This suggests that potent biological activity does not necessarily equate to high general cytotoxicity.

The evaluation of this compound against various cancer cell lines and normal cell lines is a critical next step to ascertain its therapeutic potential in oncology.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Overview cluster_scaffold Benzaldehyde Scaffold cluster_substituents Substituents cluster_activities Biological Activities Scaffold Benzaldehyde Core OH Hydroxyl (-OH) - Number - Position (o, m, p) Scaffold->OH Addition of Me Methyl (-CH₃) - Increases Lipophilicity - Electron Donating Scaffold->Me Addition of OMe Methoxy (-OCH₃) - Electron Donating Scaffold->OMe Addition of Antimicrobial Antimicrobial (Membrane Disruption) OH->Antimicrobial Crucial for Antioxidant Antioxidant (Radical Scavenging) OH->Antioxidant Key determinant Me->Antimicrobial Enhances Me->Antioxidant Enhances Cytotoxic Cytotoxicity (Anticancer) Me->Cytotoxic Potentially Enhances OMe->Antioxidant Enhances MIC_Workflow A 1. Prepare serial dilutions of test compound in a 96-well plate. B 2. Prepare microbial inoculum (e.g., 5 x 10⁵ CFU/mL). A->B C 3. Add inoculum to each well (except negative control). B->C D 4. Add controls: - Positive: Inoculum + Broth - Negative: Broth only C->D E 5. Incubate plate (e.g., 37°C for 24h). D->E F 6. Visually inspect for turbidity or measure absorbance (OD₆₀₀). E->F G 7. Determine MIC: Lowest concentration with no visible growth. F->G

Caption: Experimental workflow for MIC determination via broth microdilution.

Experimental Protocols

For researchers aiming to validate the predicted activities of this compound, the following standardized protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8] Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Microbial strains (e.g., S. aureus, E. coli).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution across the wells of a 96-well plate using the broth medium, typically starting from a concentration of 1024 µg/mL down to 1 µg/mL.

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well. Add this inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to confirm medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

  • Test compound and a standard antioxidant (e.g., Ascorbic acid or BHT).

  • DPPH solution (typically 0.1 mM in methanol).

  • Methanol.

  • Spectrophotometer.

  • 96-well microtiter plates.

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and the standard antioxidant in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Initiation: Add an equal volume (e.g., 100 µL) of the test compound dilutions to the corresponding wells. For the control, add methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow, resulting in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the compound concentration.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activities of this compound is not yet widely published, a systematic analysis based on established structure-activity relationships provides a strong rationale for its investigation as a promising bioactive agent. Its structure, which combines a reactive phenolic hydroxyl group with lipophilic, electron-donating methyl groups, suggests a high potential for potent antimicrobial and antioxidant activities.

The comparative framework presented in this guide places this compound in context with well-studied analogs, predicting that its efficacy could surpass that of simpler compounds like salicylaldehyde and rival that of more complex derivatives. The immediate path forward requires empirical validation. The synthesis of this compound followed by rigorous screening using the standardized protocols outlined herein is essential.

Future research should focus on:

  • Quantitative Screening: Determining the MIC values against a broad panel of pathogenic bacteria and fungi and quantifying its antioxidant capacity through multiple assays (e.g., DPPH, ABTS, ORAC).

  • Cytotoxicity Profiling: Evaluating its IC₅₀ values against a panel of human cancer cell lines alongside non-cancerous cell lines to establish a therapeutic index.

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effects at a molecular level.

  • In Vivo Studies: Should in vitro results prove promising, advancing the compound to preclinical animal models to assess its efficacy, pharmacokinetics, and safety.

By systematically exploring the potential of this and other rationally designed benzaldehydes, the scientific community can continue to unlock the vast therapeutic potential held within this versatile chemical scaffold.

References

  • El-Sayed, A. M., & El-Sokkary, M. M. (2012).
  • KBR. (2023, October 7). Explore The Chemistry And Properties Of P-hydroxybenzaldehyde. KBR - Organic Silane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 10).
  • Kallithraka, S., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry.
  • Shaanxi Dideu Medichem Co., Ltd. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer.
  • ChemicalBook. (2025, January 6).
  • Al-Amiery, A. A., et al. (Year not specified). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. PMC - NIH.
  • Mekenyan, O. G., et al. (Year not specified). Structure–Activity Relationships for Aldehyde Categories.
  • Adalat, B., et al. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH.
  • ResearchGate. (Year not specified). Molecular structures of substituted benzaldehydes 1-50 (training set)...
  • Wang, L., et al. (Year not specified). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
  • Srivastava, R., et al. (Year not specified).
  • Al-Shabib, N. A., et al. (Year not specified).
  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • ResearchGate. (Year not specified). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
  • de Oliveira, A. M. F., et al. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH.
  • MDPI. (2024, August 14).
  • Ainscough, E. W., et al. (1999).
  • BenchChem. (Year not specified). Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde in Antimicrobial Agent Development.
  • McClelland, R. A., & Coe, M. (Year not specified). Structure-reactivity effects in the hydration of benzaldehydes.
  • Rodríguez Mellado, J. M., et al. (Year not specified).
  • Su, Y., et al. (Year not specified). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC - NIH.
  • Ünaldı, N., & Demir, D. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
  • PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde.
  • Rathi, M. A., et al. (Year not specified). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Zunft, D., et al. (Year not specified). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers.
  • Abdallah, A. A. A. M., et al. (2022, December 2). (PDF) Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base.
  • Zunft, D., et al. (2018, July 11). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed.
  • PubChem. (n.d.). 2,6-Dimethylbenzaldehyde.

Sources

A Comparative Spectroscopic Guide to Benzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Benzaldehyde and its methyl-substituted isomers—ortho-, meta-, and para-tolualdehyde—present a classic case study in demonstrating the power of spectroscopic techniques to elucidate subtle structural differences. This guide provides an in-depth comparative analysis of these aromatic aldehydes using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the electronic and vibrational environments, we can distinguish between these closely related molecules. This document serves as a practical reference, complete with experimental data and protocols, to aid in the unambiguous identification of these isomers.

Introduction: The Challenge of Isomer Differentiation

Benzaldehyde, the simplest aromatic aldehyde, and its tolualdehyde isomers (o-, m-, and p-tolualdehyde) share the same molecular formula (C₈H₈O for the tolualdehydes) but differ in the substitution pattern on the aromatic ring. This positional isomerism leads to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and pharmaceutical development. This guide will explore how UV-Vis, IR, and NMR spectroscopy can be effectively utilized to differentiate these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the molecular structure and the electronic effects of substituents.

Causality of Spectral Differences

The absorption bands in these aromatic aldehydes are primarily due to π → π* and n → π* transitions. The methyl group (-CH₃) in the tolualdehydes is an electron-donating group, which can influence the energy of these transitions through inductive and hyperconjugative effects. This typically results in a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzaldehyde.[1] The position of the methyl group (ortho, meta, or para) further modulates these electronic effects, leading to unique λmax values for each isomer.

Comparative UV-Vis Data
Compoundλmax (π → π) (nm)λmax (n → π) (nm)
Benzaldehyde~244~280
o-Tolualdehyde~252~295
m-Tolualdehyde~248~288
p-Tolualdehyde~258~298

Note: Exact λmax values can vary slightly depending on the solvent used.[2]

The data clearly shows a bathochromic shift for all tolualdehyde isomers compared to benzaldehyde. The para isomer exhibits the most significant red shift, which can be attributed to the effective extension of the conjugated system by the para-methyl group.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their immediate chemical environment.

Causality of Spectral Differences

The most diagnostic peaks in the IR spectra of these aldehydes are the C=O stretching vibration of the carbonyl group and the C-H stretching vibrations of the aldehyde and aromatic ring.[3] The electronic effect of the methyl group in the tolualdehydes influences the C=O bond polarity and strength, causing slight shifts in its stretching frequency compared to benzaldehyde. Furthermore, the substitution pattern on the aromatic ring affects the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), providing a unique fingerprint for each isomer.

Comparative IR Data

| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | |---|---|---| | Benzaldehyde | ~1703[3] | ~2820, ~2730[3] | ~3030 | | o-Tolualdehyde | ~1695 | ~2825, ~2735 | ~3025 | | m-Tolualdehyde | ~1700 | ~2822, ~2732 | ~3030 | | p-Tolualdehyde | ~1701[4] | ~2820, ~2730[4] | ~3030[4] |

The C=O stretching frequency is slightly lower in the tolualdehydes due to the electron-donating nature of the methyl group. The differences, while small, are measurable and contribute to the overall unique spectral fingerprint of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for detailed structural elucidation, providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Causality of Spectral Differences

In ¹H NMR, the chemical shift of the aldehyde proton is highly characteristic and appears far downfield (~9.8-10.0 ppm) due to the deshielding effect of the carbonyl group.[5] The aromatic protons exhibit complex splitting patterns that are unique to the substitution pattern of each isomer. The electron-donating methyl group influences the electron density at different positions on the aromatic ring, causing shifts in the signals of the aromatic protons.

In ¹³C NMR, the carbonyl carbon is also highly deshielded and appears at a characteristic chemical shift (~190-195 ppm).[6] The substitution pattern of the tolualdehydes breaks the symmetry of the benzene ring in different ways, leading to a distinct number of signals and chemical shifts for the aromatic carbons in each isomer.

Comparative ¹H NMR Data (in CDCl₃)
CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Methyl-H (δ, ppm)
Benzaldehyde~9.99[5]~7.5-7.9 (m)[5]-
o-Tolualdehyde~10.2~7.2-7.8 (m)~2.6
m-Tolualdehyde~9.95[7]~7.4-7.7 (m)[7]~2.40[7]
p-Tolualdehyde~9.95[8]~7.3 (d), ~7.8 (d)[8]~2.43[8]
Comparative ¹³C NMR Data (in CDCl₃)
CompoundC=O (δ, ppm)Aromatic-C (δ, ppm)Methyl-C (δ, ppm)
Benzaldehyde~192.3[6]~129-136[6]-
o-Tolualdehyde~192.8~126-138~19.2
m-Tolualdehyde~192.5~128-138~21.2
p-Tolualdehyde~192.0[9]~129-145[9]~21.9[9]

The distinct chemical shifts and splitting patterns, particularly in the aromatic region of the ¹H NMR and the number of aromatic signals in the ¹³C NMR, provide definitive identification of each isomer.

Experimental Protocols

For reliable and reproducible results, standardized experimental protocols are essential.

Sample Preparation
  • UV-Vis Spectroscopy: Prepare dilute solutions of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette.[4] The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.[4]

  • IR Spectroscopy: For liquid samples like benzaldehyde and its isomers, a drop can be placed directly on the ATR crystal of an FT-IR spectrometer.[4]

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

Instrumentation and Data Acquisition
  • UV-Vis Spectroscopy: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the cuvette filled with the pure solvent, then measure the sample's absorbance over a wavelength range of 200-400 nm.[4]

  • FT-IR Spectroscopy: Use a standard FT-IR spectrometer with an ATR accessory. Record a background spectrum of the clean ATR crystal, followed by the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.[4]

  • NMR Spectroscopy: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[4]

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans. A typical spectral width is 0-12 ppm with a relaxation delay of 1-2 seconds.[4]

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required. A common spectral width is 0-220 ppm with a relaxation delay of 2-5 seconds.[4]

Data Processing

The raw data from each instrument should be processed using the manufacturer's software. This includes baseline correction, phase correction (for NMR), and peak picking to determine λmax, vibrational frequencies, and chemical shifts.

Workflow and Diagrams

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Benzaldehyde Isomer UVVis UV-Vis Spectroscopy Sample->UVVis Analyze IR IR Spectroscopy Sample->IR Analyze NMR NMR Spectroscopy Sample->NMR Analyze UVData λmax Values UVVis->UVData IRData Vibrational Frequencies IR->IRData NMRData Chemical Shifts & Coupling NMR->NMRData Identification Isomer Identification UVData->Identification Compare & Conclude IRData->Identification Compare & Conclude NMRData->Identification Compare & Conclude

Caption: General workflow for the spectroscopic identification of benzaldehyde isomers.

Molecular Structures

Caption: Molecular structures of benzaldehyde and its ortho, meta, and para isomers.

Conclusion

The combination of UV-Vis, IR, and NMR spectroscopy provides a robust and comprehensive approach for the differentiation of benzaldehyde and its ortho-, meta-, and para-tolualdehyde isomers. While UV-Vis and IR offer valuable preliminary data and functional group confirmation, NMR spectroscopy delivers the most definitive structural information. By understanding the principles behind the spectral differences and following standardized protocols, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and quality of their work.

References

  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A - ACS Publications.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate.
  • UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. ResearchGate.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde. Doc Brown's Chemistry.
  • Overtone spectroscopy of benzaldehyde. Indian Journal of Physics.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry.
  • 4-Methylbenzaldehyde. PubChem.
  • p-Tolualdehyde (C8H8O). BMRB.
  • p-Tolualdehyde, O-methyloxime. PubChem.
  • What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... Transtutors.
  • Benzaldehyde, 4-methyl-. NIST WebBook.
  • Benzaldehyde, 4-methyl-. NIST WebBook.
  • 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Human Metabolome Database.
  • Benzaldehyde, 4-methyl-. NIST WebBook.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI.
  • tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation.

Sources

A Comparative Guide to the Structural Validation of 2-Hydroxy-3,6-dimethylbenzaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with common spectroscopic techniques for the structural validation of 2-Hydroxy-3,6-dimethylbenzaldehyde, a key aromatic aldehyde intermediate.

While X-ray crystallography stands as the gold standard for absolute structural elucidation, its application is contingent on the formation of high-quality single crystals. This guide will explore the practicalities of this technique, from synthesis to data interpretation, and objectively compare its outcomes with the valuable, albeit less definitive, insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Subject Molecule: this compound

This compound is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Its structure features a hydroxyl group and two methyl groups on the benzene ring, ortho and meta to the aldehyde functionality, respectively. The precise substitution pattern is critical to its reactivity and the properties of its derivatives.

Part 1: Synthesis and Crystallization: The Gateway to X-ray Analysis

The journey to validating a molecular structure via X-ray crystallography begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of hydroxybenzaldehydes from the corresponding phenols is the Reimer-Tiemann reaction. This ortho-formylation reaction introduces an aldehyde group onto a phenol ring.[1]

Reaction Scheme:

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,5-dimethylphenol (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq.).

  • Reaction Initiation: Heat the mixture to 60-70°C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (1.5 eq.) dropwise through the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. The mixture will typically turn a reddish-brown color.

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.

  • Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique for small organic molecules.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility. A solvent system where the compound is more soluble at higher temperatures is ideal for recrystallization.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent, gently heating to ensure complete dissolution.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.

Part 2: The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a three-dimensional map of the electron density within the crystal, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.

While a crystal structure for this compound is not publicly available as of this writing, we can infer the expected structural parameters by examining a closely related and structurally validated molecule, 2,3-dihydroxybenzaldehyde (CCDC Number: 277215).[2]

Experimental Workflow for X-ray Crystallography:

workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 2-Hydroxy-3,6- dimethylbenzaldehyde Crystallization Single Crystal Growth Synthesis->Crystallization Purification Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Mounting Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Integration Structure_Solution Structure Solution Data_Reduction->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Structural Validation Structure_Refinement->Validation CIF Generation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Expected Crystallographic Data (Comparative):

The following table presents the crystallographic data for 2,3-dihydroxybenzaldehyde as a reference for what would be expected for a crystal of this compound.

Parameter2,3-dihydroxybenzaldehyde[2]Expected for this compound
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon centrosymmetric space group
a (Å) 10.33Dependent on packing
b (Å) 5.72Dependent on packing
c (Å) 10.45Dependent on packing
β (°) 118.5Dependent on crystal system
Volume (ų) 544.1Larger due to methyl groups
Z 4Typically 2, 4, or 8
R-factor 0.045< 0.05 for a well-refined structure

Part 3: The Corroborative Evidence: A Comparison with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods offer valuable and more readily obtainable data that can corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be highly informative.

Expected ¹H NMR Data:

Based on data for similar compounds, the following proton signals are expected:

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.2Singlet
Phenolic (-OH)10.5 - 11.5Singlet
Aromatic (Ar-H)6.8 - 7.5Doublets or Multiplets
Methyl (-CH₃)2.2 - 2.6Singlets

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Aromatic (C-OH)155 - 160
Aromatic (C-H & C-C)115 - 140
Methyl (-CH₃)15 - 25
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (Molecular Weight: 150.18 g/mol ), the following would be expected in an electron ionization (EI) mass spectrum:

m/zInterpretation
150Molecular Ion [M]⁺
149[M-H]⁺ (Loss of aldehydic proton)
121[M-CHO]⁺ (Loss of formyl group)
91Tropylium ion fragment
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group
3200 - 3600 (broad)O-H stretch (phenolic)
2850 - 3000C-H stretch (aromatic and methyl)
~2720 and ~2820C-H stretch (aldehyde)
1650 - 1700C=O stretch (aldehyde, conjugated)
1450 - 1600C=C stretch (aromatic ring)

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question and available resources.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Structural Information Absolute 3D structure, bond lengths, angles, stereochemistryConnectivity, chemical environment, stereochemistryMolecular weight, fragmentation patternFunctional groups
Sample Requirement High-quality single crystal~1-10 mg, soluble< 1 mg~1-5 mg
Throughput LowHighHighHigh
Cost HighModerateModerateLow
Ambiguity Low (unambiguous)Moderate (isomers can be challenging)High (isomers often indistinguishable)High (confirmatory)

Logical Flow for Structural Validation:

validation_flow Start Synthesized Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Start->Spectroscopy Proposed_Structure Proposed Structure Spectroscopy->Proposed_Structure Xray X-ray Crystallography Proposed_Structure->Xray For definitive proof Confirmed_Structure Confirmed 3D Structure Proposed_Structure->Confirmed_Structure Corroboration Xray->Confirmed_Structure

Caption: Logical workflow for comprehensive structural validation.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional representation of the molecule, which is invaluable for understanding its chemical behavior and potential applications. However, the successful application of this technique is entirely dependent on the ability to grow high-quality single crystals.

In the absence of a crystal structure or as a complementary and more accessible approach, a combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for structural elucidation. These techniques, when used in concert, can build a strong, self-consistent case for the proposed structure of this compound, offering a high degree of confidence for researchers in the fields of chemistry and drug development.

References

  • ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
  • HMDB. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540).
  • PubChem. (n.d.). 2,3-Dihydroxybenzaldehyde.
  • NIST. (n.d.). Phenol, 2,5-dimethyl-.
  • NIST. (n.d.). 2,6-Dimethylbenzaldehyde.
  • ResearchGate. (2020). Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.
  • PubChem. (n.d.). 2,6-Dimethylbenzaldehyde.
  • NIST. (n.d.). 2,6-Dimethylbenzaldehyde.

Sources

A Comparative Guide to the Reactivity of Hydroxybenzaldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of the three structural isomers of hydroxybenzaldehyde: ortho-, meta-, and para-hydroxybenzaldehyde. An understanding of the nuanced differences in their reactivity profiles is paramount for chemists engaged in organic synthesis, particularly within the realms of pharmaceutical development and fine chemical manufacturing. The positioning of the hydroxyl group relative to the formyl moiety profoundly influences the electronic and steric characteristics of the molecule, dictating its behavior in a wide array of chemical transformations.

Structural and Physicochemical Properties: The Foundation of Reactivity

The differential placement of the hydroxyl group in ortho-, meta-, and para-hydroxybenzaldehyde isomers results in distinct physicochemical properties that underpin their reactivity. A key differentiator is the ability of ortho-hydroxybenzaldehyde (salicylaldehyde) to form a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This interaction is absent in the meta and para isomers, which are capable of intermolecular hydrogen bonding.

Propertyortho-Hydroxybenzaldehydemeta-Hydroxybenzaldehydepara-Hydroxybenzaldehyde
Systematic Name 2-Hydroxybenzaldehyde3-Hydroxybenzaldehyde4-Hydroxybenzaldehyde
CAS Number 90-02-8100-83-4[1]123-08-0[2]
Molecular Formula C₇H₆O₂C₇H₆O₂C₇H₆O₂
Molar Mass 122.12 g/mol 122.12 g/mol [1]122.12 g/mol [2]
Appearance Colorless oily liquidColorless solidYellow to tan powder[2]
Melting Point -7 °C106 °C[1]116 °C[2]
Boiling Point 197 °C240 °C[1]310-311 °C[2]
pKa ~8.4~8.98[1]~7.61[2]
Hydrogen Bonding IntramolecularIntermolecularIntermolecular[3]

The intramolecular hydrogen bond in the ortho isomer leads to a lower boiling point and reduced water solubility compared to its isomers, as it diminishes the capacity for intermolecular interactions with other molecules, including water.[3]

G Hydrogen Bonding in Hydroxybenzaldehyde Isomers cluster_ortho ortho-Hydroxybenzaldehyde cluster_meta_para meta- & para-Hydroxybenzaldehyde ortho Intramolecular H-Bond ortho_prop Lower Boiling Point Reduced Water Solubility ortho->ortho_prop meta_para Intermolecular H-Bonds meta_para_prop Higher Boiling Points Greater Water Solubility meta_para->meta_para_prop

Caption: Influence of hydrogen bonding on physical properties.

Acidity of the Phenolic Proton

The acidity of the phenolic hydroxyl group is significantly influenced by the electronic effect of the aldehyde group. The aldehyde group is electron-withdrawing, which stabilizes the resulting phenoxide ion upon deprotonation, thereby increasing the acidity relative to phenol (pKa ≈ 10).

The order of acidity among the isomers is:

para > ortho > meta

This trend can be rationalized by considering the interplay of inductive and resonance effects of the aldehyde group. The electron-withdrawing resonance effect is most pronounced at the ortho and para positions, leading to greater stabilization of the phenoxide ion. The slightly lower acidity of the ortho isomer compared to the para isomer can be attributed to the intramolecular hydrogen bond, which makes the phenolic proton slightly less available for abstraction. In the meta isomer, only the inductive effect of the aldehyde group contributes to the stabilization of the phenoxide, resulting in the lowest acidity among the three.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack. The reactivity of the aldehyde towards nucleophiles is governed by the electron density at the carbonyl carbon. Electron-donating groups on the aromatic ring decrease the electrophilicity of the carbonyl carbon and thus decrease the rate of nucleophilic addition, while electron-withdrawing groups have the opposite effect.

The hydroxyl group is a strong electron-donating group through resonance, particularly when situated at the ortho and para positions. Consequently, the expected order of reactivity towards nucleophilic addition is:

meta > ortho ≈ para

In the meta isomer, the electron-donating resonance effect of the hydroxyl group does not extend to the carbonyl carbon, leaving it more electrophilic. In the ortho and para isomers, the resonance donation of electron density from the hydroxyl group to the carbonyl carbon significantly reduces its electrophilicity, thereby decreasing the rate of nucleophilic addition.

The Wittig Reaction: A Comparative Perspective

Based on this, the expected order of reactivity in the Wittig reaction would be:

meta-Hydroxybenzaldehyde > ortho-Hydroxybenzaldehyde ≈ para-Hydroxybenzaldehyde

G Workflow for a Comparative Wittig Reaction start Prepare Phosphonium Ylide reaction React with Ylide under Identical Conditions (Solvent, Temperature, Stoichiometry) start->reaction reactants ortho-, meta-, and para-Hydroxybenzaldehyde (Separate Reactions) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product Yields and Reaction Rates workup->analysis

Sources

Efficacy of 2-Hydroxy-3,6-dimethylbenzaldehyde as an Intermediate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate intermediates is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Benzaldehyde derivatives, in particular, serve as versatile scaffolds for the construction of a wide array of complex molecules. This guide provides an in-depth comparative analysis of 2-Hydroxy-3,6-dimethylbenzaldehyde, evaluating its efficacy as a synthetic intermediate against viable alternatives. Through the presentation of experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.

Introduction to Substituted Hydroxybenzaldehydes in Synthesis

Substituted hydroxybenzaldehydes are a class of aromatic aldehydes that feature both a hydroxyl (-OH) and a formyl (-CHO) group on the benzene ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, modulated by the nature and position of other substituents, imparts a unique reactivity profile to these molecules. They are pivotal starting materials in a variety of condensation reactions, such as the Knoevenagel, Claisen-Schmidt, and Schiff base formations, leading to the synthesis of diverse heterocyclic compounds, many of which form the core of pharmacologically active agents.

This guide focuses on this compound, a less commonly documented intermediate, and compares its synthetic utility with two structurally related alternatives: 2,4-Dihydroxy-3,6-dimethylbenzaldehyde and 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde . The comparison will be centered on their synthesis and subsequent performance in key synthetic transformations.

Synthesis of this compound and its Alternatives

The efficient synthesis of the target intermediate and its alternatives is paramount for their practical application. Ortho-formylation of the corresponding phenol is the most direct route. Several classical and modern methods exist for this transformation, each with its own set of advantages and limitations.

Synthetic Pathways for ortho-Hydroxybenzaldehydes

The primary challenge in synthesizing these molecules lies in the regioselective introduction of the formyl group onto the phenolic ring. Common methods include the Reimer-Tiemann, Duff, Vilsmeier-Haack, and the more recent Casnati-Skattebøl (or MgCl₂-mediated) ortho-formylation reactions.

Caption: Common synthetic routes for the ortho-formylation of phenols.

Preferred Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a highly effective and regioselective method can be extrapolated from the Casnati-Skattebøl ortho-formylation of the readily available precursor, 2,5-dimethylphenol.[1][2] This method is favored due to its high ortho-selectivity and generally good yields for alkyl-substituted phenols.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the ortho-formylation of phenols using paraformaldehyde and magnesium chloride.[1][4]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, combine anhydrous magnesium chloride (1.5 eq) and paraformaldehyde (2.5 eq).

  • Solvent and Base Addition: Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (3.75 eq).

  • Substrate Addition: Add 2,5-dimethylphenol (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of Alternative Intermediates
  • 2,4-Dihydroxy-3,6-dimethylbenzaldehyde: This compound can be synthesized from 2,5-dimethylresorcinol via a Gattermann or Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is often preferred for its milder conditions and higher yields.[5][6]

  • 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: The synthesis of this intermediate starts from thymol (2-isopropyl-5-methylphenol). Similar to the target compound, ortho-formylation is required. The Casnati-Skattebøl method is a plausible high-yielding route.[7]

Comparative Efficacy in Key Condensation Reactions

The utility of a benzaldehyde intermediate is largely determined by its reactivity in forming larger, more complex structures. The Knoevenagel and Schiff base condensations are fundamental C-C and C-N bond-forming reactions, respectively, and serve as excellent benchmarks for comparing the efficacy of our chosen intermediates.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8][9][10] The reactivity of the benzaldehyde is influenced by the electronic nature of its substituents.

General Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow Start Combine Aldehyde and Active Methylene Compound Add_Catalyst Add Basic Catalyst (e.g., Piperidine, Et3N) Start->Add_Catalyst Reaction Stir at appropriate temperature Add_Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Acidify and Extract Monitor->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify Product α,β-Unsaturated Product Purify->Product

Caption: A generalized workflow for the Knoevenagel condensation reaction.

Comparative Performance:

IntermediateKey SubstituentsExpected Reactivity in Knoevenagel Condensation
This compound Two electron-donating methyl groups.Moderate to good reactivity. The methyl groups may slightly slow the reaction compared to unsubstituted salicylaldehyde.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde Two hydroxyl groups (strongly electron-donating) and two methyl groups.Lower reactivity due to the strong electron-donating nature of the two hydroxyl groups, which reduces the electrophilicity of the aldehyde. Harsher reaction conditions may be required.
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde One methyl and one isopropyl group (both electron-donating).Similar reactivity to this compound. The steric bulk of the isopropyl group might slightly hinder the approach of the nucleophile.

Note: The expected reactivities are based on general principles of electronic and steric effects in organic reactions.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a crucial transformation in the synthesis of many pharmaceutical agents.[11][12] The rate of this reaction is also influenced by the electronic properties of the aldehyde.

Comparative Performance:

The electron-donating methyl groups in this compound are expected to have a minor impact on the rate of Schiff base formation. In contrast, the strongly electron-donating hydroxyl groups in 2,4-Dihydroxy-3,6-dimethylbenzaldehyde would likely lead to a slower reaction rate.

IntermediateExpected Reactivity in Schiff Base Formation
This compound Good reactivity, comparable to other substituted salicylaldehydes.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde Slower reactivity due to increased electron density at the carbonyl carbon.
2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Good reactivity, with potential for minor steric hindrance from the isopropyl group depending on the amine used.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of the synthetic protocols described, a self-validating approach should be implemented in the laboratory. This involves:

  • Strict Characterization of Starting Materials: Purity of the starting phenols and reagents should be confirmed by NMR, IR, and melting point analysis.

  • In-process Monitoring: The progress of the formylation and subsequent condensation reactions should be meticulously monitored by TLC or GC-MS to determine the optimal reaction time and identify the formation of any byproducts.

  • Thorough Product Characterization: The final products must be unambiguously identified and their purity assessed using a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical measurements (melting point, elemental analysis).

  • Control Reactions: When comparing the efficacy of the different benzaldehyde intermediates, it is crucial to perform the reactions under identical conditions (stoichiometry, catalyst loading, temperature, and reaction time) to ensure a valid comparison.

Conclusion and Recommendations

This compound presents itself as a viable and effective intermediate in organic synthesis, particularly for the construction of complex molecules via condensation reactions. Its synthesis from the readily available 2,5-dimethylphenol via the Casnati-Skattebøl ortho-formylation offers a high-yielding and regioselective route.

Key Recommendations:

  • For syntheses requiring a moderately reactive and sterically unencumbered salicylaldehyde derivative, This compound is an excellent choice.

  • When a less reactive aldehyde is desired, or when the additional hydroxyl group can be utilized in subsequent synthetic steps, 2,4-Dihydroxy-3,6-dimethylbenzaldehyde is a suitable alternative, though harsher reaction conditions for condensations may be necessary.

  • 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde offers a similar reactivity profile to the target compound and can be used interchangeably in many applications, with the caveat of potential steric hindrance in certain reactions.

The choice of intermediate will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, potential for further functionalization, and cost considerations. This guide provides a foundational framework for making such a selection based on scientific principles and available experimental evidence.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • SynArchive. (n.d.). Casnati-Skattebøl Formylation.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2023, January 14). Knoevenagel condensation.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Duff Reaction. (n.d.).
  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... | Study Prep.
  • Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. 89, 220. [Link]
  • Wikipedia. (n.d.). Duff reaction.
  • Sciencemadness Discussion Board. (2008, March 11). Mg-mediated o-formylation of phenols: A Writeup.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • ResearchGate. (2025, August 5). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Olalekan, T. E., & Akinte, E. O. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]
  • Google Patents. (n.d.). JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.
  • PubMed. (2025, July 16). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation.
  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
  • Sciencemadness. (n.d.). THE REIhtER-TIEMANN REACTION.
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • ResearchGate. (2025, August 7). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study.
  • Semantic Scholar. (2015, August 1). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes.
  • PubMed. (n.d.). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II).
  • Scholars Middle East Publishers. (2021, June 2). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • ResearchGate. (n.d.). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • NIH. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
  • ResearchGate. (2025, August 6). Synthesis, characterization and biological activities of Schiff bases derived from 2-hydroxy-3-nitrobenzaldehyde.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • PubChem. (n.d.). 2-Hydroxy-3-isopropylbenzaldehyde.

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the purity of aromatic aldehydes is not merely a matter of analytical neatness; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Whether synthesizing active pharmaceutical ingredients (APIs), developing novel materials, or crafting fine chemicals, residual impurities can lead to unpredictable reaction kinetics, unwanted side products, and compromised biological activity.

This guide provides an in-depth comparison of the most effective and commonly employed techniques for the purification of aromatic aldehydes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each method, offering field-proven insights to empower you to make informed decisions for your specific application. Every protocol is designed as a self-validating system, ensuring that you can trust the purity of your final compound.

The Challenge of Aromatic Aldehyde Purity

Aromatic aldehydes are susceptible to oxidation, often converting to the corresponding carboxylic acid upon exposure to air.[1][2][3][4] Other common impurities include unreacted starting materials, byproducts from synthesis, and residual solvents. The choice of purification technique is therefore dictated by the nature of these impurities, the physicochemical properties of the aldehyde, and the desired scale and final purity.

Comparative Analysis of Purification Methodologies

We will explore four primary purification techniques:

  • Distillation (Simple, Fractional, and Vacuum)

  • Recrystallization

  • Column Chromatography

  • Sodium Bisulfite Adduct Formation

The following sections will provide a detailed examination of each method, complete with experimental protocols and comparative data.

Distillation: The Workhorse for Thermally Stable Liquids

Distillation separates compounds based on differences in their boiling points.[5][6] For aromatic aldehydes that are liquid at or near room temperature and are not prone to decomposition at elevated temperatures, distillation is often the most efficient and scalable method of purification.

Types of Distillation:
  • Simple Distillation: Best suited for separating liquids with significantly different boiling points (>50 °C).

  • Fractional Distillation: Employs a fractionating column to separate liquids with closer boiling points through multiple vaporization-condensation cycles.[5]

  • Vacuum Distillation: By reducing the pressure, the boiling point of the compound is lowered, which is ideal for high-boiling or thermally sensitive aldehydes.[1] For instance, a process for purifying cinnamaldehyde from cinnamon oil utilizes vacuum distillation to achieve high purity.[7]

Experimental Protocol: Vacuum Distillation of Benzaldehyde

This protocol describes the purification of benzaldehyde, which is prone to oxidation to benzoic acid.[4]

Objective: To remove non-volatile impurities and the common impurity, benzoic acid (B.P. 249 °C), from benzaldehyde (B.P. 179 °C).[2]

Materials:

  • Crude benzaldehyde

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation: Add the crude benzaldehyde to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Fraction Collection: Collect the benzaldehyde distillate at the appropriate temperature and pressure. A process for purifying cinnamaldehyde specifies collecting the crude product between 110-125°C at 1.333 kPa.[7]

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool before releasing the vacuum.

Data Summary: Distillation Techniques
TechniqueTypical Yield (%)Final Purity (%)AdvantagesDisadvantagesBest Suited For
Simple Distillation 80-9595-98Fast, simple setup, good for large quantities.Only effective for large boiling point differences.Purifying a liquid aldehyde from non-volatile impurities.
Fractional Distillation 70-90>98Can separate compounds with close boiling points.More complex setup, slower process.Separating a mixture of aldehydes with similar boiling points.
Vacuum Distillation 80-95>99Purifies high-boiling or heat-sensitive compounds.Requires specialized equipment (vacuum pump).Thermally labile aromatic aldehydes.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a particular solvent at different temperatures.[6] The impure solid is dissolved in a hot solvent and then allowed to slowly cool, leading to the formation of pure crystals while the impurities remain in the mother liquor.[8][9][10]

Experimental Protocol: Recrystallization of Vanillin

This protocol is adapted for the purification of vanillin, a common aromatic aldehyde.

Objective: To purify crude vanillin to a high degree of purity. For food applications, vanillin purity should be higher than 99.8%.[11]

Materials:

  • Crude vanillin

  • Erlenmeyer flask

  • Hot plate

  • Selected recrystallization solvent (e.g., a mixture of dichloromethane and n-hexane[12])

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which vanillin is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In the Erlenmeyer flask, add a minimal amount of hot solvent to the crude vanillin and heat gently until it is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize yield.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals to remove any residual solvent.

Data Summary: Recrystallization
ParameterPerformanceKey AdvantagesKey Disadvantages
Typical Yield (%) 60-85%[13]Can achieve very high purity (>99%).[13]Lower yield due to loss of product in the mother liquor.[13]
Final Purity (%) >99%[13]Relatively inexpensive and straightforward for crystalline solids.[13]Not suitable for oils or non-crystalline solids.[13]
Estimated Time 2-6 hours (plus drying time)[13]

Column Chromatography: Versatility for Complex Mixtures

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[6][14] It is a highly versatile technique capable of separating complex mixtures and achieving high levels of purity.[13]

Experimental Workflow: Column Chromatography of an Aromatic Aldehyde

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_column Pack column with stationary phase (e.g., silica gel) prep_sample Dissolve crude aldehyde in minimal solvent load_sample Load sample onto the top of the column prep_sample->load_sample elute Elute with mobile phase (e.g., hexane/ethyl acetate) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate

Caption: Workflow for purifying an aromatic aldehyde using column chromatography.

Experimental Protocol: Column Chromatography

Objective: To separate an aromatic aldehyde from impurities with different polarities.

Materials:

  • Crude aromatic aldehyde

  • Glass chromatography column

  • Stationary phase (e.g., silica gel)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)[3][15]

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude aldehyde in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a stain.

  • Combining and Evaporation: Combine the fractions containing the pure aldehyde and remove the solvent using a rotary evaporator.

Data Summary: Column Chromatography
ParameterPerformanceKey AdvantagesKey Disadvantages
Typical Yield (%) 75-90%[13]Good separation of closely related impurities.[13]Can be time-consuming.[13]
Final Purity (%) 95-98%[13]Applicable to a wide range of compounds.[13]Requires significant amounts of solvent.[13]
Estimated Time 4-8 hours[13]Can lead to decomposition of sensitive aldehydes on acidic silica gel.[2][15]

Sodium Bisulfite Adduct Formation: A Chemoselective Approach

This classical method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[16][17][18][19] This allows for the separation of the aldehyde from non-aldehyde impurities through liquid-liquid extraction.[16][20][21] The aldehyde can then be regenerated by treating the aqueous layer with a base.[16][17]

Mechanism: Formation and Cleavage of the Bisulfite Adduct

G cluster_formation Adduct Formation (Extraction) cluster_cleavage Aldehyde Regeneration aldehyde Aromatic Aldehyde (in organic phase) bisulfite + NaHSO₃ (aq) aldehyde->bisulfite adduct Water-Soluble Bisulfite Adduct (in aqueous phase) bisulfite->adduct adduct_regen Bisulfite Adduct (in aqueous phase) base + NaOH (aq) adduct_regen->base regen_aldehyde Pure Aromatic Aldehyde (extracted into fresh organic phase) base->regen_aldehyde

Caption: Reversible formation of a water-soluble bisulfite adduct for aldehyde purification.

Experimental Protocol: Purification via Bisulfite Adduct

This protocol is a general method for separating an aromatic aldehyde from a mixture.[17][20][21]

Objective: To selectively isolate an aromatic aldehyde from a mixture containing non-aldehyde impurities.

Materials:

  • Crude mixture containing the aromatic aldehyde

  • Methanol or another suitable water-miscible solvent[16][17]

  • Saturated aqueous sodium bisulfite solution[17]

  • Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)[17]

  • Deionized water

  • 50% Sodium hydroxide (NaOH) solution[17]

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol.[16][17]

  • Adduct Formation: Transfer the solution to a separatory funnel, add saturated aqueous sodium bisulfite, and shake vigorously.[17]

  • Extraction: Add deionized water and an immiscible organic solvent, and shake again. Separate the aqueous layer containing the bisulfite adduct.[16][17] The non-aldehyde impurities will remain in the organic layer.

  • Aldehyde Regeneration: To the isolated aqueous layer, add a fresh portion of an organic solvent (e.g., ethyl acetate) and then add 50% NaOH solution dropwise until the pH is strongly basic (pH 12).[16][17][20]

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the organic layer, dry it (e.g., with anhydrous magnesium sulfate), and concentrate it to obtain the purified aldehyde.

Data Summary: Sodium Bisulfite Adduct Formation
ParameterPerformanceKey AdvantagesKey Disadvantages
Typical Yield (%) >95% (recovery)[21]Highly selective for aldehydes.[2]Not suitable for purifying an aldehyde that is the desired product if it is base-sensitive.[17]
Final Purity (%) >95%[21]Efficient and rapid.[20]Requires aqueous conditions, which may not be suitable for all compounds.
Estimated Time < 1 hourCan be used to remove trace aldehyde impurities.Aldehydes with α-stereocenters are prone to epimerization under the basic conditions used for regeneration.[17]

Conclusion and Recommendations

The selection of an optimal purification technique for aromatic aldehydes is a multi-faceted decision that requires a thorough understanding of the compound's properties and the nature of the impurities.

  • For thermally stable, liquid aldehydes, distillation (particularly vacuum distillation) offers an excellent balance of scalability, yield, and purity.

  • For crystalline solid aldehydes, recrystallization is unparalleled in its ability to achieve the highest levels of purity, making it ideal for pharmaceutical applications.

  • For complex mixtures or when impurities have similar physical properties, column chromatography provides the necessary resolving power, albeit at the cost of time and solvent consumption.

  • For the selective removal of an aldehyde from a mixture of non-carbonyl compounds, the sodium bisulfite adduct formation method is a rapid and highly efficient chemoselective technique.

By carefully considering the principles and practical data presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate purification strategy to achieve their desired outcomes.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16).
  • Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp - Reddit. (2021-04-02).
  • Purifying aldehydes? : r/chemistry - Reddit. (2015-04-01).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024-08-09).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018-01-10).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018-04-02).
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017-07-12).
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013-05-08).
  • (PDF) Sources, extraction and biological activities of cinnamaldehyde - ResearchGate.
  • Process for Purification of Cinnamicaldehyde from Cinnamon Oil.
  • methods of purification of organic compounds - BYJU'S. (2019-10-16).
  • Full article: From sulfite liquor to vanillin: effect of crystallization process on the yield, purity, and polymorphic form of crystals - Taylor & Francis Online. (2024-02-16).
  • Organic Compound Purification Guide | PDF | Filtration | Oxygen - Scribd.
  • Effective Organic Compound Purification Handbook - Teledyne Labs.
  • US9018421B2 - Separation of aromatic aldehydes - Google Patents. (2012-05-03).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015-12-03).
  • Purification of Vanillin from Vanilla Beans Using an SFE-SFC Workflow - Waters Corporation.
  • Sources, extraction and biological activities of cinnamaldehyde - TIPS.
  • Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum).
  • EP0323290B1 - Process for the preparation of aromatic aldehydes - Google Patents.
  • Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange - RSC Publishing. (2020-05-12).
  • Recrystallization.
  • US4379026A - Process for the purification of benzaldehyde - Google Patents.
  • Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins.
  • How to Column Aldehydes: A Comprehensive Guide - cmu.edu.jm. (2025-02-19).
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014-09-29).
  • Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of - Chemical Papers.
  • column chromatography & purification of organic compounds - YouTube. (2021-02-09).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020-09-06).
  • Recrystallization.
  • Recrystallization - Chemistry LibreTexts. (2023-01-29).
  • A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. (2025-08-06).
  • US2205184A - Purification of aldehyde-ketone mixtures - Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed.
  • Essential Oils from Steam Distillation.
  • Distilling Aromatic Plants.
  • Preparation of aromatic aldehydes and ketones - YouTube. (2020-08-04).

Sources

A Comparative Guide to the Cytotoxicity of Substituted Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzaldehyde scaffold represents a privileged structure, a versatile starting point for the synthesis of a multitude of compounds with diverse biological activities. This guide offers an in-depth, comparative analysis of the cytotoxic properties of various substituted benzaldehydes, moving beyond a simple cataloging of data to provide a nuanced understanding of their structure-activity relationships (SAR) and mechanisms of action. The insights presented herein are curated for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Significance of Substitution: A Gateway to Potency and Selectivity

Unsubstituted benzaldehyde itself exhibits a degree of cytotoxicity, inducing apoptosis and DNA damage in human lymphocytes at concentrations of 10, 25, and 50 μg/mL.[1][2] However, the true potential of this aromatic aldehyde is unlocked through the strategic placement of various substituents on the benzene ring. The nature, position, and number of these functional groups profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets and ultimately dictating its cytotoxic potency and selectivity.[3][4]

A critical aspect of the cytotoxicity of benzaldehyde derivatives is their ability to target cancer cells with some degree of specificity. Studies have shown that benzaldehyde and its derivatives can exhibit higher toxicity towards tumor cell lines compared to normal cells.[5][6] This tumor-specific action is a crucial attribute for any potential anticancer agent.

Comparative Cytotoxicity: A Data-Driven Analysis

To facilitate a clear comparison, the following table summarizes the cytotoxic activity (IC50 values) of a selection of substituted benzaldehydes against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

CompoundSubstituent(s)Cell Line(s)IC50 (µM)Reference(s)
BenzaldehydeNoneHuman LymphocytesCytotoxic at 10-50 µg/mL[1][2]
2,4,5-Trihydroxybenzaldehyde2,4,5-OHHL-60 (Leukemia)Significant Cytotoxicity[7]
3,4-Dihydroxybenzaldehyde3,4-OHKB, HepG2, HL-60Less potent than 2,4,5-THBA[7]
2,5-Dihydroxybenzaldehyde2,5-OHKB, HepG2, HL-60Less potent than 2,4,5-THBA[7]
m-Nitrobenzaldehyde3-NO2S. typhimuriumWeakly genotoxic[8]
Hydrazone derivative 1dComplexA549 (Lung), MDA-MB-231 (Breast)49.79 (A549), 31.49 (MDA-MB-231)[9]
Hydrazone derivative 1eComplexA549 (Lung), MDA-MB-231 (Breast)Not specified, but potent[9]
Oxadiazole derivative 2lComplexPC-3 (Prostate), A549 (Lung)38.42 (PC-3), 36.26 (A549)[9]
Coniferyl aldehyde derivativeComplexH1299 (Lung)13.0 - 14.0[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and incubation times.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint of Cytotoxicity

The accumulated data from numerous studies allows for the elucidation of key structure-activity relationships that govern the cytotoxicity of substituted benzaldehydes.[3][4]

The Influence of Hydroxyl Groups

The number and position of hydroxyl (-OH) groups on the benzaldehyde ring are critical determinants of cytotoxic activity. For instance, 2,4,5-trihydroxybenzaldehyde demonstrates significant cytotoxicity against human leukemia HL-60 cells, proving more potent than both 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde.[7] This suggests that a specific arrangement of hydroxyl groups is necessary for optimal activity, likely influencing the molecule's ability to participate in hydrogen bonding and redox cycling, which can lead to the generation of reactive oxygen species (ROS) and oxidative stress within cancer cells.

The Role of Methoxy Groups

Methoxy (-OCH3) substitution also plays a significant role in modulating cytotoxicity. The presence and position of methoxy groups can affect the lipophilicity of the compound, which in turn influences its ability to cross cellular membranes. Studies on methoxy-substituted stilbenes, which are structurally related to benzaldehydes, have shown that specific methoxylation patterns can enhance cytotoxic and pro-apoptotic effects in leukemia cells.[11]

The Impact of Nitro Groups

The electron-withdrawing nature of the nitro (-NO2) group can significantly impact the reactivity of the benzaldehyde molecule. While m-nitrobenzaldehyde has been shown to possess weak genotoxic activity, the position of the nitro group is crucial.[8] The electronic effects of the nitro group can make the aldehyde carbon more electrophilic and susceptible to nucleophilic attack by biological macromolecules, potentially leading to cellular dysfunction and death.

The Contribution of Other Substituents and Derivatives

More complex derivatives, such as hydrazones and oxadiazoles synthesized from benzaldehydes, have demonstrated potent cytotoxic activities against a range of cancer cell lines.[9] These modifications can dramatically alter the size, shape, and electronic distribution of the parent molecule, leading to novel mechanisms of action and enhanced potency. The hydrophobicity imparted by certain substituents is also a key factor, with increased lipophilicity often correlating with higher cytotoxicity.[3]

Unraveling the Mechanisms of Cell Death

The cytotoxic effects of substituted benzaldehydes are mediated through a variety of cellular and molecular mechanisms. Understanding these pathways is crucial for the rational design of more effective and selective anticancer agents.

Induction of Apoptosis and Autophagy

A primary mechanism by which benzaldehyde and its derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[1][2] This is often characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic program. Some benzaldehyde derivatives have also been shown to induce autophagy, a cellular process involving the degradation of cellular components within lysosomes.[5][6] While autophagy can be a survival mechanism, in some contexts, it can also lead to cell death.

Modulation of Key Signaling Pathways

Substituted benzaldehydes have been shown to interfere with several key intracellular signaling pathways that are often dysregulated in cancer.[12][13] These include pathways crucial for cell growth, proliferation, and survival, such as:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth and metabolism.

  • STAT3 Pathway: Involved in cell proliferation and survival.

  • NF-κB Pathway: A key player in inflammation and cell survival.

  • ERK/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.

By inhibiting these pathways, benzaldehyde derivatives can effectively halt the uncontrolled growth of cancer cells.[12][13]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Expression Gene Expression mTOR->Gene Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression IKK IKK NF-kB NF-kB IKK->NF-kB NF-kB->Gene Expression STAT3 STAT3 STAT3->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis TNF-a Receptor TNF-a Receptor TNF-a Receptor->IKK IL-6 Receptor IL-6 Receptor IL-6 Receptor->STAT3 Benzaldehyde Derivatives Benzaldehyde Derivatives Benzaldehyde Derivatives->PI3K Inhibits Benzaldehyde Derivatives->mTOR Inhibits Benzaldehyde Derivatives->ERK Inhibits Benzaldehyde Derivatives->NF-kB Inhibits Benzaldehyde Derivatives->STAT3 Inhibits

Caption: Generalized signaling pathways targeted by substituted benzaldehydes.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The reliable assessment of cytotoxicity is fundamental to the evaluation of any potential therapeutic agent. The following provides a detailed, step-by-step methodology for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compounds Prepare serial dilutions of substituted benzaldehydes adhere->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Substituted benzaldehydes represent a promising class of compounds with tunable cytotoxic properties. The strategic modification of the benzaldehyde scaffold allows for the optimization of potency and selectivity against various cancer cell lines. The primary mechanisms of action involve the induction of programmed cell death and the modulation of key signaling pathways essential for cancer cell proliferation and survival.

Future research in this area should focus on the synthesis of novel derivatives with improved pharmacological profiles, including enhanced tumor specificity and reduced off-target toxicity. A deeper understanding of the specific molecular targets of these compounds will be crucial for their rational development as next-generation anticancer agents. The continued application of robust cytotoxicity assays and in-depth mechanistic studies will undoubtedly pave the way for the clinical translation of promising substituted benzaldehyde candidates.

References

  • Rádai, Z., Windt, T., Nagy, V., Füredi, A., Kiss, N. Z., Ranđelović, I., Tóvári, J., Keglevich, G., Szakács, G., & Tóth, S. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43(35), 14028–14035. [Link]
  • Ulker, Z., Alpsoy, L., & Mihmanli, A. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 32(12), 1293–1300. [Link]
  • Pessoa, C., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. [Link]
  • Bacher, A., et al. (2009). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. Journal of Inorganic Biochemistry, 103(4), 549-557. [Link]
  • Ulker, Z., Alpsoy, L., & Mihmanli, A. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • Lee, J. C., et al. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology, 161(3), 179-187. [Link]
  • Ulker, Z., et al. (2013). Benzaldehyde. Food and Chemical Toxicology. [Link]
  • Aydın, E., Şentürk, A. M., Başpınar Küçük, H., & Güzel, M. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7301. [Link]
  • Ariyoshi-Kishino, K., Hashimoto, K., Amano, O., Saitoh, J., Kochi, M., & Sakagami, H. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069–5076. [Link]
  • RGCC International. (2016). Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
  • Sakagami, H., et al. (2005). Tumor-specific Cytotoxicity and Type of Cell Death Induced by ‚-Cyclodextrin Benzaldehyde Inclusion Compound. In Vivo, 19(2), 355-360. [Link]
  • Kim, J. H., et al. (2011). Structure-activity relationships of the benzaldehydes in targeting the oxidative-stress response system of fungi.
  • Al-Majd, L., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6259. [Link]
  • Vértesy, L., et al. (2018). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2327–2340. [Link]
  • Kim, J. H., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(10), 548. [Link]
  • Sargent, E. V., & Bradley, M. O. (1986). Genotoxic activity of m-nitrobenzaldehyde. Mutation Research/Genetic Toxicology, 175(3), 133–137. [Link]
  • Piotrowska-Kempisty, H., et al. (2017). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. Journal of Applied Toxicology, 37(11), 1346-1356. [Link]
  • Wang, Y., et al. (2017). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Scientific Reports, 7(1), 1-12. [Link]
  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. In Wikipedia.
  • de Oliveira, A. C. S., et al. (2016). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Brazilian Journal of Pharmaceutical Sciences, 52(3), 475-483. [Link]
  • Vértesy, L., et al. (2018). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane derivatives; molecular structure of ortho and meta isomers of nitrobenzaldehyde and 1,3-(nitrophenyl)-dioxolane.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-Hydroxy-3,6-dimethylbenzaldehyde and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antimicrobial properties of the natural compound 2-Hydroxy-3,6-dimethylbenzaldehyde against established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy based on available data, and the experimental protocols required to validate these findings. Our objective is to present an objective, data-driven analysis to inform future research and development in the quest for novel antimicrobial agents.

Introduction: The Pressing Need for Novel Antimicrobials

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has catalyzed the exploration of novel antimicrobial compounds from various sources, including natural products. Phenolic compounds, such as this compound, have garnered interest for their potential biological activities. This guide provides a comparative framework, evaluating this compound against three cornerstone antibiotics, each with a distinct mechanism of action:

  • Penicillin: A beta-lactam antibiotic that has been a first-line treatment for numerous infections, primarily caused by Gram-positive bacteria, for decades.[1][2]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of both Gram-positive and Gram-negative bacteria.[3][4]

  • Tetracycline: A broad-spectrum bacteriostatic agent that has been used extensively for human and animal therapy.[5][6]

By juxtaposing the activity of this compound with these standards, we can better understand its potential role as a standalone agent or as an adjunct in combination therapies.

Differentiated Mechanisms of Action: A Strategic Overview

The efficacy of an antimicrobial agent is fundamentally tied to its mechanism of action. The selected standard antibiotics operate on distinct and well-characterized cellular pathways, providing a robust baseline for comparison.

  • This compound and Related Compounds: While direct studies on the 3,6-dimethyl isomer are limited, research on structurally similar phenolic aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (HMB), suggests that the primary mode of action involves the disruption of the bacterial cell membrane.[7] This disruption leads to increased permeability, leakage of essential intracellular components like proteins and nucleic acids, and ultimately, cell death.[7] This mechanism is significant as it can potentially circumvent common resistance pathways that target other cellular processes.

  • Penicillin (Cell Wall Synthesis Inhibition): Penicillin and other β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), such as DD-transpeptidase.[1][8] These enzymes are crucial for the final step of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall.[2][9] By preventing the cross-linking of peptidoglycan chains, penicillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[1][2] This action is generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[1]

  • Ciprofloxacin (DNA Replication Inhibition): As a fluoroquinolone, ciprofloxacin targets bacterial DNA replication. It specifically inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][10][11] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for replication and transcription, while topoisomerase IV is key to separating newly replicated DNA strands.[12] Inhibition of these enzymes leads to breaks in the DNA, halting cell division and resulting in rapid bacterial cell death.[10][12]

  • Tetracycline (Protein Synthesis Inhibition): Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis.[5][13] It reversibly binds to the 30S subunit of the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][14] This action effectively prevents the addition of new amino acids to the growing peptide chain, thus halting protein production and inhibiting bacterial growth.[6][15]

G cluster_benzaldehyde This compound cluster_penicillin Penicillin cluster_ciprofloxacin Ciprofloxacin cluster_tetracycline Tetracycline b_start Phenolic Aldehyde b_mech Cell Membrane Disruption b_start->b_mech b_result Leakage of Intracellular Contents b_mech->b_result b_death Cell Death b_result->b_death p_start Beta-Lactam Ring p_mech Inhibition of DD-Transpeptidase (PBP) p_start->p_mech p_result Inhibition of Peptidoglycan Cross-linking p_mech->p_result p_death Cell Lysis & Death p_result->p_death c_start Fluoroquinolone c_mech Inhibition of DNA Gyrase & Topoisomerase IV c_start->c_mech c_result Inhibition of DNA Replication & Repair c_mech->c_result c_death Cell Death c_result->c_death t_start Tetracycline Molecule t_mech Binds to 30S Ribosomal Subunit t_start->t_mech t_result Blocks tRNA Binding; Inhibits Protein Synthesis t_mech->t_result t_static Bacteriostasis (Growth Inhibition) t_result->t_static

Figure 1: Comparative Mechanisms of Action.

Quantitative Efficacy: A Minimum Inhibitory Concentration (MIC) Comparison

The Minimum Inhibitory Concentration (MIC) is a critical metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] While specific MIC data for this compound is not widely available in the reviewed literature, we can use data from the closely related compound 2-hydroxy-4-methoxybenzaldehyde (HMB) and other derivatives to provide a preliminary comparison.

It is imperative to note that these values for benzaldehyde derivatives are proxies and direct testing of this compound is required for a definitive comparison.

CompoundMicroorganismMIC Range (µg/mL)Reference(s)
2-Hydroxy-4-methoxybenzaldehyde (HMB) Staphylococcus aureus (MRSA)1024[7]
Essential Oil containing HMB Various Bacteria & Fungi80 - 300[17]
Other Benzaldehyde Derivatives Staphylococcus aureus64 - 256[18]
Penicillin Staphylococcus aureus (susceptible)Typically < 0.1General Knowledge
Ciprofloxacin Escherichia coli0.015 - 1[3]
Tetracycline Listeria monocytogenes2 - 15[19]
Tetracycline Escherichia coli1 - >128[6]

From this data, it is evident that standard antibiotics exhibit significantly lower MIC values, indicating higher potency on a concentration basis compared to the reported values for HMB. However, the broader activity of HMB and its potential to disrupt biofilms and even re-sensitize resistant bacteria to conventional antibiotics like tetracycline presents a compelling case for its further investigation.[7]

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for two universally accepted techniques for determining antimicrobial susceptibility. These protocols are grounded in guidelines from authorities like the Clinical and Laboratory Standards Institute (CLSI).[20]

Broth Microdilution Method for MIC Determination

This technique determines the MIC of an antimicrobial agent in a liquid medium, providing a quantitative result.[16][21] It is considered a gold standard for susceptibility testing.[21][22]

Causality: This method is chosen for its precision and ability to test multiple concentrations simultaneously, allowing for the accurate determination of the lowest concentration that inhibits growth.

Protocol Steps:

  • Preparation of Inoculum: Select 3-5 well-isolated colonies from a fresh agar plate. Suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23][24]

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (e.g., this compound) in a suitable growth medium like Mueller-Hinton Broth.[23] The concentration range should be chosen to bracket the expected MIC.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into the growth medium. Add this diluted inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[24] Ensure positive (bacteria, no compound) and negative (broth only) controls are included.[24]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.[21][23]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[21][24]

G cluster_workflow Broth Microdilution Workflow start Prepare 0.5 McFarland Inoculum inoculate Inoculate Wells with Standardized Bacteria start->inoculate dilute_compound Serial Dilution of Test Compound in Plate dilute_compound->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Turbidity incubate->read mic Determine MIC read->mic

Figure 2: Broth Microdilution Experimental Workflow.
Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to different antibiotics.[25] It is widely used due to its simplicity and low cost.[26]

Causality: This method is based on the principle that an antimicrobial agent will diffuse from a disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk. The size of this zone is inversely proportional to the MIC.

Protocol Steps:

  • Prepare Inoculum: As with the broth microdilution method, prepare a bacterial inoculum standardized to the turbidity of a 0.5 McFarland standard.[27]

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.[27]

  • Apply Antimicrobial Disks: Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of the agar.[27][28] Ensure the disks are pressed down firmly to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[27][29]

  • Measure Zones of Inhibition: After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition around each disk.[27]

  • Interpretation: Compare the measured zone diameters to standardized charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to the tested agent.[29][30]

G cluster_workflow Kirby-Bauer Disk Diffusion Workflow start Prepare 0.5 McFarland Inoculum swab Swab Inoculum on Mueller-Hinton Agar start->swab apply_disks Apply Antimicrobial Disks to Agar Surface swab->apply_disks incubate Incubate Plate (37°C, 18-24h) apply_disks->incubate measure Measure Diameter of Inhibition Zones incubate->measure interpret Interpret as S, I, or R using Breakpoint Tables measure->interpret

Figure 3: Kirby-Bauer Disk Diffusion Workflow.

Synthesis and Future Directions

The comparative analysis reveals that while this compound and its analogs may not possess the same level of potency as standard antibiotics like penicillin, ciprofloxacin, and tetracycline, their distinct mechanism of action is of significant scientific interest. Targeting the cell membrane offers a potential strategy against bacteria that have developed resistance to agents targeting cell wall synthesis, DNA replication, or protein synthesis.

Key takeaways and future research avenues include:

  • Definitive Efficacy Studies: There is a critical need to perform standardized MIC and MBC (Minimum Bactericidal Concentration) testing of pure this compound against a broad panel of clinically relevant and drug-resistant pathogens.

  • Mechanism of Action Elucidation: Further studies are required to confirm that membrane disruption is the primary mechanism for this specific isomer and to investigate other potential intracellular targets.

  • Synergy and Combination Therapy: The finding that a related compound can sensitize MRSA to tetracycline is highly promising.[7] Future studies should explore the synergistic potential of this compound with a wide range of conventional antibiotics. This could lead to combination therapies that lower the required dosage of existing drugs, potentially reducing side effects and slowing the development of resistance.

  • Biofilm Disruption: The ability of HMB to eradicate mature biofilms warrants significant investigation.[7] Chronic infections are often associated with biofilms, which are notoriously difficult to treat with conventional antibiotics.

References

  • Chow, S. Penicillin Mechanism. News-Medical.Net. [Link]
  • Wikipedia. Ciprofloxacin. [Link]
  • Wikipedia. Penicillin. [Link]
  • ANUSHA SHAJI. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. SlideShare. [Link]
  • R Discovery.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
  • Al-Muhur, A. et al. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.
  • Chopra, I. & Roberts, M. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance.
  • Study.com. Penicillin Uses, Mechanism of Action & Side Effects - Lesson. [Link]
  • Wikipedia. Tetracycline. [Link]
  • Wikipedia. Tetracycline antibiotics. [Link]
  • Biology Discussion. Tetracylines: Structure and Mechanism of Action | Antibiotics. [Link]
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Tucker, C. & MacGill, M. Penicillin.
  • Wikipedia. Broth microdilution. [Link]
  • Patsnap Synapse. What is the mechanism of Ciprofloxacin?. [Link]
  • Wikipedia. Disk diffusion test. [Link]
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Webber, D. M. et al. Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time.
  • Luber, P. et al. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli.
  • Price, T. K. et al. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]
  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Gontijo, M. Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
  • Tenover, F. C. & M. J. Ferraro. Antimicrobial Susceptibility Testing.
  • Khan, Z. A. et al. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
  • Medscape. Antimicrobial Susceptibility. [Link]
  • Xu, J. et al. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.
  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]
  • Rathi, M. A. et al. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • DergiPark. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]
  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. [Link]
  • ResearchGate. The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se. [Link]
  • Coutinho, H. D. M. et al. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
  • National Center for Biotechnology Information. 2-Hydroxy-3,5-dimethylbenzaldehyde. PubChem. [Link]
  • National Center for Biotechnology Information. 2-Hydroxy-6-methylbenzaldehyde. PubChem. [Link]
  • ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
  • National Center for Biotechnology Information. Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-. PubChem. [Link]
  • Álvarez-Ordóñez, A. et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes.
  • PubChem. 2,4-dihydroxy-3,6-dimethylbenzaldehyde. [Link]

Sources

A Comparative Guide to the Characterization of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of aromatic aldehydes is paramount. 2-Hydroxy-3,6-dimethylbenzaldehyde, a key intermediate, demands rigorous characterization to ensure purity, confirm identity, and predict reactivity. This guide provides an in-depth comparison of independent analytical methods for the comprehensive characterization of this compound, grounded in established scientific principles and supported by comparative experimental data from structurally related molecules. Our approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for analysis, emphasizing not just the "what" but the "why" behind the data.

Introduction to this compound

This compound (CAS No: 1666-04-2) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure, featuring a hydroxyl group, an aldehyde moiety, and two methyl groups on the benzene ring, gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for quality control and for predicting the molecule's role in complex synthetic pathways. This guide will explore its characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound is predicted based on the analysis of its isomers and related structures. A ¹H NMR spectrum for a compound identified as "3,6-DIMETHYL-2-HYDROXY BENZALDEHYDE," which is consistent with the target molecule, provides valuable reference data.[2]

Expected Chemical Shifts and Rationale:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (-CHO)~9.8 - 10.5The electronegative oxygen atom deshields the aldehyde proton, shifting it significantly downfield.
Phenolic Hydroxyl (-OH)~11.0 - 11.5Intramolecular hydrogen bonding with the adjacent aldehyde group strongly deshields this proton, resulting in a characteristic downfield singlet. The spectrum for 2-hydroxy-3-methylbenzaldehyde shows this peak at 11.25 ppm.[3]
Aromatic (H-4, H-5)~6.8 - 7.5The precise shifts of the two aromatic protons are influenced by the electronic effects of the hydroxyl, aldehyde, and methyl substituents. They will appear as doublets due to coupling with each other.
Methyl (-CH₃ at C-3)~2.2 - 2.4These protons are attached to an aromatic ring and will appear as a singlet. In 2-hydroxy-3-methylbenzaldehyde, this peak is at 2.23 ppm.[3]
Methyl (-CH₃ at C-6)~2.5 - 2.7The proximity to the electron-withdrawing aldehyde group will likely shift this methyl group slightly further downfield compared to the C-3 methyl.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualization of the ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) dissolve->instrument acquire Acquire FID Data instrument->acquire process Fourier Transform (FID to Spectrum) acquire->process reference Reference Spectrum (e.g., TMS) process->reference analyze Assign Peaks & Interpret Structure reference->analyze

Caption: Workflow for ¹H NMR analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments require more time or a more concentrated sample.

Predicted Chemical Shifts and Rationale:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)~190 - 195The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of aldehydes.[4]
Aromatic (C-OH)~160 - 165The carbon atom attached to the hydroxyl group is significantly deshielded.
Aromatic (C-CHO)~120 - 125The ipso-carbon to the aldehyde group.
Aromatic (C-CH₃)~135 - 140The carbons bearing the methyl groups.
Aromatic (C-H)~115 - 130The chemical shifts of the unsubstituted aromatic carbons.
Methyl (-CH₃)~15 - 25The methyl carbons appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.

  • Data Processing: Process the FID and reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method.

A GC-MS spectrum is available for 2-Hydroxy-3,6-dimethyl-benzaldehyde.[5] The expected fragmentation pattern can be predicted based on the principles of mass spectrometry and data from related benzaldehydes.

Expected Fragmentation Pattern:

  • Molecular Ion ([M]⁺∙): The parent ion is expected at m/z = 150, corresponding to the molecular weight of the compound.

  • [M-1]⁺ Ion: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for benzaldehydes, leading to a peak at m/z = 149.

  • [M-15]⁺ Ion: Loss of a methyl radical (∙CH₃) from the molecular ion would result in a fragment at m/z = 135.

  • [M-29]⁺ Ion: Loss of the entire aldehyde group (∙CHO) would produce a fragment at m/z = 121.

  • [M-28]⁺ Ion: Loss of carbon monoxide (CO) is another characteristic fragmentation of benzaldehydes, leading to a peak at m/z = 122.

Comparative Mass Spectrometry Data:

FragmentThis compound (Predicted m/z)Benzaldehyde (Observed m/z)[6]2-Hydroxy-3-methylbenzaldehyde (Observed m/z)[7]
[M]⁺∙150106136
[M-1]⁺149105135
[M-CHO]⁺12177107
[M-CO]⁺12278108

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a DB-5 column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the compound by its retention time and compare its mass spectrum to library data and predicted fragmentation patterns.

Visualization of the MS Fragmentation Workflow

G M [M]⁺∙ m/z = 150 M_minus_1 [M-1]⁺ m/z = 149 M->M_minus_1 - H∙ M_minus_15 [M-15]⁺ m/z = 135 M->M_minus_15 - ∙CH₃ M_minus_29 [M-29]⁺ m/z = 121 M->M_minus_29 - ∙CHO M_minus_28 [M-28]⁺ m/z = 122 M->M_minus_28 - CO

Caption: Predicted EI-MS fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode & Rationale
Phenolic -OH3200-3400 (broad)The O-H stretching vibration. The broadness is due to hydrogen bonding with the aldehyde's carbonyl group. Spectra of other hydroxybenzaldehydes show a broad peak in this region.[8][9]
Aromatic C-H3000-3100C-H stretching vibrations of the aromatic ring.
Aliphatic C-H2850-2960C-H stretching vibrations of the methyl groups.
Aldehyde C-H~2750 and ~2850The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands (Fermi resonance).
Aldehyde C=O1650-1680The strong carbonyl stretching vibration. Conjugation with the aromatic ring and hydrogen bonding with the hydroxyl group lowers the frequency compared to a simple aliphatic aldehyde.
Aromatic C=C1450-1600C=C stretching vibrations within the aromatic ring, typically appearing as multiple sharp bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is on and the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, MS confirms the molecular weight and provides fragmentation clues, and IR spectroscopy rapidly identifies the key functional groups. By comparing the experimental data with predicted values derived from established principles and data from analogous structures, researchers can confidently verify the identity and purity of this important chemical intermediate. This multi-faceted analytical approach ensures the scientific integrity required for successful research and development outcomes.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • SpectraBase. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions....
  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • NIST WebBook. (n.d.). 2-Hydroxy-3-methylbenzaldehyde.
  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[ATR-IR] - Spectrum.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • The Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by... - Supporting Information.
  • PubChem. (n.d.). 2,6-Dimethyl-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde.
  • ATB. (n.d.). 2,4-Dihydroxy-3,6-dimethylbenzaldehyde.
  • SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0006115).
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.
  • PubChem. (n.d.). 2,6-Dimethylbenzaldehyde.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm....
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-.
  • The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • NIST WebBook. (n.d.). Benzaldehyde, 2,3-dimethoxy-.
  • ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the reliable production of key aromatic intermediates is paramount. 2-Hydroxy-3,6-dimethylbenzaldehyde is a valuable substituted phenol, serving as a crucial building block in the synthesis of more complex molecules. This guide provides an in-depth, comparative analysis of established protocols for its synthesis, focusing on reproducibility, yield, and the underlying chemical principles that govern these transformations. Our objective is to equip fellow scientists with the necessary insights to select and execute the most suitable synthetic route for their research endeavors.

This document moves beyond a simple recitation of steps, delving into the mechanistic causality behind experimental choices. We will explore two primary, reproducible methods for the ortho-formylation of 2,5-dimethylphenol to yield the target compound: the classic Reimer-Tiemann reaction and a more contemporary approach utilizing paraformaldehyde with a magnesium chloride catalyst.

Comparative Overview of Synthetic Protocols

The choice of a synthetic protocol is often a balance between yield, scalability, safety, and the availability of reagents. The following table summarizes the key quantitative and qualitative aspects of the two primary methods discussed in this guide.

ParameterProtocol 1: Reimer-Tiemann ReactionProtocol 2: Paraformaldehyde/MgCl2 Method
Starting Material 2,5-Dimethylphenol2,5-Dimethylphenol
Formylating Agent Chloroform (CHCl3)Paraformaldehyde
Key Reagents Sodium Hydroxide (NaOH)Magnesium Chloride (MgCl2), Triethylamine (TEA)
Solvent Biphasic (e.g., water/ethanol)Anhydrous Acetonitrile
Temperature ~60-70°CReflux (approx. 82°C in Acetonitrile)
Reaction Time ~3-4 hours~2 hours
Reported Yield ModerateHigh to Excellent[1]
Key Advantages Well-established, uses inexpensive reagentsHigh ortho-selectivity, milder conditions for some substrates
Key Disadvantages Often results in a mixture of ortho and para isomers, use of hazardous chloroform, can be low yieldingRequires anhydrous conditions, more expensive reagents

Protocol 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of aromatic chemistry, providing a direct pathway to ortho-formylated phenols.[2][3] The reaction proceeds via an electrophilic aromatic substitution, with the highly reactive dichlorocarbene as the electrophile.[2][3][4]

Mechanistic Insight

The reaction is initiated by the deprotonation of chloroform by a strong base, typically an alkali hydroxide, to form a trichlorocarbanion. This intermediate readily undergoes alpha-elimination to generate dichlorocarbene (:CCl2).[2][3][4] In parallel, the phenolic substrate is deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide then attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[3] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired aldehyde.[2][3]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenol Formylation CHCl3 Chloroform CCl3- Trichlorocarbanion CHCl3->CCl3- + OH- OH- Hydroxide H2O Water :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl- Cl- Chloride ion Phenol 2,5-Dimethylphenol Phenoxide 2,5-Dimethylphenoxide Phenol->Phenoxide + OH- Intermediate1 Dichloromethyl phenoxide intermediate Phenoxide->Intermediate1 + :CCl2 Aldehyde 2-Hydroxy-3,6-dimethyl- benzaldehyde Intermediate1->Aldehyde Hydrolysis Ortho_Formylation_Workflow Start Start: 2,5-Dimethylphenol in ahydrous acetonitrile under Argon Add_TEA Add Triethylamine (TEA) Start->Add_TEA Add_MgCl2 Add anhydrous MgCl2 Add_TEA->Add_MgCl2 Stir_30min Stir for 30 minutes Add_MgCl2->Stir_30min Add_Paraformaldehyde Add dry paraformaldehyde Stir_30min->Add_Paraformaldehyde Reflux Heat at reflux for 2 hours Add_Paraformaldehyde->Reflux Cool Cool to room temperature Reflux->Cool Workup Aqueous workup and extraction with diethyl ether Cool->Workup Purify Purification by distillation or chromatography Workup->Purify Product Product: 2-Hydroxy-3,6-dimethyl- benzaldehyde Purify->Product

Sources

A Senior Application Scientist's Guide to Ortho vs. Para Formylation Selectivity in Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, synthetic chemists, and professionals in drug development, the precise introduction of a formyl group (-CHO) onto a phenolic ring is a foundational transformation. The resulting hydroxybenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1][2][3] However, the inherent activating nature of the hydroxyl group directs electrophilic substitution to both the ortho and para positions, presenting a significant challenge in regioselectivity.[4][5]

This guide provides an in-depth comparison of the factors governing ortho versus para formylation selectivity in substituted phenols. We will delve into the mechanisms of key formylation reactions, present experimental data to illustrate regiochemical outcomes, and provide actionable protocols for achieving desired selectivity in the laboratory.

The Underlying Principles of Regioselectivity

The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution, enriching the electron density of the aromatic ring through resonance, particularly at the ortho and para positions.[6][7] This makes phenols highly reactive towards electrophiles.[8] The regioselectivity of formylation is a delicate interplay of several factors:

  • Electronic Effects: The inherent electronic preference of the phenoxide ion favors attack at the more electron-rich positions.

  • Steric Hindrance: Bulky substituents on the phenol or the formylating agent can impede attack at the ortho position, favoring the more accessible para position.

  • Reaction Mechanism: The nature of the electrophile and the reaction intermediates plays a pivotal role. Some reactions proceed through intermediates that favor one position over the other.

  • Chelation Control: The presence of a metal cation that can coordinate with both the phenolic oxygen and the incoming electrophile can dramatically favor ortho substitution.[9][10]

Key Formylation Reactions: A Comparative Analysis

Several classical and modern methods exist for the formylation of phenols, each with its own characteristic regioselectivity profile.

The Reimer-Tiemann Reaction: A Classic Approach to ortho-Formylation

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, such as sodium hydroxide.[11][12] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly electron-deficient species that acts as the electrophile.[13][14]

The phenoxide ion, formed by the deprotonation of the phenol, attacks the dichlorocarbene. The resulting intermediate is then hydrolyzed to yield the corresponding hydroxybenzaldehyde.[12] While generally favoring the ortho product, the Reimer-Tiemann reaction is not always highly selective and can produce the para isomer as a significant byproduct.[13][14]

Mechanism of the Reimer-Tiemann Reaction

Reimer_Tiemann cluster_carbene Carbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 Chloroform CCl3- Chloroform Carbanion CHCl3->CCl3- OH- :CCl2 Dichlorocarbene CCl3-->:CCl2 -Cl- Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide OH- Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate :CCl2 Product ortho-Hydroxybenzaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Duff Reaction: ortho-Selective Formylation with Hexamethylenetetramine

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid, to introduce an aldehyde group primarily at the ortho position of phenols.[15][16] This method is particularly effective for electron-rich phenols.[16]

The reaction mechanism involves the protonation and subsequent ring-opening of HMTA to generate an iminium ion electrophile.[16][17] This electrophile then attacks the aromatic ring. A key aspect of the Duff reaction's ortho-selectivity is the formation of a hydrogen bond between the phenolic hydroxyl group and the nitrogen of the incoming electrophile, which stabilizes a cyclohexa-2,4-dienone intermediate.[18][19] This interaction directs the formylation to the adjacent ortho position.[17][18]

Key Steps in the Duff Reaction Mechanism

Duff_Reaction HMTA Hexamethylenetetramine Iminium Iminium Ion Electrophile HMTA->Iminium H+ Phenol Phenol Intermediate ortho-Substituted Intermediate Phenol->Intermediate Iminium Ion Product Salicylaldehyde Intermediate->Product Hydrolysis

Caption: Simplified workflow of the Duff Reaction.

The Vilsmeier-Haack Reaction: A Versatile Formylation Method

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[20][21] This reaction is applicable to a wide range of electron-rich aromatic and heteroaromatic compounds, including phenols.[22][23]

The active electrophile is a chloroiminium ion, also known as the Vilsmeier reagent.[21] The regioselectivity of the Vilsmeier-Haack reaction with phenols can be influenced by the reaction conditions. While it can provide the para-formylated product, modifications and specific substrates can lead to ortho-selectivity. The relatively mild conditions make it a valuable tool in organic synthesis.[20][24]

Chelation-Controlled ortho-Formylation: The Power of Magnesium

A highly effective strategy for achieving exclusive ortho-formylation involves the use of magnesium salts.[25][26] By first forming a magnesium phenoxide, a chelation complex can be established with the formylating agent, typically paraformaldehyde.[27][28] This coordination holds the electrophile in close proximity to the ortho position of the phenol, leading to highly selective formylation.[29][30]

This method, often using magnesium chloride and a base like triethylamine, offers excellent yields and regioselectivity for a variety of substituted phenols, including those with both electron-donating and electron-withdrawing groups.[25][31]

Chelation-Controlled ortho-Formylation

Caption: Chelation control directs formylation to the ortho position.

Experimental Data: A Comparative Overview

The following table summarizes the typical regiochemical outcomes for the formylation of phenol using different methods.

ReactionFormylating Agent(s)Typical Major ProductTypical Ortho:Para RatioReference(s)
Reimer-TiemannCHCl₃, NaOHortho~2:1 to 4:1[11],[14]
DuffHMTA, AcidorthoHighly selective[15],[16]
Vilsmeier-HaackDMF, POCl₃para (can vary)Varies with conditions[22],[23]
MgCl₂-MediatedParaformaldehyde, MgCl₂, Et₃NorthoExclusively ortho[25],[32],

Note: Ratios are approximate and can vary significantly with substrate and reaction conditions.

The Influence of Substituents

The nature and position of existing substituents on the phenol ring further modulate the ortho/para selectivity.

  • Electron-Donating Groups (EDGs): Substituents like alkyl and alkoxy groups enhance the reactivity of the ring and generally favor substitution at the positions most activated by both the hydroxyl and the EDG.[4][7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro and cyano deactivate the ring, making formylation more challenging.[4][8] The directing effect will depend on the specific EWG and its position relative to the hydroxyl group.

  • Steric Effects: Bulky substituents at the meta position can sterically hinder one of the ortho positions, leading to formylation at the less hindered ortho or the para position.

Experimental Protocols

Protocol 1: Highly Selective ortho-Formylation of 3-Bromophenol via Magnesium Chelation

This procedure is adapted from a reliable method for the exclusive ortho-formylation of phenols.[32]

Materials:

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Dry tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • 3-Bromophenol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon), charge a dry, three-necked round-bottomed flask with anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Add dry THF via syringe.

  • Add triethylamine (2.0 eq.) dropwise and stir the mixture for 10 minutes.

  • Add a solution of 3-bromophenol (1.0 eq.) in dry THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 M HCl and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: para-Selective Formylation of 2,6-Di-tert-butylphenol (Duff Reaction Variation)

When the ortho positions are blocked, the Duff reaction can be directed to the para position.[16]

Materials:

  • 2,6-Di-tert-butylphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • 1 M Sulfuric acid (H₂SO₄)

Procedure:

  • Combine 2,6-di-tert-butylphenol, HMTA, glycerol, and boric acid in a flask equipped with a reflux condenser.

  • Heat the mixture to 150-160 °C and maintain for 20-30 minutes.

  • Cool the reaction mixture and add 1 M H₂SO₄.

  • Heat the mixture to reflux for 15 minutes to hydrolyze the intermediate.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

  • Purify by recrystallization or column chromatography.

Conclusion

The selective formylation of substituted phenols is a critical transformation in synthetic chemistry, with the choice of methodology being paramount to achieving the desired regiochemical outcome. For high ortho-selectivity, chelation-controlled methods using magnesium salts offer a robust and reliable approach. The Duff reaction also provides excellent ortho-selectivity, particularly for electron-rich phenols. The Reimer-Tiemann reaction, while classic, often suffers from lower selectivity. Conversely, when the para isomer is desired, the Vilsmeier-Haack reaction or a Duff reaction on an ortho-disubstituted phenol can be effective strategies. A thorough understanding of the underlying mechanisms and the influence of substituents is essential for the rational design of synthetic routes to valuable hydroxybenzaldehyde building blocks.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Ltd. [Link]
  • 3-Hydroxybenzaldehyde. (n.d.). In PubChem.
  • p-Hydroxybenzaldehyde (PHBA). (2025, January 10). In Kingvolt. [Link]
  • García-Ríos, E., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9638-9645. [Link]
  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547-550. [Link]
  • Reimer-Tiemann Reaction. (n.d.). In Online Organic Chemistry Tutor. [Link]
  • Reimer Tiemann Reaction Mechanism. (n.d.). In BYJU'S. [Link]
  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988. [Link]
  • Reimer-Tiemann Reaction. (n.d.). In Unacademy. [Link]
  • p-Hydroxybenzaldehyde Supply for Global Pharma and Specialty Chemical Markets. (2025, December 24). In Kingvolt. [Link]
  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). In Chemistry LibreTexts. [Link]
  • Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • Akselsen, O. W., & Skattebøl, L. (2009). ortho-Formylation of oxygenated phenols. Tetrahedron Letters, 50(35), 4969-4971. [Link]
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Duff reaction. (n.d.). In Wikipedia. [Link]
  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. [Link]
  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Semantic Scholar. [Link]
  • Substituent Effects. (n.d.). In Lumen Learning, Organic Chemistry II. [Link]
  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. [Link]
  • Why do phenols are very reactive towards electrophilic aromatic substitution? (2018, October 14). In Quora. [Link]
  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. [Link]
  • Review Article on Vilsmeier-Haack Reaction. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry, 11(2), 335. [Link]
  • Substituent Effects in Electrophilic Substitutions. (n.d.). In Fiveable. [Link]
  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (2005).
  • Phenol Formyl
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). In Journal of Chemical and Pharmaceutical Research. [Link]
  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. [Link]
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. [Link]
  • Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. (1994). Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Mg-mediated o-formylation of phenols: A Writeup. (2008, March 11). In Sciencemadness Discussion Board. [Link]
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]
  • Formylation of phenols using formamidine acet
  • Metal-Free Organocatalytic Formylation by CO2-Masked Carbene Functionalized Graphene Oxide Nanosheets. (2023). Angewandte Chemie International Edition, 62(11), e202216839. [Link]
  • Felkin-Ahn and Cram Chelate. (n.d.). In University of Liverpool. [Link]
  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). In University of Wisconsin-Madison. [Link]

Sources

A Comparative Analysis of Chelation Properties: 2-Hydroxy-3,6-dimethylbenzaldehyde versus Salicylaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that profoundly influences the outcomes of their work. Salicylaldehyde has long been a benchmark molecule for the synthesis of Schiff base ligands, valued for its straightforward synthesis and robust coordination chemistry.[1] However, the nuanced requirements of modern applications in catalysis, bioinorganic chemistry, and materials science necessitate a deeper exploration of substituted salicylaldehyde derivatives. This guide provides an in-depth, objective comparison of the chelation properties of 2-Hydroxy-3,6-dimethylbenzaldehyde against the conventional salicylaldehyde. We will explore how the introduction of two methyl groups on the aromatic ring impacts the electronic and steric landscape of the resulting Schiff base ligands and their metal complexes, supported by established chemical principles and generalized experimental data.

The Foundation: Schiff Base Formation and Chelation

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[2] When salicylaldehyde or its derivatives are used, the resulting Schiff base ligand possesses a bidentate O,N donor set, with the phenolic hydroxyl group and the imine nitrogen atom poised for chelation with a metal ion. This forms a stable six-membered ring, a key structural motif in coordination chemistry.

Caption: General reaction scheme for the synthesis of Schiff base ligands.

Structural and Electronic Effects of Dimethyl Substitution

The primary distinction between this compound and salicylaldehyde lies in the presence of two methyl groups on the phenyl ring of the former. These substituents exert significant electronic and steric effects that modulate the chelation properties of the derived Schiff base ligands.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). The presence of two such groups on the aromatic ring of this compound increases the electron density on both the phenolic oxygen and the imine nitrogen of the resulting Schiff base. This enhanced electron density, or increased basicity, generally leads to the formation of more stable metal complexes compared to those derived from the unsubstituted salicylaldehyde. The increased electron-donating nature of the ligand strengthens the coordinate bonds with the metal center.

Steric Effects: The methyl group at the 6-position (ortho to the hydroxyl group) introduces steric hindrance around the coordination sphere. This steric bulk can influence the geometry of the resulting metal complex and may, in some cases, slightly counteract the stabilizing electronic effects by introducing strain. However, this steric influence can also be beneficial, for instance, by promoting specific coordination geometries or by protecting the metal center from unwanted interactions.

Caption: Comparison of structural features influencing chelation.

Comparative Chelation Properties: A Data-Informed Perspective

For instance, studies on various substituted salicylaldehyde Schiff bases have consistently shown that ligands with electron-donating groups form more stable complexes with divalent metal ions like Cu(II), Ni(II), and Co(II) than their unsubstituted counterparts. This is reflected in higher log K values, where K is the stability constant of the metal complex.

Table 1: Postulated Comparison of Stability Constants (log K₁) for Schiff Base Complexes

Metal IonSalicylaldehyde DerivativeExpected Relative log K₁Rationale
Cu(II)SalicylaldehydeBaselineUnsubstituted reference
This compoundHigherStrong +I effect of two methyl groups
Ni(II)SalicylaldehydeBaselineUnsubstituted reference
This compoundHigherIncreased electron density on donor atoms
Co(II)SalicylaldehydeBaselineUnsubstituted reference
This compoundHigherEnhanced ligand basicity
Zn(II)SalicylaldehydeBaselineUnsubstituted reference
This compoundHigherStronger metal-ligand interaction

Note: The "Higher" designation is a qualitative prediction based on established electronic effects. Absolute values would require experimental determination.

The Irving-Williams series, which describes the relative stabilities of divalent transition metal complexes, is expected to be followed by both series of ligands: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base ligand from both aldehydes and the subsequent determination of its metal complex stoichiometry and stability.

Protocol 1: Synthesis of a Symmetrical Tetradentate Schiff Base Ligand

This protocol describes the synthesis of N,N'-bis(salicylidene)ethylenediamine and its dimethyl-substituted analogue.

Materials:

  • Salicylaldehyde or this compound

  • Ethylenediamine

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 20 mmol of salicylaldehyde (or this compound) in 40 mL of absolute ethanol with stirring.

  • In a separate beaker, dissolve 10 mmol of ethylenediamine in 20 mL of absolute ethanol.

  • Slowly add the ethylenediamine solution to the aldehyde solution with continuous stirring.

  • A yellow precipitate should begin to form.

  • Attach the reflux condenser and heat the mixture to reflux for 2 hours with constant stirring.[5]

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol.

  • Dry the purified Schiff base ligand in a desiccator.

Caption: Workflow for the synthesis of the Schiff base ligand.

Protocol 2: Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation

This spectrophotometric method is used to determine the stoichiometry of the metal-ligand complex in solution.[5]

Materials:

  • Synthesized Schiff base ligand

  • A suitable metal salt (e.g., CuSO₄·5H₂O)

  • A suitable solvent (e.g., Methanol or DMF)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare equimolar stock solutions (e.g., 1 x 10⁻³ M) of the Schiff base ligand and the metal salt in the chosen solvent.

  • Prepare a series of solutions in 10 mL volumetric flasks by mixing varying volumes of the metal and ligand stock solutions, keeping the total volume constant (e.g., 5 mL). The mole fraction of the ligand will range from 0 to 1.

  • Dilute each solution to the 10 mL mark with the solvent.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Measure the absorbance of each solution at the determined λ_max.

  • Plot the absorbance as a function of the mole fraction of the ligand.

  • The stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.[2]

Caption: Experimental workflow for Job's method.

Protocol 3: Determination of Stability Constants by Irving-Rossotti Potentiometric Titration

This technique is a reliable method for determining the stepwise stability constants of metal complexes.[6]

Materials:

  • Synthesized Schiff base ligand

  • Metal nitrate salt (e.g., Cu(NO₃)₂·3H₂O)

  • Standardized nitric acid solution (e.g., 0.1 M)

  • Standardized sodium hydroxide solution (carbonate-free, e.g., 0.1 M)

  • Potassium nitrate (for maintaining ionic strength)

  • pH meter with a combined glass electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • Prepare the following three solutions in a suitable solvent mixture (e.g., 50% ethanol-water) with a constant ionic strength (e.g., 0.1 M KNO₃):

    • Solution A: Nitric acid

    • Solution B: Nitric acid + Schiff base ligand

    • Solution C: Nitric acid + Schiff base ligand + Metal nitrate

  • Titrate each solution against the standardized sodium hydroxide solution at a constant temperature.

  • Record the pH meter reading after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added for each of the three titrations.

  • From the titration curves, calculate the proton-ligand stability constants (for the ligand's deprotonation) and the metal-ligand stability constants using the Irving-Rossotti equations.[7]

Conclusion

The introduction of two methyl groups in this compound is predicted to significantly enhance the stability of the resulting Schiff base metal complexes compared to those derived from salicylaldehyde. This is primarily due to the electron-donating nature of the methyl groups, which increases the basicity of the ligand's donor atoms. While steric hindrance from the ortho-methyl group may play a role in the coordination geometry, the electronic effect is expected to be dominant in enhancing complex stability.

For researchers and drug development professionals, this implies that Schiff bases derived from this compound could be superior ligands for applications requiring robust metal chelation. The protocols provided herein offer a framework for the direct experimental verification of these principles and the quantitative determination of the stability constants for these and other related systems. Such empirical data is invaluable for the rational design of novel chelating agents with tailored properties for specific applications.

References

  • synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal (Scirj).
  • Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media - International Journal of Recent Scientific Research. (2018).
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Deriv
  • Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). Jetir.Org.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.
  • Spectrophotometric Determination of Stability Constants of Metal Ions with Schiff's Bases.
  • Synthesis and crystal structure of a salicylaldehyde ethylene diamine Schiff base manganese (III) complex.
  • Determination of stability constant of transition metal complexes with Schiff's base ligands derived from aromatic aldehydes and substituted arom
  • UV-Vis spectra of Schiff base ligand and metal complexes (a) high...
  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. SBMU journals.
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar.
  • Synthesis, characterization and antibacterial activity of ethylene di-amine and 2-hydroxybenzadehyde Schiff base and its metal complexes.
  • Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. ijarsct.
  • Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand).
  • UV-Visible spectra of the Schiff base (2a) and its metal complexes (3a-8a).
  • UV-Vis spectra of Schiff base ligand and its metal (II) complexes.
  • Potentiometric investigation of Schiff base equilibria involving salicylaldehyde and trident
  • A Comparative Analysis of the Chelating Properties of Salicylaldehyde Deriv
  • ISSN: 2320-5407 Int. J. Adv. Res. 6(5), 366-372. International Journal of Advanced Research (IJAR).
  • Thermodynamic parameters of metal complexes.
  • POTENTIOMETRIC STUDIES OF Cu(II)COMPLEXES WITH SOME SCHIFF BASES. TSI Journals.
  • 873-883 - Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. CURRENT RESEARCH WEB.
  • A Review of Stability Constants with a Reference of Schiff Bases. Ignited Minds Journals.
  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temper
  • Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. MedCrave online. (2016).
  • The study of stability constants and thermodynomic parameters of transition metal complexes of substituded aminothiazole schiff bases.
  • Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis.
  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal.
  • Determination of Stability Constants of Complex of Divalent Metal Ion With Butyl. Ijaresm.
  • Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihil
  • Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. MDPI. (2022).
  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with.
  • NIH Public Access. unica.it.
  • A Sustainable Alternative to Conventional Strategy for the Synthesis of Schiff Base and their Transitional Metal Complexes.
  • A Comparative Guide to Metal Complexation: Schiff Bases of 2,5-Dihydroxybenzaldehyde vs. Salicylaldehyde. Benchchem.
  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC - PubMed Central.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC - PubMed Central.
  • Synthesis, structural characterization, spectroscopic studies and antimicrobial activities of Schiff base ligands and their metal complexes derived from 2-hydroxy-3-methoxybenzaldehyde.
  • metal complexes of schiff base derived from salicylaldehyde – a review.
  • Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. Scientific & Academic Publishing.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Hydroxy-3,6-dimethylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Hydroxy-3,6-dimethylbenzaldehyde, ensuring the protection of personnel and the environment. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and responsibility in your laboratory.

Hazard Assessment and Immediate Safety Precautions

Based on this information, this compound should be handled as a substance that may:

  • Cause skin irritation.[2][5][6]

  • Cause serious eye irritation.[2][5][6]

  • Be harmful if swallowed.[6][7]

  • Cause respiratory irritation.[2][5][6]

Therefore, the following immediate safety precautions must be observed:

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[2]

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[2]

    • Body Protection: A laboratory coat and closed-toe shoes.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or face shield.To prevent contact with eyes, which can cause serious irritation.[2][5][6]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[2][5][6]
Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes and spills.
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize the inhalation of vapors, which may cause respiratory irritation.[2][5][6]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. Based on its anticipated properties as a substituted benzaldehyde, this compound waste should be classified as hazardous chemical waste. This classification is crucial for ensuring it is handled, stored, and ultimately disposed of in accordance with local, state, and federal regulations.[8][9]

The Cardinal Rule of Waste Management: Segregation.

Never mix incompatible waste streams. Waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[8][9] This container should be:

  • Compatible: Constructed of a material that will not react with the chemical (e.g., glass or polyethylene).[2]

  • Securely Sealed: The container must have a tight-fitting lid to prevent the release of vapors.[8]

  • Clearly Labeled: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[8]

Step-by-Step Disposal Procedures

The appropriate disposal procedure will depend on the quantity and nature of the waste.

Disposal of Unused or Excess this compound
  • Containerization: Carefully transfer the unused chemical into a designated hazardous waste container. Ensure the container is properly labeled as described above.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a location that minimizes the risk of spills.

  • Pickup Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Disposal of Contaminated Materials

Items such as pipette tips, gloves, and absorbent pads that have come into contact with this compound must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Segregation: Do not mix this solid waste with regular laboratory trash.

  • Disposal: The container of contaminated solids should be collected for disposal by your institution's EHS department or a licensed contractor.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][5]

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Documentation: Report the spill to your EHS department as required by your institution's policies.

Advanced Topic: Chemical Deactivation of Aldehyde Waste

For certain aldehyde-containing waste streams, chemical deactivation may be a viable option to reduce toxicity before final disposal. This process involves reacting the aldehyde with a chemical agent to convert it into a less hazardous substance. However, this should only be performed by trained personnel and in strict accordance with your institution's EHS-approved protocols.[10]

While specific deactivation protocols for this compound are not established, general methods for aldehyde neutralization often involve oxidizing agents. It is imperative to consult with your EHS department before attempting any chemical deactivation of this waste. They can provide guidance on the feasibility and safety of such procedures.[10][11]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

DisposalWorkflow cluster_assessment Initial Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Pathway start Identify Waste as This compound haz_eval Evaluate Hazards (Skin/Eye Irritant, Harmful) start->haz_eval ppe Don Appropriate PPE haz_eval->ppe waste_type Waste Type? ppe->waste_type solid_waste Contaminated Solids (Gloves, Absorbents) waste_type->solid_waste Solid liquid_waste Unused/Excess Chemical or Solutions waste_type->liquid_waste Liquid container_solid Collect in Labeled Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid spill Spill? container_solid->spill container_liquid->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes storage Store in Satellite Accumulation Area spill->storage No spill_cleanup->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup final_disposal Compliant Disposal ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a cornerstone of a robust laboratory safety program. By understanding the inherent hazards, adhering to strict protocols for handling and segregation, and following established disposal pathways, you contribute to a safer working environment and the protection of our ecosystem. Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Apollo Scientific. (2023, June 29). Safety Data Sheet: 3,6-Dimethyl-2-hydroxybenzaldehyde.
  • MedChemExpress. (2024, November 1). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 2-nitrobenzaldehyde.
  • PureWay. (n.d.). Aldehyde Disposal.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Benzaldehyde, 2,4-dihydroxy-.
  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Profile: 2-Hydroxybenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Dimethylbenzaldehyde.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • New York Codes, Rules and Regulations. (n.d.). 6 CRR-NY 371.4.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.

Sources

Personal protective equipment for handling 2-Hydroxy-3,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Hydroxy-3,6-dimethylbenzaldehyde

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for handling this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and detailed hazard analysis to empower you with the knowledge to work safely and effectively.

Hazard Identification: Understanding the "Why" Behind the PPE

Before handling any chemical, a thorough understanding of its potential hazards is essential. This knowledge forms the basis for all safety protocols and PPE selection. This compound presents several key hazards that necessitate specific protective measures.

The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. These are formally classified under the Globally Harmonized System (GHS) and detailed in the compound's Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can cause redness, itching, or inflammation. This mandates the use of appropriate chemical-resistant gloves and a lab coat.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationContact with the eyes can result in significant, potentially damaging, irritation. This makes chemical splash goggles or a face shield an absolute requirement.
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. Handling should occur in a well-ventilated area, typically a certified chemical fume hood.

This data is synthesized from multiple supplier Safety Data Sheets to provide a comprehensive hazard profile.

Core PPE Requirements: Your First Line of Defense

Based on the identified hazards, a specific suite of PPE is required. Merely wearing PPE is insufficient; selecting the correct type and using it properly is critical for ensuring your safety.[1][2]

  • Eye and Face Protection:

    • What to Use: ANSI Z87.1-compliant chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1]

    • Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes or fine dust, which can cause serious eye irritation as per H319.[3]

  • Hand Protection:

    • What to Use: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility chart for the specific chemical you are handling.

    • Why: To prevent skin contact that leads to irritation (H315), gloves must be worn.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating your hands.[1]

  • Body Protection:

    • What to Use: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[1]

    • Why: A lab coat provides a removable barrier that protects your personal clothing and skin from contamination.[1] Contaminated clothing should be removed immediately and laundered separately.[4]

  • Respiratory Protection:

    • What to Use: Under normal laboratory conditions, all handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator may be necessary.

    • Why: The compound may cause respiratory irritation (H335). A fume hood is an engineering control that captures and removes vapors and dust at the source, providing the most effective protection.[5]

Operational and Disposal Protocols

A safe workflow involves more than just wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal Prep Review SDS & SOP DonPPE Don Appropriate PPE Prep->DonPPE Verify Hazards Workstation Work in Fume Hood DonPPE->Workstation Safety Check Experiment Perform Experiment Workstation->Experiment Decon Decontaminate Surfaces Experiment->Decon Procedure Complete Waste Segregate & Label Waste Experiment->Waste DoffPPE Doff PPE Correctly Decon->DoffPPE Wash Wash Hands DoffPPE->Wash Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Pre-Handling Checklist:

    • Confirm you have read and understood the Safety Data Sheet (SDS) for this compound.[2]

    • Ensure a chemical fume hood is available and certified.

    • Locate the nearest eyewash station and safety shower.

    • Assemble all necessary PPE: chemical splash goggles, nitrile gloves, and a lab coat.

    • Prepare a designated waste container, properly labeled for hazardous chemical waste.[1][6]

  • Handling and Experimentation:

    • Don all required PPE before entering the designated handling area.[7]

    • Perform all manipulations, including weighing and transfers, inside the chemical fume hood to contain any dust or vapors.[5]

    • Keep the container of this compound closed when not in use.[4][6]

    • In case of a minor spill inside the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), collect it using non-sparking tools, and place it in the designated hazardous waste container.[4]

  • Decontamination and Disposal:

    • After completing the experiment, decontaminate all surfaces and equipment.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of in the designated waste stream.[2]

    • Wash hands thoroughly with soap and water after removing PPE.[1][8]

    • Seal the hazardous waste container and dispose of it according to your institution's Environmental Health and Safety (EHS) guidelines. Never dispose of chemical waste down the drain.[9]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.Google Cloud.
  • Chemical Safety Best Practices in The Lab. (2023-12-22). Green World Group.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). Lab Manager Magazine.
  • Chemical Handling and Storage.Environmental Health and Safety - Iowa State University.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide.Crystalgen Blog.
  • Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.Fisher Scientific.
  • Safety Data Sheet: 3,6-Dimethyl-2-hydroxybenzaldehyde.Apollo Scientific.
  • Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde. (2023-07-06). Apollo Scientific.
  • Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde. (2024-11-01). MedchemExpress.com.
  • Safety Data Sheet. (2025-09-17). Thermo Fisher Scientific.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3,6-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3,6-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.